1-[2-(diaminomethylideneamino)ethyl]guanidine
Description
The exact mass of the compound N-(2-Guanidinoethyl)guanidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227865. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
44956-51-6 |
|---|---|
Molecular Formula |
C4H12N6 |
Molecular Weight |
144.18 g/mol |
IUPAC Name |
1-[2-(diaminomethylideneamino)ethyl]guanidine |
InChI |
InChI=1S/C4H12N6/c5-3(6)9-1-2-10-4(7)8/h1-2H2,(H4,5,6,9)(H4,7,8,10) |
InChI Key |
MRXYVMXWTBRRSB-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=C(N)N)N=C(N)N |
Other CAS No. |
44956-51-6 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 1-[2-(diaminomethylideneamino)ethyl]guanidine
Executive Summary: 1-[2-(diaminomethylideneamino)ethyl]guanidine, also known as 1,2-ethanediylbisguanidine, is a bis-guanidine compound of significant interest due to its structural analogy to potent therapeutic agents and its potential applications in medicinal chemistry and material science. The guanidine moiety is a key functional group in numerous natural products and pharmaceuticals, valued for its high basicity and ability to form strong hydrogen bonds.[1][2] This guide provides a comprehensive, technically-grounded framework for the synthesis and rigorous characterization of this target molecule, designed for researchers and professionals in drug development. The proposed synthetic route involves the direct guanidinylation of ethylenediamine, a streamlined approach that offers efficiency over multi-step methods.[3][4] Characterization is detailed through a suite of spectroscopic and analytical techniques to ensure unequivocal structural confirmation and purity assessment.
Part 1: Introduction and Theoretical Framework
Chemical Structure and Properties
This compound is a symmetrical molecule featuring an ethane bridge linking two terminal guanidine groups.
Structure:
Molecular Formula: C₄H₁₂N₆ Molecular Weight: 144.18 g/mol
The defining feature of this molecule is the guanidinium group, one of the strongest organic bases. This high basicity arises from the resonance stabilization of its protonated form, the guanidinium cation, where the positive charge is delocalized over the central carbon and three nitrogen atoms. This property dictates that the compound will primarily exist as a dicationic salt under physiological conditions, influencing its solubility, membrane permeability, and interactions with biological targets.
Significance and Potential Applications
The bis-guanidine scaffold is present in a wide array of biologically active compounds.[5] Its structural similarity to biguanides like metformin, a first-line treatment for type 2 diabetes, suggests potential applications in metabolic research. Furthermore, guanidine-containing molecules have demonstrated antimicrobial, antiviral, and antifungal properties, making this compound a candidate for screening in infectious disease research.[1] The ability of bis-guanidines to act as ligands for metal complexes also opens avenues in catalysis and material science.[6][7]
Overview of Synthetic Strategy
The synthesis of guanidines can be achieved through various methods, including the reaction of amines with cyanamides, carbodiimides, or S-methylisothiouronium salts.[5] For the preparation of this compound, a direct guanidinylation of a diamine precursor is an efficient approach.[3] This guide will focus on the reaction of ethylenediamine with a suitable guanidinylating agent, such as S-methylisothiourea sulfate, which provides a reliable and scalable route to the desired product.
Part 2: Synthesis Protocol
Retrosynthetic Analysis
The retrosynthetic analysis for this compound is straightforward. The target molecule can be disconnected at the two C-N bonds formed between the ethylenediamine backbone and the guanidine groups, leading back to ethylenediamine and a generic guanidinylating agent.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)amino](phenylamino)methylene}benzamide | MDPI [mdpi.com]
- 6. Bulky bis-guanidine ligand-based neutral and cationic zinc alkyl, halide, and hydride complexes: synthesis, characterization, and catalytic applicatio ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02907K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 1-[2-(diaminomethylideneamino)ethyl]guanidine
Introduction: The Significance of the Guanidinium Group
The guanidinium moiety, the functional core of the amino acid arginine, is a cornerstone of molecular recognition in biological systems. Characterized by its planar, Y-shaped structure and a delocalized positive charge in its protonated state, the guanidinium group is exceptionally adept at forming strong, bidentate hydrogen bonds and favorable electrostatic interactions with anionic counterparts such as phosphates, carboxylates, and sulfates.[1] This capacity for high-affinity binding underpins its critical role in a vast array of biological processes, from protein-DNA interactions and enzyme catalysis to intercellular signaling.
The compound 1-[2-(diaminomethylideneamino)ethyl]guanidine, featuring two guanidine groups linked by a flexible ethyl bridge, represents a class of molecules known as bis-guanidines. Such compounds are of significant interest in medicinal chemistry and drug development. Their dicationic nature at physiological pH suggests potential for strong interactions with biological targets, and indeed, various synthetic and natural bis-guanidine compounds exhibit potent biological activities, including antimicrobial and antiseptic properties.[2][3]
This technical guide provides a comprehensive framework for the characterization of the core physicochemical properties of this compound. As direct experimental data for this specific molecule is not extensively documented, this guide emphasizes the foundational principles and robust experimental and computational methodologies required for its thorough evaluation. We will delve into the determination of its acid-base chemistry (pKa), lipophilicity (logP/logD), solubility, and chemical stability, providing researchers with the necessary tools to unlock its therapeutic and scientific potential.
I. Foundational Physicochemical Properties of the Guanidine Core
To understand this compound, we must first appreciate the properties of its parent compound, guanidine. The guanidinium cation is remarkably stable due to resonance, which delocalizes the positive charge across the three nitrogen atoms.[4] This electronic structure is the primary determinant of its key physicochemical attributes.
| Property | Value | Source | Significance |
| pKa (Conjugate Acid) | ~13.6 | [4][5] | Guanidine is one of the strongest organic bases in water. This indicates that this compound will be almost exclusively in its dicationic (doubly protonated) form across the entire physiological pH range. |
| logP (Octanol/Water) | -1.25 to -1.7 | [4][6] | The negative logP value highlights the highly hydrophilic nature of the neutral guanidine base. The protonated guanidinium form is even more polar, ensuring high water solubility. |
| Aqueous Solubility | Highly Soluble | [7][8] | The free base is deliquescent, and its salts, like guanidinium chloride, are extremely soluble in water (e.g., 215 g/100mL for the HCl salt).[6][8] |
| Chemical Stability | Prone to Hydrolysis | [7][9][10] | Guanidines can undergo hydrolysis, particularly under strong acidic or alkaline conditions, to yield urea and the corresponding amine(s).[9][10][11] |
II. Determination of Acid Dissociation Constants (pKa)
The two guanidine groups of this compound will exhibit distinct pKa values. The first pKa will be very high, characteristic of a typical alkylguanidine. The second pKa will be lower due to the electrostatic repulsion from the first protonated guanidinium group. Accurate determination of these two pKa values is critical for understanding the molecule's ionization state, solubility, and receptor-binding potential at a given pH.
Experimental Protocols for pKa Determination
1. Potentiometric Titration
This is the gold-standard method for pKa determination due to its high precision.[12][13] It involves monitoring pH changes of a solution of the analyte upon the stepwise addition of a standardized titrant (e.g., HCl).
-
Step 1: Sample Preparation: Accurately weigh and dissolve this compound (as its free base or a salt) in carbonate-free deionized water to a known concentration (e.g., 1-10 mM).
-
Step 2: Titration: Place the solution in a thermostatted vessel and use a calibrated combined pH electrode to monitor the pH. Add small, precise aliquots of a standardized strong acid (e.g., 0.1 M HCl).
-
Step 3: Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a diprotic base, two inflection points will be observed. Specialized software can perform non-linear regression analysis on the titration curve to refine the pKa values.[13]
2. UV-Metric Titration
This method is applicable if the molecule possesses a chromophore whose absorbance spectrum changes upon protonation. It is highly sensitive and requires less material than potentiometry.[12][14]
-
Step 1: Spectral Analysis: Record the UV-Vis absorbance spectra of this compound in highly acidic (e.g., pH 1) and highly alkaline (e.g., pH 13-14) solutions to identify the spectra of the fully protonated and neutral/mono-protonated species.
-
Step 2: pH-Dependent Measurements: Prepare a series of buffered solutions across a wide pH range. Add a constant, known concentration of the analyte to each buffer and record the absorbance at one or more wavelengths where the spectral changes are maximal.
-
Step 3: Data Analysis: Plot absorbance versus pH. The resulting sigmoid curve(s) can be fitted to the Henderson-Hasselbalch equation to determine the pKa value(s) at the inflection point(s).[13][14]
Caption: Shake-flask workflow for logD determination.
IV. Aqueous Solubility
The high polarity and dicationic nature of this compound suggest it will have high aqueous solubility. However, this must be experimentally verified, as the counter-ion and solid-state form (crystalline vs. amorphous) can significantly influence this property.
Experimental Protocol for Thermodynamic Solubility
-
Step 1: Sample Preparation: Add an excess amount of the solid compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Step 2: Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.
-
Step 3: Separation: After equilibration, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved solid.
-
Step 4: Quantification: Dilute the resulting clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS. The measured concentration represents the thermodynamic solubility.
V. Chemical Stability
The stability of a drug candidate in various environments is crucial for its development. The primary degradation pathway for guanidines is hydrolysis. [9][10]A systematic stability study for this compound should assess its susceptibility to this and other degradation pathways.
Experimental Protocol for pH-Dependent Stability Assessment
-
Step 1: Incubation: Prepare stock solutions of the compound and dilute them into a series of aqueous buffers covering a range of pH values (e.g., pH 2, pH 7.4, and pH 9). Incubate these solutions at controlled temperatures (e.g., 4°C, 25°C, and 40°C).
-
Step 2: Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution. Quench any further reaction if necessary (e.g., by neutralization or freezing).
-
Step 3: Analysis: Analyze the samples using a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).
-
Step 4: Data Analysis: Plot the percentage of the initial compound remaining versus time for each pH and temperature condition. This data can be used to determine the degradation kinetics and estimate the shelf-life of the compound under various conditions.
VI. Synthesis and Characterization
A plausible synthetic route to this compound would involve the guanidinylation of a diamine precursor, such as ethylenediamine. Various reagents can be employed for this transformation. [2]
Caption: General synthetic approach.
Post-synthesis, the compound must be rigorously characterized to confirm its identity and purity using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition (via high-resolution MS).
-
HPLC: To assess purity.
-
Elemental Analysis: To confirm the empirical formula, especially of the isolated salt form.
VII. Biological Context and Potential Applications
The structure of this compound is analogous to agmatine, the substrate for the enzyme agmatine deiminase (AgD), which is part of the agmatine deiminase system (AgDS) in some bacteria. [15][16][17][18]This system helps pathogenic bacteria, such as Listeria monocytogenes and Streptococcus mutans, survive in acidic environments by producing ammonia, which raises the intracellular pH. [16][18][19] Given this structural similarity, this compound could be investigated as:
-
A potential inhibitor of bacterial AgD, which could serve as a novel antibacterial strategy.
-
A molecular probe to study the AgDS pathway in various microorganisms.
-
A scaffold for developing new antimicrobial agents, leveraging the known antibacterial properties of bis-guanidine compounds. [2][3] Furthermore, the dicationic nature and hydrogen-bonding capabilities of this molecule make it a candidate for interacting with nucleic acids or the surfaces of proteins rich in acidic residues. Its ability to cross biological membranes, a known feature of some guanidinium-rich molecules, would also be a key property to investigate. [20]
Conclusion
While this compound is not a widely characterized molecule, its core structure, built upon the powerful guanidinium functional group, marks it as a compound of considerable scientific interest. A thorough understanding of its physicochemical properties is the foundational first step toward exploring its potential in drug development and chemical biology. This guide provides the strategic framework and detailed methodologies for researchers to systematically determine its pKa, lipophilicity, solubility, and stability. The insights gained from these studies will be invaluable in designing future experiments to probe its biological activity and ultimately define its place in the landscape of medicinal chemistry.
References
-
Thompson, J. W., et al. (2010). Mechanistic studies of Agmatine Deiminase from multiple bacterial species. PMC, NIH. Available at: [Link]
-
Knuckley, B., et al. (2016). Mechanistic studies of the agmatine deiminase from Listeria monocytogenes. PMC, NIH. Available at: [Link]
-
Thompson, J. W., et al. (2010). Mechanistic studies of agmatine deiminase from multiple bacterial species. PubMed, NIH. Available at: [Link]
-
Knuckley, B., et al. (2016). Mechanistic studies of the agmatine deiminase from Listeria monocytogenes. PubMed. Available at: [Link]
-
Harwood, D. T., et al. (2017). Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. PMC. Available at: [Link]
-
Johnson, B. J. B., et al. (2011). Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. PMC, NIH. Available at: [Link]
-
Sciencemadness Wiki. (n.d.). Guanidine. Sciencemadness Wiki. Available at: [Link]
-
Agilent Technologies, Inc. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of conjugated bis-guanidines 1–4. ResearchGate. Available at: [Link]
-
Griswold, A. R., et al. (2006). Regulation and Physiologic Significance of the Agmatine Deiminase System of Streptococcus mutans UA159. Journal of Bacteriology. Available at: [Link]
-
Dalton Transactions. (n.d.). Bulky bis-guanidine ligand-based neutral and cationic zinc alkyl, halide, and hydride complexes: synthesis, characterization, and catalytic application. RSC Publishing. Available at: [Link]
-
Semantic Scholar. (n.d.). Interaction of guanidine-type surfactants with biological substances. Semantic Scholar. Available at: [Link]
-
RSC Publishing. (2015). The Chemistry and Biology of Guanidine Natural Products. Available at: [Link]
-
PubChem. (n.d.). Guanidine. NIH. Available at: [Link]
-
Wikipedia. (n.d.). Guanidine. Wikipedia. Available at: [Link]
-
Cai, J., et al. (2018). Bis-Cyclic Guanidines as a Novel Class of Compounds Potent against Clostridium difficile. PMC, PubMed Central. Available at: [Link]
-
American Chemical Society. (2020). Guanidine. ACS. Available at: [Link]
-
Bel-Oliber, E., et al. (2013). Development of Methods for the Determination of pKa Values. PMC, NIH. Available at: [Link]
-
American Chemical Society. (n.d.). Development of more hydrolytically stable alkyl guanidines. ACS. Available at: [Link]
-
Wolfenden, R., et al. (2014). The nonenzymatic decomposition of guanidines and amidines. PubMed, NIH. Available at: [Link]
-
FooDB. (2010). Showing Compound Guanidine (FDB005416). FooDB. Available at: [Link]
-
Mason, P. E., et al. (2010). Preferential Interactions of Guanidinum Ions with Aromatic Groups over Aliphatic Groups. PMC, NIH. Available at: [Link]
-
PubChem. (n.d.). Guanidine Hydrochloride. PubChem. Available at: [Link]
-
Lättig-Tünnemann, G., et al. (2014). On Guanidinium and Cellular Uptake. ACS Publications. Available at: [Link]
-
ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. Available at: [Link]
-
Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of acyclic bis(guanidine)s. ResearchGate. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea. RSC Publishing. Available at: [Link]
-
New Journal of Chemistry. (n.d.). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. RSC Publishing. Available at: [Link]
-
JOCPR. (n.d.). Applications of Guanidine in Pharmaceutical Field. JOCPR. Available at: [Link]
-
Cai, J., et al. (2018). Bis-Cyclic Guanidines as a Novel Class of Compounds Potent against Clostridium difficile. PubMed. Available at: [Link]
-
Griffiths, L., et al. (2017). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. NIH. Available at: [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]
-
ScienceOpen. (2023). Biologically active guanidine alkaloids. ScienceOpen. Available at: [Link]
-
ScienceOpen. (2023). Biologically active guanidine alkaloids. ScienceOpen. Available at: [Link]
-
Scribd. (n.d.). The Chemistry of Guanidine - ACC. Scribd. Available at: [Link]
-
Quora. (2017). How is pKa determined?. Quora. Available at: [Link]
-
BYJU'S. (n.d.). How to calculate pKa. BYJU'S. Available at: [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Guanidine (CAS 113-00-8). Cheméo. Available at: [Link]
-
Hopax. (n.d.). What are the stability characteristics of guanidine salts?. Hopax. Available at: [Link]
-
YouTube. (2021). logP (Partition Coefficient) and Lipid Solubility of Drugs. Junaid Asghar PhD. Available at: [Link]
Sources
- 1. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bis-Cyclic Guanidines as a Novel Class of Compounds Potent against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bis-Cyclic Guanidines as a Novel Class of Compounds Potent against Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanidine - Wikipedia [en.wikipedia.org]
- 5. scienceopen.com [scienceopen.com]
- 6. Guanidine Hydrochloride | CH5N3.ClH | CID 5742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Guanidine - Sciencemadness Wiki [sciencemadness.org]
- 8. acs.org [acs.org]
- 9. Development of more hydrolytically stable alkyl guanidines - American Chemical Society [acs.digitellinc.com]
- 10. The nonenzymatic decomposition of guanidines and amidines [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. quora.com [quora.com]
- 15. Mechanistic studies of Agmatine Deiminase from multiple bacterial species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanistic studies of the agmatine deiminase from Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanistic studies of agmatine deiminase from multiple bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanistic studies of the agmatine deiminase from Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. pubs.acs.org [pubs.acs.org]
The Endogenous Neuromodulator 1-[2-(diaminomethylideneamino)ethyl]guanidine (Agmatine): A Technical Guide to its Multifaceted Mechanism of Action in Biological Systems
Abstract
1-[2-(diaminomethylideneamino)ethyl]guanidine, a cationic amine more commonly known as agmatine, has emerged from relative obscurity to become a molecule of significant interest to the scientific community. Initially identified in herring sperm, it is now recognized as an important endogenous neuromodulator in mammals, including humans.[1] Synthesized in the brain through the decarboxylation of L-arginine, agmatine exerts a pleiotropic influence on a wide array of physiological and pathophysiological processes.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the biological activities of agmatine, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its interactions with a diverse range of molecular targets, its modulation of key signaling pathways, and the experimental methodologies employed to elucidate its complex functions.
Introduction: The Rise of an Endogenous Polyamine
Agmatine is a biogenic amine that is structurally unique compared to other monoamines.[3] Its discovery in the mammalian brain in 1994 sparked a wave of research that has since revealed its involvement in a remarkable number of cellular processes.[3] Evidence suggests that agmatine functions as a neurotransmitter or neuromodulator, as it is synthesized and stored in neurons, released upon depolarization, and possesses specific mechanisms for its uptake and degradation.[1][3] The diverse pharmacological profile of agmatine, which includes neuroprotective, antidepressant, anxiolytic, and analgesic properties, stems from its ability to interact with multiple molecular targets.[4] This guide will systematically dissect these interactions to provide a comprehensive understanding of agmatine's mechanism of action.
Molecular Targets of Agmatine
Agmatine's biological effects are a direct consequence of its ability to bind to and modulate the function of a variety of proteins, including receptors, enzymes, and transporters. This promiscuous yet specific binding profile is central to its multifaceted physiological roles.
Receptor Interactions
Agmatine interacts with several classes of neurotransmitter receptors, often with affinities in the micromolar range. These interactions are critical to its neuromodulatory functions.
-
Imidazoline Receptors (I₁ and I₂): Agmatine is considered an endogenous ligand for imidazoline receptors.[1] It binds to both I₁ and I₂ subtypes, which are involved in the regulation of blood pressure, neuroprotection, and mood.[5][6] The activation of I₁ receptors by agmatine is thought to contribute to its sympatho-inhibitory effects.[7]
-
α₂-Adrenergic Receptors: Agmatine displays affinity for α₂-adrenergic receptors, which are key regulators of sympathetic outflow.[8] However, studies suggest that agmatine may act as a modulator rather than a direct agonist or antagonist at these receptors.[8]
-
NMDA Receptors: Agmatine acts as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors crucial for synaptic plasticity and excitotoxicity.[2] This blockade of NMDA receptors is believed to be a primary mechanism for agmatine's neuroprotective effects.[2] Notably, some research suggests a preferential antagonism for GluN2B-containing NMDA receptors.[2][9]
-
Serotonin (5-HT) Receptors: The antidepressant-like effects of agmatine appear to be mediated, in part, through interactions with the serotonergic system.[10] Studies have shown that the effects of agmatine can be influenced by antagonists of 5-HT₁A, 5-HT₁B, and 5-HT₂ receptors.[11] Chronic agmatine treatment has been shown to upregulate the expression of 5-HT₁B and 5-HT₂A receptors in the dorsal raphe nucleus.[11]
Table 1: Binding Affinities of Agmatine at Various Receptor Subtypes
| Receptor Subtype | Ligand | Species | Tissue/Cell Line | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Imidazoline I₁ | Agmatine | Human | Platelets | 700 | [12] | |
| Imidazoline I₂ | Agmatine | Human | Platelets | 1000 | [12] | |
| α₂A-Adrenergic | Agmatine | Human | 800 - 164000 | [12] | ||
| NMDA | Agmatine | Rat | Hippocampal Neurons | ~300,000 | [13] | |
| 5-HT₁A | Way-100635 Antagonism | Mouse | Brain | - | - | [10] |
| 5-HT₁B | Pindolol Antagonism | Mouse | Brain | - | - | [10] |
| 5-HT₂A/₂C | Ritanserin Antagonism | Mouse | Brain | - | - | [10] |
Note: Data for serotonin receptors indicates functional interaction rather than direct binding affinity.
Enzyme Modulation
Agmatine also exerts significant biological effects through its interaction with key enzymes, most notably nitric oxide synthase.
-
Nitric Oxide Synthase (NOS): Agmatine is a competitive inhibitor of all three isoforms of nitric oxide synthase: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS).[14] The inhibition of nNOS and iNOS, which can produce cytotoxic levels of nitric oxide in pathological conditions, is a significant component of agmatine's neuroprotective and anti-inflammatory properties.[15] The Ki values for agmatine's inhibition of NOS isoforms are approximately 660 µM for nNOS, 220 µM for iNOS, and 7.5 mM for eNOS.[14] Interestingly, at lower concentrations (Ki of 29 µM), agmatine can act as an inactivator of nNOS by increasing the activity of the NADPH oxidase subunit.[16]
Transporter Interactions
The cellular uptake of agmatine is mediated by polyamine transporters, a mechanism that has implications for its antiproliferative effects.[17]
-
Polyamine Transporters: Agmatine is transported into cells via the polyamine transport system.[17] This uptake can lead to the depletion of intracellular polyamines, which are essential for cell growth, and may contribute to the antiproliferative effects of agmatine observed in some studies. The kinetic parameters for agmatine transport via the organic cation transporters OCT2 and EMT have been reported with a Km in the range of 1-2 mM and a Vmax of 8-16 nmol/min/mg protein.[12]
Modulation of Intracellular Signaling Pathways
The interaction of agmatine with its molecular targets triggers a cascade of downstream signaling events that ultimately mediate its diverse biological effects. Two of the most well-characterized pathways influenced by agmatine are the PI3K/Akt/mTOR and ERK1/2 pathways.
The PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Agmatine has been shown to modulate this pathway, although the effects can be cell-type and context-dependent. In some studies, agmatine activates the PI3K/Akt pathway, which is associated with its neuroprotective effects.[18] Conversely, in other contexts, such as in activated microglia, agmatine can inhibit the PI3K/Akt/mTOR pathway, leading to a reduction in inflammation.[10][19]
Caption: Agmatine's modulation of the PI3K/Akt/mTOR pathway.
The ERK1/2 Pathway
The extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Agmatine has been demonstrated to activate the ERK1/2 pathway, which is linked to its ability to promote neurogenesis.[3]
Caption: Agmatine's activation of the ERK1/2 signaling pathway.
Experimental Methodologies for Studying Agmatine's Mechanism of Action
A variety of in vitro and in vivo experimental techniques are employed to investigate the multifaceted mechanism of action of agmatine.
In Vitro Assays
-
Radioligand Binding Assays: This technique is used to determine the binding affinity (Kᵢ or Kₐ) of agmatine for its various receptor targets. The assay involves competing a radiolabeled ligand with unlabeled agmatine for binding to a receptor preparation.[20]
Step-by-Step Protocol for Radioligand Binding Assay:
-
Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in a suitable buffer.[20]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled agmatine.[20]
-
Incubation: Incubate the plate at a specific temperature for a set time to allow binding to reach equilibrium.[20]
-
Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.[20]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[20]
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.[21]
-
Data Analysis: Plot the percentage of specific binding against the concentration of agmatine to determine the IC₅₀, from which the Kᵢ can be calculated using the Cheng-Prusoff equation.[20]
-
-
Enzyme Activity Assays: These assays are used to quantify the inhibitory effect of agmatine on enzymes like NOS. The activity of NOS can be measured by monitoring the conversion of L-arginine to L-citrulline or by detecting the production of nitric oxide using the Griess reagent.[4][22]
Step-by-Step Protocol for Nitric Oxide Synthase (NOS) Activity Assay (Griess Reagent):
-
Sample Preparation: Prepare cell or tissue lysates containing NOS.[23]
-
Reaction Mixture: In a microplate, combine the sample with a reaction buffer containing L-arginine, NADPH, and other necessary cofactors. Add varying concentrations of agmatine to the test wells.[4]
-
Incubation: Incubate the plate at 37°C for a specified time to allow the enzymatic reaction to proceed.[4]
-
Griess Reaction: Add sulfanilamide solution followed by N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution to each well.[22]
-
Color Development: Incubate at room temperature for 5-10 minutes to allow for the development of a magenta color.[22]
-
Measurement: Measure the absorbance at 520-550 nm using a microplate reader.[22]
-
Calculation: Determine the concentration of nitrite from a standard curve and calculate the percentage of NOS inhibition by agmatine.[22]
-
-
Western Blotting: This technique is used to detect and quantify changes in the expression and phosphorylation status of proteins in signaling pathways, such as Akt, mTOR, and ERK1/2, following treatment with agmatine.[14]
Step-by-Step Protocol for Western Blotting:
-
Protein Extraction: Lyse cells or tissues treated with or without agmatine to extract total protein.[24]
-
Protein Quantification: Determine the protein concentration of each sample using a method like the BCA assay.[24]
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[24]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]
-
Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt).[24]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.[24]
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[14]
-
Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.[14]
-
In Vivo Studies
-
Behavioral Models: Animal models are used to assess the physiological and behavioral effects of agmatine. For example, the elevated plus-maze and forced swim test are used to evaluate the anxiolytic and antidepressant-like effects of agmatine, respectively.[3]
Conclusion and Future Directions
This compound (agmatine) is a remarkable endogenous molecule with a complex and multifaceted mechanism of action. Its ability to interact with a wide range of molecular targets, including receptors, enzymes, and transporters, and to modulate key intracellular signaling pathways, underpins its diverse physiological and pharmacological effects. The neuroprotective, antidepressant, anxiolytic, and analgesic properties of agmatine make it a promising candidate for the development of novel therapeutics for a variety of neurological and psychiatric disorders.
Future research should focus on further elucidating the precise molecular interactions of agmatine with its various targets, particularly at the receptor subtype level. A deeper understanding of the downstream signaling cascades and the cell-type specific effects of agmatine will be crucial for harnessing its full therapeutic potential. Furthermore, well-controlled clinical trials are needed to translate the promising preclinical findings into effective treatments for human diseases. The continued exploration of this intriguing endogenous neuromodulator holds great promise for advancing our understanding of brain function and for the development of new and improved therapies.
References
-
Agmatine decreases long-term potentiation via α2-adrenergic receptor and imidazoline type 1 receptor in the hippocampus. (2025). ResearchGate. [Link]
-
Raasch, W., Schäfer, U., Chun, J., & Dominiak, P. (2001). Biological significance of agmatine, an endogenous ligand at imidazoline binding sites. British journal of pharmacology, 133(6), 755–780. [Link]
-
Savic, D., Milosevic, K., Milosevic, A., Zivkovic, A., Laketa, D., Janjic, M. M., Bjelobaba, I., & Lavrnja, I. (2023). Agmatine suppresses glycolysis via the PI3K/Akt/mTOR/HIF-1α signaling pathway and improves mitochondrial function in microglia exposed to lipopolysaccharide. The FEBS journal. [Link]
-
Fairbanks, C. A., Romero, M. F., & Wilcox, G. L. (2000). Agmatine requires GluN2B-containing NMDA receptors to inhibit the development of neuropathic pain. Pain, 84(1), 47-56. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Song, H. W., Kumar, B. K., Kim, S. H., Jeon, Y. H., Lee, Y. A., Lee, W. T., Park, K. A., & Lee, J. E. (2011). Agmatine enhances neurogenesis by increasing ERK1/2 expression, and suppresses astrogenesis by decreasing BMP 2,4 and SMAD 1,5,8 expression in subventricular zone neural stem cells. Life sciences, 89(13-14), 435–443. [Link]
-
Zomkowski, A. D., Santos, A. R., & Rodrigues, A. L. (2004). Evidence for serotonin receptor subtypes involvement in agmatine antidepressant like-effect in the mouse forced swimming test. Brain research, 1023(2), 207–214. [Link]
-
Regunathan, S., & Piletz, J. E. (2003). Regulation of inducible nitric oxide synthase and agmatine synthesis in macrophages and astrocytes. Annals of the New York Academy of Sciences, 1009, 20–29. [Link]
-
Gentili, F., Carfagna, C., D'Andrea, G., Grimaldi, M., & Re, M. (2021). Combined Interactions with I1-, I2-Imidazoline Binding Sites and α2-Adrenoceptors To Manage Opioid Addiction. Journal of medicinal chemistry, 64(1), 183–196. [Link]
-
Sittampalam, G. S., Coussens, N. P., & Nelson, H. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. Assay guidance manual. [Link]
-
Li, G., He, Y., Zhang, N., Wang, F., & Zhao, J. (2022). Agmatine Alleviates Cisplatin-Induced Ototoxicity by Activating PI3K/AKT Signaling Pathway. Journal of healthcare engineering, 2022, 8828986. [Link]
-
Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. (n.d.). ResearchGate. [Link]
-
Thomson, S. L., Iremonger, K. J., & Hughes, J. P. (2019). Agmatine preferentially antagonizes GluN2B-containing N-methyl-d-aspartate receptors in spinal cord. Journal of neurophysiology, 121(2), 602–610. [Link]
-
Tarkowski, P., Moncrieffe, H., & Ghavami, A. (2023). Agmatine Enhances Dorsal Raphe Serotonergic Neuronal Activity via Dual Regulation of 5-HT1B and 5-HT2A Receptors. International journal of molecular sciences, 24(8), 7111. [Link]
-
Reis, D. J., & Regunathan, S. (1999). Agmatine: an endogenous ligand at imidazoline receptors is a novel neurotransmitter. Annals of the New York Academy of Sciences, 881, 65–80. [Link]
-
Feng, Y., Halaris, A. E., & Piletz, J. E. (2002). Agmatine and imidazoline receptors: their role in opioid analgesia, tolerance and dependence. Annals of the New York Academy of Sciences, 971, 446–457. [Link]
-
Demady, D. R., Jianmongkol, S., Vuletich, J. L., Bender, A. T., & Osawa, Y. (2001). Agmatine enhances the NADPH oxidase activity of neuronal NO synthase and leads to oxidative inactivation of the enzyme. Molecular pharmacology, 59(1), 24–29. [Link]
-
1.2 Western Blot and the mTOR Pathway. (2019). In Selected Topics in Health and Disease. [Link]
-
Agmatine Research Breakdown. (2022). Examine.com. [Link]
-
Savic, D., Milosevic, K., Milosevic, A., Zivkovic, A., Laketa, D., Janjic, M. M., Bjelobaba, I., & Lavrnja, I. (2023). Agmatine suppresses glycolysis via the PI3K/Akt/mTOR/HIF-1α signaling pathway and improves mitochondrial function in microglia exposed to lipopolysaccharide. The FEBS journal, 290(11), 2825–2846. [Link]
-
Kim, H. J., Son, G., & Kim, D. G. (2023). Agmatine decreases long-term potentiation via α2-adrenergic receptor and imidazoline type 1 receptor in the hippocampus. The Korean journal of physiology & pharmacology : official journal of the Korean Physiological Society and the Korean Society of Pharmacology, 27(4), 387–397. [Link]
-
Li, Y., Wang, Y., & Li, J. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–9. [Link]
-
A schematic diagram of the PI3K/AKT/mTOR pathway. (n.d.). ResearchGate. [Link]
-
Kornhuber, J., Bormann, J., Retz, W., Hübers, M., & Riederer, P. (1989). Different binding affinities of NMDA receptor channel blockers in various brain regions. European journal of pharmacology, 166(3), 589–590. [Link]
-
Tarkowski, P., Moncrieffe, H., & Ghavami, A. (2023). Agmatine Enhances Dorsal Raphe Serotonergic Neuronal Activity via Dual Regulation of 5-HT1B and 5-HT2A Receptors. International journal of molecular sciences, 24(8), 7111. [Link]
-
Kim, H. J., Son, G., & Kim, D. G. (2023). Agmatine decreases long-term potentiation via α2-adrenergic receptor and imidazoline type 1 receptor in the hippocampus. The Korean journal of physiology & pharmacology : official journal of the Korean Physiological Society and the Korean Society of Pharmacology, 27(4), 387–397. [Link]
-
NO scavanging assay protocol? (2016). ResearchGate. [Link]
-
Li, J. X. (2017). Imidazoline I2 receptors: an update. Pharmacology & therapeutics, 178, 68–81. [Link]
-
Pineda, J., Ruiz-Ortega, J. A., Martín-Ruiz, R., & Ugedo, L. (1996). Agmatine does not have activity at alpha 2-adrenoceptors which modulate the firing rate of locus coeruleus neurones: an electrophysiological study in rat. Neuroscience letters, 219(2), 103–106. [Link]
-
Glennon, R. A. (2000). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]
-
Effects of amines on NMDA receptors. (n.d.). J-STAGE. [Link]
-
Xu, W., Gao, L., Li, T., & Zheng, J. (2018). Neuroprotective Role of Agmatine in Neurological Diseases. Current neuropharmacology, 16(9), 1296–1305. [Link]
-
Schmidt, S., Schneider, K., & Kling, T. (2021). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 13(21), 5396. [Link]
-
Satriano, J. (2003). Agmatine transport into spinal nerve terminals is modulated by polyamine analogs. Journal of neurochemistry, 84(4), 848–855. [Link]
-
Berkels, R., Taubert, D., Gründemann, D., & Schömig, E. (2004). Agmatine signaling: odds and threads. Cardiovascular drug reviews, 22(1), 7–16. [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding methods for membrane preparations and intact cells. Methods in molecular biology (Clifton, N.J.), 654, 13–43. [Link]
-
Targeting PI3K/AKT/mTOR Pathway: Cytotoxicity, Flow Cytometry, and Molecular Docking in AGS Cells by Sesamin. (2023). ResearchGate. [Link]
-
Jasper, J. R., Lesnick, J. D., Chang, L. K., Yamanishi, S. S., Chang, T. K., Hsu, S. A., & Kobilka, B. K. (1995). The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors. British journal of pharmacology, 116(6), 2631–2637. [Link]
-
Feth, F., Pez, D., & Aunis, D. (2001). Agmatine: a mastoparan-like activity related to direct activation of heterotrimeric G proteins. European journal of pharmacology, 433(2-3), 147–155. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Agmatine requires GluN2B-containing NMDA receptors to inhibit the development of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agmatine enhances neurogenesis by increasing ERK1/2 expression, and suppresses astrogenesis by decreasing BMP 2,4 and SMAD 1,5,8 expression in subventricular zone neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Biological significance of agmatine, an endogenous ligand at imidazoline binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kjpp.net [kjpp.net]
- 8. Agmatine does not have activity at alpha 2-adrenoceptors which modulate the firing rate of locus coeruleus neurones: an electrophysiological study in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Evidence for serotonin receptor subtypes involvement in agmatine antidepressant like-effect in the mouse forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Neuroprotective offerings by agmatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 15. Perspectives on Agmatine Neurotransmission in Acute and Chronic Stressrelated Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 17. Agmatine inhibits NMDA receptor–mediated calcium transients in mouse spinal cord dorsal horn via intact PSD95-nNOS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Agmatine suppresses glycolysis via the PI3K/Akt/mTOR/HIF‐1α signaling pathway and improves mitochondrial function in microglia exposed to lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. promega.com [promega.com]
- 23. content.abcam.com [content.abcam.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
An In-Depth Technical Guide to the In Vitro Bioactivity Evaluation of Novel Guanidine Compounds: A Case Study with 1-[2-(diaminomethylideneamino)ethyl]guanidine
Foreword: The Scientific Imperative for Rigorous In Vitro Profiling
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is both arduous and exacting. The guanidinium group, a ubiquitous structural motif in natural products and synthetic molecules, confers unique physicochemical properties that are often exploited in drug design for their ability to engage in specific molecular interactions.[1][2][3] The compound of interest, 1-[2-(diaminomethylideneamino)ethyl]guanidine (herein referred to as Compound G), represents a novel entity within this chemical class. A thorough and logically sequenced in vitro evaluation is paramount to elucidating its biological activity, mechanism of action, and potential therapeutic utility.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a bespoke, multi-tiered strategy for the comprehensive in vitro characterization of Compound G. As a senior application scientist, the narrative that follows is grounded in the principles of scientific integrity, providing not just the "how" but the critical "why" behind each experimental choice. Every protocol is designed as a self-validating system, ensuring the generation of robust and reproducible data.
Part 1: Foundational Assessment - Cytotoxicity and Cellular Viability
Before delving into specific mechanisms of action, it is crucial to first establish the cytotoxic profile of Compound G. This foundational assessment determines the concentration range at which the compound can be safely studied without inducing overt cell death, a critical parameter for interpreting subsequent bioactivity assays.[4]
Rationale for a Multi-Assay Approach
Relying on a single cytotoxicity assay can be misleading, as different methods measure distinct cellular processes.[5] A compound might, for instance, inhibit metabolic activity without immediately compromising membrane integrity. Therefore, a multi-pronged approach is recommended to gain a comprehensive understanding of a compound's effect on cell health.
Comparative Cytotoxicity Assays
The following table outlines a selection of commonly employed cytotoxicity assays, each interrogating a different aspect of cellular health.
| Assay | Principle | Endpoint Measured | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[6][7][8] | Cell viability and metabolic activity.[6] | Well-established, high sensitivity.[6] | Requires a solubilization step; can be affected by compounds that alter cellular metabolism.[6] |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released upon membrane damage.[4] | Cell membrane integrity, necrosis. | Non-destructive to remaining cells; suitable for kinetic studies. | Less sensitive for early-stage apoptosis. |
| Calcein-AM Assay | Non-fluorescent Calcein-AM is cleaved by intracellular esterases in viable cells to produce highly fluorescent calcein.[5] | Cell viability and membrane integrity. | Highly sensitive; suitable for high-content imaging. | Signal can diminish over time. |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a standardized workflow for assessing the cytotoxicity of Compound G using the MTT assay.[7][8]
1. Materials and Reagents:
-
Human cell line(s) of interest (e.g., HeLa, MCF-7, HEK293).[7][8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Compound G stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microplates.
-
Microplate reader.
2. Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Compound G in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 3-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[7]
Workflow for Foundational Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of Compound G.
Part 2: Mechanistic Elucidation - Enzyme Inhibition Assays
Many guanidine-containing compounds exert their biological effects by inhibiting specific enzymes.[9] A logical next step is to screen Compound G against a panel of relevant enzymes to identify potential targets.
Rationale for Enzyme Inhibition Studies
Enzyme inhibition assays are fundamental in drug discovery for identifying the mechanism of action of a compound.[10] They provide quantitative data on the potency (e.g., IC₅₀ or Kᵢ) and mode of inhibition (e.g., competitive, non-competitive).[10][11]
General Protocol for a Spectrophotometric Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory effect of Compound G on a target enzyme.[12][13]
1. Materials and Reagents:
-
Purified enzyme of interest.
-
Substrate for the enzyme.
-
Compound G.
-
Assay buffer (optimized for the specific enzyme).
-
96-well microplate.
-
Microplate reader.
2. Step-by-Step Procedure:
-
Reagent Preparation: Prepare a stock solution of Compound G and a series of dilutions in the assay buffer. Prepare enzyme and substrate solutions at appropriate concentrations.[12]
-
Assay Setup: In a 96-well plate, set up blank, control (100% enzyme activity), and test wells containing the enzyme and desired concentrations of Compound G.[12]
-
Pre-incubation: Pre-incubate the enzyme and Compound G for a specific time to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.[12]
-
Measurement: Immediately measure the change in absorbance over a set period using a microplate reader.[12]
-
Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each concentration of Compound G relative to the control. Plot the data to determine the IC₅₀ value.[12]
Diagram of Enzyme Inhibition Mechanisms
Caption: Competitive vs. Non-competitive enzyme inhibition.
Part 3: Target Engagement - Receptor Binding Assays
Guanidinium groups can also mediate interactions with cell surface receptors. Receptor binding assays are essential for determining if Compound G directly interacts with a specific receptor and for quantifying its binding affinity.[14][15]
Rationale for Receptor Binding Studies
These assays are crucial for identifying and characterizing drug-receptor interactions, which are often the primary mechanism of action for many therapeutic agents.[14][16] They help in determining the affinity (Kd) and specificity of a compound for its target receptor.[14]
General Protocol for a Competitive Radioligand Binding Assay
This protocol outlines a method to assess the ability of Compound G to compete with a known radiolabeled ligand for binding to a receptor.[14][17]
1. Materials and Reagents:
-
Cell membranes or purified receptors.
-
Radiolabeled ligand of known high affinity for the receptor.
-
Compound G.
-
Assay buffer.
-
Filter plates (e.g., glass fiber).
-
Scintillation counter.
2. Step-by-Step Procedure:
-
Assay Setup: In a multiwell plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of Compound G.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a filter plate to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of Compound G. Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be used to calculate the inhibition constant (Kᵢ).[17]
Logical Flow of a Receptor Binding Assay
Caption: Workflow for a competitive receptor binding assay.
Conclusion: Synthesizing a Comprehensive Bioactivity Profile
The in vitro evaluation of a novel compound such as this compound requires a systematic and multi-faceted approach. By progressing from foundational cytotoxicity assessments to more specific mechanistic assays like enzyme inhibition and receptor binding, researchers can build a comprehensive bioactivity profile. This tiered strategy not only ensures the efficient use of resources but also provides a robust dataset for informed decision-making in the drug discovery and development process.[18][19][20][21][22] The methodologies outlined in this guide provide a scientifically rigorous framework for elucidating the biological potential of novel guanidine-containing compounds.
References
-
The Role Of in vitro Testing In Drug Development - Pion Inc. (2024). Available at: [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021). Available at: [Link]
-
In vitro receptor binding assays: general methods and considerations - PubMed. (2008). Available at: [Link]
-
Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - NIH. (2024). Available at: [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available at: [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). Available at: [Link]
-
Receptor Binding Assays - Multiwell Plates. Available at: [Link]
-
In vitro testing of drug absorption for drug 'developability' assessment: Forming an interface between in vitro preclinical data and clinical outcome | Request PDF - ResearchGate. (2025). Available at: [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). Available at: [Link]
-
In Vitro screening - IQVIA Laboratories. Available at: [Link]
-
In Vitro Preclinical Studies - Creative Biolabs. Available at: [Link]
-
In vitro receptor binding assays: General methods and considerations - ResearchGate. (2025). Available at: [Link]
-
Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012). Available at: [Link]
-
In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride - NIH. (2020). Available at: [Link]
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012). Available at: [Link]
-
Extensive in vitro activity of guanidine hydrochloride polymer analogs against antibiotics-resistant clinically isolated strains | Request PDF - ResearchGate. (2025). Available at: [Link]
-
Antifungal activity of guanidine compounds - PubMed. (2025). Available at: [Link]
-
Can someone provide me with protocols for enzyme inhibition assay and their kinetics? (2017). Available at: [Link]
-
Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC - PubMed Central. Available at: [Link]
-
Applications of Guanidine in Pharmaceutical Field - JOCPR. Available at: [Link]
-
Biologically active guanidine alkaloids - ScienceOpen. (2025). Available at: [Link]
-
N-(2-(1H-Imidazol-5-yl)ethyl)guanidine | C6H11N5 | CID 167717 - PubChem. Available at: [Link]
-
2-[2-(Diaminomethylideneamino)hydrazinyl]-1-(oxohydrazinylidene)guanidine | C2H8N10O | CID 61025 - PubChem. Available at: [Link]
-
Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate - Arkivoc. Available at: [Link]
-
1-ethyl-2-nitro-1-[(E)-propylideneamino]guanidine | C6H13N5O2 | CID 57415328 - PubChem. Available at: [Link]
-
N-[2-(2-{[(4-{[Amino(imino)methyl]amino}butyl)amino]methyl}-4-methoxyphenoxy)ethyl]guanidine | C16H29N7O2 | CID 448945 - PubChem. Available at: [Link]
-
Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues - INEOS OPEN. Available at: [Link]
-
Discovery of N-(4-Aminobutyl)- N'-(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1 (h DDAH-1) - PubMed. (2020). Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues [ineosopen.org]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of N-(4-Aminobutyl)- N'-(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1 (h DDAH-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Receptor-Ligand Binding Assays [labome.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. The Role Of in vitro Testing In Drug Development [pion-inc.com]
- 19. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. labs.iqvia.com [labs.iqvia.com]
- 22. In Vitro Preclinical Studies - Creative Biolabs [dataverify.creative-biolabs.com]
spectroscopic analysis (NMR, IR, Mass Spec) of 1-[2-(diaminomethylideneamino)ethyl]guanidine
A Comprehensive Spectroscopic Guide to 1-[2-(diaminomethylideneamino)ethyl]guanidine
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
This technical guide provides a detailed framework for the spectroscopic analysis and structural elucidation of this compound, a symmetric bis-guanidinium compound of interest in pharmaceutical and materials science. Given the scarcity of published data on this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to predict its characteristic signatures in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS). We present not only the theoretical underpinnings and expected spectral data but also provide robust, field-proven experimental protocols designed for accuracy and reproducibility. This guide is structured to empower researchers, scientists, and drug development professionals to confidently characterize this and similar highly basic, polar molecules, ensuring scientific integrity through self-validating methodologies and authoritative references.
Introduction and Molecular Overview
This compound is a molecule characterized by two terminal guanidine groups linked by an ethylene bridge. The guanidine moiety is one of the strongest organic bases, attributed to the exceptional resonance stabilization of its protonated form, the guanidinium cation.[1][2] Consequently, under physiological or typical experimental conditions, the molecule will exist as a dication with associated counter-ions. This protonated state is the dominant factor governing its chemical behavior and, critically, its spectroscopic properties.
The molecule's high polarity, propensity for extensive hydrogen bonding, and symmetric nature present unique considerations for analysis.[1] A thorough characterization is essential for quality control, reaction monitoring, and understanding its interactions in biological or material systems. This guide provides the necessary predictive insights and practical workflows to achieve this.
Caption: Structure of this compound with atom numbering for NMR assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this symmetric molecule, the spectra are predicted to be relatively simple, providing clear, unambiguous signals corresponding to its distinct chemical environments.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will be dominated by signals from the ethylene bridge and the N-H protons of the guanidinium groups. The chemical shifts of N-H protons are highly sensitive to solvent, temperature, and pH, often appearing as broad signals due to rapid chemical exchange and quadrupolar coupling with nitrogen.[3][4]
-
-CH₂-CH₂- (H³): Due to the molecule's symmetry, the four protons on the ethylene bridge are chemically equivalent. They are expected to appear as a single, sharp singlet. Its downfield shift relative to a simple alkane is caused by the electron-withdrawing effect of the adjacent nitrogen atoms.
-
-NH- and -NH₂ (H¹/H²): The protons on the guanidinium nitrogens will be numerous and likely exchange with each other and the solvent. In a non-exchanging solvent like DMSO-d₆, they may appear as one or more broad signals.[3] Their significant downfield shift is characteristic of protons on a positively charged guanidinium group.
| Predicted ¹H NMR Data (Solvent: DMSO-d₆) | |
| Assignment (Label) | Predicted Chemical Shift (δ, ppm) |
| Guanidinium N-H | 7.0 - 8.5 |
| Ethylene -CH₂- (H³) | ~3.3 |
Predicted ¹³C NMR Spectrum
The simplicity of the molecule is most evident in its proton-decoupled ¹³C NMR spectrum, where only two distinct carbon signals are anticipated due to molecular symmetry.
-
Guanidinium Carbon (C¹): This carbon is the central atom of a resonance-stabilized system. Its chemical shift is highly characteristic and is expected in the range of 155-160 ppm, typical for protonated guanidinium carbons.[5][6][7]
-
Ethylene Carbon (C³): The two carbons of the ethylene bridge are equivalent and will produce a single signal. The attachment to nitrogen shifts this signal downfield compared to a standard alkane carbon.
| Predicted ¹³C NMR Data (Solvent: DMSO-d₆) | |
| Assignment (Label) | Predicted Chemical Shift (δ, ppm) |
| Guanidinium Carbon (C¹) | 157 - 159 |
| Ethylene Carbon (C³) | 38 - 42 |
Experimental Protocol: NMR Data Acquisition
This protocol ensures high-quality data for a polar, hygroscopic compound.
Caption: Workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it readily dissolves the polar compound and slows the exchange rate of N-H protons, allowing for their potential observation.[4] Deuterated water (D₂O) is an alternative but will result in the exchange and disappearance of all N-H signals.
-
Procedure: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of high-purity DMSO-d₆ in a clean, dry vial. Vortex briefly to ensure complete dissolution. Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Acquisition:
-
Rationale: A standard 400 or 500 MHz spectrometer provides sufficient resolution for this simple structure.
-
Procedure:
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR: Acquire data using a standard single-pulse sequence. Use a 30° pulse angle and a relaxation delay (d1) of 1-2 seconds.
-
For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C and the absence of directly attached protons on the guanidinium carbon.
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) and the ¹³C spectrum accordingly (δ ≈ 39.52 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for identifying functional groups. The spectrum of this compound will be dominated by vibrations from its N-H, C-H, and resonance-stabilized C=N bonds.[1][8]
Predicted FT-IR Absorption Bands
The key diagnostic peaks arise from the numerous N-H bonds and the unique CN₃ core of the guanidinium groups.
-
N-H Stretching: A very strong and broad absorption band is expected in the 3100-3500 cm⁻¹ region.[9][10] This broadness is a hallmark of extensive intermolecular and intramolecular hydrogen bonding.
-
C-H Stretching: Weaker, sharper peaks are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the symmetric and asymmetric stretching of the aliphatic C-H bonds in the ethylene linker.[11][12]
-
C=N Stretching (Guanidinium): A very strong and intense band between 1630-1680 cm⁻¹ is the most characteristic feature of the guanidinium group.[1][12][13] This band arises from the asymmetric stretching of the CN₃ unit, which has significant double-bond character due to resonance.
-
N-H Bending: A medium to strong scissoring vibration from the -NH₂ groups is expected to appear in the 1550-1650 cm⁻¹ range, which may overlap with the stronger C=N stretch.[12][13]
-
Fingerprint Region (<1500 cm⁻¹): This region will contain a complex series of peaks from C-N stretching and various bending vibrations, providing a unique fingerprint for the molecule.[14]
| Predicted FT-IR Absorption Data | ||
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3500 | Strong, Broad | N-H Stretching (H-bonded) |
| 2850 - 2960 | Medium, Sharp | Aliphatic C-H Stretching |
| 1630 - 1680 | Very Strong, Sharp | C=N Asymmetric Stretching (Guanidinium) |
| 1550 - 1650 | Medium-Strong | N-H Bending (Scissoring) |
| 1000 - 1350 | Medium | C-N Stretching |
Experimental Protocol: FT-IR Data Acquisition
Attenuated Total Reflectance (ATR) is the ideal technique for this analysis, as it requires minimal sample preparation and is insensitive to the sample's hygroscopic nature.
Caption: Workflow for FT-IR analysis using an ATR accessory.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe it gently with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.
-
Collect a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).
-
-
Sample Analysis:
-
Rationale: A small amount of solid sample is sufficient for ATR analysis. Direct contact with the crystal is all that is required.
-
Procedure: Place a small amount of the solid sample (a few milligrams) directly onto the center of the ATR crystal.
-
Lower the instrument's pressure anvil and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ provides a high signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform an ATR correction if necessary, although it is often not required for routine identification.
-
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and probing the structure through fragmentation analysis. Due to the pre-charged and polar nature of the target molecule, Electrospray Ionization (ESI) is the ideal ionization technique.[15][16]
Predicted ESI-MS Spectrum
Analysis will be conducted in positive ion mode, where the molecule is expected to be readily detected as protonated species.
-
Molecular Weight: The monoisotopic mass of the neutral molecule (C₄H₁₂N₈) is 172.1134 Da.
-
Singly Protonated Ion [M+H]⁺: The most abundant ion in the full scan spectrum is expected to be the singly charged species at an m/z of 173.1212 .
-
Doubly Protonated Ion [M+2H]²⁺: Given the presence of two strongly basic guanidine groups, the doubly charged ion is also highly probable and would appear at an m/z of 87.0642 (174.1290 / 2). The presence of this ion is strong evidence for the bis-guanidine structure.
| Predicted High-Resolution ESI-MS Data | ||
| Ion Species | Calculated Exact Mass (Da) | Predicted m/z |
| [C₄H₁₂N₈ + H]⁺ | 173.1207 | 173.12 |
| [C₄H₁₂N₈ + 2H]²⁺ | 174.1280 | 87.06 |
Predicted MS/MS Fragmentation
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion (m/z 173.12) can provide definitive structural information. The most likely fragmentation pathways involve the cleavage of the C-N and C-C bonds of the ethylene linker, as these are the weakest bonds in the ion.[17][18][19]
Caption: Predicted major fragmentation pathways for [M+H]⁺ in MS/MS analysis.
Experimental Protocol: ESI-MS Data Acquisition
This protocol is designed for direct infusion analysis of a polar, basic compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Rationale: The sample must be dissolved in a solvent system compatible with ESI that also promotes ionization. A typical choice is a mixture of water and an organic solvent (methanol or acetonitrile) with a small amount of acid.[20]
-
Procedure: Prepare a stock solution of the sample at ~1 mg/mL in deionized water. From this, create a dilute working solution (~1-10 µg/mL) in a 50:50 (v/v) methanol/water solution containing 0.1% formic acid. The acid ensures the guanidine groups are fully protonated.
-
-
Instrument Setup & Analysis:
-
Rationale: A high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) is preferred for accurate mass measurements.
-
Procedure:
-
Set the instrument to positive ion ESI mode.
-
Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal intensity of the ion of interest (m/z 173.12 or 87.06).
-
Acquire a full scan mass spectrum (e.g., over an m/z range of 50-500) to confirm the presence of the [M+H]⁺ and [M+2H]²⁺ ions.
-
For MS/MS analysis, set the instrument to isolate the [M+H]⁺ precursor ion (m/z 173.12) and apply collision-induced dissociation (CID) energy to generate fragment ions. Acquire the resulting product ion spectrum.
-
-
Integrated Spectroscopic Analysis
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound, the workflow is straightforward:
-
ESI-MS first confirms the molecular weight via the [M+H]⁺ and [M+2H]²⁺ ions.
-
FT-IR provides rapid confirmation of the key functional groups: the guanidinium (strong C=N stretch at ~1650 cm⁻¹) and N-H bonds (broad stretch >3100 cm⁻¹).
-
NMR (¹H and ¹³C) delivers the definitive structural proof, confirming the molecular symmetry through the presence of only two carbon signals and a single signal for the ethylene bridge protons.
Together, these three techniques provide a complementary and comprehensive dataset, enabling the unambiguous confirmation of the identity, structure, and purity of this compound.
References
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Lumen Learning. (n.d.). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Retrieved from [Link]
-
Parlak, C., & Alver, Ö. (2005). 1H and 13C NMR chemical shift assignments of agmatine analogues, (3-aminopropyl)guanidine and (trans-4-aminocyclohexyl)guanidine. Molecular Physics, 103(15-16), 2129-2135. Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Smith, R. J., et al. (1998). Unusually Large 13C NMR Chemical Shift Differences between Neutral and Protonated Glycocyamidines. New Insights on Previously Reported Chemical Shift Assignments and Chemical Properties. The Journal of Organic Chemistry, 63(24), 8896-8901. Retrieved from [Link]
-
Batagarawa, S. M., & Adam, F. (2016). Figure: shows the 13 C NMR for the TMG. Two characteristic chemical shifts.... ResearchGate. Retrieved from [Link]
-
Gounararis, A. G., & Perlman, D. (1996). 1H NMR studies on the preferred interactions of guanidinium and C-terminal carboxylate groups in arginine-containing peptides. Journal of the Chemical Society, Perkin Transactions 2, (1), 125-130. Retrieved from [Link]
-
SpectraBase. (n.d.). Guanidine, N,N,N',N'-tetramethyl-N''-[2-(1-methylethyl)phenyl]- 13C NMR. Retrieved from [Link]
-
Zhang, J., et al. (2015). FTIR spectra of polymeric guanidine derivatives. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). ATR-FTIR spectra of guanidine and the PHMG oligomer obtained after polycondensation. Retrieved from [Link]
-
ResearchGate. (n.d.). The mass spectra of the guanidines. (A) The MS² spectrum of.... Retrieved from [Link]
-
Pentelute, B. L. (2009). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. DSpace@MIT. Retrieved from [Link]
-
Yamazaki, T., et al. (1993). NMR Pulse Schemes for the Sequence-Specific Assignment of Arginine Guanidino 15N and 1H Chemical Shifts in Proteins. Journal of the American Chemical Society, 115(24), 11054-11055. Retrieved from [Link]
-
Tsikaris, V., et al. (1992). 1H-NMR studies on arginine tripeptides: evidence for guanidinium-C-terminal carboxylate interactions. Peptide Research, 5(2), 110-114. Retrieved from [Link]
-
Nakano, M. M., & Kagedan, D. J. (2013). Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis. Analytical Chemistry, 85(18), 8541-8546. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. Retrieved from [Link]
-
Coerver, H. J., & Curran, C. (1954). Infrared Absorption by the C'N Bond in Addition Compounds of Nitriles with Some Inorganic Halides. Journal of the American Chemical Society, 76(20), 5093-5095. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR parameters in 6 M guanidine, pH 5.2, temperature 32 °C. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]
-
Clark, J. (2015). fragmentation patterns in mass spectra. Chemguide. Retrieved from [Link]
-
Canto, R. F. S., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91. Retrieved from [Link]
-
Pöthig, A. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Dalton Transactions, 49(30), 10299-10312. Retrieved from [Link]
-
Yoda, R., & Matsushima, Y. (1984). BIS(
-UETL-2-TBIAZOLYL)GUANIDINES. PREPARATION AND PHYSICOCHEMICAL PROPERTIES. Chemical & Pharmaceutical Bulletin, 32(8), 3029-3034. Retrieved from [Link] -
Pugh, D., et al. (2007). 1,3-Bis(N,N,N′,N′-tetramethylguanidino)propane: synthesis, characterization and bonding properties of the first bidentate, peralkylated guanidine ligand. Dalton Transactions, (26), 2737-2743. Retrieved from [Link]
-
ResearchGate. (n.d.). Deconvoluted mass spectrum obtained from LC-ESI-MS of (a) PG-modified.... Retrieved from [Link]
-
de Souza, M. V. N., et al. (2007). Electrospray ionization mass spectrometry analysis of polyisoprenoid alcohols via Li+ cationization. Journal of Lipid Research, 48(6), 1417-1424. Retrieved from [Link]
-
Wahyuni, E. T., et al. (2016). Synthesis and characterization of bis-(2-cyano-1-methyl-3-{2-{{(5-methylimidazol-4-yl)methyl}thio}ethyl)guanidine copper(II) sulfate tetrahydrate. IOP Conference Series: Materials Science and Engineering, 107, 012034. Retrieved from [Link]
-
Tanaka, H., et al. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Analytical Chemistry, 94(32), 11218-11225. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Guanidine;hydron;chloride. PubChem Compound Summary. Retrieved from [Link]
-
ResearchGate. (n.d.). ESI-MS=MS spectrum showing the molecular ion and fragmentation pattern.... Retrieved from [Link]
-
LookChem. (n.d.). N-(2-Diethylamino-ethyl)-guanidine. Retrieved from [Link]
-
Mondal, B., et al. (2016). Bulky bis-guanidine ligand-based neutral and cationic zinc alkyl, halide, and hydride complexes: synthesis, characterization, and catalytic application. Dalton Transactions, 45(44), 17796-17807. Retrieved from [Link]
-
ResearchGate. (n.d.). Bis(guanidines) and their complexes with transition-metals. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Guanidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-[2-(Diaminomethylideneamino)hydrazinyl]-1-(oxohydrazinylidene)guanidine. PubChem Compound Summary. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Guanidine - Sciencemadness Wiki [sciencemadness.org]
- 3. 1H NMR studies on the preferred interactions of guanidinium and C-terminal carboxylate groups in arginine-containing peptides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. 1H-NMR studies on arginine tripeptides: evidence for guanidinium-C-terminal carboxylate interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Guanidine hydrochloride(50-01-1) 13C NMR spectrum [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 12. researchgate.net [researchgate.net]
- 13. Infrared Spectrometry [www2.chemistry.msu.edu]
- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 15. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrospray ionization mass spectrometry analysis of polyisoprenoid alcohols via Li+ cationization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and natural occurrence of guanidine compounds
An In-Depth Technical Guide to the Discovery and Natural Occurrence of Guanidine Compounds
Abstract
The guanidinium group, a ubiquitous structural motif in natural products, possesses a unique combination of high basicity, planarity, and the ability to form multiple hydrogen bonds. These characteristics underpin its crucial role in a vast array of biological processes and contribute to the diverse pharmacological activities of guanidine-containing compounds. This technical guide provides a comprehensive overview of the discovery and natural occurrence of these fascinating molecules. We delve into the historical isolation of guanidine from guano, explore its widespread distribution across the animal, plant, and microbial kingdoms, and elucidate the key biosynthetic pathways responsible for its incorporation into complex natural products. Furthermore, this guide highlights the chemical diversity and therapeutic potential of naturally occurring guanidine compounds, from potent neurotoxins to promising drug leads. Methodologies for the isolation and structural characterization of these compounds are also discussed, providing a valuable resource for researchers, scientists, and drug development professionals in the field of natural product chemistry and pharmacology.
Introduction: The Enduring Significance of the Guanidino Group
The guanidino group, characterized by a central carbon atom bonded to three nitrogen atoms, is a fundamental functional group in organic chemistry and biology. Its protonated form, the guanidinium cation, is stabilized by resonance, resulting in a planar, highly basic structure with a pKa of approximately 13.6.[1][2] This high basicity ensures that the guanidinium group is protonated under physiological conditions, enabling it to participate in a variety of non-covalent interactions, including hydrogen bonding, charge pairing, and cation-π interactions.[3] These interactions are critical for the structure and function of proteins, the recognition of substrates by enzymes, and the binding of ligands to receptors. The amino acid arginine, with its guanidinium-containing side chain, is a prime example of the importance of this functional group in biological systems.[4][5][6]
This guide will provide a detailed exploration of the discovery of guanidine and the vast and ever-expanding world of naturally occurring guanidine compounds. We will examine their diverse sources, from marine sponges to terrestrial plants and microorganisms, and shed light on the intricate biosynthetic machinery that produces these structurally complex molecules. By understanding the natural origins and biological activities of these compounds, we can unlock their potential for the development of new therapeutic agents and research tools.
The Genesis of Guanidine: A Historical Perspective
The story of guanidine begins in the 19th century with the investigation of guano, the accumulated excrement of seabirds, which was a valuable source of fertilizer and industrial chemicals.[7]
The Landmark Discovery by Adolph Strecker
In 1861, the German chemist Adolph Strecker achieved the first isolation of guanidine.[4][5] He accomplished this through the oxidative degradation of guanine, a purine derivative that he had isolated from Peruvian guano.[4][8] This discovery not only introduced a new organic compound to the scientific community but also established a fundamental link between guanidine and a key component of nucleic acids. The name "guanidine" itself is derived from "guanine," reflecting its historical origin.[5][8]
From Guano to Guanine: Unraveling the Chemical Origins
The initial isolation of guanidine from guanine laid the groundwork for understanding its chemical nature. While the yield from this original method was not high, it paved the way for other synthetic routes to be developed.[8] The historical connection to guano, a rich source of nitrogenous compounds, highlights the role of biological processes in the formation of guanidine and its derivatives.[7][9]
The Ubiquity of Guanidine in the Natural World
Guanidine-containing compounds are not merely laboratory curiosities; they are widespread in nature, with a remarkable diversity of structures and biological functions.[10][11][12] These compounds have been isolated from a vast array of organisms, demonstrating the evolutionary significance of the guanidino group.
Guanidine Compounds in the Animal Kingdom
The marine environment, particularly marine invertebrates, is an exceptionally rich source of novel guanidine compounds.[13][14] Sponges, in particular, produce a wide variety of guanidine alkaloids with complex polycyclic structures and potent biological activities.[14] These compounds are often involved in chemical defense mechanisms and have attracted significant interest for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][13]
On land, guanidine and its derivatives are also present in various animal species. For instance, guanidine has been detected in mussels and earthworms.[15] The amino acid creatine, a crucial molecule for energy metabolism in muscle and neuronal cells, is a well-known guanidine derivative.[6] Furthermore, some amphibians and spiders produce guanidine-containing toxins as part of their venom.[12]
Phytoguanidines: The Plant Kingdom's Contribution
The plant kingdom is another significant source of guanidine compounds.[16] These compounds, often referred to as phytoguanidines, have been identified in various plant families, including the Leguminosae.[6] For example, the guanidine alkaloid galegine, first isolated from Galega officinalis, has been investigated for its anti-diabetic properties.[1] Guanidine itself has been found in rice hulls and turnip juice.[15] Recent research has also uncovered that plants possess enzymes capable of producing guanidine from homoarginine.[17]
Microbial Sources: A Hotbed for Novel Guanidine Scaffolds
Microorganisms, including bacteria and fungi, are prolific producers of a diverse array of secondary metabolites, including many with guanidine moieties.[10][12]
Cyanobacteria are particularly well-known for producing potent guanidine-containing neurotoxins such as saxitoxin and its analogs, which are responsible for paralytic shellfish poisoning.[18] The biosynthesis of these complex molecules involves a fascinating array of enzymatic reactions that install and modify the guanidine group.[18][19] Beyond toxins, cyanobacteria also produce other bioactive guanidine compounds with unique structural features.[19]
Other bacteria and fungi also contribute to the diversity of natural guanidine compounds. For example, the bacterium Streptomyces is a known producer of guanidine-containing natural products.[2] The discovery of guanidine-sensing riboswitches in bacteria suggests that this molecule plays a significant role in bacterial physiology and that there are widespread, yet to be fully discovered, sources of guanidine in nature.[17]
The Molecular Forge: Biosynthesis of Guanidine Compounds
The biosynthesis of the guanidino group in natural products is a fascinating area of research, revealing nature's intricate enzymatic machinery.
The Central Role of Arginine
The amino acid L-arginine, with its terminal guanidino group, is the primary precursor for the biosynthesis of most guanidine-containing natural products.[19] The guanidino group of arginine can be transferred to other molecules or modified to create a variety of structural motifs.
Key Enzymatic Transformations in Guanidine Moiety Installation and Modification
Several classes of enzymes are involved in the biosynthesis of guanidine compounds:
-
Amidinotransferases: These enzymes catalyze the transfer of the amidino group from arginine to an acceptor molecule, a key step in the formation of compounds like guanidinoacetic acid, a precursor to creatine.[19]
-
Oxidative and Cyclization Reactions: A diverse array of enzymes, including Rieske oxygenases and polyketide synthases, mediate complex oxidative and cyclization reactions to form the intricate ring systems found in many guanidine alkaloids.[19]
-
N-Prenylation: The attachment of prenyl groups to the nitrogen atoms of the guanidine moiety is another important modification that contributes to the structural diversity and biological activity of these compounds.[18][19]
A Case Study: Biosynthetic Pathway of a Cyanobacterial Guanidine-Containing Natural Product
The biosynthesis of cylindrospermopsin (CYN), a potent toxin produced by various cyanobacteria, provides an excellent example of the complex enzymatic processes involved in the formation of a guanidine-containing natural product. The pathway is initiated by an L-arginine:glycine amidinotransferase (CyrA), which transfers the guanidino group from arginine to glycine to form guanidinoacetate.[19] This is followed by a series of polyketide extensions and a guanidinium cyclization catalyzed by CyrB.[19]
Caption: Proposed biosynthetic pathway of cylindrospermopsin.
A Pantheon of Natural Guanidine Compounds: Structures and Bioactivities
The structural diversity of naturally occurring guanidine compounds is matched by their wide range of biological activities.
Neurotoxic Alkaloids: Saxitoxin and Tetrodotoxin
Saxitoxin and tetrodotoxin are two of the most potent non-proteinaceous neurotoxins known. Both contain a guanidinium group that is essential for their activity as blockers of voltage-gated sodium channels.[18] These toxins are found in various marine and terrestrial organisms and have been invaluable tools in neuropharmacology.
Marine Peptides and their Pharmacological Potential: Ziconotide
Ziconotide (Prialt®), a synthetic version of a cone snail peptide (ω-conotoxin MVIIA), is a powerful analgesic that acts by blocking N-type calcium channels.[13] This peptide contains a guanidine moiety and exemplifies the therapeutic potential of marine-derived natural products.
Other Bioactive Guanidine Compounds
A vast number of other guanidine compounds with diverse biological activities have been isolated from natural sources. These activities include antimicrobial, antiproliferative, analgesic, and anti-coagulant properties.[13]
| Compound Class | Natural Source(s) | Key Biological Activities |
| Guanidine Alkaloids | Marine sponges, Terrestrial plants | Anticancer, Antimicrobial, Anti-inflammatory |
| Guanidine Peptides | Marine invertebrates (e.g., cone snails) | Analgesic, Neuroprotective |
| Guanidine-containing Toxins | Cyanobacteria, Dinoflagellates, Amphibians | Neurotoxic, Hepatotoxic |
| Simple Guanidines | Plants, Animals | Metabolic regulation, Antidiabetic |
From Nature to the Lab: Isolation and Characterization of Guanidine Compounds
The discovery of new guanidine-containing natural products relies on effective methods for their isolation and structural elucidation.
General Strategies for Extraction and Purification from Natural Sources
The high polarity and basicity of the guanidinium group influence the choice of extraction and purification methods.
-
Extraction: Initial extraction from the source material is typically performed using polar solvents such as methanol or ethanol. Acidified aqueous solutions can also be effective in extracting the protonated guanidinium compounds.
-
Purification: A combination of chromatographic techniques is employed for purification. These include:
-
Solid-Phase Extraction (SPE): Cation-exchange SPE is particularly useful for selectively retaining and concentrating basic guanidine compounds.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with acidic mobile phases (e.g., containing formic acid or trifluoroacetic acid) is commonly used for the separation and purification of guanidine derivatives. Ion-pair chromatography can also be employed to improve retention and resolution.
-
Spectroscopic and Spectrometric Techniques for Structural Elucidation
Once a pure compound is obtained, its structure is determined using a combination of modern analytical techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) is used to obtain structural information through fragmentation analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is essential for elucidating the complete chemical structure, including the connectivity of atoms and the stereochemistry of the molecule. The characteristic chemical shift of the guanidinium carbon (~157 ppm in ¹³C NMR) is a useful diagnostic feature.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure.
Conclusion and Future Perspectives
The journey of guanidine from its discovery in guano to the ongoing exploration of its complex derivatives in a multitude of organisms underscores the enduring importance of this simple yet versatile functional group. The rich chemical diversity and profound biological activities of naturally occurring guanidine compounds continue to inspire chemists and biologists alike. As analytical techniques become more sensitive and genomic and metabolomic approaches more powerful, we can anticipate the discovery of many more novel guanidine-containing natural products with unique structures and therapeutic potential. The continued investigation into the biosynthesis of these molecules will not only deepen our understanding of nature's chemical ingenuity but also provide new enzymatic tools for synthetic biology and the sustainable production of valuable compounds. The future of guanidine research is bright, with exciting opportunities for drug discovery, chemical biology, and biotechnology.
References
-
Guanidine. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Zhang, F., et al. (2022). Biosynthesis of guanidine-containing natural products in cyanobacteria. PMC. [Link]
-
Al-Mourabit, A., & Potier, P. (2011). Chemical and pharmacological significance of natural guanidines from marine invertebrates. PubMed. [Link]
-
Nagase, H., et al. (1996). Biosynthesis of guanidine in isolated rat hepatocytes, perfused rat liver and intact animals. PubMed. [Link]
-
Guanidine. (2020). American Chemical Society. [Link]
-
Guanidine. (2023). In Britannica. [Link]
-
Guanidine. (n.d.). Sciencemadness Wiki. [Link]
-
Zhang, F., et al. (2022). Biosynthesis of guanidine-containing natural products in cyanobacteria. ResearchGate. [Link]
-
The chemistry and biology of guanidine secondary metabolites. (2020). Natural Product Reports. [Link]
-
The Chemistry and Biology of Guanidine Natural Products. (2015). RSC Publishing. [Link]
-
Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. (2020). INEOS OPEN. [Link]
-
Applications of Guanidine in Pharmaceutical Field. (n.d.). JOCPR. [Link]
-
Dai, T., et al. (2023). Biologically active guanidine alkaloids. ScienceOpen. [Link]
-
The chemistry and biology of guanidine natural products. (2017). Natural Product Reports. [Link]
-
Dai, T., et al. (2023). Biologically active guanidine alkaloids. ScienceOpen. [Link]
-
The chemistry and biology of guanidine natural products | Request PDF. (2017). ResearchGate. [Link]
-
(PDF) GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. (2020). ResearchGate. [Link]
-
Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation. (2023). ACS Omega. [Link]
-
The chemistry and biology of guanidine natural products | Request PDF. (2015). ResearchGate. [Link]
-
Guano. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
The chemistry and biology of guanidine secondary metabolites. (2021). PubMed. [Link]
-
Guanidine production by plant homoarginine-6-hydroxylases. (2024). PubMed. [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Biologically active guanidine alkaloids – ScienceOpen [scienceopen.com]
- 3. jocpr.com [jocpr.com]
- 4. Guanidine - Wikipedia [en.wikipedia.org]
- 5. Guanidine | Formula, Uses, & Facts | Britannica [britannica.com]
- 6. Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues [ineosopen.org]
- 7. Guano - Wikipedia [en.wikipedia.org]
- 8. Guanidine - Sciencemadness Wiki [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. The chemistry and biology of guanidine secondary metabolites - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. The chemistry and biology of guanidine natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 12. The chemistry and biology of guanidine secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical and pharmacological significance of natural guanidines from marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. acs.org [acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Guanidine production by plant homoarginine-6-hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Biosynthesis of guanidine-containing natural products in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
toxicological screening of 1-[2-(diaminomethylideneamino)ethyl]guanidine
An In-Depth Technical Guide to the Toxicological Screening of 1-[2-(diaminomethylideneamino)ethyl]guanidine and Related Guanidinium Analogs
Executive Summary
The guanidinium moiety is a recurring structural motif in a plethora of biologically active molecules, from the essential amino acid arginine to complex natural products and synthetic drug candidates.[1][2] Its ability to form strong hydrogen bonds and electrostatic interactions makes it a valuable functional group in medicinal chemistry. However, this same reactivity necessitates a thorough and systematic toxicological evaluation to ensure the safety of any new chemical entity containing this group. This guide provides a comprehensive, in-depth framework for the , a representative guanidinium-containing compound. While specific data on this exact molecule is limited, this whitepaper establishes a robust, tiered screening strategy by synthesizing field-proven methodologies and drawing authoritative insights from the broader class of guanidine-based chemicals. We will move from foundational in vitro assays that assess cytotoxicity and genotoxicity to more complex in vivo studies and essential bioanalytical methods, explaining the scientific causality behind each experimental choice to provide a self-validating and scientifically rigorous protocol.
Introduction to Guanidinium Compound Safety Assessment
The Guanidinium Moiety: A Double-Edged Sword
Guanidine [HNC(NH₂)₂] is a strongly basic and highly polar organic compound.[1] Its protonated form, the guanidinium cation, is stabilized by resonance, allowing it to act as a versatile hydrogen bond donor. This feature is critical to the function of numerous enzymes and receptors.[1] However, the cationic nature and reactivity of guanidinium compounds can also lead to toxicological liabilities. The primary mechanism of toxicity for many guanidine-based biocides, for instance, is the disruption of the cytoplasmic membrane of cells, a consequence of interactions with phosphate groups in the phospholipid membrane.[3][4] Furthermore, various guanidine derivatives have been associated with a range of adverse effects, including skin and eye irritation, neurotoxicity, and potential reproductive toxicity.[5][6][7]
A Tiered Approach to Toxicological Screening
A successful toxicological screening program is not a monolithic checklist but a logical, tiered progression of experiments. This approach, often referred to as a "funnel" or "tiered" strategy, is designed to maximize data generation while minimizing the use of resources and animal testing. Early-stage, high-throughput in vitro assays are used to rapidly identify potential hazards and establish concentration ranges for subsequent, more complex tests. Promising candidates with acceptable in vitro profiles then advance to targeted in vivo studies to evaluate their effects within a complete biological system. This guide is structured to follow that logical and ethical progression.
Caption: A tiered workflow for toxicological screening.
Foundational In Vitro Toxicity Assessment
The initial phase of screening focuses on cell-based assays to determine intrinsic toxicity. These assays are rapid, cost-effective, and align with the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing.
Cytotoxicity Screening: The First Gatekeeper
Causality: The first critical question is whether the compound kills cells and at what concentration. Cytotoxicity assays provide this fundamental data, yielding IC₅₀ (half-maximal inhibitory concentration) values that guide dosing for all subsequent experiments. We employ two distinct assays with complementary mechanisms. The WST-1 assay measures metabolic activity, an indicator of cell proliferation and viability, while the LDH assay quantifies the release of lactate dehydrogenase, a direct marker of cell membrane damage—a known mechanism for many guanidinium compounds.[3][4]
Experimental Protocol 1: WST-1 Cell Viability Assay
-
Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity, A549 for pulmonary toxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 1000 µM) in culture medium. Replace the old medium with the compound-containing medium. Include vehicle-only controls and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Shake the plate thoroughly for 1 minute and measure the absorbance at 450 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Experimental Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
-
Methodology: Follow steps 1-3 from the WST-1 protocol using a parallel plate.
-
Sample Collection: After incubation, carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.
-
Reagent Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and diaphorase) to each well.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Use a lysis control (cells treated with a lysis buffer) to represent 100% LDH release. Calculate the percentage of LDH release for each concentration relative to this maximum.
Data Presentation: Representative Cytotoxicity Data
| Assay Type | Cell Line | Endpoint | Hypothetical IC₅₀ (µM) |
| WST-1 Assay | HepG2 | Metabolic Activity | 75.2 |
| LDH Release Assay | HepG2 | Membrane Integrity | 98.5 |
| WST-1 Assay | A549 | Metabolic Activity | 55.8 |
Genotoxicity Assessment: Evaluating Mutagenic and Clastogenic Potential
Causality: Genotoxicity testing is non-negotiable in drug development. It identifies compounds that can damage genetic material, a hallmark of carcinogens. A standard battery includes a test for gene mutations (Ames test) and a test for chromosomal damage (Micronucleus assay). It is crucial to include a metabolic activation system (S9 fraction), as some compounds only become genotoxic after being metabolized by the liver.[8]
Experimental Protocol 3: Bacterial Reverse Mutation Assay (Ames Test, OECD 471)
-
Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are histidine-auxotrophic, to detect different types of mutations.
-
Metabolic Activation: Conduct the assay both with and without the S9 fraction from induced rat liver homogenate to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either S9 mix or a control buffer.
-
Plating: Pour the mixture onto minimal glucose agar plates (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Analysis: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.
In Vivo Confirmatory Studies
After a compound demonstrates an acceptable in vitro profile, select in vivo studies are required to understand its behavior and toxicity in a complex, whole-organism system.
Acute Systemic Toxicity
Causality: This study provides a first look at the systemic toxicity of the compound after a single dose and helps determine the maximum tolerated dose (MTD). The modern Up-and-Down Procedure (UDP) is preferred over the classical LD₅₀ test as it uses fewer animals to derive a statistically robust estimate of acute toxicity.
Experimental Protocol 4: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
-
Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).
-
Dosing: Dose one animal at a time, starting with a dose just below the best estimate of the LD₅₀.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.[9] Clinical signs can include changes in behavior (e.g., hyperactivity, tremors), appearance, and physiological functions.[9]
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Endpoint: The test is stopped when a stopping criterion is met (e.g., a specific number of reversals in outcome have occurred). The LD₅₀ is then calculated using maximum likelihood methods.
Data Presentation: Representative Clinical Observations
| Dose Level (mg/kg) | Outcome | Clinical Signs Observed |
| 100 | Survival | No significant findings |
| 320 | Survival | Mild tremors, resolved within 4 hours |
| 1000 | Mortality | Severe tremors, disorientation, lethargy |
| 320 | Survival | Mild tremors |
| 1000 | Mortality | Severe tremors, disorientation, lethargy |
Local Tolerance Assessment
Causality: Guanidine compounds are frequently reported as skin and eye irritants due to their basicity and hygroscopic nature.[6] Local tolerance studies are therefore essential, especially if dermal or ocular administration is intended.
Experimental Protocol 5: In Vivo Skin Irritation Test (OECD 404)
-
Animal Model: Use albino rabbits.
-
Application: Apply 0.5 g or 0.5 mL of the test substance to a small patch of shaved skin.
-
Observation: Observe the site for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Scoring: Grade the reactions based on a standardized scoring system. The compound is classified based on the mean scores.
Metabolism and Bioanalytical Methods
Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount. A compound's toxicity is often dictated not by the parent molecule, but by its metabolites.
In Vitro Metabolic Stability and Metabolite Identification
Causality: The first step in understanding metabolism is to determine how quickly the compound is broken down by key metabolic enzymes, primarily the cytochrome P450s found in the liver. A human liver microsome (HLM) assay provides this information and can be adapted to identify the major metabolites formed. Some guanidines are known to be metabolized by enzymes like nitric oxide synthase (NOS), which can lead to the formation of reactive intermediates.[10]
Caption: Potential metabolic bioactivation pathway.
Experimental Protocol 6: LC-MS/MS Method for Quantification in Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new vial for analysis.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for a specific precursor ion → product ion transition for both the analyte and the internal standard.
-
-
Validation: Validate the method according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, and stability.[11]
Data Presentation: Key Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| LLOQ | S/N > 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% | -5.2% to +8.1% |
| Precision (%RSD) | ≤ 15% | < 10% |
Conclusion and Integrated Risk Assessment
The requires a multi-faceted, logical approach. By systematically progressing through the tiers of in vitro and in vivo testing outlined in this guide, researchers can build a comprehensive safety profile of the molecule. Data from these studies—cytotoxicity, genotoxicity, acute systemic toxicity, local tolerance, and metabolism—are integrated to identify potential hazards and determine a No-Observed-Adverse-Effect Level (NOAEL). This crucial value serves as the foundation for calculating a safe starting dose for first-in-human clinical trials, ensuring that the journey of drug development is grounded in scientific integrity and a commitment to safety.
References
- National Institutes of Health (NIH). (2023). Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry.
- Kim, J., et al. (2020). In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. NIH.
- Ertell, K. (2006). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. Battelle Memorial Institute.
- Santa Cruz Biotechnology. Guanidine Hydrochloride Safety Data Sheet.
- Gautam, C. S., & Shankar, M. (2011). Toxicological screening. Journal of Pharmacology and Pharmacotherapeutics.
- Morgan, E. W., et al. (1985). Acute Oral Toxicity (LD50) of Guanidine Hydrochloride in Rats. Defense Technical Information Center.
- Wikipedia. Guanidine.
- de Assunção, L. R., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc.
- Berlinck, R. G. S., et al. (2015). The Chemistry and Biology of Guanidine Natural Products. Royal Society of Chemistry.
- National Toxicology Program (NTP). (1995). Toxicity Studies of 1,3-Diphenylguanidine.
- Sigma-Aldrich. (2023). Guanidine hydrochloride Safety Data Sheet.
- Souto, J. A., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI.
- Panda, S., et al. (2006). Metabolism of aminoguanidine, diaminoguanidine, and NG-amino-L-arginine by neuronal NO-synthase and covalent alteration of the heme prosthetic group. PubMed.
- BenchChem. (2025). Comparative Guide to Bioanalytical Method Validation: Analysis of 2-Benzylpiperidine and its Structural Isomer in Biological Matrices.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnnl.gov [pnnl.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Metabolism of aminoguanidine, diaminoguanidine, and NG-amino-L-arginine by neuronal NO-synthase and covalent alteration of the heme prosthetic group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to 1-[2-(diaminomethylideneamino)ethyl]guanidine and its Analogs as Modulators of Arginine-Metabolizing Enzymes
Executive Summary
The guanidinium group is a pivotal functional moiety in medicinal chemistry, renowned for its ability to engage in critical molecular interactions within enzyme active sites. This guide provides an in-depth technical exploration of guanidino-containing compounds, with a primary focus on 1-[2-(diaminomethylideneamino)ethyl]guanidine and its closely related, well-studied disulfide analog, Guanidinoethyl Disulfide (GED). These compounds serve as potent inhibitors of Nitric Oxide Synthases (NOS) and represent a valuable tool for investigating the physiological and pathological roles of the L-arginine metabolic pathways. We will dissect their mechanism of action, provide validated experimental protocols for their characterization, and discuss their broader applications in biomedical research and therapeutic development. This document is structured to deliver not just procedural steps but the underlying scientific rationale, empowering researchers to effectively utilize and innovate upon this class of enzyme inhibitors.
The Central Role of L-Arginine Metabolism and its Inhibition
The amino acid L-arginine is a critical substrate for two key enzyme families that regulate a wide array of physiological processes: Nitric Oxide Synthases (NOS) and Arginases.[1] These enzymes compete for the same substrate, and their relative activities can dictate cellular function, immune responses, and vascular tone.
-
Nitric Oxide Synthases (NOS): This family, comprising neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3) isoforms, catalyzes the oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline.[2][3] NO is a fundamental signaling molecule involved in vasodilation, neurotransmission, and host defense.[4] However, the overproduction of NO, particularly by iNOS, is implicated in the pathophysiology of inflammatory diseases and circulatory shock.[5][6]
-
Arginases (ARG): Arginase 1 (cytosolic) and Arginase 2 (mitochondrial) hydrolyze L-arginine into ornithine and urea, representing the final step in the urea cycle.[7] By depleting the L-arginine pool, arginases can effectively suppress NO production.[1] Elevated arginase activity is a hallmark of immunosuppressive environments, such as in the tumor microenvironment, where it impairs T-cell function.[7][8]
The strategic inhibition of these enzymes is a significant area of drug discovery.[1][9] Compounds containing a guanidino group, which mimics the key functional group of L-arginine, are a cornerstone of this research.[10][11]
Introducing Guanidinoethyl Disulfide (GED)
While the specific monomer this compound is a foundational structure, the most extensively characterized and commercially available tool compound is its disulfide dimer, Guanidinoethyl Disulfide (GED). GED acts as a prodrug, which, under reducing intracellular conditions, releases the active monomeric thiol. This guide will focus on the properties and applications of GED as a representative of this inhibitor class. GED is recognized as an inhibitor of all three NOS isoforms.[12]
Mechanism of Action: Inhibition of Nitric Oxide Synthases
GED and related aminoguanidines function as mechanism-based inactivators of NOS isoforms.[13][14] This means they require catalytic turnover by the enzyme to be converted into a reactive species that then irreversibly or very tightly binds to and inactivates the enzyme. This inactivation is both time- and concentration-dependent.[13]
The inhibitory profile of GED shows a degree of selectivity among the NOS isoforms. Understanding these differences is critical for designing experiments to probe the function of a specific isoform.
Table 1: Inhibitory Potency of Guanidinoethyl Disulfide (GED) against NOS Isoforms
| NOS Isoform | EC₅₀ (µM) | Source |
| Inducible NOS (iNOS) | 110 | [12] |
| Neuronal NOS (bNOS¹) | 180 | [12] |
| Endothelial NOS (eNOS) | 630 | [12] |
| ¹ bNOS refers to brain NOS, an equivalent of nNOS. |
The data clearly indicates that GED has a preferential, albeit modest, selectivity for the inducible NOS isoform over the constitutive eNOS isoform. This is a desirable characteristic for therapeutic applications targeting inflammatory conditions, where selective inhibition of iNOS is sought to avoid the cardiovascular side effects associated with blocking eNOS.[5]
Caption: L-Arginine Metabolic Crossroads.
Broader Enzymatic Profile and Off-Target Considerations
While primarily known as NOS inhibitors, the structural features of guanidino compounds warrant consideration of their effects on other enzymes.
-
Arginase: Given that arginase also binds L-arginine, guanidino-containing molecules can be engineered to inhibit this enzyme family.[7][8] While GED is principally a NOS inhibitor, researchers developing novel analogs should characterize their selectivity against both enzyme classes to fully understand their biological effects. The development of potent and selective arginase inhibitors is a major focus in immuno-oncology.[9][15]
-
Protein Disulfide Isomerases (PDI): The disulfide bond in GED itself is a reactive moiety. Guanidine hydrochloride has been shown to act as a mixed-type noncompetitive inhibitor of PDI, an enzyme family crucial for proper protein folding in the endoplasmic reticulum.[16][17] While the inhibitory mechanism of GED on PDI is not fully elucidated, it remains a potential off-target effect that could contribute to cellular stress, a mechanism that has been explored for anti-cancer effects.[17][18]
Experimental Protocols for Inhibitor Characterization
A robust characterization of any enzyme inhibitor requires validated, reproducible assays. The protocols below provide a framework for assessing the inhibitory activity of compounds like GED against NOS and arginase.
Protocol: In Vitro NOS Inhibition Assay
This protocol is based on the colorimetric Griess assay, which measures nitrite (NO₂⁻), a stable breakdown product of NO.[4]
Principle: The assay measures the total amount of nitrite/nitrate produced by NOS. Nitrate is first reduced to nitrite, and then the total nitrite is quantified by reacting it with Griess reagents to form a colored azo dye, measured at ~540 nm.
Materials:
-
NOS enzyme (recombinant iNOS, eNOS, or nNOS)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
(6R)-5,6,7,8-tetrahydrobiopterin (BH₄) (cofactor)
-
Calmodulin (for nNOS/eNOS activation)
-
CaCl₂ (for nNOS/eNOS activation)
-
Nitrate Reductase
-
Griess Reagent A (Sulfanilamide in acid)
-
Griess Reagent B (N-(1-Naphthyl)ethylenediamine in acid)
-
Sodium Nitrite (for standard curve)
-
Test Inhibitor (e.g., GED) dissolved in an appropriate solvent (e.g., water or DMSO)
-
96-well microplate
Step-by-Step Methodology:
-
Prepare Nitrite Standard Curve: Create a series of dilutions of sodium nitrite (e.g., 0 to 100 µM) in Assay Buffer. This is essential for quantifying the results.
-
Prepare Reaction Master Mix: In a single tube, prepare a master mix containing Assay Buffer, L-Arginine, NADPH, BH₄, and (if applicable) Calmodulin/CaCl₂.
-
Aliquot Inhibitor: Add various concentrations of the test inhibitor (GED) to the wells of the 96-well plate. Include a "vehicle control" (solvent only) and a "no enzyme" control.
-
Initiate Reaction: Add the NOS enzyme to the Reaction Master Mix, mix gently, and immediately dispense the complete reaction mix into the wells containing the inhibitor.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop Reaction & Nitrate Reduction: Stop the enzymatic reaction. Add nitrate reductase and its necessary cofactors to each well to convert any nitrate to nitrite. Incubate as recommended by the supplier (e.g., 30-60 minutes at 37°C).[19]
-
Color Development: Add Griess Reagent A, followed by Griess Reagent B, to all wells (including standards). Allow the color to develop for 10-15 minutes at room temperature.
-
Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "no enzyme" control from all readings. Use the nitrite standard curve to convert absorbance values to nitrite concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a colorimetric NOS inhibition assay.
Protocol: In Vitro Arginase Inhibition Assay
This protocol measures the amount of urea produced from the hydrolysis of L-arginine.[20]
Principle: Arginase activity is determined by measuring the amount of urea produced. The urea concentration is quantified using a colorimetric reaction where a chromogen forms a colored complex specifically with urea, which can be measured at ~430-570 nm depending on the kit.[21][22]
Materials:
-
Arginase enzyme (recombinant or from tissue/cell lysate)
-
Arginine Buffer (e.g., pH 9.5)
-
Mn²⁺ Solution (Arginase requires manganese for activity)
-
Test Inhibitor (e.g., GED or a specific arginase inhibitor)
-
Urea Reagent A and B (or a combined reagent)
-
Urea (for standard curve)
-
96-well microplate
Step-by-Step Methodology:
-
Enzyme Activation (if using purified enzyme): Pre-incubate the arginase enzyme with the Mn²⁺ solution in buffer at 37°C for 10-20 minutes to ensure full activation.[23]
-
Prepare Urea Standard Curve: Create a series of dilutions of urea (e.g., 0 to 1 mM) in the assay buffer.
-
Prepare Sample and Inhibitor: Add cell/tissue lysates or the purified enzyme to the wells. Add various concentrations of the test inhibitor. Include appropriate controls: vehicle control, "no enzyme" control, and a sample background control (sample without substrate addition) to account for pre-existing urea.
-
Initiate Reaction: Prepare a 5x Substrate Buffer by combining the Arginine Buffer and Mn²⁺ Solution.[22] Add this to the wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-120 minutes).
-
Stop Reaction & Color Development: Stop the reaction by adding the Urea Reagent. This reagent is typically acidic and contains the chromogen, which will react with the urea produced.[20] Incubate at room temperature for 60 minutes or as specified by the kit manufacturer to allow for color development.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 430 nm) using a microplate reader.
-
Data Analysis: Subtract background control readings. Use the urea standard curve to convert absorbance to urea concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Applications and Future Directions
The ability of GED and related compounds to modulate NO production makes them valuable research tools and potential therapeutic leads.
-
Research Applications: GED can be used in cell culture and animal models to investigate the role of NOS, particularly iNOS, in various biological processes, including inflammation, immune cell function (e.g., in macrophages), and neuronal signaling.[12]
-
Therapeutic Potential: Due to its selectivity for iNOS, this class of inhibitors holds promise for treating conditions characterized by pathological NO overproduction, such as septic shock, chronic inflammation, and some neurodegenerative diseases.[5][12]
-
Future Directions: The development of next-generation inhibitors focuses on improving isoform selectivity (e.g., iNOS vs. eNOS/nNOS) and optimizing pharmacokinetic properties for better in vivo efficacy and safety.[24] Furthermore, designing dual-function inhibitors that target both NOS and arginase could provide novel therapeutic strategies, especially in the context of cancer immunotherapy.[7][8]
Conclusion
This compound, represented by its stable disulfide form GED, is a potent, mechanism-based inhibitor of nitric oxide synthases with preferential activity against the inducible isoform. Its ability to modulate the critical L-arginine metabolic pathway makes it an indispensable tool for researchers in pharmacology, immunology, and neuroscience. By employing the robust, validated protocols detailed in this guide, scientists can accurately characterize the activity of this and other guanidino-based inhibitors, paving the way for new discoveries and the development of novel therapeutics targeting enzyme-driven pathologies.
References
-
Southan, G. J., et al. (1996). Spontaneous rearrangement of aminoalkylisothioureas into mercaptoalkylguanidines, a novel class of nitric oxide synthase inhibitors with selectivity towards the inducible isoform. British Journal of Pharmacology, 117(4): 619-632. Link
-
Assay Genie. Arginase Activity Colorimetric Assay Kit. Assay Genie. Link
-
Worthington Biochemical Corporation. Arginase - Assay. Worthington Biochemical. Link
-
BioAssay Systems. QuantiChrom™ Arginase Assay Kit (DARG-100). BioAssay Systems. Link
-
Sigma-Aldrich. Arginase Activity Colorimetric Assay Kit. Millipore Sigma. Link
-
Novus Biologicals. Arginase Assay Kit. Novus Biologicals. Link
-
BioAssay Systems. EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. BioAssay Systems. Link
-
Fisher Scientific. Bioassay Systems EnzyChrom™ Nitric Oxide Synthase Assay Kit. Fisher Scientific. Link
-
BioAssay Systems. Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems. Link
-
Sigma-Aldrich. Nitric Oxide Synthase Inhibitor Screening Kit. Millipore Sigma. Link
-
Biotium. Nitric Oxide Synthase Inhibitors. Biotium. Link
-
Amadis Chemical. 1-(2-(Diethylamino)ethyl)guanidine. Amadis Chemical. Link
-
Wolff, D. J., & Gribin, B. J. (1996). Inactivation of nitric oxide synthase isoforms by diaminoguanidine and NG-amino-L-arginine. Journal of Biological Chemistry, 271(3): 1545-1552. Link
-
Corbett, J. A., et al. (1993). Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine. Journal of Experimental Medicine, 177(6): 1747-1752. Link
-
NEDP. Arginase Inhibitors. National External Drug-Development Program. Link
-
Du, C., & Wolfe, J. L. (2003). The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(1): 47-53. Link
-
Hasan, K., et al. (1997). Inactivation of nitric oxide synthase by substituted aminoguanidines and aminoisothioureas. Journal of Pharmacology and Experimental Therapeutics, 283(1): 195-202. Link
-
Salcedo, C., et al. (2014). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. PLoS ONE, 9(12): e112662. Link
-
Grzybowski, M., et al. (2023). OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer. International Journal of Molecular Sciences, 24(6): 5267. Link
-
Hother, C., et al. (2023). Novel Arginase Inhibitor, AZD0011, Demonstrates Immune Cell Stimulation and Antitumor Efficacy with Diverse Combination Partners. Molecular Cancer Therapeutics, 22(5): 568-580. Link
-
Griffiths, M. J., et al. (1993). Aminoguanidine selectively inhibits inducible nitric oxide synthase. British Journal of Pharmacology, 110(3): 963-968. Link
-
Hickey, S. M., et al. (2012). An Optimised Synthesis of 2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine. ResearchGate. Link
-
Serafimova, I. M., et al. (2019). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. ACS Medicinal Chemistry Letters, 10(12): 1655-1660. Link
-
PubChem. N-[2-(2-{[(4-{[Amino(imino)methyl]amino}butyl)amino]methyl}-4-methoxyphenoxy)ethyl]guanidine. National Center for Biotechnology Information. Link
-
Sigma-Aldrich. 2-(2-Aminoethyl)-1,3-di-Boc-guanidine. Millipore Sigma. Link
-
Grzybowski, M., et al. (2023). Arginase 1/2 Inhibitor OATD-02: From Discovery to First-in-man Setup in Cancer Immunotherapy. Molecular Cancer Therapeutics, 22(7): 833-845. Link
-
MedChemExpress. NO Synthase. MedChemExpress. Link
-
Tenn, M. W., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115): 54492. Link
-
ResearchGate. Main methods for the synthesis of guanidine derivatives. ResearchGate. Link
-
O'Donovan, N., et al. (2021). Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy. Cancer Medicine, 10(9): 2812-2822. Link
-
Synblock. CAS 13845-72-2 | N-(2-Diethylamino-ethyl)-guanidine. Synblock Inc. Link
-
LookChem. N-(2-Diethylamino-ethyl)-guanidine. LookChem. Link
-
PubChem. 1-amino-3-[(E)-butylideneamino]-1-[2-(dimethylamino)ethyl]-2-methylguanidine. National Center for Biotechnology Information. Link
-
Lu, T., et al. (2010). Discovery and clinical evaluation of a thrombin inhibitor with an oxyguanidine P1 motif. Journal of Medicinal Chemistry, 53(4): 1843-1856. Link
-
de Assunção, L. R., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC, 2010(5): 82-91. Link
-
PubChem. 2-[2-(diaminomethylideneamino)hydrazinyl]-1-(oxohydrazinylidene)guanidine. National Center for Biotechnology Information. Link
-
PubChem. 1-ethyl-2-nitro-1-[(E)-propylideneamino]guanidine. National Center for Biotechnology Information. Link
-
INEOS OPEN. Guanidine: a Simple Molecule with Great Potential. INEOS. Link
-
Pan-cancer analysis of the prognostic and immunological role of protein disulfide isomerase family A. National Institutes of Health. Link
-
ResearchGate. Inhibitors of Protein-Disulfide Isomerase Prevent Cleavage of Disulfide Bonds in Receptor-bound Glycoprotein 120 and Prevent HIV-1 Entry. ResearchGate. Link
-
Layo, L. M., et al. (2020). Discovery of N-(4-Aminobutyl)- N'-(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1 (h DDAH-1). Journal of Medicinal Chemistry, 63(3): 1238-1253. Link
Sources
- 1. Arginase Inhibitors | NEDP [nedp.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Arginase Inhibitor, AZD0011, Demonstrates Immune Cell Stimulation and Antitumor Efficacy with Diverse Combination Partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues [ineosopen.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Inactivation of nitric oxide synthase isoforms by diaminoguanidine and NG-amino-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inactivation of nitric oxide synthase by substituted aminoguanidines and aminoisothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Arginase 1/2 Inhibitor OATD-02: From Discovery to First-in-man Setup in Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pan-Inhibition of Protein Disulfide Isomerase Caused Cell Death through Disrupting Cellular Proteostasis in Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioassay Systems EnzyChrom Nitric Oxide Synthase Assay Kit. For quantitative | Fisher Scientific [fishersci.com]
- 20. bioassaysys.com [bioassaysys.com]
- 21. assaygenie.com [assaygenie.com]
- 22. resources.novusbio.com [resources.novusbio.com]
- 23. Arginase - Assay | Worthington Biochemical [worthington-biochem.com]
- 24. Discovery of N-(4-Aminobutyl)- N'-(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1 (h DDAH-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Guanidino Compounds in Nitric Oxide Synthesis: A Focus on 1-[2-(diaminomethylideneamino)ethyl]guanidine and its Analogs
An In-Depth Technical Guide for Researchers
Executive Summary
Nitric oxide (NO) is a critical signaling molecule synthesized by the nitric oxide synthase (NOS) family of enzymes. The dysregulation of NO production is implicated in a host of pathological conditions, making NOS isoforms attractive therapeutic targets. Guanidino compounds, which are structurally analogous to the natural NOS substrate L-arginine, represent a significant class of NOS inhibitors. This guide provides a detailed examination of the role of these compounds, with a specific focus on the mechanistic actions of 1-[2-(diaminomethylideneamino)ethyl]guanidine and its well-studied structural analog, diaminoguanidine (Arcaine). We will explore the mechanism of action, isoform selectivity, and the practical application of these inhibitors in research settings, complete with detailed experimental protocols and kinetic data analysis.
The Nitric Oxide Synthase (NOS) Family: Gatekeepers of NO Production
Nitric oxide is a pleiotropic signaling molecule involved in neurotransmission, vascular homeostasis, and the immune response.[1] Its production is catalyzed by a family of three distinct NOS isoforms:
-
Neuronal NOS (nNOS or NOS1): Constitutively expressed in neuronal tissue, it produces NO as a neurotransmitter.[2]
-
Endothelial NOS (eNOS or NOS3): Primarily and constitutively expressed in the vascular endothelium, its NO output is crucial for vasodilation and maintaining blood pressure.[2]
-
Inducible NOS (iNOS or NOS2): Its expression is induced in immune cells like macrophages by inflammatory stimuli.[2] Once expressed, iNOS produces large, cytotoxic amounts of NO as part of the immune defense mechanism.[1][3]
All three isoforms synthesize NO through a five-electron oxidation of the guanidino nitrogen of L-arginine, yielding L-citrulline as a co-product.[4][5] This complex reaction requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (H4B).[2]
The NOS Catalytic Cycle and Point of Inhibition
The diagram below illustrates the fundamental catalytic pathway of NOS enzymes and highlights the competitive action of L-arginine analogs like guanidino compounds.
Caption: Experimental workflow for the in vitro NOS activity inhibition assay.
Protocol 2: Cell-Based NO Production Assay
This protocol is designed to measure the effect of an inhibitor on iNOS activity in cultured cells, typically macrophages (e.g., RAW 264.7 or J774 lines) stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). [6] Causality Behind Experimental Design: This assay models a biological inflammatory response. LPS and IFN-γ are used to induce the expression of the iNOS enzyme. [7]The inhibitor is added to assess its ability to block NO production from this newly synthesized enzyme within a cellular context. This provides more physiologically relevant data than a purified enzyme assay.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
LPS and IFN-γ (for iNOS induction)
-
Diaminoguanidine (inhibitor)
-
Griess Reagent system
-
24-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density that allows them to reach ~80% confluency on the day of the experiment. Culture overnight. [8]2. Pre-treatment with Inhibitor: Remove the old medium. Add fresh medium containing various concentrations of diaminoguanidine (e.g., 0-1000 µM) or vehicle control. Incubate for 1 hour.
-
iNOS Induction: To the inhibitor-containing medium, add LPS (1 µg/mL) and IFN-γ (10 ng/mL) to all wells except the unstimulated negative control wells.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator. This allows for iNOS protein expression and subsequent NO production.
-
Sample Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.
-
Griess Assay: Transfer the supernatant to a 96-well plate. Add Griess Reagents according to the manufacturer's instructions.
-
Measurement and Analysis: Read the absorbance at 540 nm. Calculate the nitrite concentration and determine the IC₅₀ of the inhibitor in the cellular environment.
Caption: Experimental workflow for measuring iNOS inhibition in cultured cells.
Applications and Future Perspectives
Guanidino-based NOS inhibitors like diaminoguanidine are valuable research tools. Their ability to cause potent, mechanism-based inactivation allows scientists to probe the consequences of acute and total NO depletion in various biological systems. However, the lack of isoform selectivity is a significant drawback for therapeutic development, as non-selective inhibition can lead to undesirable side effects (e.g., inhibiting eNOS can raise blood pressure). [3][9] The field of drug development has since moved towards designing highly selective inhibitors that can target a specific NOS isoform implicated in a disease, such as iNOS in chronic inflammation or nNOS in neurodegenerative disorders, while sparing the protective functions of eNOS. [10][11][12]The foundational research on broad-spectrum inhibitors like diaminoguanidine provided crucial insights into the structure-activity relationships that have guided the rational design of these next-generation therapeutics. [13]
References
-
Biocompare. (n.d.). Nitric Oxide Synthase Assay Kits. Retrieved from [Link]
-
BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Assay Kit. Retrieved from [Link]
-
Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Retrieved from [Link]
- Wolff, D. J., & Gribin, B. J. (1996). Inactivation of nitric oxide synthase isoforms by diaminoguanidine and NG-amino-L-arginine. Biochemical Pharmacology, 51(4), 465-473.
- Griffiths, M. J., Messent, M., MacAllister, R. J., & Evans, T. W. (1993). Aminoguanidine selectively inhibits inducible nitric oxide synthase. British Journal of Pharmacology, 110(2), 963–968.
- Bryk, R., & Wolff, D. J. (1998). Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine. Biochemistry, 37(15), 5215–5223.
- Sastry, G. N., & Subbarao, S. (2006). Insights into ligand selectivity in nitric oxide synthase isoforms: a molecular dynamics study. Journal of Biomolecular Structure & Dynamics, 23(6), 615–624.
- Li, H., et al. (2006). Structural characterization and kinetics of nitric-oxide synthase inhibition by novel N5-(iminoalkyl)- and N5-(iminoalkenyl)-ornithines. Journal of Biological Chemistry, 281(34), 24879–24889.
- Kumar, S., & Singh, B. K. (2019). Inducible nitric oxide synthase inhibitors: A comprehensive update. Medicinal Research Reviews, 39(5), 1857–1901.
- Cumpstey, I., & Smith, T. K. (2015). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Journal of Medicinal Chemistry, 58(3), 983–1001.
- Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383–394.
- Rees, D. D., et al. (1991). Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo. British Journal of Pharmacology, 103(3), 1511–1516.
- Griffiths, M. J., et al. (1993). Aminoguanidine selectively inhibits inducible nitric oxide synthase. British Journal of Pharmacology, 110(2), 963–968.
- Szabó, C., et al. (1995). Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform. British Journal of Pharmacology, 115(3), 441–448.
- Al-Harthy, N., et al. (2022). Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques. Journal of Biomolecular Structure & Dynamics, 40(5), 2133–2155.
- Wei, Z., et al. (2021). Insights into human eNOS, nNOS and iNOS structures and medicinal indications from statistical analyses of their interactions with bound compounds. Brazilian Journal of Medical and Biological Research, 54(9), e11159.
- Cinelli, M. A., et al. (2019). Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase.
-
Encyclopedia.pub. (2022). Biological Functions of Nitric Oxide. Retrieved from [Link]
- Wang, Y., et al. (2015). Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines. ACS Medicinal Chemistry Letters, 6(12), 1163–1168.
- Hasan, K., et al. (1993). Inhibition of nitric oxide formation by guanidines. European Journal of Pharmacology, 249(1), 101-106.
-
University of Groningen. (n.d.). Inhibition of nitric oxide formation by guanidines. Retrieved from [Link]
- Cinelli, M. A., et al. (2020). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Medicinal Research Reviews, 40(1), 158–189.
- Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615.
- Ruetten, H., & Thiemermann, C. (1996). Prevention of the expression of inducible nitric oxide synthase by aminoguanidine or aminoethyl-isothiourea in macrophages and in the rat.
- Rios Medrano, C., et al. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. STAR Protocols, 5(3), 103239.
- Grassi, B., et al. (2005). Effects of nitric oxide synthase inhibition by L-NAME on oxygen uptake kinetics in isolated canine muscle in situ. The Journal of Physiology, 568(Pt 3), 1021–1033.
- Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829–837.
-
Pancreapedia. (2011). Culture of pancreatic AR42J cell for use as a model for acinar cell function. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prevention of the expression of inducible nitric oxide synthase by aminoguanidine or aminoethyl-isothiourea in macrophages and in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inducible nitric oxide synthase inhibitors: A comprehensive update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitric oxide synthases: structure, function and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Therapeutic Avenue: A Technical Guide to the Preclinical Exploration of 1-[2-(diaminomethylideneamino)ethyl]guanidine and its Analogs
A Foreword for the Modern Drug Hunter: In the relentless pursuit of novel therapeutic agents, the guanidinium group stands as a privileged scaffold, a recurring motif in a multitude of biologically active molecules. Its inherent basicity, capacity for hydrogen bonding, and ability to engage in crucial molecular interactions have cemented its role in medicinal chemistry. This guide delves into the preliminary yet promising therapeutic landscape of 1-[2-(diaminomethylideneamino)ethyl]guanidine, a linear bis-guanidine compound. While direct preclinical data on this specific entity remains nascent, this document serves as a comprehensive technical exploration of its potential, drawing upon the wealth of knowledge surrounding structurally analogous bis-guanidine compounds. We will navigate the synthesis, potential mechanisms of action, and preclinical evaluation strategies for this class of molecules, providing researchers, scientists, and drug development professionals with a foundational framework to unlock their therapeutic promise.
Part 1: The Chemical Blueprint: Synthesis and Characterization
The rational design and exploration of any new chemical entity begin with a robust and reproducible synthetic strategy. The synthesis of linear bis-guanidines, such as this compound, can be approached through several established methodologies. A common and effective strategy involves the guanylation of a suitable amine precursor.
General Synthetic Approach: Guanylation of Diamines
A prevalent method for the synthesis of N,N'-disubstituted guanidines involves the reaction of a primary amine with a guanylating agent. For a symmetrical bis-guanidine like the topic compound, this would typically involve a one-pot reaction with a diamine.
Step-by-Step Synthesis Protocol:
-
Precursor Selection: The synthesis commences with a suitable diamine precursor, in this case, ethylenediamine.
-
Guanylating Agent: A common and effective guanylating agent is N,N'-di-Boc-N"-triflylguanidine. The Boc (tert-butoxycarbonyl) protecting groups are crucial for modulating the reactivity of the guanidine moiety and facilitating purification.
-
Reaction Setup: In a nitrogen-purged, oven-dried round-bottomed flask, the N,N'-di-Boc-N"-triflylguanidine is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM).
-
Amine Addition: The ethylenediamine is added dropwise to the solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification: Upon completion, the reaction mixture is washed with aqueous solutions to remove byproducts and unreacted reagents. The organic layer is then dried and concentrated. The resulting Boc-protected bis-guanidine is purified by column chromatography.
-
Deprotection: The Boc protecting groups are removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM, to yield the final bis-guanidinium salt.
Caption: General synthetic workflow for this compound.
Part 2: Unveiling the Therapeutic Potential: A Multi-faceted Approach
The therapeutic potential of bis-guanidine compounds is broad, with promising activity demonstrated in several key areas of unmet medical need.[1]
A New Frontier in Antibacterial Warfare
The rise of multidrug-resistant bacteria presents a grave threat to global health. Bis-guanidine compounds have emerged as a promising new class of antibacterial agents.[2][3]
Mechanism of Action: The primary mechanism of antibacterial action for many bis-guanidine compounds is the disruption of the bacterial cell membrane.[4][5] Their cationic nature at physiological pH facilitates electrostatic interactions with the negatively charged components of the bacterial cell wall and membrane, such as phospholipids.[5] This interaction leads to membrane depolarization, increased permeability, and ultimately, cell lysis.[6] This non-specific, physical mechanism of action is advantageous as it is less likely to induce the development of resistance compared to traditional antibiotics that target specific enzymes.[2]
Caption: Proposed mechanism of antibacterial action for bis-guanidine compounds.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol is fundamental for determining the in vitro antibacterial potency of a novel compound.
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).
-
Culture Preparation: Bacteria are grown overnight in appropriate broth media (e.g., Mueller-Hinton Broth) to reach the logarithmic growth phase.
-
Compound Preparation: The test compound is serially diluted in the broth media in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quantitative Data: Antibacterial Activity of Bis-Guanidine Analogs
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Bis-cyclic Guanidines | C. difficile | 1.0 | [7] |
| Dicationic Bisguanidine-Arylfurans | K. pneumoniae | 2-20 | [5] |
A Novel Strategy in the Fight Against Cancer
The guanidinium moiety is a recurring feature in a number of anticancer agents. Bis-guanidine compounds are being explored for their potential to induce cancer cell death through various mechanisms.[8]
Mechanism of Action: The anticancer mechanisms of guanidine derivatives are diverse and can include:
-
Induction of Apoptosis: Many guanidinium compounds can trigger programmed cell death in cancer cells.[8]
-
Cell Cycle Arrest: Some derivatives have been shown to halt the cell cycle at specific checkpoints, preventing proliferation.
-
Enzyme Inhibition: Guanidine-containing molecules can act as inhibitors of various enzymes crucial for cancer cell survival.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Lines: A panel of human cancer cell lines representing different tumor types should be used (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is then calculated.[9]
Quantitative Data: Anticancer Activity of Bis-Guanidine Analogs
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Phenyl-guanidines | Glioblastoma | <10 | [8] |
| Biguanide derivatives | Various cancer cells | Varies | [10] |
| Platinum(II) complexes of aryl guanidine-like derivatives | Leukemia (HL-60) | 55 | [11] |
Protecting the Brain: Neuroprotective Potential
Emerging evidence suggests that certain guanidine derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases and ischemic brain injury.[12][13]
Mechanism of Action: The neuroprotective effects of guanidine compounds are thought to be mediated through several mechanisms, including:
-
Antioxidant Activity: Some guanidine derivatives can scavenge free radicals and reduce oxidative stress, a key contributor to neuronal damage.[12]
-
Modulation of Ion Channels: Guanidinium compounds have been shown to interact with and modulate the activity of various ion channels in the central nervous system.
-
Anti-inflammatory Effects: By reducing inflammation in the brain, these compounds may protect neurons from damage.
Experimental Protocol: In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation/Reperfusion Model)
This in vitro model mimics the conditions of ischemic stroke to assess the neuroprotective potential of a compound.
-
Cell Culture: Primary neuronal cultures or a suitable neuronal cell line (e.g., SH-SY5Y) are used.
-
Oxygen-Glucose Deprivation (OGD): The cell culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with low oxygen levels for a defined period to simulate ischemia.
-
Reperfusion: The OGD medium is replaced with normal, glucose-containing medium, and the cells are returned to a normoxic incubator to simulate reperfusion.
-
Compound Treatment: The test compound can be added before, during, or after the OGD period to assess its protective effects.
-
Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell death.
Part 3: The Path Forward: Drug Development Considerations
While the preliminary data on the therapeutic potential of bis-guanidine compounds is encouraging, the journey from a promising lead compound to a clinically approved drug is long and arduous. Several key factors must be considered during the drug development process.
Pharmacokinetics and Toxicology
Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is critical for its success.
-
Pharmacokinetics: Studies in animal models are necessary to determine the pharmacokinetic parameters of this compound and its analogs, including their bioavailability, half-life, and clearance.[14] Some guanidine-containing compounds have shown low clearance and a long half-life in rat pharmacokinetic studies.[14]
-
Toxicology: A comprehensive toxicological evaluation is essential to identify any potential adverse effects. This includes in vitro cytotoxicity assays against normal human cell lines and in vivo toxicity studies in animal models.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the chemical structure of this compound will be crucial for optimizing its therapeutic properties. SAR studies will help to identify the key structural features responsible for its biological activity and to design new analogs with improved potency, selectivity, and pharmacokinetic properties.[15]
Caption: A simplified workflow for the preclinical development of bis-guanidine drug candidates.
Conclusion
The exploration of this compound and its analogs represents a promising frontier in the quest for novel therapeutics. While this guide has drawn upon the broader knowledge of bis-guanidine compounds, it lays a critical foundation for the specific investigation of this intriguing molecule. Its potential as an antibacterial, anticancer, and neuroprotective agent warrants a dedicated and rigorous preclinical evaluation. Through systematic synthesis, comprehensive biological testing, and careful optimization, the full therapeutic potential of this and related bis-guanidine scaffolds can be unlocked, potentially leading to the development of new and effective treatments for a range of debilitating diseases.
References
-
Novel Bis-Cyclic Guanidines as Potent Membrane-Active Antibacterial Agents with Therapeutic Potential. Chem Commun (Camb). 2017;53(87):11948-11951. [Link][2][3]
-
Bis-Cyclic Guanidines as Antibacterial Agents. Florida ExpertNet. [Link][4]
-
Platinum(ii) complexes of aryl guanidine-like derivatives as potential anticancer agents: between coordination and cyclometallation. Dalton Trans. 2021;50(5):1733-1744. [Link][11]
-
Development of Dicationic Bisguanidine-Arylfuran Derivatives as Potent Agents against Gram-Negative Bacteria. Pharmaceuticals (Basel). 2021;14(11):1108. [Link][5]
-
Novel bis-cyclic guanidines as potent membrane-active antibacterial agents with therapeutic potential. Chem Commun (Camb). 2017;53(87):11948-11951. [Link][3]
-
Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. Microbiol Spectr. 2023;11(1):e0346922. [Link][6]
-
IC50 values against the biguanide derivatives on cancer cell lines. ResearchGate. [Link][10]
-
Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. Int J Mol Sci. 2023;24(9):8131. [Link][9]
-
The anticancer IC50 values of synthesized compounds. ResearchGate. [Link][16]
-
Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. Cancers (Basel). 2023;15(18):4484. [Link][8]
-
PREPARATION AND USE OF N,N'-DI-BOC-N"-TRIFLYLGUANIDINE. Organic Syntheses. [Link][17]
-
Bis-Cyclic Guanidine Heterocyclic Peptidomimetics as Opioid Ligands with Mixed μ-, κ- and δ-Opioid Receptor Interactions: A Potential Approach to Novel Analgesics. Int J Mol Sci. 2022;23(17):9623. [Link][18]
-
Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor. J Med Chem. 1991;34(8):2525-2533. [Link][15]
-
Synthesis of guanidines. Organic Chemistry Portal. [Link][19]
-
Bis-Cyclic Guanidine Heterocyclic Peptidomimetics as Opioid Ligands with Mixed. Semantic Scholar. [Link][20]
-
Effects of Guanidine Derivatives on the Activities of Superoxide Dismutase and Catalase during Postischemic Reperfusion in the Rat Brain. ResearchGate. [Link][12]
-
Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. J Med Chem. 2018;61(21):9534-9550. [Link][14]
-
Synthetic accesses to biguanide compounds. Beilstein J Org Chem. 2019;15:2534-2566. [Link][21]
-
Effects of Guanidine Derivatives on the Activities of Superoxide Dismutase and Catalase during Postischemic Reperfusion in the R. Ovid. [Link][13]
-
Preparation of N-alkyl-N0 -carboalkoxy guanidines: unexpected effective trans-alkoxylation transform. ElectronicsAndBooks. [Link][22]
-
Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. ResearchGate. [Link][23]
-
Effects of guanidine derivatives on the activities of superoxide dismutase and catalase during postischemic reperfusion in the rat brain. Semantic Scholar. [Link][24]
-
Elucidating the anticancer activities of guanidinium-functionalized amphiphilic random copolymers by varying the structure and composition in the hydrophobic monomer. Polym Chem. 2018;9(24):3369-3380. [Link][25]
-
Bis-Cyclic Guanidines as a Novel Class of Compounds Potent against Clostridium difficile. ChemMedChem. 2018;13(14):1431-1435. [Link][7]
-
Biological activities of guanidine compounds. Expert Opin Ther Pat. 2009;19(10):1417-1448. [Link][1]
-
Total Synthesis of Ineleganolide (Stoltz, 2023). YouTube. [Link][26]
-
Solid state oligonucleotide synthesis (phosphoramidite method). YouTube. [Link][27]
Sources
- 1. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Bis-Cyclic Guanidines as Potent Membrane-Active Antibacterial Agents with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel bis-cyclic guanidines as potent membrane-active antibacterial agents with therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bis-Cyclic Guanidines as Antibacterial Agents | Florida ExpertNet [expertnet.org]
- 5. Development of Dicationic Bisguanidine-Arylfuran Derivatives as Potent Agents against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bis-Cyclic Guanidines as a Novel Class of Compounds Potent against Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Platinum(ii) complexes of aryl guanidine-like derivatives as potential anticancer agents: between coordination and cyclometallation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ovid.com [ovid.com]
- 14. Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. mdpi.com [mdpi.com]
- 19. Guanidine synthesis [organic-chemistry.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]
- 22. electronicsandbooks.com [electronicsandbooks.com]
- 23. researchgate.net [researchgate.net]
- 24. semanticscholar.org [semanticscholar.org]
- 25. Elucidating the anticancer activities of guanidinium-functionalized amphiphilic random copolymers by varying the structure and composition in the hydrophobic monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
- 27. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Preparation of Agmatine Sulfate Solutions for Cell Culture Applications
Introduction
Agmatine, systematically known as 1-[2-(diaminomethylideneamino)ethyl]guanidine, is an endogenous neuromodulator derived from the decarboxylation of L-arginine.[1] It exhibits a wide range of biological activities, including neuroprotective, anti-inflammatory, and antidepressant effects, making it a compound of significant interest in neuroscience and drug development research.[2][3] In cell culture systems, agmatine has been shown to protect neurons from excitotoxicity and glucocorticoid-induced damage.[1][3] This document provides a detailed protocol for the preparation of agmatine sulfate solutions for use in cell culture experiments, ensuring scientific integrity and reproducibility.
Chemical Properties and Solubility
Agmatine is commonly supplied as agmatine sulfate (C₅H₁₄N₄·H₂SO₄, Molar Mass: 228.27 g/mol ), a white to off-white crystalline powder.[2] Understanding its solubility is critical for preparing accurate and effective stock solutions.
| Property | Value | Source(s) |
| Molar Mass | 228.27 g/mol | [2] |
| Solubility in Water | ≥50 mg/mL | [2][4] |
| Solubility in PBS (pH 7.2) | Approximately 10 mg/mL | [5] |
| Solubility in DMSO | Insoluble | [6] |
| Solubility in Ethanol | Insoluble/Nearly Insoluble | [2][6] |
| Appearance | White to off-white crystalline powder | [2][7] |
Protocol for Dissolving Agmatine Sulfate
This protocol outlines the steps for preparing a sterile, high-concentration stock solution of agmatine sulfate that can be further diluted to working concentrations for cell culture experiments.
Materials
-
Agmatine Sulfate (CAS 2482-00-0)
-
Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Step-by-Step Dissolution Procedure
-
Safety Precautions: Before handling, review the Safety Data Sheet (SDS) for agmatine sulfate. Handle the compound in a well-ventilated area, wearing appropriate PPE to avoid inhalation and contact with skin and eyes.[5]
-
Weighing the Compound: Accurately weigh the desired amount of agmatine sulfate powder using a calibrated analytical balance. Perform this in a chemical fume hood or a designated weighing station to minimize inhalation of the powder.
-
Reconstitution:
-
Transfer the weighed agmatine sulfate powder into a sterile conical tube.
-
Add the desired volume of sterile water or PBS to the tube. Based on its high water solubility of at least 50 mg/mL, preparing a 100 mM stock solution is readily achievable.[2][4]
-
Example Calculation for a 100 mM Stock Solution:
-
Molar mass of agmatine sulfate = 228.27 g/mol
-
To make 10 mL of a 100 mM (0.1 M) solution:
-
Mass (g) = 0.1 mol/L * 0.010 L * 228.27 g/mol = 0.22827 g = 22.83 mg
-
Weigh 22.83 mg of agmatine sulfate and dissolve it in 10 mL of sterile water or PBS.
-
-
-
-
Dissolution:
-
Cap the tube securely and vortex the solution at medium speed. The dissolution of guanidine-containing compounds can be an endothermic process, causing the solution to cool down.[8]
-
If the compound does not dissolve completely with vortexing, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.[9] Avoid excessive heating to prevent potential degradation.
-
-
Sterilization:
-
Once the agmatine sulfate is fully dissolved and the solution is clear, it must be sterilized before being added to cell cultures.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube. This will remove any potential microbial contaminants.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the risk of contamination from repeated freeze-thaw cycles.
-
Short-term storage: Aqueous solutions of agmatine sulfate are not recommended for storage longer than one day at 4°C.[5]
-
Long-term storage: For longer-term storage, aliquots should be stored at -20°C or -80°C.
-
The solid powder should be stored at room temperature or 4°C in a dark, dry place under an inert atmosphere.[2][4]
-
Workflow for Agmatine Sulfate Solution Preparation
Caption: Workflow for the preparation of sterile agmatine sulfate stock solutions.
Application in Cell Culture
Agmatine sulfate is frequently used in neuronal cell cultures to study its neuroprotective properties. Working concentrations typically range from the low to mid-micromolar level.
-
Neuroprotection Studies: In cultured rat hippocampal neurons, 100 µM agmatine was shown to ablate neurotoxicity induced by NMDA or glutamate.[3]
-
Toxicity Assessment: It is crucial to determine the optimal, non-toxic working concentration for your specific cell line. For instance, a study on the BV2 microglial cell line found the IC50 of agmatine to be 107 µM.[10] A concentration-response experiment (e.g., using an MTT or LDH assay) is recommended to establish the appropriate concentration range for your experiments.
Diluting the Stock Solution
To prepare a working solution, the frozen stock solution should be thawed and diluted directly into the cell culture medium to the desired final concentration.
-
Example Dilution (for a 100 µM working solution from a 100 mM stock):
-
This represents a 1:1000 dilution.
-
Add 1 µL of the 100 mM stock solution to every 1 mL of cell culture medium.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitate in Solution | Incomplete dissolution or supersaturation. | Ensure the compound is fully dissolved before sterilization. Gentle warming to 37°C can help.[9] Prepare a less concentrated stock solution if precipitation persists. |
| Cell Toxicity | Working concentration is too high for the cell line. | Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cells.[10] |
| Loss of Efficacy | Degradation of agmatine in solution. | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles and long-term storage of aqueous solutions.[5] |
Conclusion
This protocol provides a comprehensive guide for the preparation of agmatine sulfate solutions for cell culture applications. By following these steps, researchers can prepare sterile, accurately concentrated solutions to investigate the diverse biological roles of agmatine in a reproducible and scientifically rigorous manner.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Solubility and Stability of Agmatine Sulfate for Formulations.
-
Compound Solutions. (n.d.). Agmatine Sulfate (as AGmass®). Retrieved from [Link]
-
Gao, Y., et al. (2006). Agmatine protects against cell damage induced by NMDA and glutamate in cultured hippocampal neurons. Brain Research, 1084(1), 1-8. Retrieved from [Link]
-
Zhu, M. Y., et al. (2005). Neuroprotective Effects of Agmatine Against Cell Damage Caused by Glucocorticoids in Cultured Rat Hippocampal Neurons. Neuroscience, 136(3), 853-863. Retrieved from [Link]
-
Reddit. (2017). Dissolving GuHCL (Guanidine Hydrochloride). r/labrats. Retrieved from [Link]
-
ResearchGate. (2018). How can I prepare guanidine hydrochloride 8M?. Retrieved from [Link]
-
El-Kadi, A. O. S., et al. (2023). DETERMINATION OF AGMATINE EFFECTIVE DOSE FOR BV2 CELL LINE INVITRO STUDY MTT ASSAY- BASED. ResearchGate. Retrieved from [Link]
Sources
- 1. Neuroprotective Effects of Agmatine Against Cell Damage Caused by Glucocorticoids in Cultured Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. haihangchem.com [haihangchem.com]
- 3. Agmatine protects against cell damage induced by NMDA and glutamate in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. compoundsolutions.com [compoundsolutions.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
analytical methods for quantification of 1-[2-(diaminomethylideneamino)ethyl]guanidine in biological samples
Introduction: The Significance of Agmatine Quantification
Agmatine, the decarboxylated derivative of arginine, has emerged from relative obscurity to become a molecule of significant interest in neuroscience, pharmacology, and clinical research. Initially identified as an endogenous neuromodulator, it is now recognized for its multifaceted roles, including its potential as a therapeutic agent for neuropathic pain, depression, and neuroprotection. The accurate and precise quantification of agmatine in biological matrices such as plasma, serum, and brain tissue is paramount to understanding its physiological functions, pharmacokinetic profiles, and its role in pathological states. This document provides a comprehensive guide to the principal analytical methodologies for agmatine quantification, designed for researchers, scientists, and drug development professionals. We will delve into the technical intricacies of each method, offering not just protocols, but also the scientific rationale behind the procedural choices, ensuring a robust and reproducible analytical workflow.
Methodological Overview: A Comparative Analysis
The quantification of agmatine, a highly polar and low molecular weight compound, presents unique analytical challenges. The choice of analytical technique is often a trade-off between sensitivity, selectivity, throughput, and cost. The most commonly employed methods include High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While immunoassays (ELISA) are a common tool for biomolecule quantification, commercially available kits are typically for agmatinase, the enzyme that metabolizes agmatine, rather than for agmatine itself.[1][2]
The following sections will provide a detailed exploration of the LC-MS/MS and HPLC-FLD methods, which are the gold standards for agmatine quantification.
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity
LC-MS/MS has become the preferred method for agmatine quantification due to its exceptional sensitivity, selectivity, and high-throughput capabilities.[3] The inherent selectivity of tandem mass spectrometry minimizes interferences from complex biological matrices, a significant advantage when dealing with endogenous compounds.
Principle of the Method
The LC-MS/MS method involves the chromatographic separation of agmatine from other matrix components, followed by ionization and detection by a tandem mass spectrometer. Quantification is typically achieved using the stable isotope dilution technique, where a known amount of an isotopically labeled internal standard (e.g., ¹³C₅,¹⁵N₄-agmatine) is added to the sample at the beginning of the workflow.[3] This internal standard co-elutes with the endogenous agmatine and is distinguished by its higher mass, allowing for accurate correction of any analyte loss during sample preparation and ionization variability.[3]
Experimental Workflow
The LC-MS/MS workflow for agmatine quantification can be broken down into three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Workflow for agmatine quantification by LC-MS/MS.
Detailed Protocol: Agmatine Quantification in Human Plasma by UPLC-MS/MS
This protocol is adapted from a validated method for the analysis of agmatine in biological samples.[3]
1. Sample Preparation
-
Protein Precipitation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an isotopically labeled agmatine internal standard solution (e.g., ¹³C₅,¹⁵N₄-agmatine at 1 µM).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Derivatization:
-
To the supernatant, add 15 µL of borate buffer (pH 9.5).
-
Add 15 µL of 10 mM 4-nitro-7-fluoro-2,1,3-benzoxadiazole (NBD-F) in acetonitrile.
-
Incubate the mixture at 60°C for 10 minutes.
-
Immediately place the tube on ice and add 20 µL of 0.3% formic acid to stop the reaction and stabilize the derivative.[3]
-
2. UPLC-MS/MS Analysis
-
Chromatographic Conditions:
-
System: Waters Acquity UPLC or equivalent.
-
Column: Waters Acquity HSS T3 C18, 2.1 x 100 mm, 1.7 µm.[3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the derivatized agmatine, and then return to initial conditions for column re-equilibration.[3]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.[3]
-
3. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of agmatine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation Insights
A robust LC-MS/MS method for agmatine should be validated according to regulatory guidelines. Key validation parameters include:
-
Linearity: The method should demonstrate linearity over a defined concentration range, typically with a correlation coefficient (r²) > 0.99.[3]
-
Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) should be within ±15% (±20% at the lower limit of quantification). A study reported average accuracies of 94-100% and precisions (RSD) ranging from 1.2% to 10.0%.[3]
-
Recovery: The efficiency of the extraction process should be consistent and reproducible. Recoveries of agmatine have been reported to be in the range of 94% to 100%.[3]
-
Matrix Effect: Assess the influence of the biological matrix on the ionization of the analyte. The use of a stable isotope-labeled internal standard is the most effective way to mitigate matrix effects.
-
Stability: The stability of agmatine in the biological matrix under various storage conditions (freeze-thaw, short-term benchtop, long-term storage) should be evaluated.
II. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): A Robust and Accessible Alternative
Principle of the Method
The primary amino groups of agmatine react with a derivatizing agent to form a highly fluorescent product. This derivative is then separated by reversed-phase HPLC and detected by a fluorescence detector. Quantification is typically performed using an internal standard.
Common Derivatizing Agents
-
o-Phthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form fluorescent isoindole derivatives.[4] This is a widely used and cost-effective derivatization reagent.
-
NBD-F: As used in the LC-MS/MS method, NBD-F can also be used for fluorescence detection, offering high sensitivity.
-
Dansyl Chloride: This reagent also reacts with primary and secondary amines to produce fluorescent derivatives.
Experimental Workflow
Caption: Workflow for agmatine quantification by HPLC-FLD.
Detailed Protocol: Agmatine Quantification in Rat Brain Tissue by HPLC-FLD with OPA Derivatization
This protocol is based on established methods for agmatine analysis in brain and plasma.[4]
1. Sample Preparation
-
Tissue Homogenization and Deproteinization:
-
Homogenize brain tissue in 10 volumes of ice-cold 0.4 M perchloric acid.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
2. Derivatization
-
OPA Reagent Preparation: Prepare the OPA derivatizing reagent by dissolving OPA in borate buffer with the addition of a thiol such as 2-mercaptoethanol. This reagent should be prepared fresh daily.
-
Derivatization Reaction:
-
In an autosampler vial, mix the sample supernatant with the OPA reagent. Automated pre-column derivatization is recommended for better reproducibility.[5]
-
Allow the reaction to proceed for a short, controlled time (e.g., 1-2 minutes) at room temperature before injection.
-
3. HPLC Analysis
-
Chromatographic Conditions:
-
System: Standard HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., sodium acetate or phosphate) and an organic modifier (e.g., methanol or acetonitrile). Isocratic elution is often sufficient.[4]
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection:
-
Excitation Wavelength (λex): ~340 nm
-
Emission Wavelength (λem): ~455 nm (Note: Optimal wavelengths should be determined empirically for the specific OPA-agmatine derivative).
-
-
4. Data Analysis and Quantification
-
Similar to the LC-MS/MS method, a calibration curve is generated using standards of known agmatine concentrations.
-
The concentration in the samples is determined by comparing their peak heights or areas to the calibration curve. The method of standard additions can also be employed for quantification.[4]
Method Validation Insights
-
Sensitivity: HPLC-FLD methods for agmatine can achieve detection limits in the low picomole to femtomole range.[4]
-
Linearity: Excellent linearity is typically observed, with correlation coefficients often exceeding 0.999.[4]
-
Precision: Intra- and inter-assay coefficients of variation (CVs) are generally less than 10%.[4]
-
Specificity: While not as selective as LC-MS/MS, careful optimization of chromatographic conditions can resolve the agmatine derivative from other endogenous amines that may also react with OPA.
III. Enzyme-Linked Immunosorbent Assay (ELISA): An Indirect Approach
While direct ELISA kits for agmatine are not commonly available, it is important to note the existence of ELISA kits for agmatinase (agmatine ureohydrolase), the enzyme responsible for agmatine hydrolysis.[2] These kits are useful for studying the expression and activity of this enzyme, which can provide indirect information about agmatine metabolism.
Principle of the Method
These are typically sandwich ELISA kits where a capture antibody specific for agmatinase is coated on a microplate. The sample is added, and any agmatinase present binds to the antibody. A second, detection antibody (often biotinylated) is then added, followed by a streptavidin-HRP conjugate and a substrate to produce a colorimetric signal proportional to the amount of agmatinase in the sample.[6]
Applicability
These kits are suitable for measuring agmatinase in various biological samples, including serum, plasma, and tissue homogenates.[7] They can be valuable tools in studies investigating the regulation of agmatine levels and the role of its metabolic pathways in health and disease.
Comparative Summary of Analytical Methods
| Parameter | LC-MS/MS | HPLC-FLD |
| Principle | Chromatographic separation followed by mass-based detection | Chromatographic separation of a fluorescent derivative |
| Selectivity | Very High | Moderate to High |
| Sensitivity | Very High (nM to pM) | High (µM to nM)[4] |
| Throughput | High | Moderate |
| Derivatization | Optional, but often used to improve chromatography[3] | Mandatory |
| Internal Standard | Stable Isotope Labeled | Structural Analog or other suitable compound |
| Matrix Effects | Can be significant, but mitigated by IS | Less prone to ionization suppression/enhancement |
| Instrumentation Cost | High | Moderate |
| Expertise Required | High | Moderate |
| Validation - Precision | Typically <10% RSD[3] | Typically <8% CV[4] |
| Validation - Accuracy | 94-100%[3] | Typically within ±15% |
| Validation - Linearity | r² > 0.99[3] | r² > 0.999[4] |
Conclusion and Recommendations
The choice of an analytical method for agmatine quantification is dictated by the specific requirements of the research question, available resources, and the desired level of performance.
-
LC-MS/MS is the unequivocal method of choice for applications demanding the highest sensitivity and selectivity, such as pharmacokinetic studies or the analysis of low-abundance samples. The use of a stable isotope-labeled internal standard ensures the highest degree of accuracy and precision.
-
HPLC-FLD represents a robust, reliable, and more accessible alternative. With proper optimization of the derivatization and chromatographic conditions, this method provides excellent sensitivity and is well-suited for a wide range of applications in both preclinical and clinical research.
-
ELISA for agmatinase can serve as a complementary tool to investigate the metabolic pathways governing agmatine levels, providing a more complete picture of its biological role.
By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate method to accurately quantify agmatine and advance our understanding of this intriguing endogenous molecule.
References
-
Dalluge, J. J., & Retzlaff, M. (2015). Determination of agmatine using isotope dilution UPLC-tandem mass spectrometry: application to the characterization of the arginine decarboxylase pathway in Pseudomonas aeruginosa. Analytical and bioanalytical chemistry, 407(25), 7759–7766. [Link]
-
Feng, Y., Halaris, A. E., & Piletz, J. E. (1997). Determination of agmatine in brain and plasma using high-performance liquid chromatography with fluorescence detection. Journal of chromatography. B, Biomedical sciences and applications, 691(2), 277–286. [Link]
-
Strobel, G., & Pfeifer, E. (2014). High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives. Journal of neuroscience methods, 221, 126–133. [Link]
-
Clements, B., Peterson, C. D., Kitto, K., & Fairbanks, C. A. (2023). Biodistribution of Agmatine to Brain and Spinal Cord Following Systemic Delivery. Pharmaceuticals (Basel, Switzerland), 16(9), 1259. [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
-
Biotage. (2023). How to determine recovery and matrix effects for your analytical assay. Retrieved from [Link]
-
LCGC International. (2019). Determination of α-Amanitin in Human Serum by Solid-Phase Extracton Coupled with HPLC-UV. Retrieved from [Link]
-
Biocompare. (n.d.). Agmatine ELISA Kits. Retrieved from [Link]
-
ResearchGate. (n.d.). Capillary LC/MS/MS of agmatine without pre-column derivatization. Retrieved from [Link]
-
ResearchGate. (2020). Agmatin determination with LC MSMS?. Retrieved from [Link]
-
AFG Scientific. (n.d.). Human Agmatine Ureohydrolase (AGMAT) Elisa Kit. Retrieved from [Link]
-
European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Retrieved from [Link]
-
Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Retrieved from [Link]
-
Pastore, A., et al. (1995). HPLC with o-phthalaldehyde precolumn derivatization to measure total, oxidized, and protein-bound glutathione in blood, plasma, and tissue. Clinical chemistry, 41(10), 1467–1471. [Link]
-
Scribd. (n.d.). Analysis of Polyamines in Biological Samples by HPLC Involving Pre-Column Derivatization With O-Phthalaldehyde and N-Acetyl - Cysteine. Retrieved from [Link]
-
Waters. (n.d.). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. Retrieved from [Link]
Sources
- 1. biocompare.com [biocompare.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Determination of agmatine using isotope dilution UPLC-tandem mass spectrometry: application to the characterization of the arginine decarboxylase pathway in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of agmatine in brain and plasma using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Agmatine Ureohydrolase (AGMAT) Elisa Kit – AFG Scientific [afgsci.com]
- 7. mybiosource.com [mybiosource.com]
Application Notes and Protocols for In Vivo Studies with Agmatine (1-[2-(diaminomethylideneamino)ethyl]guanidine)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for designing and executing in vivo experimental studies investigating the therapeutic potential of agmatine, an endogenous neuromodulator.[1] Synthesized from L-arginine, agmatine has garnered significant interest for its multifaceted pharmacological profile, including neuroprotective, antidepressant, and anxiolytic properties.[2][3][4] This document offers a holistic approach, moving beyond a simple recitation of steps to explain the causal reasoning behind experimental choices. It is intended to equip researchers with the necessary knowledge to conduct robust, reproducible, and insightful preclinical investigations into agmatine's mechanisms of action and therapeutic efficacy.
Introduction: The Scientific Rationale for Agmatine Research
Agmatine, chemically known as 1-[2-(diaminomethylideneamino)ethyl]guanidine, is a primary amine formed through the decarboxylation of L-arginine.[2][5] Initially considered a product of lower life forms, its discovery in the mammalian brain has spurred extensive research into its physiological roles.[1] Preclinical studies have demonstrated agmatine's potential in a wide range of disease models, including neurodegenerative disorders, mood disorders, and neuropathic pain.[5][6] Its therapeutic promise stems from its ability to modulate multiple molecular targets, including:
-
Neurotransmitter Systems: Agmatine interacts with various receptor types, including imidazoline, α2-adrenergic, and serotonergic receptors.[6][7]
-
NMDA Receptor Antagonism: It acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitotoxicity and synaptic plasticity.[3][7]
-
Nitric Oxide (NO) Synthesis Inhibition: Agmatine can inhibit nitric oxide synthase (NOS) activity, thereby reducing the production of nitric oxide, a molecule implicated in both physiological signaling and pathological processes.[3][5]
-
Polyamine Metabolism Modulation: It influences the biosynthesis and degradation of polyamines, which are crucial for cell growth and proliferation.[8]
Given its diverse mechanisms of action, designing in vivo studies with agmatine requires careful consideration of the research question, appropriate animal models, and relevant behavioral and molecular endpoints.
Core Principles of Experimental Design
A well-designed in vivo study is paramount for generating reliable and translatable data. The following principles should guide the experimental design for agmatine research:
-
Clear Hypothesis: Define a specific, testable hypothesis. For example, "Agmatine administration will ameliorate cognitive deficits in a mouse model of Alzheimer's disease by reducing neuroinflammation."
-
Appropriate Animal Model: Select an animal model that recapitulates key aspects of the human disease being studied. The choice of species (e.g., mice, rats) and strain should be justified.
-
Power Analysis: Conduct a power analysis to determine the appropriate sample size to detect a statistically significant effect, thereby avoiding underpowered studies.
-
Randomization and Blinding: Randomly assign animals to treatment groups to minimize bias. The experimenter conducting the behavioral assessments and data analysis should be blinded to the treatment conditions.
-
Control Groups: Include appropriate control groups, such as a vehicle control (e.g., saline) and potentially a positive control (a compound with a known effect in the chosen model).
-
Pharmacokinetic Considerations: Be mindful of agmatine's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion, when determining the dosing regimen.[9]
In Vivo Experimental Workflow: A Visual Guide
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of agmatine.
Caption: A generalized workflow for in vivo agmatine studies.
Detailed Protocols
Preparation of Agmatine Sulfate Solution
Rationale: Agmatine is commonly administered as its sulfate salt due to its stability and solubility in aqueous solutions. The vehicle (the solution in which the drug is dissolved) should be sterile and isotonic to minimize irritation upon injection.
Materials:
-
Agmatine sulfate (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of agmatine sulfate based on the desired dose and the number of animals.
-
Aseptically weigh the agmatine sulfate and transfer it to a sterile vial.
-
Add the required volume of sterile 0.9% saline to the vial.
-
Vortex the solution until the agmatine sulfate is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Administration of Agmatine
Rationale: The route of administration influences the bioavailability and pharmacokinetics of agmatine. Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodents. The timing of administration relative to behavioral testing or induction of injury is critical.
Procedure (Intraperitoneal Injection):
-
Gently restrain the animal (mouse or rat).
-
Locate the injection site in the lower left or right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert a 25-27 gauge needle at a 15-20 degree angle.
-
Gently aspirate to ensure no fluid (blood or urine) is drawn back, indicating incorrect placement.
-
Slowly inject the agmatine solution.
-
Withdraw the needle and return the animal to its home cage.
-
Monitor the animal for any signs of distress post-injection.
Dosing Considerations:
| Application | Animal Model | Dosage Range (mg/kg, i.p.) | Reference |
| Neuroprotection | Rodent models of stroke, TBI | 10 - 100 | [2][6] |
| Antidepressant-like effects | Mouse models of depression | 10 - 50 | [3][4] |
| Anxiolytic-like effects | Rat/Mouse models of anxiety | 10 - 40 | [4][10] |
| Cognitive Enhancement | Rodent models of cognitive decline | 10 - 40 | [4][9] |
Note: These are general guidelines. The optimal dose should be determined empirically for each specific experimental paradigm.
Key Signaling Pathways Modulated by Agmatine
Understanding the molecular mechanisms underlying agmatine's effects is crucial for interpreting in vivo data. The following diagram depicts a simplified overview of key signaling pathways influenced by agmatine.
Caption: Agmatine's modulation of key signaling pathways.
Endpoint Analysis: Behavioral and Molecular
The choice of endpoints should directly relate to the initial hypothesis.
Behavioral Assays
-
Locomotor Activity (Open Field Test): To assess general activity levels and rule out confounding effects of sedation or hyperactivity.[10]
-
Anxiety-Related Behavior (Elevated Plus Maze, Light-Dark Box): To evaluate anxiolytic-like effects.[10]
-
Depression-Related Behavior (Forced Swim Test, Tail Suspension Test): To assess antidepressant-like activity.[4]
-
Learning and Memory (Morris Water Maze, Object Recognition Test): To evaluate cognitive function.[4][9]
-
Neuropathic Pain (Von Frey Filaments, Hargreaves Test): To measure mechanical and thermal hypersensitivity.
Molecular and Histological Analysis
Following the completion of behavioral testing, tissues (e.g., brain, spinal cord) should be collected for further analysis.
-
Western Blotting: To quantify the expression levels of key proteins in signaling pathways of interest (e.g., cleaved caspase-3 for apoptosis, iNOS for inflammation).
-
ELISA: To measure the concentration of cytokines (e.g., TNF-α, IL-6) or other signaling molecules.
-
Immunohistochemistry/Immunofluorescence: To visualize the localization and expression of specific proteins within tissue sections.
-
Histological Staining (e.g., Nissl, Fluoro-Jade): To assess neuronal survival and degeneration.
Trustworthiness and Self-Validation
To ensure the integrity of the findings, the following practices are essential:
-
Dose-Response Studies: Initially, conduct a dose-response study to identify the optimal therapeutic dose of agmatine for the specific model and endpoint.
-
Time-Course Studies: Determine the optimal time window for agmatine administration and endpoint assessment.
-
Replication: Independent replication of key findings is crucial for validating the results.
-
Positive and Negative Controls: The inclusion of appropriate controls ensures that the observed effects are specific to agmatine.
-
Safety Assessment: Monitor animals for any adverse effects, such as changes in body weight, food and water intake, and general appearance.[11]
Conclusion
Agmatine is a promising therapeutic candidate with a complex and multifaceted mechanism of action. Rigorous and well-controlled in vivo studies are essential to further elucidate its therapeutic potential and pave the way for clinical translation. By adhering to the principles and protocols outlined in this guide, researchers can generate high-quality, reproducible data that will contribute to a deeper understanding of agmatine's role in health and disease.
References
-
Milestones in agmatine biomedical research. Key preclinical findings... - ResearchGate. (URL: [Link])
-
Agmatine: Clinical applications after 100 years in translation - ResearchGate. (URL: [Link])
-
Agmatine as a novel candidate for rapid-onset antidepressant response - PubMed Central. (URL: [Link])
-
Agmatine - Alzheimer's Drug Discovery Foundation. (URL: [Link])
-
Agmatine: Clinical applications after 100 years in translation - ResearchGate. (URL: [Link])
-
Daily Administration of Agmatine Reduced Anxiety-like Behaviors and Neural Responses in the Brains of Male Mice with Persistent Inflammation in the Craniofacial Region - MDPI. (URL: [Link])
-
Agmatine modulates the in vivo biosynthesis and interconversion of polyamines and cell proliferation - PubMed. (URL: [Link])
-
Agmatine and age-related cognitive decline - University of Otago. (URL: [Link])
-
Immunoneutralization of Agmatine Sensitizes Mice to μ-Opioid Receptor Tolerance - PMC. (URL: [Link])
-
The Effects of Agmatine on Mice Behavior - Maze Engineers - ConductScience. (URL: [Link])
-
Evidence for oral agmatine sulfate safety--a 95-day high dosage pilot study with rats. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Agmatine as a novel candidate for rapid-onset antidepressant response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. researchgate.net [researchgate.net]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Agmatine modulates the in vivo biosynthesis and interconversion of polyamines and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [ourarchive.otago.ac.nz]
- 10. Daily Administration of Agmatine Reduced Anxiety-like Behaviors and Neural Responses in the Brains of Male Mice with Persistent Inflammation in the Craniofacial Region [mdpi.com]
- 11. Evidence for oral agmatine sulfate safety--a 95-day high dosage pilot study with rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Studying Nitric Oxide Synthase Isoforms Using Guanidine-Based Inhibitors
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule synthesized by a family of three distinct nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While nNOS and eNOS are constitutively expressed and calcium/calmodulin-dependent, playing key roles in neurotransmission and vascular tone respectively, iNOS is calcium-independent and expressed in response to immunological stimuli, generating large, cytotoxic amounts of NO.[1][2] The dual nature of NO—vital for physiological function at low concentrations but detrimental when overproduced—makes the selective inhibition of NOS isoforms a critical objective in biomedical research and drug development.[3][4]
Guanidine-containing compounds, which bear a structural resemblance to the endogenous NOS substrate L-arginine, represent a major class of NOS inhibitors. While the specific compound 1-[2-(diaminomethylideneamino)ethyl]guanidine is not extensively characterized in the scientific literature as a NOS inhibitor, this guide will focus on the principles and methodologies for using well-studied, structurally related guanidine-based inhibitors to investigate NOS isoform activity. We will use compounds such as Aminoguanidine and Diaminoguanidine , for which there is a wealth of published data, as exemplars to illustrate these protocols. These compounds serve as invaluable tools for dissecting the distinct roles of each NOS isoform in health and disease.[5][6][7]
Part 1: Mechanism of Action and Isoform Selectivity
Guanidine-based inhibitors primarily function by competing with the substrate L-arginine for binding to the active site of the NOS enzyme.[8] However, many also act as mechanism-based inactivators, meaning they are processed by the enzyme into a reactive intermediate that then irreversibly binds to and inactivates the synthase.[5][9] This inactivation requires the enzyme to be catalytically active, needing all necessary cofactors like NADPH, O₂, and tetrahydrobiopterin (BH₄).[6]
The selectivity of these inhibitors for a particular NOS isoform stems from subtle but critical differences in the architecture of their active sites.[3] For instance, aminoguanidine has been shown to be a selective inhibitor of the iNOS isoform over the constitutive nNOS and eNOS isoforms.[7][10] This selectivity is crucial for therapeutic applications, as non-selective inhibition could disrupt essential physiological processes, such as the eNOS-mediated control of blood pressure.[3][4]
Logical Framework: NOS Catalysis and Inhibition
Below is a simplified representation of the NOS signaling pathway and the point of intervention for guanidine-based inhibitors.
Caption: Simplified NOS signaling pathway and point of inhibition.
Part 2: Comparative Inhibitor Potency
The efficacy and selectivity of a NOS inhibitor are quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value indicates higher potency. The table below summarizes reported inhibition data for representative guanidine-based compounds against the three NOS isoforms.
| Inhibitor | Target Isoform | Potency (Kᵢ or IC₅₀) | Selectivity Profile | Reference |
| Diaminoguanidine (DAG) | nNOS | - (t₁/₂ = 0.7 min at 1mM) | - | [6] |
| iNOS | Kᵢ ≈ 385 µM | iNOS selective vs eNOS | [6] | |
| eNOS | Kᵢ ≈ 670 µM | [6] | ||
| Aminoguanidine | iNOS | Kᵢ ≈ 16 µM | Highly iNOS selective | [5] |
| nNOS (cNOS) | Kᵢ ≈ 830 µM | ~50-fold selective for iNOS | [5] | |
| Guanidinoethyldisulphide (GED) | iNOS | Kᵢ ≈ 4.3 µM | ~4-fold selective for iNOS vs eNOS | [8] |
| eNOS | Kᵢ ≈ 18 µM | [8] | ||
| nNOS | Kᵢ ≈ 25 µM | [8] |
Note: Kᵢ and IC₅₀ values can vary depending on experimental conditions, such as substrate concentration.
Part 3: Experimental Protocols
The following protocols provide step-by-step methodologies for assessing the inhibitory activity of guanidine compounds on NOS isoforms, both in purified enzyme systems and in a cellular context.
Experimental Workflow Overview
Caption: General experimental workflow for inhibitor screening.
Protocol 1: In Vitro NOS Activity Assay using the Griess Reagent
This protocol measures the total production of nitrite (NO₂⁻) and nitrate (NO₃⁻), the stable breakdown products of NO, as an index of NOS activity.[11][12] It is essential for determining an inhibitor's direct effect on purified NOS isoforms.
A. Principle of the Assay The assay first employs nitrate reductase to convert all nitrate in the sample to nitrite. Subsequently, the Griess reagent is added, which reacts with nitrite in a diazotization reaction to form a deep purple azo compound.[13] The intensity of the color, measured at ~540 nm, is directly proportional to the total NO produced.
B. Materials and Reagents
-
Purified recombinant nNOS, iNOS, and eNOS enzymes
-
NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)[14]
-
L-Arginine (substrate)
-
NADPH (cofactor)[15]
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH₄) (cofactor)
-
Calmodulin (CaM) and Calcium Chloride (CaCl₂) (for nNOS/eNOS activation)[1]
-
Test Inhibitor (e.g., Aminoguanidine, dissolved in an appropriate solvent like water or DMSO)[16][17]
-
Griess Reagent A (e.g., Sulfanilamide in phosphoric acid)[18]
-
Griess Reagent B (e.g., N-(1-Naphthyl)ethylenediamine dihydrochloride in water)[18]
-
Sodium Nitrite (for standard curve)[1]
-
96-well microplate (clear, flat-bottom)
-
Microplate reader
C. Step-by-Step Methodology
-
Preparation of Nitrite Standard Curve:
-
Prepare a 100 µM stock solution of sodium nitrite in assay buffer.
-
Perform serial dilutions (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 0 µM) in the 96-well plate. The final volume in each well should be equal to your sample volume (e.g., 50 µL). This curve must be run with every experiment.[11]
-
-
Assay Reaction Setup:
-
In separate wells of the 96-well plate, prepare reaction mixtures for each NOS isoform. Add components in the following order:
-
50 µL Assay Buffer
-
Required cofactors: NADPH, BH₄. For nNOS and eNOS, also add CaCl₂ and CaM. The causality here is that constitutive NOS isoforms require calcium-bound calmodulin for activation.[1]
-
A range of concentrations of the guanidine inhibitor (e.g., 10-point, 3-fold serial dilution). Include a vehicle control (solvent only) and a positive control for inhibition (a known potent inhibitor like L-NNA).[14]
-
Add the purified NOS enzyme to each well.
-
-
Pre-incubate the plate at 37°C for 15-30 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Initiation and Incubation:
-
Initiate the enzymatic reaction by adding L-Arginine to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is within the linear range.[1]
-
-
Nitrate to Nitrite Conversion:
-
Colorimetric Detection:
-
Add 50 µL of Griess Reagent A to each well. Incubate for 5-10 minutes at room temperature, protected from light.[1]
-
Add 50 µL of Griess Reagent B to each well. Incubate for another 5-10 minutes at room temperature, protected from light. The Griess reagents are light-sensitive, and this precaution prevents degradation.[1]
-
-
Measurement:
-
Read the absorbance at 540 nm using a microplate reader.[14]
-
D. Self-Validation and Controls
-
No-Enzyme Control: A well containing all components except the NOS enzyme to check for background signal.
-
No-Substrate Control: A well containing all components except L-arginine to ensure NO production is substrate-dependent.
-
Vehicle Control: Wells containing the solvent used for the inhibitor to account for any effects of the solvent on enzyme activity.
-
Positive Inhibitor Control: Use a well-characterized inhibitor (e.g., L-NNA) to confirm the assay can detect inhibition.[19]
Protocol 2: Cellular iNOS Activity Assay in Macrophages
This protocol assesses the inhibitor's efficacy in a more physiologically relevant environment by measuring NO production in cultured cells. RAW 264.7 murine macrophages are commonly used as they robustly express iNOS upon stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[20]
A. Principle of the Assay Cells are first pre-treated with the guanidine inhibitor. Subsequently, iNOS expression and activity are induced with inflammatory stimuli. The accumulated nitrite in the cell culture supernatant is then quantified using the Griess assay as a proxy for cellular iNOS activity.[20]
B. Materials and Reagents
-
RAW 264.7 macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for stimulation
-
Test Inhibitor (e.g., Aminoguanidine)
-
Griess Reagents A and B
-
Sodium Nitrite Standard
-
24- or 96-well cell culture plates
C. Step-by-Step Methodology
-
Cell Plating:
-
Seed RAW 264.7 cells into a 24- or 96-well plate at a density that will result in ~80-90% confluency at the end of the experiment (e.g., 1 x 10⁵ cells/mL).[20]
-
Incubate overnight (37°C, 5% CO₂) to allow cells to adhere.
-
-
Inhibitor Treatment:
-
Remove the old medium.
-
Add fresh medium containing various concentrations of the guanidine inhibitor or vehicle control.
-
Pre-incubate for 1-2 hours. This allows for cellular uptake of the compound prior to iNOS induction.
-
-
iNOS Induction:
-
To the inhibitor-containing wells, add LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression.
-
Include an "unstimulated" control group (no LPS/IFN-γ) to measure basal NO production.
-
Incubate for 24-48 hours. The long incubation is necessary for the transcription and translation of the iNOS enzyme.[20]
-
-
Sample Collection and Griess Assay:
-
After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Perform the Griess assay on the supernatant as described in Protocol 1 (Steps C1, C5, and C6). Note that nitrate reductase is often omitted in cellular assays that assume high iNOS output primarily yields nitrite, but its inclusion provides a more accurate measure of total NO.
-
D. Data Analysis and Interpretation
-
Standard Curve: Plot the absorbance (540 nm) of the nitrite standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate Nitrite Concentration: Use the standard curve equation to calculate the nitrite concentration in each experimental sample from its background-subtracted absorbance value.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (NO₂⁻ in Inhibitor Well / NO₂⁻ in Vehicle Control Well)] * 100
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor that produces 50% inhibition.
References
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (2020). National Center for Biotechnology Information.[Link]
-
Nitric Oxide Assay (NO). (n.d.). ScienCell Research Laboratories.[Link]
-
Nitric Oxide Assay? (2013). ResearchGate.[Link]
-
Ultra Sensitive Assay for Nitric Oxide Synthase. (n.d.). Oxford Biomedical Research.[Link]
-
In Vitro Nitric Oxide Assays. (n.d.). Cell Biolabs, Inc.[Link]
-
Wolff, D. J., & Gribin, B. J. (1995). Aminoguanidine is an isoform-selective, mechanism-based inactivator of nitric oxide synthase. Archives of Biochemistry and Biophysics, 316(1), 267-273. [Link]
-
1-amino-3-[(E)-butylideneamino]-1-[2-(dimethylamino)ethyl]-2-methylguanidine. (n.d.). PubChem.[Link]
-
Nitric Oxide (NO) Assay Kit Instruction. (n.d.). Nanjing Jiancheng Bioengineering Institute.[Link]
-
Wolff, D. J., & Gribin, B. J. (1996). Inactivation of nitric oxide synthase isoforms by diaminoguanidine and NG-amino-L-arginine. Archives of Biochemistry and Biophysics, 325(2), 208-216. [Link]
-
Hasan, K., Heesen, M., Rauhala, P., Fandrey, J., & Wolff, D. J. (1998). Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform. British Journal of Pharmacology, 123(1), 151-159. [Link]
-
Misko, T. P., Moore, W. M., Kasten, T. P., et al. (1993). Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine. European Journal of Pharmacology, 233(1), 119-125. [Link]
-
Griffiths, M. J., Messent, M., MacAllister, R. J., & Evans, T. W. (1993). Aminoguanidine selectively inhibits inducible nitric oxide synthase. British Journal of Pharmacology, 110(3), 963-968. [Link]
-
Poulos, T. L., & Li, H. (2013). Structural basis for isoform-selective inhibition in nitric oxide synthase. Accounts of Chemical Research, 46(2), 390-398. [Link]
-
1-ethyl-2-nitro-1-[(E)-propylideneamino]guanidine. (n.d.). PubChem.[Link]
-
Hasan, K., & Wolff, D. J. (1997). Inactivation of nitric oxide synthase by substituted aminoguanidines and aminoisothioureas. Archives of Biochemistry and Biophysics, 346(1), 115-124. [Link]
-
Schmidt, H. H. H. W., & Walter, U. (2020). Nitric Oxide Synthase Inhibitors into the Clinic at Last. Handbook of Experimental Pharmacology, 259, 245-257. [Link]
-
Jia, Q., Cai, T., Huang, M., et al. (2003). Isoform-selective substrates of nitric oxide synthase. Journal of Medicinal Chemistry, 46(12), 2271-2274. [Link]
-
Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. (n.d.). BioAssay Systems.[Link]
-
Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. (2012). PLoS ONE, 7(1), e29800. [Link]
-
de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC, 2010(5), 82-91. [Link]
-
N-(2-Diethylamino-ethyl)-guanidine. (n.d.). LookChem.[Link]
-
N-[2-(2-{[(4-{[Amino(imino)methyl]amino}butyl)amino]methyl}-4-methoxyphenoxy)ethyl]guanidine. (n.d.). PubChem.[Link]
-
Discovery and clinical evaluation of 1-{N-[2-(amidinoaminooxy)ethyl]amino}carbonylmethyl-6-methyl-3-[2,2-difluoro-2-phenylethylamino]pyrazinone (RWJ-671818), a thrombin inhibitor with an oxyguanidine P1 motif. (2006). Journal of Medicinal Chemistry, 49(1), 220-235. [Link]
-
Chemical Properties of Guanidine (CAS 113-00-8). (n.d.). Cheméo.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural basis for isoform-selective inhibition in nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric Oxide Synthase Inhibitors into the Clinic at Last - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminoguanidine is an isoform-selective, mechanism-based inactivator of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivation of nitric oxide synthase isoforms by diaminoguanidine and NG-amino-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inactivation of nitric oxide synthase by substituted aminoguanidines and aminoisothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciencellonline.com [sciencellonline.com]
- 12. oxfordbiomed.com [oxfordbiomed.com]
- 13. abcam.co.jp [abcam.co.jp]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. selleckchem.com [selleckchem.com]
- 18. researchgate.net [researchgate.net]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
high-performance liquid chromatography (HPLC) method for 1-[2-(diaminomethylideneamino)ethyl]guanidine
An In-Depth Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of 1-[2-(diaminomethylideneamino)ethyl]guanidine (Metformin Related Compound B)
Authored by a Senior Application Scientist
This document provides a detailed technical guide for the quantitative analysis of this compound, a critical impurity of the widely-used antidiabetic drug, metformin. Known in pharmacopeias as Metformin Related Compound B, this substance's monitoring is essential for ensuring the quality, safety, and efficacy of metformin drug products. Due to its highly polar and strongly basic nature, its analysis presents unique chromatographic challenges, necessitating specialized HPLC techniques beyond standard reversed-phase methods.
This guide will explore two robust and field-proven HPLC methodologies: Strong Cation-Exchange (SCX) Chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC) . We will delve into the causality behind the experimental choices for each method, provide detailed, step-by-step protocols, and present the information in a clear, accessible format for researchers, scientists, and drug development professionals.
Analyte Characteristics: Understanding the Challenge
This compound is a biguanide derivative, structurally similar to metformin. Its chemical structure is characterized by the presence of multiple guanidine groups.
Key Physicochemical Properties:
-
High Polarity: The molecule possesses numerous nitrogen atoms capable of hydrogen bonding, making it highly soluble in aqueous solutions and poorly retained on non-polar reversed-phase columns.
-
Strong Basicity: Guanidine moieties are among the strongest organic bases, with a high pKa (guanidine itself has a pKa of ~12.5-13.5).[1][2] This means the analyte will be fully protonated and carry a positive charge across a wide pH range, a critical property to be exploited for chromatographic separation.[3]
-
Lack of a Strong Chromophore: The molecule absorbs UV light at low wavelengths, typically around 200-220 nm, requiring a clean mobile phase for sensitive detection.[1][4][5]
These properties make conventional reversed-phase HPLC ineffective, as the analyte would elute in or near the solvent front with little to no retention. Therefore, alternative chromatographic modes that can effectively handle highly polar, charged molecules are required.
Method 1: Strong Cation-Exchange (SCX) Chromatography
SCX is a powerful and widely adopted technique for separating metformin and its related impurities, as referenced in various pharmacopeias.[4][5] This method leverages the strong basicity of the analyte.
Principle of Separation
In SCX, the stationary phase consists of a solid support (typically silica) functionalized with strongly acidic groups, such as sulfonic acid (-SO₃⁻). These groups are negatively charged at most operating pHs. The positively charged (protonated) guanidine analyte electrostatically interacts with and binds to the negatively charged stationary phase. Elution is achieved by introducing a mobile phase with a high concentration of counter-ions (e.g., ammonium ions from a buffer) and a controlled pH. These counter-ions compete with the analyte for the active sites on the stationary phase, displacing the analyte and allowing it to travel down the column. The higher the ionic strength of the mobile phase, the faster the elution.
Caption: SCX separation mechanism for this compound.
Experimental Protocol
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Strong Cation-Exchange (SCX) Column, e.g., CAPCELL PAK SCX UG80, Partispher SCX |
| Dimensions | 4.6 x 250 mm, 5 µm |
| Mobile Phase | 300-400 mmol/L Ammonium Dihydrogen Phosphate solution. Adjust pH to 2.5-3.0 with phosphoric acid.[4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40-45 °C[4] |
| Detection Wavelength | 218 nm[4][5] |
| Injection Volume | 10-20 µL |
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Accurately weigh the required amount of ammonium dihydrogen phosphate to prepare a 330 mmol/L solution in HPLC-grade water. For example, to make 1 L, dissolve 37.97 g of NH₄H₂PO₄ in 1 L of water. Adjust the pH to 2.7 using diluted phosphoric acid. Filter through a 0.45 µm membrane filter and degas.[4]
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 5 µg/mL).
-
System Suitability Solution: Prepare a solution containing metformin hydrochloride and all known related substances (including the title compound) in the mobile phase at a suitable concentration (e.g., 5 µg/mL each) to verify the separation and performance of the system.[4]
-
Sample Solution: Accurately weigh and dissolve the metformin drug substance or powdered tablets in the mobile phase to achieve a target concentration. This may require sonication for complete dissolution. Centrifuge or filter the solution through a 0.45 µm syringe filter to remove excipients.
System Suitability:
| Parameter | Acceptance Criteria |
| Resolution | The resolution between adjacent impurity peaks and between metformin and the nearest impurity should be ≥ 2.0. |
| Tailing Factor | The tailing factor for the this compound peak should be ≤ 2.0. |
| Relative Standard Deviation (RSD) | For replicate injections (n=6) of the standard solution, the RSD of the peak area should be ≤ 2.0%. |
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful alternative for separating very polar compounds that are not retained in reversed-phase chromatography.[6][7][8] It offers unique selectivity and is highly compatible with mass spectrometry.[9][10]
Principle of Separation
In HILIC, a polar stationary phase (e.g., bare silica, zwitterionic, or amide-bonded phases) is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small percentage of an aqueous buffer. The aqueous component of the mobile phase forms a water-enriched layer on the surface of the polar stationary phase. Polar analytes, like this compound, partition from the organic-rich mobile phase into this immobilized aqueous layer and are retained. Elution is typically achieved by increasing the proportion of the aqueous component in the mobile phase.[11][9]
Caption: HILIC separation mechanism based on analyte partitioning.
Experimental Protocol
Instrumentation: A standard HPLC or UHPLC system with a UV-Vis or Mass Spectrometry (MS) detector. UHPLC systems are often preferred for HILIC to achieve higher efficiency.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | HILIC Column, e.g., Waters Atlantis Premier BEH Z-HILIC, Cogent Diamond Hydride™, TSKgel NH2-100[7][9][12] |
| Dimensions | 2.1 x 150 mm, < 3 µm |
| Mobile Phase A | Acetonitrile with 0.1% formic acid or acetic acid |
| Mobile Phase B | 30 mM Potassium Phosphate buffer (pH 2.2) or Ammonium Formate buffer[13] |
| Gradient/Isocratic | Isocratic: 80% A : 20% B. A shallow gradient may be used to improve peak shape.[13] |
| Flow Rate | 0.4 - 0.5 mL/min |
| Column Temperature | 40 °C[13] |
| Detection | UV at 210 nm or ESI-MS in positive ion mode |
| Injection Volume | 1-5 µL |
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the aqueous buffer (Mobile Phase B) and add the acid to the acetonitrile (Mobile Phase A). Filter and degas all solvents. The choice of buffer cation (e.g., sodium vs. potassium) can alter selectivity.[13]
-
Standard and Sample Solutions: It is crucial to dissolve standards and samples in a solvent that matches the initial mobile phase composition (e.g., 80:20 acetonitrile:water) to prevent peak distortion.[9] If the sample is from an aqueous matrix, a dilution with acetonitrile is necessary.
System Suitability: The same parameters as the SCX method (Resolution, Tailing Factor, RSD) should be monitored to ensure the validity of the analytical run.
Overall Analytical Workflow
The following diagram illustrates the general workflow for the analysis of this compound in a pharmaceutical sample.
Caption: General workflow for HPLC analysis of metformin impurities.
Conclusion and Method Selection
Both SCX and HILIC are powerful and valid techniques for the analysis of this compound.
-
SCX Chromatography is a robust, well-established method often specified in pharmacopeias. It is highly reliable for routine quality control in environments where a validated compendial method is required. Its primary limitation is the use of high-salt, non-volatile buffers, which makes it incompatible with mass spectrometry.
-
HILIC represents a more modern approach, offering orthogonal selectivity to SCX. Its major advantages are the use of volatile mobile phases, making it ideal for LC-MS applications for impurity identification, and often providing faster analysis times, especially on UHPLC platforms.[9][14] However, HILIC methods can require more careful method development and longer column equilibration times.
The choice between these methods will depend on the specific application: routine QC testing often favors the established robustness of SCX, while research, development, and impurity identification tasks may benefit from the flexibility and MS-compatibility of HILIC.
References
- CN111562319A - Method for detecting related substances in metformin hydrochloride preparation - Google Patents.
-
Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet. Waters Corporation. Available from: [Link]
-
Kłaczkow, G., & Anuszewska, E. L. (2011). DETERMINATION OF IMPURITIES IN MEDICAL PRODUCTS CONTAINING METFORMIN HYDROCHLORIDE. Acta Poloniae Pharmaceutica, 68(4), 593-599. Available from: [Link]
-
de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91. Available from: [Link]
-
Impurities Method for Metformin HCL Formulation. MicroSolv Technology Corporation. Available from: [Link]
-
HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. SIELC Technologies. Available from: [Link]
-
Guanidine derivatives - Chromatography Forum. Available from: [Link]
-
A UPLC Method for Analysis of Metformin and Related Substances by Hydrophilic Interaction Chromatography (HILIC). Waters Corporation. Available from: [Link]
-
1-amino-3-[(E)-butylideneamino]-1-[2-(dimethylamino)ethyl]-2-methylguanidine. PubChem. Available from: [Link]
-
Guanidine Analyzed with HPLC- AppNote. MicroSolv Technology Corporation. Available from: [Link]
-
Chirita, R. I., West, C., & Elfakir, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography B, 879(28), 2919-2938. Available from: [Link]
-
Roemling, R., Sakata, M., & Yamamoto, Y. (2013). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International, 26(10), 578-583. Available from: [Link]
-
Barron, L., & Paull, B. (2010). A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns. Analyst, 135(10), 2565-2573. Available from: [Link]
-
HPLC Methods for analysis of Guanidine. HELIX Chromatography. Available from: [Link]
-
de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. ResearchGate. Available from: [Link]
-
El-Gindy, A., Emara, S., & Mostafa, A. (2017). Development of normal phase high-performance liquid chromatographic method for determination of metformin and its related impurities in bulk material. The Pharma Innovation, 6(4, Part B), 82. Available from: [Link]
-
N-(2-Diethylamino-ethyl)-guanidine. LookChem. Available from: [Link]
-
[Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials. Available from: [Link]
-
Determination of impurities in medical products containing metformin hydrochloride. ResearchGate. Available from: [Link]
-
Metformin-impurities. Pharmaffiliates. Available from: [Link]
-
Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). Available from: [Link]
-
Hydrophilic interaction chromatography. Wikipedia. Available from: [Link]
Sources
- 1. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 2. Guanidine Analyzed with HPLC- AppNote [mtc-usa.com]
- 3. A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. CN111562319A - Method for detecting related substances in metformin hydrochloride preparation - Google Patents [patents.google.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 9. lcms.cz [lcms.cz]
- 10. 二甲双胍相关物质B Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 11. welch-us.com [welch-us.com]
- 12. mtc-usa.com [mtc-usa.com]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Administration of 1-[2-(diaminomethylideneamino)ethyl]guanidine (Agmatine) in Preclinical Animal Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of 1-[2-(diaminomethylideneamino)ethyl]guanidine, commonly known as agmatine, in various animal models. This document synthesizes findings from preclinical studies to offer evidence-based protocols and explain the scientific rationale behind experimental design choices.
Introduction to Agmatine: A Multifaceted Neuromodulator
Agmatine, the decarboxylated form of L-arginine, is an endogenous neuromodulator with a diverse pharmacological profile, making it a compound of significant interest in preclinical research.[1][2] It interacts with multiple molecular targets, including N-methyl-D-aspartate (NMDA) receptors, α2-adrenergic receptors, and imidazoline receptors.[1][3] This broad activity spectrum underpins its potential therapeutic applications in a variety of disease models, including those for neuropathic pain, neurodegenerative disorders, and inflammation.[2][4][5] As a polar compound, the ability of agmatine to cross the blood-brain barrier is a critical consideration in experimental design, and studies have confirmed its access to the central nervous system (CNS) following systemic administration.[6][7][8]
The following diagram illustrates the primary molecular targets of agmatine, which are central to its observed pharmacological effects in animal models.
Caption: Key molecular targets of Agmatine.
Pharmacokinetics of Agmatine in Rodent Models
Understanding the pharmacokinetic profile of agmatine is crucial for designing effective dosing regimens. The route of administration significantly impacts its bioavailability, half-life, and distribution.
| Parameter | Route of Administration | Animal Model | Value | Reference |
| Plasma Half-Life | Intravenous (IV) | Rat | 14.9 - 18.9 minutes | [7][9] |
| Oral (PO) | Rat | 74.4 - 117 minutes | [7][9] | |
| Intrathecal (IT) | Mouse | < 10 minutes | [10] | |
| Oral Bioavailability | Oral (PO) | Rat | 29% - 35% | [7][9] |
| CNS Half-Life | Intrathecal (IT) | Mouse | ~12 hours (spinal cord) | [10] |
Notably, the prolonged half-life in the central nervous system (CNS) compared to plasma following direct administration suggests retention within neural tissues.[10]
Dosage and Administration Protocols in Animal Models
The optimal dosage and route of administration for agmatine are highly dependent on the animal model and the specific pathological condition being investigated.
Neuroprotection Models
In models of neurodegeneration and acute neuronal injury, agmatine has demonstrated dose-dependent protective effects.[4]
Table 1: Dosage Regimens for Neuroprotection
| Animal Model | Condition | Route | Dosage Range | Dosing Schedule | Key Findings | Reference |
| Sprague Dawley Rat | Parkinson's Disease (Rotenone-induced) | IP | 50-100 mg/kg | Daily for 35 days, 1h prior to rotenone | Dose-dependent antioxidant and anti-inflammatory effects, prevention of neuronal loss.[4] | [4] |
| Wistar Albino Rat | Spinal Cord Injury | IP | 50-100 mg/kg | Daily for 10 days post-injury | Improved motor function recovery; 100 mg/kg showed greater efficacy.[11] | [11] |
| Sprague Dawley Rat | Peripheral Nerve Injury | IP | 50 mg/kg | Not specified | Reduced axonolysis, axon degeneration, and edema.[12] | [12] |
| Rat | Restraint-induced Stress | IP | 50 mg/kg | Daily | Prevented stress-induced structural changes in the brain.[13] | [13] |
Pain and Inflammation Models
Agmatine has been extensively studied for its analgesic properties in models of neuropathic and inflammatory pain.
Table 2: Dosage Regimens for Pain and Inflammation
| Animal Model | Condition | Route | Dosage Range | Dosing Schedule | Key Findings | Reference |
| Wistar Rat | Neuropathic Pain (CCI) | IP | 10-100 mg/kg | Daily for 5 days | Dose-dependent reduction in thermal hyperalgesia.[3] | [3] |
| Rat | Inflammatory Pain | IT | 60 nmol | Single dose | Reversed mechanical and muscle hyperalgesia.[14] | [14] |
| Sprague Dawley Rat | Stress- and LPS-induced Fever | IP | 20-80 mg/kg | Single dose | Dose-dependent reduction in hyperthermia.[15] | [15] |
| Mouse | Persistent Craniofacial Inflammation | IP | 1.0 and 30 mg/kg | Daily for 10 days | Reduced anxiety-like behaviors associated with chronic inflammation.[16] | [16] |
Other Models
Agmatine has also been investigated for its effects on mood and behavior.
Table 3: Dosage Regimens for Other Applications
| Animal Model | Condition | Route | Dosage Range | Dosing Schedule | Key Findings | Reference |
| Mouse | Depression (Corticosterone-induced) | PO | 0.1 mg/kg/day | Daily for 21 days | Exerted antidepressant-like effects.[17] | [17] |
Step-by-Step Experimental Protocols
Preparation of Agmatine Sulfate Solution for Injection
Materials:
-
Agmatine sulfate (e.g., from Sigma-Aldrich)
-
Sterile, pyrogen-free 0.9% sodium chloride (saline) solution
-
Sterile vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Protocol:
-
Calculate the required mass of agmatine sulfate. For a desired dose of 50 mg/kg in a 250g rat with an injection volume of 1 mL/kg, the calculation is as follows:
-
Dose per animal: 50 mg/kg * 0.25 kg = 12.5 mg
-
Concentration of solution: 12.5 mg / 0.25 mL = 50 mg/mL
-
-
Weigh the calculated amount of agmatine sulfate and place it in a sterile vial.
-
Add the required volume of sterile saline to the vial.
-
Vortex the solution until the agmatine sulfate is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile vial.
-
Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.
Administration of Agmatine Sulfate
The following workflow outlines the key steps for a typical in vivo study involving agmatine administration.
Caption: Experimental workflow for in vivo agmatine studies.
Intraperitoneal (IP) Injection:
-
Gently restrain the animal.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.
-
Insert the needle at a 15-30 degree angle and inject the agmatine solution.
Oral Gavage (PO):
-
Gently restrain the animal.
-
Carefully insert a gavage needle into the esophagus.
-
Slowly administer the agmatine solution.
-
Monitor the animal to ensure proper swallowing and no signs of distress.
Important Considerations and Safety
-
Vehicle Control: Always include a vehicle-treated control group (e.g., saline) in your experimental design.
-
Toxicity: While generally considered safe, high doses or certain routes of administration may lead to adverse effects. For instance, subcutaneous injection of agmatine has been reported to cause skin lesions in rats.[18] A 95-day study in rats with high-dose oral agmatine (estimated at 100 mg/kg daily) noted slight reductions in body weight and blood pressure, which were reversible upon cessation of treatment.[19]
-
Drug Interactions: The interaction of agmatine with other drugs should be considered, particularly those that also modulate NMDA or adrenergic receptors.
-
Absorption: Oral absorption of agmatine can be reduced when co-administered with dietary protein, as it shares transporters with arginine.[20]
Conclusion
Agmatine is a promising compound with demonstrated efficacy in a variety of preclinical models. The successful application of agmatine in research hinges on the careful selection of dosage and administration routes tailored to the specific scientific question. The protocols and data presented in these application notes provide a solid foundation for designing robust and reproducible in vivo studies.
References
-
Abdel-Zaher, A. O., et al. (2019). Neuroprotective effect of agmatine (decarboxylated l-arginine) against oxidative stress and neuroinflammation in rotenone model of Parkinson's disease. Human & Experimental Toxicology, 38(2), 173-184. [Link]
-
Ustun, M. E., et al. (2011). Investigation of the dose-dependent neuroprotective effects of agmatine in experimental spinal cord injury: a prospective randomized and placebo-control trial. Journal of Neurosurgery: Spine, 15(4), 424-432. [Link]
-
Cahoon, B. M., et al. (2023). Biodistribution of Agmatine to Brain and Spinal Cord after Systemic Delivery. Journal of Pharmacology and Experimental Therapeutics, 387(3), 263-271. [Link]
-
Fairbanks, C. A., et al. (2005). Pharmacodynamic and pharmacokinetic studies of agmatine after spinal administration in the mouse. Journal of Pharmacology and Experimental Therapeutics, 314(2), 856-863. [Link]
-
Piletz, J. E., et al. (2003). Neuropharmacokinetic and dynamic studies of agmatine (decarboxylated arginine). Journal of Biomedical Science, 10(6 Pt 2), 820-827. [Link]
-
Aricioglu-Kartal, F., & Uzbay, I. T. (2002). Effect of agmatine on acute and mononeuropathic pain. Annals of the New York Academy of Sciences, 969, 243-251. [Link]
-
Moretti, M., et al. (2023). Pharmacological profile of agmatine: An in-depth overview. Pharmacological Research, 197, 106945. [Link]
-
Examine.com. (2025). Agmatine benefits, dosage, and side effects. Examine.com. [Link]
-
Troscriptions. (2025). Agmatine Sulfate's Role in Neuropathic Pain. Troscriptions. [Link]
-
Gadotti, V. M., et al. (2008). Exogenous agmatine has neuroprotective effects against restraint-induced structural changes in the rat brain. European Journal of Neuroscience, 27(9), 2245-2254. [Link]
-
Bjelanovic, J., et al. (2020). Effect of agmatine (dose of 20 mg/kg b.w.) on activity of different... ResearchGate. [Link]
-
Fairbanks, C. A., et al. (2000). Agmatine reverses pain induced by inflammation, neuropathy, and spinal cord injury. Proceedings of the National Academy of Sciences, 97(19), 10584-10589. [Link]
-
Gilad, G. M., & Gilad, V. H. (2014). Evidence for oral agmatine sulfate safety--a 95-day high dosage pilot study with rats. Food and Chemical Toxicology, 62, 758-762. [Link]
-
Aricioglu, F., et al. (2003). Agmatine attenuates stress- and lipopolysaccharide-induced fever in rats. Physiology & Behavior, 79(4-5), 735-740. [Link]
-
Uz, E., et al. (2014). Neuroprotective effects of agmatine in experimental peripheral nerve injury in rats: a prospective randomized and placebo-controlled trial. Turkish Neurosurgery, 24(3), 349-354. [Link]
-
Neis, V. B., et al. (2016). Effect of agmatine (0.1 mg/kg/day, p.o.) in mice chronically (21 days)... ResearchGate. [Link]
-
Cahoon, B. M., et al. (2023). Biodistribution of Agmatine to Brain and Spinal Cord after Systemic Delivery. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Kim, Y. S., et al. (2023). Daily Administration of Agmatine Reduced Anxiety-like Behaviors and Neural Responses in the Brains of Male Mice with Persistent Inflammation in the Craniofacial Region. International Journal of Molecular Sciences, 24(13), 11043. [Link]
-
Genetic Lifehacks. (2023). Agmatine: Neuropathic pain and mood. Genetic Lifehacks. [Link]
-
Examine.com. (2025). Research Breakdown on Agmatine. Examine.com. [Link]
-
Uzbay, T., et al. (2014). Subcutaneous Toxicity of Agmatine in Rats. Journal of Clinical and Analytical Medicine. [Link]
Sources
- 1. Pharmacological profile of agmatine: An in-depth overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. troscriptions.com [troscriptions.com]
- 3. Effect of agmatine on acute and mononeuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of agmatine (decarboxylated l-arginine) against oxidative stress and neuroinflammation in rotenone model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agmatine: Neuropathic pain and mood [geneticlifehacks.com]
- 6. Neuropharmacokinetic and dynamic studies of agmatine (decarboxylated arginine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodistribution of Agmatine to Brain and Spinal Cord after Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. examine.com [examine.com]
- 9. Biodistribution of Agmatine to Brain and Spinal Cord after Systemic Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacodynamic and pharmacokinetic studies of agmatine after spinal administration in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of the dose-dependent neuroprotective effects of agmatine in experimental spinal cord injury: a prospective randomized and placebo-control trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of agmatine in experimental peripheral nerve injury in rats: a prospective randomized and placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exogenous agmatine has neuroprotective effects against restraint-induced structural changes in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Agmatine attenuates stress- and lipopolysaccharide-induced fever in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. turkjps.org [turkjps.org]
- 19. Evidence for oral agmatine sulfate safety--a 95-day high dosage pilot study with rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. examine.com [examine.com]
Synthesis and Structure-Activity Relationship Studies of 1-[2-(Diaminomethylideneamino)ethyl]guanidine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 1-[2-(diaminomethylideneamino)ethyl]guanidine scaffold, a core structure of the biguanide class of molecules, represents a privileged motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. This comprehensive guide provides a detailed exploration of the synthesis of novel derivatives based on this scaffold and outlines robust protocols for the systematic evaluation of their structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of new therapeutic agents. We will delve into the causal logic behind synthetic strategies, provide step-by-step experimental protocols, and offer insights into the interpretation of biological data to guide rational drug design.
Introduction: The Significance of the Biguanide Moiety
The guanidine group is a fundamental structural unit found in numerous biologically active natural products and synthetic drugs.[1] Its ability to exist in a protonated state at physiological pH allows it to participate in crucial hydrogen bonding interactions with biological targets.[1] The biguanide functional group, essentially two linked guanidine units, inherits and often amplifies these properties, leading to a broad spectrum of therapeutic applications, including antidiabetic, anti-malarial, and notably, anticancer effects.[2]
The exploration of novel this compound derivatives is driven by the need for new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. Understanding the relationship between the chemical structure of these derivatives and their biological activity is paramount for the rational design of next-generation drugs. This guide will provide the necessary framework for synthesizing a library of these compounds and evaluating their potential as therapeutic candidates.
Synthetic Strategies: A Rationale-Driven Approach
The synthesis of this compound derivatives requires a strategic approach, often involving the use of protecting groups to manage the reactivity of the multiple nitrogen atoms. A common and effective strategy involves the initial synthesis of a protected N-(2-aminoethyl)guanidine precursor, followed by the introduction of the second guanidine moiety.
Synthesis of the Protected Precursor: N-(2-Aminoethyl)guanidine
A reliable method for the synthesis of the key intermediate, a protected N-(2-aminoethyl)guanidine, involves the guanidinylation of ethylenediamine. To control the reaction and prevent unwanted side reactions, one of the amino groups of ethylenediamine is typically protected. A common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group due to its stability under various reaction conditions and its facile removal under acidic conditions.
A high-yielding synthesis of 2-[2,3-bis(tert-butoxycarbonyl)guanidino]ethylamine has been reported, which serves as an excellent starting point.[3] This precursor can be synthesized by reacting a suitably protected ethylenediamine with a guanylating agent.
Protocol 1: Synthesis of N,N'-di-Boc-N''-(2-aminoethyl)guanidine
This protocol outlines the synthesis of a key intermediate for the subsequent biguanide formation.
-
Materials:
-
N-Boc-ethylenediamine
-
N,N'-Di-Boc-S-methylisothiourea
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve N-Boc-ethylenediamine (1.0 eq) in DCM.
-
Add triethylamine (1.1 eq) to the solution and cool to 0 °C.
-
Slowly add a solution of N,N'-Di-Boc-S-methylisothiourea (1.0 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N,N'-di-Boc-N''-(2-aminoethyl)guanidine.
-
-
Characterization: The structure of the product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Formation of the Biguanide Scaffold
With the protected N-(2-aminoethyl)guanidine in hand, the next crucial step is the formation of the biguanide. This can be achieved by reacting the free amino group of the precursor with a suitable guanylating agent, such as a substituted cyanamide or another activated guanidinylating reagent.[2][4]
Protocol 2: Synthesis of 1-[2-(N,N'-di-Boc-diaminomethylideneamino)ethyl]-N''-aryl-guanidine Derivatives
This protocol describes the synthesis of a protected biguanide derivative.
-
Materials:
-
N,N'-di-Boc-N''-(2-aminoethyl)guanidine (from Protocol 1)
-
Substituted aryl cyanamide (e.g., 4-chlorophenylcyanamide)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane)
-
Anhydrous solvent (e.g., 1,4-dioxane or isopropanol)
-
-
Procedure:
-
Dissolve N,N'-di-Boc-N''-(2-aminoethyl)guanidine (1.0 eq) in the anhydrous solvent.
-
Add the substituted aryl cyanamide (1.1 eq) to the solution.
-
Add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane) to catalyze the reaction.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
-
-
Characterization: Confirm the structure of the protected biguanide derivative using 1H NMR, 13C NMR, and mass spectrometry.
Deprotection and Final Product Isolation
The final step in the synthesis is the removal of the Boc protecting groups to yield the desired this compound derivative. This is typically achieved by treatment with a strong acid.
Protocol 3: Deprotection of Boc-protected Biguanide Derivatives
This protocol details the final deprotection step.
-
Materials:
-
Protected biguanide derivative (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the protected biguanide derivative in DCM.
-
Add an excess of TFA to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Add cold diethyl ether to the residue to precipitate the final product as a salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Characterization: The final product should be thoroughly characterized by 1H NMR, 13C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by HPLC.
Structure-Activity Relationship (SAR) Studies
The primary goal of synthesizing a library of derivatives is to understand how structural modifications influence biological activity. For biguanide derivatives, a significant area of investigation is their anticancer potential.[5][6] The following protocols outline key assays for evaluating the SAR of the synthesized compounds.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a primary screen for the cytotoxic effects of the synthesized compounds on cancer cell lines.[7][8][9]
Protocol 4: MTT Cytotoxicity Assay
This protocol provides a step-by-step guide for performing the MTT assay.
-
Materials:
-
Cancer cell line of interest (e.g., HT-29 colorectal adenocarcinoma cells)[5]
-
Complete culture medium
-
Synthesized biguanide derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized biguanide derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Targeting Cancer Cell Metabolism and Stress Responses
Biguanides are known to exert their anticancer effects by targeting cellular energy metabolism and stress response pathways, such as the hypoxia-inducible factor-1 (HIF-1) and the unfolded protein response (UPR).[5][10] Luciferase reporter assays are powerful tools to screen for inhibitors of these pathways.
Protocol 5: HIF-1 Luciferase Reporter Assay
This assay measures the transcriptional activity of HIF-1, a key regulator of tumor adaptation to hypoxia.
-
Materials:
-
Cancer cell line stably expressing a HIF-1-responsive luciferase reporter construct (e.g., HEK293 cells transfected with a pGL3-HRE-luciferase vector)
-
Complete culture medium
-
Synthesized biguanide derivatives
-
Hypoxia-inducing agent (e.g., CoCl2) or a hypoxia chamber
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well white, clear-bottom plate and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized biguanide derivatives for a predetermined time.
-
Induction of Hypoxia: Induce HIF-1 activity by treating the cells with a chemical inducer like CoCl2 or by placing the plate in a hypoxia chamber (1% O2) for 16-24 hours.
-
Luciferase Assay: After the induction period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition of HIF-1 activity for each compound concentration.
-
Data Presentation and Interpretation
To facilitate the analysis of SAR, it is crucial to present the collected data in a clear and organized manner.
Table 1: Synthetic Yields and Characterization of this compound Derivatives
| Compound ID | R Group | Yield (%) | 1H NMR (δ, ppm) | MS (m/z) | Purity (HPLC, %) |
| Ia | 4-Chlorophenyl | 65 | Characteristic peaks | [M+H]+ | >98 |
| Ib | 3,4-Dichlorophenyl | 62 | Characteristic peaks | [M+H]+ | >99 |
| Ic | 4-Methoxyphenyl | 71 | Characteristic peaks | [M+H]+ | >98 |
| Id | 4-Trifluoromethylphenyl | 58 | Characteristic peaks | [M+H]+ | >97 |
Table 2: Biological Activity of this compound Derivatives
| Compound ID | R Group | HT-29 IC50 (µM) | HIF-1 Inhibition IC50 (µM) |
| Ia | 4-Chlorophenyl | 15.2 ± 1.8 | 8.5 ± 0.9 |
| Ib | 3,4-Dichlorophenyl | 8.7 ± 1.1 | 4.1 ± 0.5 |
| Ic | 4-Methoxyphenyl | 45.6 ± 5.2 | 22.3 ± 2.5 |
| Id | 4-Trifluoromethylphenyl | 10.1 ± 1.3 | 5.8 ± 0.7 |
Visualization of Workflows and Relationships
Visual diagrams can effectively illustrate the experimental workflows and the logical connections within the SAR study.
Caption: Synthetic workflow for the preparation of the target compound library.
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. youtube.com [youtube.com]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
use of 1-[2-(diaminomethylideneamino)ethyl]guanidine in protein denaturation and refolding studies
Introduction: Beyond Chaotropicity
For decades, the guanidinium ion, typically in the form of guanidinium chloride (GdnHCl), has been a cornerstone of protein chemistry, primarily known for its potent ability to denature proteins.[1] This simple molecule is an invaluable tool for researchers studying protein stability, folding pathways, and for the recovery of recombinant proteins from insoluble inclusion bodies.[2][3] However, viewing GdnHCl solely as a denaturant oversimplifies its utility. At varying concentrations, it can either unfold or, paradoxically, aid in the refolding of proteins, making it a versatile reagent in the protein scientist's toolkit.[4]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the mechanisms at play, enabling you to make informed decisions in your experimental design. We will explore the dual roles of guanidinium in protein denaturation and refolding, offering detailed, field-proven protocols and insights into the causality behind experimental choices.
The Mechanism of Action: A Tale of Two Concentrations
The effect of GdnHCl on a protein is exquisitely concentration-dependent. At high concentrations (typically > 2 M), it acts as a powerful denaturant, while at lower, sub-denaturing concentrations, it can surprisingly suppress aggregation and facilitate refolding.
High Concentration: The Denaturation Cascade
At concentrations of 6 M to 8 M, GdnHCl effectively solubilizes even the most recalcitrant protein aggregates and inclusion bodies.[3] The denaturation process is not merely a consequence of disrupting the bulk water structure. Instead, it is a more direct and intimate interaction with the protein. The prevailing mechanism suggests a two-step process:
-
Surface Binding and Formation of a "Dry Molten Globule": The guanidinium ions first bind to the protein's surface. This interaction disrupts the native side-chain packing without significantly solvating the hydrophobic core, leading to an expanded, intermediate state known as a "dry molten globule."
-
Core Solvation and Unfolding: In the second step, GdnHCl and water molecules penetrate the now-accessible hydrophobic core, leading to the complete disruption of the protein's tertiary and secondary structure and its eventual unfolding into a random coil.[5]
This direct interaction mechanism involves the guanidinium ion's ability to break hydrogen bonds and solubilize non-polar amino acid side chains, thus weakening the hydrophobic interactions that are a primary driving force for protein folding.[5]
Low Concentration: The Refolding Aid
Counterintuitively, when the concentration of GdnHCl is lowered (typically below 1 M) during the refolding process, it can act as a beneficial "folding-assisting" agent.[4] In this regime, GdnHCl helps to maintain the solubility of folding intermediates, preventing them from aggregating—often the primary cause of poor refolding yields.[6] This effect is attributed to the weak binding of guanidinium ions to the exposed hydrophobic patches on these intermediates, which masks their "stickiness" and gives the polypeptide chain a chance to find its native conformation.
Guanidinium Chloride vs. Urea: A Comparative Analysis
Urea is another widely used chaotropic agent for protein denaturation. While both are effective, they operate through different mechanisms, which can lead to different experimental outcomes.
| Feature | Guanidinium Chloride (GdnHCl) | Urea |
| Denaturing Potency | Higher; more effective at lower concentrations.[7] | Lower; requires higher concentrations for complete denaturation.[7] |
| Typical Concentration | ~6 M for complete denaturation.[3] | ~8 M for complete denaturation (may be incomplete for some proteins).[3] |
| Ionic Nature | Ionic.[7] | Neutral.[7] |
| Effect on Electrostatics | Can mask electrostatic interactions within the protein.[8] | Does not mask electrostatic interactions.[8] |
| Chemical Stability | Generally stable in solution. | Can decompose to cyanate, leading to protein carbamylation. |
| Cost | Higher. | Lower. |
Quantitative Comparison of Denaturation Efficiency
The potency of a denaturant is often described by its Cm value (the concentration at which 50% of the protein is unfolded). The following table, adapted from studies on coiled-coil protein analogs, illustrates the differing effects of GdnHCl and urea.[8][9]
| Coiled-Coil Analog | GdnHCl [C]1/2 (M) | Urea [C]1/2 (M) | ΔΔGu (GdnHCl) (kcal/mol) | ΔΔGu (Urea) (kcal/mol) |
| 20A (20 Attractions) | ~3.5 | 7.4 | 0.2 | - |
| 15A5R (15 Attractions, 5 Repulsions) | ~3.5 | 5.4 | 0.2 | 1.5 |
| 10A10R (10 Attractions, 10 Repulsions) | ~3.5 | 3.2 | 0.2 | 3.7 |
| 20R (20 Repulsions) | ~3.5 | 1.4 | 0.2 | 5.8 |
These data highlight that GdnHCl's denaturing ability is largely independent of the protein's electrostatic interactions, whereas urea's effectiveness is significantly influenced by them.[8] This makes GdnHCl a more predictable denaturant across a wider range of proteins.
Experimental Protocols
The following protocols provide a framework for using GdnHCl in protein denaturation and refolding studies. It is crucial to remember that these are starting points, and optimization is often necessary for each specific protein.
Protocol 1: Monitoring Protein Denaturation with Circular Dichroism (CD) Spectroscopy
This protocol allows for the determination of a protein's conformational stability.
1. Materials:
-
High-purity GdnHCl (>99%).[1]
-
Protein of interest (0.1-0.2 mg/mL in a suitable buffer, e.g., phosphate buffer).[10]
-
CD spectropolarimeter.
-
Quartz cuvette (1 mm path length).[10]
2. Procedure:
-
Prepare a series of protein samples in buffers containing increasing concentrations of GdnHCl (e.g., 0 M to 6 M in 0.25 M increments).
-
Equilibrate the samples at the desired temperature.
-
Record the far-UV CD spectrum (e.g., 190-250 nm) for each sample.[11]
-
Plot the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) as a function of GdnHCl concentration.
-
Fit the resulting sigmoidal curve to a two-state model to determine the Cm and the free energy of unfolding (ΔG°).
Caption: Workflow for monitoring GdnHCl-induced protein denaturation using CD spectroscopy.
Protocol 2: Protein Refolding by Rapid Dilution
This is a common method for refolding proteins solubilized from inclusion bodies.[12]
1. Materials:
-
Solubilization Buffer: 6 M GdnHCl, 50 mM Tris-HCl pH 8.0, 10 mM DTT.
-
Refolding Buffer: 50 mM Tris-HCl pH 8.0, 0.5 M L-arginine, 1 mM EDTA, and a redox system (e.g., 5 mM reduced glutathione (GSH) and 0.5 mM oxidized glutathione (GSSG) for proteins with disulfide bonds).[13]
-
Solubilized protein stock (e.g., 10-20 mg/mL).
2. Procedure:
-
Rapidly dilute the solubilized protein stock 1:100 into the chilled (4°C) refolding buffer with gentle stirring. The final protein concentration should be low (e.g., 0.01-0.1 mg/mL) to minimize aggregation.[6]
-
Incubate the refolding mixture at 4°C for 12-48 hours.
-
Clarify the solution by centrifugation to remove any aggregated protein.
-
Concentrate the refolded protein using an appropriate method (e.g., ultrafiltration).
-
Assess the refolding efficiency by activity assays, size-exclusion chromatography, or spectroscopic methods.
Protocol 3: On-Column Protein Refolding
This method combines purification and refolding in a single chromatographic step, often leading to higher yields.[14][15]
1. Materials:
-
His-tagged protein solubilized in Binding Buffer: 6 M GdnHCl, 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole, pH 8.0.[16]
-
Refolding Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole, pH 8.0.[16]
-
Elution Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 500 mM imidazole, pH 8.0.[16]
-
Ni-NTA chromatography column and system.
2. Procedure:
-
Equilibrate the Ni-NTA column with Binding Buffer.
-
Load the solubilized protein onto the column.
-
Wash the column with Binding Buffer to remove unbound proteins.
-
Apply a linear gradient from 100% Binding Buffer to 100% Refolding Buffer over several column volumes. This gradual removal of GdnHCl facilitates on-column refolding.[14]
-
Wash the column with Refolding Buffer.
-
Elute the refolded protein with Elution Buffer.
Caption: Schematic of an on-column protein refolding protocol using a GdnHCl gradient.
The Role of Additives in Refolding
Optimizing the refolding buffer is critical for success. Several additives can be employed to suppress aggregation and improve yields.
-
L-Arginine: At concentrations of 0.4-1.0 M, L-arginine is a highly effective aggregation suppressor.[4][17] Its proposed mechanism involves the interaction of its guanidinium group with tryptophan residues and the masking of hydrophobic surfaces on folding intermediates.[18]
-
Redox Systems: For proteins containing disulfide bonds, a redox shuffling system is essential for their correct formation. A common choice is a combination of reduced (GSH) and oxidized (GSSG) glutathione, typically at a ratio of 5:1 or 10:1 (e.g., 5 mM GSH: 0.5 mM GSSG).[13][19] This allows for the breakage and reformation of disulfide bonds until the native conformation is achieved.[20]
-
Osmolytes: Molecules like proline, sorbitol, and sucrose can also stabilize the native state of the protein and aid in refolding.[1]
Troubleshooting Common Issues
-
Protein Aggregation: This is the most common challenge. Strategies to mitigate aggregation include:
-
Low Refolding Yield: If the protein is soluble but inactive, it may be misfolded. In this case:
-
Optimize the redox buffer composition and ratio for disulfide-containing proteins.
-
Screen different pH values for the refolding buffer.
-
Consider the addition of stabilizing osmolytes.
-
Conclusion: A Versatile Tool for Protein Science
Guanidinium chloride is more than just a denaturant; it is a versatile tool that can be strategically employed to both unfold and refold proteins. By understanding its concentration-dependent mechanisms of action and by systematically optimizing experimental conditions, researchers can harness the power of this simple yet potent molecule. The protocols and insights provided in this guide serve as a foundation for developing robust and efficient denaturation and refolding strategies, ultimately accelerating research and development in the broad field of protein science.
References
-
Arakawa, T., & Tsumoto, K. (2003). The effects of arginine on refolding of aggregated proteins: not simply a chaotropic denaturant. Biochemical and Biophysical Research Communications, 304(1), 148-152. [Link]
-
Berndt, K. D. (2015). Answer to "How can I purify a protein using guanidium hydrochloride?". ResearchGate. [Link]
-
Kwon, B. (2014). Answer to "Is the glutathione redox reaction necessary for in vitro protein refolding?". ResearchGate. [Link]
-
Middelberg, A. P. J. (2002). Preparative protein refolding. Trends in Biotechnology, 20(10), 437-443. [Link]
-
Middleditch, M., & Christeller, J. T. (2008). Strategies for the Oxidative in vitro Refolding of Disulfide-bridge-containing Proteins. In Protein Downstream Processing. Humana Press. [Link]
-
Niu, D., Shi, Y., & Wang, H. (2006). On-column refolding of consensus interferon at high concentration with guanidine-hydrochloride and polyethylene glycol gradients. Journal of Chromatography A, 1134(1-2), 171-177. [Link]
-
Oganesyan, N., Kim, S. H., & Kim, R. (2004). On-column Chemical Refolding of Proteins. PharmaGenomics. [Link]
-
Pace, C. N. (2016). Use of Protein Folding Reagents. Current Protocols in Protein Science, 86(1), A.3A.1-A.3A.15. [Link]
-
Pires, A. S. S. (2012). Refolding of Recombinant Protein. SlideShare. [Link]
-
ResearchGate. (2014). SEC on-column refolding with a 5 M GuHCl gradient. [Link]
-
Tsumoto, K., Ejima, D., Kumagai, I., & Arakawa, T. (2004). Role of arginine in protein refolding, solubilization, and purification. Biotechnology Progress, 20(5), 1301-1308. [Link]
-
Tsumoto, K., Umetsu, M., Kumagai, I., Ejima, D., & Arakawa, T. (2004). Role of arginine in protein refolding, solubilization, and purification. Tohoku University Institutional Repository. [Link]
-
University of Bergen. (n.d.). In-solution Protein Digestion with Guanidine-HCl and Trypsin Protease. [Link]
-
Vincentelli, R., et al. (2002). Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. Protein Science, 11(7), 1681-1690. [Link]
-
Request PDF. (2009). Effect of Glutathione Redox System on Lysozyme Refolding in Size Exclusion Chromatography. [Link]
-
GE Healthcare. (n.d.). Performing a Purification and On-column Refolding of an Insoluble Histidine-tagged Protein. [Link]
-
Request PDF. (2014). Role of Arginine in Protein Refolding, Solubilization, and Purification. [Link]
-
Greener, A. (2013). Protein Denaturation with Guanidinium: A 2D-IR Study. The Journal of Physical Chemistry Letters, 4(20), 3466-3470. [Link]
-
Paul, S., & Guchhait, N. (2018). Contrasting Effects of Guanidinium Chloride and Urea on the Activity and Unfolding of Lysozyme. ACS Omega, 3(10), 14346-14353. [Link]
-
Yacoo. (2018). Use of Guanidine Hydrochloride in the Purification of Inclusion Body. [Link]
-
Monera, O. D., Kay, C. M., & Hodges, R. S. (1996). Protein Denaturation With Guanidine Hydrochloride or Urea Provides a Different Estimate of Stability Depending on the Contributions of Electrostatic Interactions. Protein Science, 5(11), 2144-2151. [Link]
-
Bano, B., & Ahmad, F. (2005). Comparison of guanidine hydrochloride (GdnHCl) and urea denaturation on inactivation and unfolding of human placental cystatin (HPC). Journal of Peptide Research, 66(5), 261-268. [Link]
-
Harmer, N. J. (2014). Answer to "How can I prevent protein aggregation and loss during refolding and storage?". ResearchGate. [Link]
-
Piana, S., & Laio, A. (2007). Urea and Guanidinium Chloride Denature Protein L in Different Ways in Molecular Dynamics Simulations. Biophysical Journal, 93(6), 2177-2184. [Link]
-
St. John, R. J., Carpenter, J. F., & Randolph, T. W. (2001). High pressure fosters protein refolding from aggregates at high concentrations. Proceedings of the National Academy of Sciences, 98(20), 11232-11237. [Link]
-
Makhatadze, G. I., & Privalov, P. L. (1992). Thermodynamics of Protein Interactions with Urea and Guanidinium Hydrochloride. The Journal of Physical Chemistry B, 112(51), 16371-16375. [Link]
-
Akyildiz, İ. E. (2023). Answer to "The reason for precipitation or aggregation of my protein in the refold buffer?". ResearchGate. [Link]
- Clark, E. D. (2002). Improved protein disaggregation and refolding using high pressure.
-
Myers, J. K., Pace, C. N., & Scholtz, J. M. (1995). Denaturant m values and their use in estimating the free energy of protein unfolding. Protein Science, 4(10), 2138-2148. [Link]
Sources
- 1. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yacooscience.com [yacooscience.com]
- 4. Role of arginine in protein refolding, solubilization, and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. On-column refolding of consensus interferon at high concentration with guanidine-hydrochloride and polyethylene glycol gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Performing a Purification and On-column Refolding of an Insoluble Histidine-tagged Protein [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. semanticscholar.org [semanticscholar.org]
- 19. books.rsc.org [books.rsc.org]
- 20. researchgate.net [researchgate.net]
Purifying Synthesized 1-[2-(diaminomethylideneamino)ethyl]guanidine: A Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the purification of synthesized 1-[2-(diaminomethylideneamino)ethyl]guanidine. Designed for researchers, scientists, and drug development professionals, this document offers a deep dive into the practical and theoretical considerations for isolating this highly polar and basic molecule. Moving beyond a simple recitation of steps, this guide elucidates the scientific rationale behind each methodological choice, ensuring a robust and reproducible purification strategy.
The Challenge of Purifying Polyguanidinium Compounds
This compound, a molecule characterized by multiple guanidinium groups, presents a significant purification challenge due to its high polarity and basicity (pKa of guanidine is ~12.5)[1][2]. These properties result in strong interactions with polar stationary phases and high solubility in aqueous solutions, making conventional purification techniques like standard silica gel chromatography ineffective. Effective purification, therefore, necessitates specialized chromatographic techniques or alternative methods such as crystallization via salt formation.
Strategic Approaches to Purification
A multi-pronged strategy is often the most effective approach for purifying highly polar and basic compounds. This guide will detail three primary techniques:
-
Ion-Exchange Chromatography (IEX): This method leverages the positive charge of the protonated guanidinium groups to achieve separation on a negatively charged stationary phase.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While challenging for such a polar compound, RP-HPLC can be optimized for purification, particularly with specialized columns and mobile phase modifiers.
-
Crystallization via Salt Formation: This classical technique can be highly effective for obtaining high-purity material by converting the basic compound into a crystalline salt.
The logical workflow for purifying this compound is depicted below.
Figure 1: General workflow for the purification of this compound.
In-Depth Protocols
Ion-Exchange Chromatography (IEX)
Ion-exchange chromatography is an excellent initial step for capturing and concentrating the highly basic target compound from a crude reaction mixture, effectively removing neutral and acidic impurities.[1][3][4]
Principle: At a pH below the pKa of the guanidinium groups, this compound will be positively charged and will bind to a cation-exchange resin. Elution is achieved by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interactions between the compound and the resin.[5]
Experimental Protocol:
Materials:
-
Cation-Exchange Resin: A strong cation-exchange resin such as Dowex® 50WX8 or a similar sulfonic acid-based resin is recommended.
-
Chromatography Column: A glass or plastic column appropriate for the scale of purification.
-
Buffers:
-
Equilibration Buffer: 20 mM sodium phosphate, pH 7.0.
-
Wash Buffer: 20 mM sodium phosphate, 100 mM NaCl, pH 7.0.
-
Elution Buffer: 20 mM sodium phosphate, 1 M NaCl, pH 7.0 (a gradient of 0.1 M to 1 M NaCl can also be employed for better separation).
-
-
Crude Sample: Dissolved in a minimal amount of Equilibration Buffer.
Procedure:
-
Column Packing and Equilibration:
-
Prepare a slurry of the cation-exchange resin in the Equilibration Buffer.
-
Pour the slurry into the chromatography column and allow the resin to settle.
-
Wash the column with 5-10 column volumes (CV) of Equilibration Buffer until the pH and conductivity of the effluent match the buffer.[1]
-
-
Sample Loading:
-
Ensure the crude sample is free of precipitates by centrifugation or filtration.
-
Carefully load the dissolved crude sample onto the top of the resin bed at a slow flow rate.
-
-
Washing:
-
Wash the column with 5-10 CV of Wash Buffer to remove unbound and weakly bound impurities. Monitor the UV absorbance of the effluent at a suitable wavelength (e.g., 210 nm) until it returns to baseline.
-
-
Elution:
-
Elute the bound compound using the Elution Buffer. This can be done in a single step or by applying a linear gradient of increasing salt concentration.[4]
-
Collect fractions and monitor the elution profile using UV absorbance.
-
-
Fraction Analysis and Desalting:
-
Analyze the collected fractions for the presence of the target compound using an appropriate analytical technique (e.g., analytical HPLC).
-
Pool the fractions containing the pure compound.
-
The high salt concentration in the elution buffer will likely need to be removed. This can be achieved by dialysis, tangential flow filtration, or by using a desalting column.
-
Data Presentation:
| Parameter | Recommended Condition | Rationale |
| Resin Type | Strong Cation-Exchanger (e.g., Sulfonic Acid) | Ensures strong binding of the highly basic guanidinium groups. |
| pH | 7.0 | Maintains the positive charge on the guanidinium groups for binding. |
| Elution | NaCl Gradient (0.1 M to 1 M) | Allows for selective elution of compounds based on their charge density. |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique that can be used as a polishing step after initial purification by IEX or for direct purification of the crude material if the impurity profile is suitable.[6][7] The primary challenge with RP-HPLC for highly polar compounds is achieving adequate retention on the nonpolar stationary phase.[8][9]
Principle: In reversed-phase chromatography, separation is based on the hydrophobic partitioning of the analyte between the polar mobile phase and the nonpolar stationary phase. For a highly polar compound like this compound, modifications to the standard RP-HPLC method are necessary to enhance retention.
Strategies for Enhancing Retention:
-
Use of Aqueous Stable C18 Columns (C18-AQ): These columns are designed to prevent phase collapse in highly aqueous mobile phases, which are necessary for eluting very polar compounds.[10]
-
Mobile Phase pH Adjustment: Maintaining a slightly acidic pH (e.g., using 0.1% formic acid or trifluoroacetic acid) can help to suppress the interaction of the basic analyte with residual silanol groups on the silica-based stationary phase, leading to improved peak shape.[10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is particularly well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase.[11][12]
Experimental Protocol (Preparative RP-HPLC):
Materials:
-
Preparative HPLC System: Equipped with a gradient pump, autosampler (or manual injector), UV detector, and fraction collector.
-
Column: A preparative C18-AQ column is recommended.
-
Mobile Phase:
-
A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
B: 0.1% (v/v) TFA in Acetonitrile.
-
-
Sample: Partially purified material from IEX or crude product, dissolved in Mobile Phase A.
Procedure:
-
Method Development (Analytical Scale):
-
Initially, develop a separation method on an analytical C18-AQ column to determine the optimal gradient conditions for separating the target compound from its impurities.
-
-
Preparative Run:
-
Equilibrate the preparative column with the initial mobile phase composition (e.g., 95% A / 5% B).
-
Inject the sample. The injection volume will depend on the column dimensions and the concentration of the sample.
-
Run a linear gradient to elute the compound of interest (e.g., 5% to 50% B over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of the target compound.
-
-
Purity Analysis and Solvent Removal:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions.
-
Remove the organic solvent (acetonitrile) by rotary evaporation.
-
The remaining aqueous solution containing the TFA salt of the product can be lyophilized to obtain a solid powder.
-
Data Presentation:
| Parameter | Recommended Condition | Rationale |
| Column | C18-AQ Preparative Column | Prevents phase collapse with highly aqueous mobile phases.[10] |
| Mobile Phase Additive | 0.1% TFA | Improves peak shape by acting as an ion-pairing agent and suppressing silanol interactions. |
| Gradient | Gradual increase in Acetonitrile | Allows for the separation of compounds with different polarities. |
Crystallization via Salt Formation
Crystallization is a powerful purification technique that can yield highly pure material.[13] For a highly basic compound like this compound, forming a salt with a suitable acid can significantly improve its crystallinity.[14][15][16]
Principle: The free base form of the target compound is reacted with an acid to form a salt. This salt often has different solubility properties than the free base, allowing for its crystallization from a suitable solvent system. Impurities that do not form salts or have different solubility profiles will remain in the mother liquor.
Experimental Protocol:
Materials:
-
Crude or Partially Purified Compound: As a free base or a salt from a previous step.
-
Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or picric acid can be considered. The choice of acid will affect the properties of the resulting salt.
-
Solvents: A variety of solvents should be screened to find a suitable system where the salt is soluble at high temperatures and insoluble at low temperatures (e.g., water, ethanol, isopropanol, or mixtures thereof).[15]
Procedure:
-
Salt Formation:
-
Dissolve the crude or partially purified compound in a suitable solvent.
-
Stoichiometrically add the chosen acid to the solution. The pH of the solution should be adjusted to favor salt formation (for basic compounds, a lower pH is generally preferred).[14]
-
Stir the mixture at room temperature or with gentle heating to ensure complete salt formation.
-
-
Crystallization:
-
Isolation and Washing:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities from the mother liquor.[14]
-
-
Drying and Analysis:
-
Dry the crystals under vacuum.
-
Determine the purity of the crystalline salt by analytical HPLC and confirm its identity by NMR and mass spectrometry.
-
Data Presentation:
| Parameter | Key Consideration | Rationale |
| Acid Selection | pKa of the acid, desired salt properties | The acid should be strong enough to protonate the guanidinium groups. The resulting salt should have favorable crystallization properties. |
| Solvent System | Solubility profile of the salt | The salt should be soluble in the hot solvent and sparingly soluble in the cold solvent to maximize yield.[15] |
| Cooling Rate | Slow cooling | Promotes the formation of larger, more well-defined crystals, which generally have higher purity. |
Purity Assessment
Regardless of the purification method employed, the final purity of this compound must be rigorously assessed. A combination of the following analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the compound. A method using a HILIC column or a reversed-phase method with an ion-pairing agent is often suitable for guanidine-containing compounds.[11][19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the purified compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.
Conclusion
The purification of this compound requires a thoughtful and systematic approach that addresses the challenges posed by its high polarity and basicity. By employing a combination of ion-exchange chromatography for initial capture, reversed-phase HPLC for high-resolution polishing, and crystallization via salt formation for achieving high purity, researchers can successfully isolate this compound for further investigation. The protocols and strategies outlined in this guide provide a solid foundation for developing a robust and efficient purification workflow.
References
-
KNAUER. (n.d.). Principles in preparative HPLC. University of Warwick. Retrieved from [Link]
-
Paz, M. A., et al. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 194(1), 123-128. Retrieved from [Link]
-
Gilar, M., & Se-Putra, K. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules, 28(17), 6389. Retrieved from [Link]
-
Satriano, J., et al. (1998). Polyamine transport system mediates agmatine transport in mammalian cells. American Journal of Physiology-Cell Physiology, 275(4), C994-C1001. Retrieved from [Link]
- Google Patents. (n.d.). CN1784381A - Method for crystallizing guanidinium salts.
-
Quan, Y., et al. (2003). Agmatine suppresses mesangial cell proliferation by modulating polyamine metabolism. Nephron Experimental Nephrology, 95(2), e59-e67. Retrieved from [Link]
-
Conduct Science. (2019). Ion-exchange Chromatography Protocol. Retrieved from [Link]
-
MOPATIN. (2017, January 18). Fast Crystallization Experiment [Video]. YouTube. Retrieved from [Link]
-
Yan, L., et al. (2012). PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Journal of Liquid Chromatography & Related Technologies, 35(10), 1357-1368. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Guanidine and Counterions in in HILIC Ion-Exchange and HIIC Ion-Exclusion Modes. Retrieved from [Link]
-
S. L. Morissette, et al. (2003). Principles of Salt Formation. Advanced Drug Delivery Reviews, 56(3), 275-300. Retrieved from [Link]
-
Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]
-
Chrom Tech, Inc. (n.d.). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
Satriano, J. (2003). The effects of agmatine are suppressed by polyamine supplementation or inhibition of polyamine transport. Molecular and Cellular Biochemistry, 244(1-2), 115-121. Retrieved from [Link]
-
Nagy, Z. K., et al. (2019). Dissolution, Nucleation, Crystal Growth, Crystal Aggregation, and Particle Breakage of Amlodipine Salts: Modeling Crystallization Kinetics and Thermodynamic Equilibrium, Scale-up, and Optimization. Crystal Growth & Design, 19(12), 7176-7190. Retrieved from [Link]
-
Hossain, M. S., et al. (2020). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design, 20(12), 7935-7955. Retrieved from [Link]
-
SIELC. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Retrieved from [Link]
-
ResearchGate. (2012). How to make a salt of a novel compound?. Retrieved from [Link]
-
Clariant. (2018, May 16). Crystallization Experiment - Grow Salt Crystals | DIY Science Project [Video]. YouTube. Retrieved from [Link]
-
University of Würzburg. (n.d.). Polyamine Biosynthesis in Plants. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
-
Bar-Yosef, A., et al. (2020). Altered Arginine/Agmatine Pathway and Polyamines in Adolescents Diagnosed with Major Depressive Disorder. Clinical Psychopharmacology and Neuroscience, 18(2), 249-259. Retrieved from [Link]
-
ResearchGate. (2015). I am purifying the natural compounds through RP-HPLC, some very polar compounds are co-eluting with low retention time. How can i purify them?. Retrieved from [Link]
-
G. A. G. M. Tielens, et al. (2020). Co-crystallization of antibacterials with inorganic salts: paving the way to activity enhancement. Chemical Communications, 56(8), 1251-1254. Retrieved from [Link]
-
van Lis, R., et al. (2017). Using Guanidine-Hydrochloride for Fast and Efficient Protein Digestion and Single-step Affinity-purification Mass Spectrometry. Molecular & Cellular Proteomics, 16(8), 1473-1483. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, March 10). Preparing a soluble salt | 14–16 Practicals [Video]. YouTube. Retrieved from [Link]
-
Waters Corporation. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
Sources
- 1. conductscience.com [conductscience.com]
- 2. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 3. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. warwick.ac.uk [warwick.ac.uk]
- 7. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. chromtech.com [chromtech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. helixchrom.com [helixchrom.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CN1784381A - Method for crystallizing guanidinium salts - Google Patents [patents.google.com]
- 16. kar.kent.ac.uk [kar.kent.ac.uk]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 1-[2-(diaminomethylideneamino)ethyl]guanidine
Welcome to the technical support center for 1-[2-(diaminomethylideneamino)ethyl]guanidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility challenges with this compound in aqueous solutions. This guide offers troubleshooting protocols and frequently asked questions (FAQs) to support your experimental success.
Introduction
This compound is a molecule characterized by the presence of two highly basic guanidinium groups. Guanidine itself is a very strong base, with the protonated form, the guanidinium ion, having a pKa of approximately 13.6.[1] This inherent basicity means that in most physiological and experimental aqueous solutions, the molecule will exist in a protonated, cationic state. While this charge generally promotes water solubility, issues can still arise, particularly at higher concentrations or in complex buffer systems. This guide will explore the underlying chemical principles governing its solubility and provide practical, step-by-step methods to enhance it.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the solubility of this compound in water?
The primary factor is the pH of the aqueous solution. The two guanidinium groups on the molecule are strong bases. In an aqueous environment, they readily accept protons (H+) to form positively charged guanidinium ions. This ionization significantly increases the molecule's interaction with polar water molecules, thereby enhancing its solubility. At neutral or acidic pH, the compound will be almost exclusively in its protonated, more soluble form.
Q2: Why am I observing precipitation of my compound even at a seemingly neutral pH?
Several factors could contribute to this:
-
Concentration: You may be exceeding the intrinsic solubility limit of the compound in that specific aqueous environment.
-
Common Ion Effect: If your buffer contains ions that can form a less soluble salt with the protonated this compound, it can lead to precipitation.
-
Ionic Strength: High concentrations of other salts in your solution can impact the solubility of your compound.
-
Temperature: Solubility is often temperature-dependent. A decrease in temperature can reduce solubility.
Q3: What is a good starting point for dissolving this compound?
A good starting point is to use a slightly acidic buffer (e.g., pH 5.0-6.0) and to begin with a low concentration, gradually increasing it. Deionized water, which is typically slightly acidic due to dissolved CO2, can also be a suitable initial solvent.
Q4: Can I use organic solvents to improve solubility?
Yes, the use of co-solvents can be an effective strategy.[2][3][4] Co-solvents are water-miscible organic solvents that, when added to water, alter the polarity of the solvent system, which can help to solubilize compounds.[2][3]
Troubleshooting Guides
Issue 1: The compound does not fully dissolve in neutral water or buffer.
Cause: The concentration may be too high for the given conditions, or the pH may not be optimal for full protonation and solubilization.
Solution:
-
pH Adjustment: The most effective method is to lower the pH of the solution. The guanidinium groups will be fully protonated at acidic to neutral pH, maximizing solubility.
-
Protocol: pH-Mediated Dissolution
-
Prepare a stock solution of a dilute, biocompatible acid (e.g., 0.1 M HCl or acetic acid).
-
Suspend the this compound in your desired aqueous solvent.
-
While stirring, add the dilute acid dropwise.
-
Monitor the dissolution of the solid. Stop adding acid once the compound is fully dissolved.
-
Measure the final pH of the solution. If necessary, adjust back towards your target pH with a dilute base, being careful not to exceed the pH at which precipitation occurs.
-
-
-
Sonication: Gentle sonication can help to break up aggregates and accelerate the dissolution process.
-
Gentle Heating: For some applications, gentle heating (e.g., to 35-40°C) can increase the rate of dissolution and the overall solubility.[5][6] Always check the thermal stability of your compound before heating.
Issue 2: The compound precipitates out of solution after initial dissolution.
Cause: This can be due to a change in pH, temperature, or the addition of another component that reduces its solubility.
Solution:
-
Re-evaluate pH: If you adjusted the pH to dissolve the compound and then readjusted it, you may have crossed the threshold where it is no longer fully soluble. Consider if your final application can tolerate a slightly lower pH.
-
Co-solvent Addition: If pH adjustment is not feasible for your experiment, the use of a co-solvent may be necessary.
-
Protocol: Co-solvent Screening
-
Prepare small test solutions of your compound in your aqueous buffer.
-
Create a panel of common, water-miscible co-solvents such as ethanol, isopropanol, propylene glycol, or DMSO.[4]
-
Add a small percentage of each co-solvent to a separate test solution (e.g., starting with 5% v/v).
-
Observe for improved solubility or prevention of precipitation.
-
Determine the lowest effective concentration of the best-performing co-solvent.
-
-
| Co-solvent | Starting Concentration (v/v) | Notes |
| Ethanol | 5-10% | Generally well-tolerated in many biological assays. |
| Propylene Glycol | 5-15% | Often used in pharmaceutical formulations. |
| DMSO | 1-5% | A powerful solvent, but can have effects on cell-based assays. Use with caution.[7] |
Issue 3: Difficulty in preparing a high-concentration stock solution.
Cause: The intrinsic solubility of the free base form is likely being exceeded. Preparing a salt form of the compound can significantly enhance its aqueous solubility.
Solution:
-
Salt Formation: Converting the compound to a salt, such as the hydrochloride (HCl) or sulfate (SO4) salt, is a standard method for increasing the aqueous solubility of basic compounds. Guanidine hydrochloride, for example, has a maximum solubility of about 6 M in water at room temperature.[5][6]
-
Protocol: In-situ Salt Formation for Stock Preparation
-
Weigh the desired amount of this compound.
-
Calculate the molar equivalents of acid needed for full protonation (in this case, two equivalents of acid per mole of the compound).
-
Prepare a stock solution of the corresponding acid (e.g., 1 M HCl).
-
In a suitable container, add the desired volume of water or buffer.
-
Slowly add the calculated volume of the acid stock solution.
-
While stirring, gradually add the this compound powder.
-
The compound should dissolve readily as it forms the more soluble salt in solution.
-
Adjust the final volume with your solvent.
-
-
Visualizing Solubility Strategies
References
- Filo. (2025, November 14). How does co-solvency increase solubility.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- Wikipedia. (n.d.). Cosolvent.
- ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF.
- eScholarship. (n.d.). COMMUNICATION Guanidinium group is protonated in a strongly basic arginine solution. Retrieved from eScholarship, University of California.
- SpringerLink. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- Benchchem. (n.d.). Improving the solubility of Boc-guanidine for reaction setup.
- PubChem. (n.d.). 1-amino-3-[(E)-butylideneamino]-1-[2-(dimethylamino)ethyl]-2-methylguanidine.
- Wikipedia. (n.d.). Guanidine.
- Royal Society of Chemistry. (n.d.). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)
- National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- PerMM. (n.d.). Guanidine.
- National Center for Biotechnology Information. (n.d.). pH corrections and protein ionization in water/guanidinium chloride.
- PubMed. (n.d.). pH corrections and protein ionization in water/guanidinium chloride.
- LookChem. (n.d.). N-(2-Diethylamino-ethyl)-guanidine.
- Sigma-Aldrich. (n.d.). Solubility Rules for Ionic Compounds.
- National Center for Biotechnology Information. (n.d.). Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins.
- American Chemical Society Publications. (n.d.). Acid-Base Titrations in Concentrated Guanidine Hydrochloride. Dissociation Constants of the Guanidinium Ion and of Some Amino Acids. Retrieved from Journal of the American Chemical Society.
- Khan Academy. (n.d.). pH and solubility.
- Cheméo. (n.d.). Chemical Properties of Guanidine (CAS 113-00-8).
- Sigma-Aldrich. (n.d.). Guanidine hydrochloride (G7153) - Product Information Sheet.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Sigma-Aldrich. (n.d.). Guanidine hydrochloride (Aminoformamidine hydrochloride, Guanidium chloride, Guanidinium chloride).
- ResearchGate. (2025, August 6).
- WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- Selleck Chemicals. (n.d.). Guanidine HCl | CAS 50-01-1.
- Creative Biolabs. (n.d.). Aqueous Solubility.
- INEOS OPEN. (n.d.). Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues.
- PubChem. (n.d.). 2-[3-[(1R,6R,7R,8S,9S,15S,16R,17S)-16-[2-(diaminomethylideneamino)ethyl]-15,17-dihydroxy-7,8-bis(4-hydroxyphenyl)-4,11,14,18-tetraoxo-2,5,10,13-tetrazatricyclo.
- Sigma-Aldrich. (n.d.). 2-(2-Aminoethyl)-1,3-di-Boc-guanidine.
- Royal Society of Chemistry. (n.d.). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths.
- PubChem. (n.d.). 2-Amino-5-(diaminomethylideneamino)pentanoic acid;guanidine;2-methylguanidine.
- National Center for Biotechnology Information. (n.d.). Guanidine | CH5N3 | CID 3520.
- PubChem. (n.d.). 1-ethyl-2-nitro-1-[(E)-propylideneamino]guanidine | C6H13N5O2 | CID 57415328.
- PubMed. (n.d.). Protein stabilization and destabilization by guanidinium salts.
- ResearchGate. (n.d.). Superbases based on guanidine and the values of pKa of the conjugated acids. Retrieved from ResearchGate. the values of pKa of the conjugated acids*.
Sources
- 1. Guanidine - Wikipedia [en.wikipedia.org]
- 2. How does co-solvency increase solubility | Filo [askfilo.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing 1-[2-(diaminomethylideneamino)ethyl]guanidine Concentration for Maximum Enzyme Inhibition
This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing 1-[2-(diaminomethylideneamino)ethyl]guanidine. The objective is to provide a comprehensive framework for optimizing its concentration to achieve maximal and specific inhibition of the target enzyme, primarily nitric oxide synthase (NOS).
Core Concept: Mechanism of Action
This compound and its related compounds, such as mercaptoethylguanidine (MEG) and guanidinoethyldisulphide (GED), are known inhibitors of nitric oxide synthase (NOS) isoforms.[1][2] These compounds typically act as competitive inhibitors , meaning they bind to the active site of the enzyme and compete with the natural substrate, L-arginine.[1] This competitive interaction is the foundation of the inhibitory effect. The goal of optimizing the inhibitor concentration is to saturate the enzyme's active sites, thereby preventing the substrate from binding and halting the production of nitric oxide.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I'm not observing any enzyme inhibition in my initial experiments. What are the potential causes?
A1: A lack of inhibition can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Inhibitor Concentration: The most common issue is an inhibitor concentration that is too low to effectively compete with the substrate. The required concentration is relative to the substrate's concentration and its binding affinity (Km).[3]
-
Enzyme Health and Activity: Before assessing inhibition, confirm that your enzyme is active. Run a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate, no enzyme) to establish a baseline of enzyme activity and rule out background signal.
-
Buffer and Assay Conditions: Suboptimal pH, ionic strength, or temperature can negatively impact enzyme activity and inhibitor binding.[4] Ensure your assay buffer is at room temperature for optimal performance.[5]
-
Reagent Integrity: Verify the stability and purity of your this compound stock. Whenever possible, use freshly prepared solutions. Some reagents, like EDTA or certain detergents, can interfere with the assay.[5][6]
Troubleshooting Flowchart:
Caption: A step-by-step troubleshooting guide for lack of enzyme inhibition.
Q2: How do I design an experiment to accurately determine the IC50 value?
A2: The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying inhibitor potency. A well-designed experiment is essential for an accurate determination.[7]
Step-by-Step Protocol for IC50 Determination:
-
Range-Finding Experiment: Begin with a wide range of inhibitor concentrations, spaced logarithmically (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). This will identify the approximate concentration range where inhibition occurs.
-
Definitive Experiment: Based on the initial results, perform a more detailed experiment with 8-12 concentrations centered around the estimated IC50. A serial dilution approach is often effective here.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software to calculate the IC50.[8]
Typical Data for IC50 Curve Generation:
| Inhibitor Concentration (µM) | Average % Inhibition | Standard Deviation |
| 0.1 | 8.2 | 1.5 |
| 0.5 | 25.6 | 3.2 |
| 1.0 | 48.9 | 4.1 |
| 2.5 | 72.3 | 3.8 |
| 5.0 | 89.1 | 2.5 |
| 10.0 | 95.4 | 1.9 |
Q3: My results show high variability between replicates. How can I improve the reproducibility of my assay?
A3: High variability can mask the true effect of the inhibitor. Focusing on precision in your experimental technique is key.
-
Pipetting: Use calibrated pipettes and be consistent with your technique, especially when handling small volumes. Preparing a master mix for the reaction components can also help.[5]
-
Temperature Stability: Enzyme kinetics are highly sensitive to temperature fluctuations. Ensure all reagents and plates are equilibrated to the correct assay temperature.[4]
-
Incubation Times: Be precise with all incubation times, including any pre-incubation of the enzyme with the inhibitor before adding the substrate.
-
Thorough Mixing: Ensure all components are mixed completely, but gently, to avoid denaturing the enzyme.
Workflow for Enhancing Assay Precision:
Caption: An experimental workflow designed to minimize variability.
Q4: How can I confirm that the observed inhibition is specific to my target enzyme and is competitive in nature?
A4: Demonstrating specificity is a critical step, particularly in a drug development context.
-
Counter-Screening: Test the inhibitor against other, related enzymes. For example, if you are targeting inducible NOS (iNOS), you should also test it against endothelial NOS (eNOS) and neuronal NOS (nNOS) to determine its selectivity.[1][9]
-
Mechanism of Inhibition Studies: To confirm competitive inhibition, vary the concentration of the substrate (L-arginine) while keeping the inhibitor concentration constant. In a competitive inhibition model, an increase in substrate concentration will overcome the inhibition, leading to a higher apparent IC50.[3]
Competitive Inhibition Mechanism:
Caption: The competitive binding of substrate and inhibitor to the enzyme's active site.
References
-
Southan, G. J., Szabó, C., & Thiemermann, C. (1996). Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform. British journal of pharmacology, 117(4), 619–632. Available at: [Link]
-
Szabó, C., Southan, G. J., & Thiemermann, C. (1997). Mercaptoethylguanidine and Guanidine Inhibitors of Nitric-Oxide Synthase React With Peroxynitrite and Protect Against Peroxynitrite-Induced Oxidative Damage. Free Radical Biology and Medicine, 22(7), 1137-1144. Available at: [Link]
-
Lee, S., & Lee, D. (2023). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. bioRxiv. Available at: [Link]
-
Płonka, P. M. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Available at: [Link]
-
Du, C., & Wolfe, J. L. (2003). The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase. Journal of enzyme inhibition and medicinal chemistry, 18(1), 47–53. Available at: [Link]
-
Toudou, G. N., et al. (2014). Nω-NITRO- Nω'-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS. Modern Research in Inflammation, 3(2), 48-58. Available at: [Link]
-
Shapiro, A. B. (2017). Answer to "Enzyme inhibitor dose-response - optimal substrate concentration?". ResearchGate. Available at: [Link]-optimal_substrate_concentration)
Sources
- 1. Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mercaptoethylguanidine and guanidine inhibitors of nitric-oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
stability and storage conditions for 1-[2-(diaminomethylideneamino)ethyl]guanidine solutions
Welcome to the technical support center for 1-[2-(diaminomethylideneamino)ethyl]guanidine solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and storage of this reagent. Given the limited specific stability data for this compound, the following recommendations are based on established principles for guanidine-containing molecules and related compounds.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is crucial to use high-purity, anhydrous solvents to minimize the risk of hydrolysis. For aqueous solutions, we recommend using sterile, nuclease-free water and preparing the solution fresh whenever possible. If you are using an organic solvent, ensure it is of an appropriate grade and has a low water content. The free base form of guanidine is a strong base and can absorb atmospheric carbon dioxide, so it is advisable to work quickly and in an inert atmosphere if possible.[1]
Q2: What are the optimal storage conditions for a prepared aqueous solution?
A2: Aqueous solutions of guanidine derivatives are susceptible to hydrolysis, particularly at alkaline pH and elevated temperatures.[1][2][3] Therefore, we recommend the following:
-
Short-term storage (up to 1 week): Store at 2-8°C.
-
Long-term storage: Aliquot the solution into smaller, single-use volumes and store at -20°C or below. Avoid repeated freeze-thaw cycles.
For maximum stability, ensure the solution is stored in a tightly sealed container to prevent absorption of atmospheric CO2 and water vapor.[1][4]
Q3: How long can I expect my solution to be stable?
Q4: What are the visible signs of degradation in my solution?
A4: Degradation of this compound solutions can manifest in several ways:
-
Precipitation: The formation of a precipitate can indicate hydrolysis or reaction with dissolved gases like CO2.
-
Discoloration: A change in color may suggest chemical decomposition.
-
pH Shift: A significant change in the solution's pH can be a sign of degradation.
-
Loss of Efficacy: Inconsistent or unexpected experimental results are a key indicator that the reagent may have degraded.
Q5: Can I store the solution at room temperature?
A5: While some robust guanidinium salt solutions can be stored at room temperature for extended periods, we do not recommend this for this compound solutions, especially if they are to be used in sensitive applications.[5] The reactivity of the multiple guanidine moieties increases the potential for degradation. For consistent performance, refrigerated or frozen storage is advised.
Troubleshooting Guide
This section addresses common issues encountered during the use of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms in the solution upon storage. | 1. Hydrolysis: The compound has degraded due to reaction with water. 2. CO2 Absorption: The solution has absorbed carbon dioxide from the atmosphere, forming carbonate salts. 3. Low Temperature Solubility: The compound has a lower solubility at the storage temperature. | 1. Prepare a fresh solution using anhydrous solvents if possible. Ensure the storage container is airtight. 2. Briefly warm the solution to 37°C and mix gently to see if the precipitate redissolves.[6] If it does, it may be a solubility issue. If not, it is likely degradation. 3. Consider preparing a more dilute stock solution if solubility is a persistent issue. |
| Inconsistent or poor experimental results. | 1. Degradation of the Reagent: The active compound has degraded, leading to lower effective concentration. 2. Incorrect Solution Preparation: Errors in weighing or dilution. 3. Contamination: The solution has been contaminated with substances that interfere with the assay. | 1. Prepare a fresh stock solution. 2. Review and verify the solution preparation protocol. 3. Use fresh, high-purity solvents and sterile techniques to prepare solutions. |
| pH of the solution has changed significantly. | 1. Hydrolysis: The breakdown of the guanidine groups can alter the pH. 2. CO2 Absorption: Can lead to a decrease in pH due to the formation of carbonic acid. | 1. Discard the solution and prepare a fresh batch. 2. Ensure containers are sealed tightly to minimize contact with air. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
-
Bring the solid this compound and high-purity, nuclease-free water to room temperature.
-
In a sterile environment, accurately weigh the desired amount of the solid compound.
-
Add the solid to the water in a sterile, conical tube or flask.
-
Vortex or stir the solution until the solid is completely dissolved. If necessary, gentle warming (not exceeding 37°C) can be applied.
-
Once dissolved, filter the solution through a 0.22 µm sterile filter to remove any particulates.
-
Aliquot the solution into sterile, single-use tubes and seal tightly.
-
Label the tubes clearly with the compound name, concentration, and date of preparation.
-
Store immediately at the recommended temperature (-20°C for long-term storage).
Protocol 2: Monitoring Solution Stability
-
On a regular basis (e.g., monthly for long-term stored solutions), visually inspect a representative aliquot for any signs of precipitation or discoloration.
-
If the application is highly sensitive to pH, measure the pH of a small sample from a dedicated aliquot to check for significant shifts.
-
If a quality control assay is available, test the performance of an aged aliquot against a freshly prepared standard to ensure efficacy.
Visualizations
Factors Affecting Solution Stability
Caption: A logical workflow for troubleshooting common experimental issues.
References
-
King, A., et al. (2017). Stability of bicyclic guanidine superbases and their salts in water. New Journal of Chemistry, 41(19), 10878-10885. Available at: [Link]
-
Reddit. (2022). Guanidium and protein stability. r/Biochemistry. Available at: [Link]
-
Wikipedia. (n.d.). Guanidinium chloride. Available at: [Link]
-
Journal of the American Chemical Society. (2017). Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules. Available at: [Link]
-
Wolfenden, R., & Snider, M. J. (2001). The nonenzymatic decomposition of guanidines and amidines. Journal of the American Chemical Society, 123(44), 10953–10958. Available at: [Link]
-
ResearchGate. (2022). Chemical stability test of proteins with Guanidinium HCl? Available at: [Link]
-
Scherr, D., et al. (2022). Sample Buffer Containing Guanidine-Hydrochloride Combines Biological Safety and RNA Preservation for SARS-CoV-2 Molecular Diagnostics. Diagnostics, 12(5), 1186. Available at: [Link]
-
Sciencemadness Wiki. (n.d.). Guanidine. Available at: [Link]
-
Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts. Biochemistry, 23(25), 5924–5929. Available at: [Link]
-
BioSpectra. (2024). GUANIDINE HYDROCHLORIDE TESTING METHODS. Available at: [Link]
- Google Patents. (2008). Method for producing polyguanidines.
Sources
- 1. Guanidine - Sciencemadness Wiki [sciencemadness.org]
- 2. Stability of bicyclic guanidine superbases and their salts in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The nonenzymatic decomposition of guanidines and amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Off-Target Effects of 1-[2-(diaminomethylideneamino)ethyl]guanidine (Agmatine) in Cellular Assays
Last Updated: 2026-01-22
Introduction
1-[2-(diaminomethylideneamino)ethyl]guanidine, commonly known as agmatine, is an endogenous neuromodulator derived from the decarboxylation of L-arginine.[1][2] Its multifaceted pharmacological profile has garnered significant interest, leading to its widespread use in various cellular assays to investigate its potential therapeutic effects, including neuroprotection, cardioprotection, and modulation of neurotransmitter systems.[1][3][4] However, the structural similarity of agmatine to other biologically active molecules, particularly its guanidinium group, results in a complex pharmacology with the potential for numerous off-target effects.[5][6][7]
This technical support guide is designed for researchers, scientists, and drug development professionals to anticipate, identify, and troubleshoot potential off-target effects of agmatine in cellular assays. By understanding the causality behind these interactions, researchers can design more robust experiments, ensure the validity of their data, and accurately interpret their findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target interactions of agmatine?
A1: Agmatine's biological activity is not limited to a single receptor or pathway. Its primary off-target interactions are a consequence of its ability to bind to multiple receptor systems and interfere with various enzymatic processes. The main off-target families include:
-
Imidazoline Receptors (I₁ and I₂): Agmatine is a well-established endogenous ligand for imidazoline receptors, binding with high affinity.[8][9] This interaction can trigger downstream signaling cascades that may confound the interpretation of results in assays not specifically focused on these receptors.
-
α₂-Adrenergic Receptors: Agmatine can bind to α₂-adrenergic receptors, potentially modulating catecholamine signaling.[8][9] This is a critical consideration in neurological and cardiovascular cell models.
-
NMDA Receptors: Agmatine acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity.[10][11][12] It appears to preferentially target GluN2B-containing NMDA receptors.[10][13]
-
Nitric Oxide Synthase (NOS) Isoforms: Due to its structural similarity to L-arginine, the substrate for NOS, agmatine can act as a competitive inhibitor of all NOS isoforms (nNOS, iNOS, and eNOS).[9][14] It shows a preference for inhibiting the inducible form (iNOS).[15][16][17]
-
Polyamine Transport System: Agmatine utilizes the cellular polyamine transport system for uptake.[18][19][20][21] This can lead to competition with natural polyamines like putrescine, spermidine, and spermine, affecting cellular processes regulated by these molecules, such as cell proliferation.[18][19]
Q2: How can the guanidinium group of agmatine contribute to non-specific interactions?
A2: The guanidinium group is a key structural feature of agmatine and is crucial for many of its biological activities.[11] However, this positively charged group can also lead to non-specific electrostatic interactions with negatively charged molecules, such as the phosphate backbone of DNA and acidic residues in proteins.[7] This can result in effects that are independent of specific receptor binding and should be considered, especially at higher concentrations.
Q3: At what concentrations are off-target effects of agmatine typically observed?
A3: The concentration at which off-target effects become significant varies depending on the specific interaction and the cellular context. It is crucial to perform dose-response experiments to determine the optimal concentration for the desired on-target effect while minimizing off-target activities. As a general guideline, refer to the binding affinities and inhibitory constants (Kᵢ/IC₅₀) for agmatine at its various targets.
| Target | Affinity/Inhibitory Concentration | Reference |
| Imidazoline I₁ Receptor | EC₅₀: 0.7 µM | [8] |
| Imidazoline I₂ Receptor | EC₅₀: 1 µM | [8] |
| NMDA Receptor | IC₅₀: 100-300 µM (channel pore binding) | [8] |
| Kᵢ: 15 µM (polyamine binding site) | [8] | |
| Neuronal NOS (nNOS) | Kᵢ: 29 µM | [8] |
| Kᵢ: ~660 µM | [14] | |
| Inducible NOS (iNOS) | IC₅₀: 262 µM | [15][17] |
| Kᵢ: ~220 µM | [14] | |
| Endothelial NOS (eNOS) | Kᵢ: ~7.5 mM | [14] |
| Polyamine Transport | Kₘ: 2.5 µM | [18][19] |
Note: These values are context-dependent and can vary between different cell types and assay conditions.
Q4: Can agmatine affect cell viability assays?
A4: Yes, agmatine can influence cell viability, and the effect can be either protective or toxic depending on the cell type, concentration, and experimental conditions. For example, agmatine has been shown to protect hippocampal neurons from glutamate-induced excitotoxicity.[12] Conversely, at high concentrations (200–800 µM), it has been reported to induce cell death in cerebellar granule neurons.[12] In RAW 264.7 macrophage cells, no effect on cell viability was observed at concentrations below 2 mM.[22] An IC₅₀ of 107 µM has been reported for BV2 microglial cells.[23] Therefore, it is essential to determine the cytotoxic profile of agmatine in your specific cell line using a standard viability assay (e.g., MTT, LDH) before proceeding with functional experiments.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Receptor-Targeted Assays
Scenario: You are investigating the effect of agmatine on a specific G-protein coupled receptor (GPCR), but your results are variable or do not align with your hypothesis.
Potential Cause: The observed effects may be a composite of agmatine's action on your target receptor and its off-target interactions with imidazoline and/or α₂-adrenergic receptors expressed in your cell line.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent receptor-targeted assay results.
Detailed Protocol: Use of Selective Antagonists
-
Characterize Receptor Expression:
-
Perform RT-qPCR or Western blotting to determine the expression levels of imidazoline receptors (I₁ and I₂) and α₂-adrenergic receptors in your cell line.
-
-
Select Appropriate Antagonists:
-
Experimental Design:
-
Pre-incubate your cells with the selective antagonist at a concentration known to be effective for its target before adding agmatine.
-
Include the following control groups:
-
Vehicle control
-
Agmatine alone
-
Antagonist alone
-
Antagonist + Agmatine
-
-
-
Data Analysis:
-
Compare the effect of agmatine in the presence and absence of the antagonist. If the antagonist blocks or significantly reduces the unexpected effect of agmatine, it strongly suggests the involvement of that off-target receptor.
-
Issue 2: Altered Cellular Proliferation or Metabolism
Scenario: You observe unexpected changes in cell proliferation, viability, or metabolic activity in your cellular assay upon treatment with agmatine.
Potential Cause: Agmatine's interaction with the polyamine transport system can disrupt intracellular polyamine homeostasis, which is critical for cell growth and proliferation.[18] Additionally, inhibition of NOS can alter cellular redox balance and signaling.
Signaling Pathway: Agmatine's Impact on Cell Proliferation
Caption: Agmatine competes for the polyamine transporter, affecting cell proliferation.
Troubleshooting and Validation Steps
-
Assess Polyamine Uptake:
-
Design a competitive uptake assay using radiolabeled polyamines (e.g., ³H-putrescine or ³H-spermidine).
-
Measure the uptake of the radiolabeled polyamine in the presence and absence of increasing concentrations of agmatine. A decrease in radiolabeled polyamine uptake with increasing agmatine concentration will confirm competition at the transporter level.
-
-
Control for Polyamine Depletion:
-
If you suspect that the observed effects are due to altered intracellular polyamine levels, you can try to rescue the phenotype by co-administering agmatine with an excess of natural polyamines (e.g., putrescine or spermidine).
-
-
Use a Polyamine Transport-Deficient Cell Line:
-
If available, utilize a cell line known to have deficient polyamine transport as a negative control.[18] The effects of agmatine that are dependent on uptake through this transporter should be abrogated in this cell line.
-
Issue 3: Confounding Results in Assays Measuring Nitric Oxide (NO) or Neuronal Activity
Scenario: Your experiments involve measuring NO production or neuronal activity (e.g., calcium imaging, electrophysiology), and agmatine is producing effects that are difficult to interpret.
Potential Cause: The dual action of agmatine as both a NOS inhibitor and an NMDA receptor antagonist can lead to complex and sometimes opposing effects.
Experimental Workflow to Deconvolute Agmatine's Effects
Caption: Workflow to dissect NMDA receptor vs. NOS inhibitory effects of agmatine.
Detailed Protocol: Pharmacological Dissection
-
To Isolate NMDA Receptor Effects:
-
Pre-treat your cells with a pan-NOS inhibitor like L-NAME or a selective nNOS inhibitor like 7-Nitroindazole (7-NI) to block NO production.
-
Subsequently, apply agmatine and measure the neuronal response. Any remaining effect can be more confidently attributed to NMDA receptor antagonism.
-
-
To Isolate NOS Inhibition Effects:
-
Pre-treat your cells with a selective NMDA receptor antagonist such as AP5 (competitive) or MK-801 (non-competitive) to block NMDA receptor activity.
-
Then, stimulate NO production (e.g., with an NMDA agonist or inflammatory stimulus) in the presence of agmatine. The reduction in NO can be attributed to NOS inhibition.
-
-
Structural Analog Control:
-
Use putrescine, a metabolite of agmatine that lacks the guanidinium group, as a negative control.[11] Putrescine has little to no effect on NMDA receptor channels and can help confirm that the observed effects are due to the guanidinium moiety of agmatine.
-
By systematically applying these troubleshooting guides and control experiments, researchers can navigate the complex pharmacology of agmatine and generate high-quality, interpretable data in their cellular assays.
References
- Rafi, H., Rafiq, H., & Farhan, M. (2024). Pharmacological profile of agmatine: An in-depth overview. Neuropeptides, 102429.
- Satriano, J., Isome, M., Casero, R. A., Jr, Thomson, S. C., & Blantz, R. C. (2001). Polyamine transport system mediates agmatine transport in mammalian cells. American Journal of Physiology-Cell Physiology, 281(1), C329–C334.
- Rafi, H., Rafiq, H., & Farhan, M. (2024).
- Examine.com. (2025).
- Pearson, C. A., et al. (2017). Agmatine preferentially antagonizes GluN2B-containing N-methyl-d-aspartate receptors in spinal cord. Journal of Neurophysiology, 118(4), 2149–2157.
- Key, C. A., et al. (2019). Agmatine requires GluN2B-containing NMDA receptors to inhibit the development of neuropathic pain. Neuropharmacology, 144, 246–256.
- Auguet, M., et al. (1995). Selective inhibition of inducible nitric oxide synthase by agmatine. Japanese Journal of Pharmacology, 69(3), 285–287.
- Galea, E., et al. (1996). Inhibition of mammalian nitric oxide synthases by agmatine, an endogenous polyamine formed by decarboxylation of arginine. Biochemical Journal, 316(Pt 1), 247–249.
- Yang, X. C., & Reis, D. J. (1999). Agmatine selectively blocks the N-methyl-D-aspartate subclass of glutamate receptor channels in rat hippocampal neurons. Journal of Pharmacology and Experimental Therapeutics, 288(2), 544–549.
- Auguet, M., et al. (1995).
- Rafi, H., Rafiq, H., & Farhan, M. (2024).
- Aricioglu, F., & Regunathan, S. (2004). The pharmacological importance of agmatine in the brain.
- Satriano, J., et al. (2001). Polyamine transport system mediates agmatine transport in mammalian cells. American Journal of Physiology-Cell Physiology.
- Babál, P., et al. (2000). Interactions between agmatine and polyamine uptake pathways in rat pulmonary artery endothelial cells. General Pharmacology, 34(4), 255–261.
- Liu, P., et al. (2008). Agmatine protects against cell damage induced by NMDA and glutamate in cultured hippocampal neurons. Brain Research, 1207, 1–9.
- Reis, D. J., & Regunathan, S. (1999). Agmatine: an endogenous ligand at imidazoline receptors is a novel neurotransmitter. Annals of the New York Academy of Sciences, 881, 65–80.
- Auguet, M., et al. (1995).
- Molderings, G. J. (2000). Biological significance of agmatine, an endogenous ligand at imidazoline binding sites. British Journal of Pharmacology, 130(8), 1807–1820.
- Reis, D. J., & Regunathan, S. (1999). Agmatine: an endogenous ligand at imidazoline receptors is a novel neurotransmitter. PubMed.
- Fairbanks, C. A., et al. (2000). Agmatine transport into spinal nerve terminals is modulated by polyamine analogs. Journal of Pharmacology and Experimental Therapeutics, 294(2), 587–594.
- BenchChem. (2025).
- Lee, J. E., et al. (2025). Agmatine decreases long-term potentiation via α2-adrenergic receptor and imidazoline type 1 receptor in the hippocampus.
- Zhu, M. Y., et al. (2016). Agmatine Reduces Lipopolysaccharide-Mediated Oxidant Response via Activating PI3K/Akt Pathway and Up-Regulating Nrf2 and HO-1 Expression in Macrophages. PLoS ONE, 11(9), e0163638.
- Abubaker, Y., et al. (2023). DETERMINATION OF AGMATINE EFFECTIVE DOSE FOR BV2 CELL LINE INVITRO STUDY MTT ASSAY- BASED.
- Fu, X., et al. (2025). Biologically active guanidine alkaloids. ScienceOpen.
- He, M., et al. (2022). Screening Privileged Alkyl Guanidinium Motifs under Host-Mimicking Conditions Reveals a Novel Antibiotic with an Unconventional Mode of Action. Journal of the American Chemical Society, 144(32), 14513–14524.
- BenchChem. (2025). Biological activity of novel guanidine compounds. BenchChem.
Sources
- 1. Pharmacological profile of agmatine: An in-depth overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of agmatine: An in-depth overview [ouci.dntb.gov.ua]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. Screening Privileged Alkyl Guanidinium Motifs under Host-Mimicking Conditions Reveals a Novel Antibiotic with an Unconventional Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. examine.com [examine.com]
- 9. Agmatine: an endogenous ligand at imidazoline receptors is a novel neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Agmatine selectively blocks the N-methyl-D-aspartate subclass of glutamate receptor channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Agmatine protects against cell damage induced by NMDA and glutamate in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Agmatine requires GluN2B-containing NMDA receptors to inhibit the development of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of mammalian nitric oxide synthases by agmatine, an endogenous polyamine formed by decarboxylation of arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective inhibition of inducible nitric oxide synthase by agmatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. semanticscholar.org [semanticscholar.org]
- 18. journals.physiology.org [journals.physiology.org]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Interactions between agmatine and polyamine uptake pathways in rat pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Agmatine transport into spinal nerve terminals is modulated by polyamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Agmatine Reduces Lipopolysaccharide-Mediated Oxidant Response via Activating PI3K/Akt Pathway and Up-Regulating Nrf2 and HO-1 Expression in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
troubleshooting poor yield in the synthesis of 1-[2-(diaminomethylideneamino)ethyl]guanidine
Technical Support Center: Synthesis of 1-[2-(diaminomethylideneamino)ethyl]guanidine
Welcome to the technical support center for the synthesis of this compound (CAS No: 4405-08-7), a compound also known as Guanylmelamine or Metformin Impurity B.[1][2] This guide is designed for researchers, chemists, and drug development professionals encountering challenges in its synthesis. Here, we address common issues in a direct question-and-answer format, grounded in chemical principles and practical experience, to help you troubleshoot and optimize your reaction outcomes.
Guanidine-containing molecules are of significant interest in medicinal chemistry, but their synthesis can be complicated by challenges such as polymerization, high hydrophilicity, and potential side reactions.[3] The synthesis of this compound, typically involving the reaction of a guanylating agent like dicyandiamide with ethylenediamine, is no exception. This resource provides expert guidance to navigate these complexities.
Troubleshooting Guide: Addressing Poor Yields
This section targets specific, in-process problems that can lead to suboptimal yields.
Q1: My reaction shows low or no conversion of starting materials. What are the likely causes and solutions?
This is a common issue often stemming from suboptimal reaction conditions or reagent quality. Let's break down the potential culprits.
Possible Causes & Recommended Actions:
| Parameter | Causality | Troubleshooting Steps & Rationale |
| Reagent Reactivity | The primary amine of ethylenediamine must be sufficiently nucleophilic to attack the cyano group of dicyandiamide.[3] Guanidine itself is a strong base, and its reactivity is pH-dependent.[4] | 1. Use Free Base Amine: Ensure you are using the free base of ethylenediamine, not a salt (e.g., hydrochloride). If you must start from a salt, an appropriate amount of a non-nucleophilic base is required to liberate the free amine. 2. Check Dicyandiamide Quality: Use high-purity dicyandiamide. Older or impure stock may have partially oligomerized, reducing its effectiveness. |
| Reaction Temperature | The reaction is a nucleophilic addition which, like most reactions, is temperature-dependent. Insufficient thermal energy will result in a sluggish or stalled reaction. | 1. Incremental Temperature Increase: If the reaction is proceeding slowly at a lower temperature, cautiously increase the heat in 10°C increments, monitoring the reaction progress by TLC or HPLC at each stage. 2. Avoid Excessive Heat: Be aware that high temperatures (>160-180°C) can promote the formation of guanidine and other byproducts from biguanide intermediates, potentially leading to a complex mixture.[5] |
| Solvent Choice | The solvent must solubilize the reactants to allow them to interact. Highly polar guanidinium compounds can be challenging to work with.[3] | 1. Solvent Screening: While this reaction is often run neat (without solvent) by melting the reactants, using a high-boiling polar aprotic solvent like DMF or DMSO can improve homogeneity. 2. Aqueous Conditions: Some guanidine syntheses can be performed in an aqueous acidic medium, which may be an alternative route to explore.[3] |
| Catalysis | Certain guanidine syntheses are accelerated by catalysts that activate the guanylating agent. | 1. Consider Catalysis: The reaction of dicyandiamide with amines can be catalyzed by copper salts, such as cupric sulfate pentahydrate.[6] Introducing a catalytic amount may significantly improve the reaction rate and yield. |
Q2: The reaction works, but I'm isolating a significant amount of an unknown impurity. What could it be?
The formation of side products is the most frequent cause of low yields. The structure of dicyandiamide makes it prone to self-condensation, especially at elevated temperatures.
Primary Suspect: Melamine-Type Impurities The most probable side product is a triazine-based impurity formed from the trimerization of dicyandiamide. Your target molecule itself is a guanylmelamine.[2] However, other related melamine structures can form, diverting your starting material.
Troubleshooting Workflow for Impurity Issues
Sources
- 1. Metformin Impurities | SynZeal [synzeal.com]
- 2. allmpus.com [allmpus.com]
- 3. staffsites.sohag-univ.edu.eg [staffsites.sohag-univ.edu.eg]
- 4. jnsparrowchemical.com [jnsparrowchemical.com]
- 5. Sciencemadness Discussion Board - Guanidine from dicyanodiamide - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. CN103641745A - Method for preparing guanidyl compound by dicyandiamide - Google Patents [patents.google.com]
minimizing cytotoxicity of 1-[2-(diaminomethylideneamino)ethyl]guanidine in primary cell lines
A Guide to Minimizing Cytotoxicity in Primary Cell Lines
Welcome to the technical support center for 1-[2-(diaminomethylideneamino)ethyl]guanidine, hereafter referred to as CDEG. This guide is designed for researchers, scientists, and drug development professionals who are utilizing CDEG in their experiments and encountering challenges with cytotoxicity, particularly in sensitive primary cell lines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and obtain reliable, reproducible data.
This document moves beyond a simple FAQ list. It is structured to first build a foundational understanding of why CDEG might be toxic, and then provide a logical progression of troubleshooting steps, from basic experimental optimization to advanced mitigation strategies.
Section 1: Understanding the "Why" - The Mechanism of CDEG Cytotoxicity
Before we can effectively troubleshoot, we must first understand the likely source of the problem. The chemical structure of CDEG features multiple guanidinium groups, which are strongly basic and exist as polycations at physiological pH. This cationic nature is central to both its intended biological activity and its unintended cytotoxicity.
FAQ 1: What is the primary driver of CDEG-induced cytotoxicity?
The cytotoxicity of CDEG is likely multifactorial but is primarily initiated by the electrostatic interactions of its positively charged guanidinium moieties with the negatively charged components of the cell membrane.
-
Membrane Disruption: Guanidinium groups can interact with and disrupt the phosphate groups of the phospholipid bilayer, compromising membrane integrity.[1] This can lead to increased permeability, leakage of intracellular contents, and eventual cell lysis (necrosis).[1]
-
Mitochondrial Targeting & Oxidative Stress: Cationic compounds are known to accumulate in mitochondria due to the organelle's significant negative membrane potential. This accumulation can disrupt the electron transport chain, leading to a collapse in mitochondrial membrane potential and a surge in the production of reactive oxygen species (ROS).[2] This ROS burst induces significant oxidative stress, damaging lipids, proteins, and DNA, which can trigger programmed cell death (apoptosis).[2][3]
The following diagram illustrates the proposed cascade of events leading to CDEG-induced cell death.
Caption: Proposed mechanism of CDEG-induced cytotoxicity.
Section 2: Foundational Troubleshooting - Are You Measuring Cytotoxicity Correctly?
A common pitfall in assessing the toxicity of metabolically active compounds is the reliance on a single type of viability assay. To build a trustworthy dataset, it is critical to use orthogonal methods that measure different aspects of cell health.
Troubleshooting Guide: My initial screens show high toxicity. Where do I start?
Start by performing a careful dose-response analysis using at least two different viability assays: one that measures metabolic activity and one that measures membrane integrity.
-
Cell Seeding: Plate your primary cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere and recover for 24 hours.[4]
-
Compound Dilution: Prepare a serial dilution of CDEG in your cell culture medium. A 10-point, 2-fold or 3-fold logarithmic dilution series is recommended to capture the full dynamic range of the response.
-
Vehicle Control: Ensure the solvent used to dissolve CDEG is included as a vehicle control at the highest concentration used in the experiment. This concentration should be non-toxic to the cells.[5]
-
Treatment: Remove the old medium and add the CDEG dilutions and controls to the appropriate wells.
-
Incubation: Incubate for a relevant exposure time (e.g., 24, 48, or 72 hours). This may need to be optimized.
-
Assay Performance: At the end of the incubation period, perform two separate viability assays on replicate plates.
Relying solely on metabolic assays like MTT or WST-1 can be misleading.[6] If CDEG impairs mitochondrial function, the readout from these assays will reflect a combination of cell death and metabolic inhibition, potentially overstating the compound's lethality.[6]
| Assay Type | Example Assays | Principle | Measures | Pros | Cons |
| Metabolic | MTT, MTS, WST-1, resazurin (alamarBlue) | Enzymatic reduction of a substrate by metabolically active cells.[7] | Mitochondrial/cellular reductase activity. | High-throughput, sensitive. | Can be confounded by compounds that alter metabolic rate without killing cells.[6] |
| Membrane Integrity | Lactate Dehydrogenase (LDH) | Measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium.[1] | Loss of membrane integrity (necrosis). | Non-destructive to remaining cells. | Less sensitive to apoptotic events that occur before membrane rupture. |
| Membrane Integrity | Trypan Blue, Propidium Iodide (PI) | Dyes that are excluded by the intact membranes of live cells but enter and stain dead cells. | Loss of membrane integrity. | Direct, simple, can be quantified by imaging or flow cytometry. | Trypan Blue can be subjective; PI requires fluorescence detection. |
| Apoptosis | Caspase-Glo 3/7, Annexin V | Measures the activity of executioner caspases or the externalization of phosphatidylserine during apoptosis. | Key markers of programmed cell death. | Specific to apoptosis, highly sensitive. | May miss non-apoptotic cell death; Annexin V requires flow cytometry. |
The workflow below outlines a robust approach to initial toxicity screening.
Caption: Robust workflow for initial CDEG cytotoxicity assessment.
Section 3: Advanced Mitigation Strategies
If optimizing the dose and exposure time is insufficient, several advanced strategies can be employed to create a more favorable therapeutic window.
Troubleshooting Guide: How can I reduce CDEG's toxicity without compromising its intended effect?
-
Rationale: If oxidative stress is a key cytotoxic mechanism, quenching ROS can protect the cells. N-acetylcysteine (NAC) is a widely used antioxidant and glutathione precursor that can mitigate ROS-induced damage.[2]
-
Protocol:
-
Determine the non-toxic concentration of NAC for your primary cells.
-
Pre-incubate the cells with NAC for 1-2 hours before adding CDEG.
-
Perform a CDEG dose-response experiment in the presence and absence of NAC.
-
Assess cell viability using the dual-assay method described previously. A rightward shift in the IC50 curve in the presence of NAC indicates successful mitigation of ROS-dependent cytotoxicity.
-
-
Rationale: The positive charge of CDEG is a primary driver of non-specific membrane interaction. "Masking" this charge with a biocompatible anionic polymer can reduce this effect. Hyaluronic acid is one such polymer that has been shown to reduce the cytotoxicity of cationic compounds.[8]
-
Experimental Approach: This is a more advanced formulation strategy. It involves creating a complex of CDEG and the anionic carrier before adding it to the cells. The optimal ratio of CDEG to the carrier must be determined empirically by testing various combinations and assessing both cytotoxicity and the desired biological activity of CDEG.
-
Rationale: Standard cell culture media are not always representative of the in vivo environment. Some modifications may enhance cell resilience.
-
Considerations:
-
Serum Concentration: Fetal Bovine Serum (FBS) contains proteins that can bind to and sequester compounds, potentially reducing the effective concentration of CDEG that reaches the cells. Experimenting with different serum concentrations may be beneficial.
-
Metabolic Substrates: Replacing glucose with galactose in the culture medium can force cells into a state of oxidative phosphorylation, which can sometimes make them more representative of their in vivo counterparts and alter their sensitivity to mitochondrial toxins.[9]
-
Section 4: FAQs for Primary Cell Culture
Q1: Why are my primary cells so much more sensitive to CDEG than immortalized cell lines (e.g., A549, HeLa)? Primary cells have a finite lifespan and retain many characteristics of their tissue of origin. They typically have lower proliferative rates and less robust stress-response pathways compared to immortalized cancer cell lines, which have been selected for rapid growth and survival under harsh conditions. Therefore, a dose that is well-tolerated by an A549 cell line could be highly toxic to primary human bronchial epithelial cells.[1]
Q2: Can the passage number of my primary cells affect the results? Absolutely. As primary cells are passaged, they undergo changes and can enter a state of senescence. Their morphology, growth rate, and gene expression profiles can change, which will almost certainly alter their response to a cytotoxic agent like CDEG. It is crucial to use cells within a consistent and low passage number range for all experiments to ensure reproducibility.
Q3: My vehicle control (e.g., DMSO) appears to be slightly toxic. What should I do? The concentration of any solvent should ideally be kept below 0.1% to avoid artifacts.[5] If you observe toxicity with your vehicle control, you must perform a dose-response curve for the solvent itself to determine its non-toxic concentration range in your specific primary cell line. All subsequent experiments must use a vehicle concentration within this safe range.
References
-
Assunção, L. R. de, Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91. [Link]
-
Lättig-Tünnemann, G., Prinz, M., Hoffmann, D., Behlke, J., Palm-Apergi, C., Wyrsta, P., ... & Cardoso, M. C. (2011). On Guanidinium and Cellular Uptake. Bioconjugate Chemistry, 22(11), 2244-2250. [Link]
-
Kim, J., Lee, J. A., Kim, H. J., Lee, K., & Kim, M. S. (2020). In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. International Journal of Molecular Sciences, 21(18), 6898. [Link]
-
Ghosh, K., Kumar, S., & Ghorai, A. (2020). Utilization of Guanidine-Based Ancillary Ligands in Arene–Ruthenium Complexes for Selective Cytotoxicity. ACS Omega, 5(12), 6564-6576. [Link]
-
Assunção, L. R. de, Marinho, E. R., & Proença, F. P. (2010). Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. ResearchGate. [Link]
-
Nieskens, T. T. G., van den Heuvel, F. A., Peters, J. G. P., & Masereeuw, R. (2020). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Pharmaceuticals, 13(6), 115. [Link]
-
Sies, H. (1997). Role of reactive oxygen species in cell toxicity. PubMed, 43(1-2), 23-36. [Link]
-
Kim, J. Y., Lee, J., & Lee, K. C. (2023). Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation. Molecular Systems Design & Engineering. [Link]
-
Vávrová, K., Ambrožová, N., & Bárta, P. (2016). Cationic Surfactants Induce Apoptosis in Normal and Cancer Cells. ResearchGate. [Link]
-
Ghosh, K., Kumar, S., & Ghorai, A. (2020). Utilization of Guanidine-Based Ancillary Ligands in Arene–Ruthenium Complexes for Selective Cytotoxicity. ACS Omega, 5(12), 6564-6576. [Link]
-
Ueno, A. M., Wan, B., & Okayasu, R. (2020). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. International Journal of Molecular Sciences, 21(18), 6659. [Link]
-
Various Authors. (2015). What methods would you use to decrease the toxicity of a hyperimmune serum in cell culture?. ResearchGate. [Link]
-
Kim, J., et al. (2020). Cytotoxicity of 4 guanidine-based chemicals to human lung epithelial... ResearchGate. [Link]
-
Lu, T., et al. (2010). Discovery and clinical evaluation of 1-{N-[2-(amidinoaminooxy)ethyl]amino}carbonylmethyl-6-methyl-3-[2,2-difluoro-2-phenylethylamino]pyrazinone (RWJ-671818), a thrombin inhibitor with an oxyguanidine P1 motif. Journal of Medicinal Chemistry, 53(4), 1827-1838. [Link]
-
Grevatt, P. C., Donahue, J. M., & Bhanot, O. S. (1991). The Role of N3-ethyldeoxythymidine in Mutagenesis and Cytotoxicity by Ethylating Agents. Journal of Biological Chemistry, 266(2), 1269-75. [Link]
-
Chen, Y. C., et al. (2018). Cationic additives in nanosystems activate cytotoxicity and inflammatory response of human neutrophils: lipid nanoparticles versus polymeric nanoparticles. International Journal of Nanomedicine, 13, 167-180. [Link]
-
Ueno, A. M., Wan, B., & Okayasu, R. (2020). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells. PubMed, 21(18). [Link]
-
Martins, M. A. R., et al. (2023). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. MDPI. [Link]
-
Luedtke, N. W., Carmichael, P., & Tor, Y. (2003). Cellular uptake of aminoglycosides, guanidinoglycosides, and poly-arginine. Journal of the American Chemical Society, 125(41), 12374-12375. [Link]
-
Salimi, A., Alami, B., & Pourahmad, J. (2017). Analysis of Cytotoxic Effects of Chlorhexidine Gluconate as Antiseptic Agent on Human Blood Lymphocytes. Journal of Biochemical and Molecular Toxicology, 31(8). [Link]
-
Van der Jeught, K., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research, 39(7), 3351-3356. [Link]
-
Skolik, R. (2021). Making cell culture models more physiologically relevant. Drug Target Review. [Link]
-
Ganesan, K., & Xu, B. (2022). Reactive oxygen species: Key players in the anticancer effects of apigenin?. Journal of Food Biochemistry, 46(1), e14060. [Link]
-
Pérez, E., et al. (2021). Using dicationic ionic liquids to upgrade the cytotoxicity and solubility of poorly water-soluble drugs. ResearchGate. [Link]
-
Tao, L., et al. (2021). A guanidine-degrading enzyme controls genomic stability of ethylene-producing cyanobacteria. Nature Communications, 12(1), 1-13. [Link]
-
Pinheiro, C., et al. (2023). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. MDPI. [Link]
Sources
- 1. In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of cytotoxic effects of chlorhexidine gluconate as antiseptic agent on human blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of reactive oxygen species in cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: A Guide to Identifying and Characterizing Degradation Products of 1-[2-(diaminomethylideneamino)ethyl]guanidine and Related Biguanides
Welcome to the technical support center for the analysis of 1-[2-(diaminomethylideneamino)ethyl]guanidine. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the stability testing and characterization of this and structurally related biguanide compounds. As a molecule with multiple reactive guanidine moieties, understanding its degradation profile is critical for ensuring product safety, efficacy, and regulatory compliance.
This document moves beyond simple protocols to provide a deeper understanding of the "why" behind experimental design. We will explore the inherent chemical liabilities of the guanidine group, troubleshoot common analytical challenges, and provide robust, self-validating workflows for the definitive identification of degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is studying its degradation critical?
This compound is a biguanide derivative, a class of compounds known for their strong basicity and therapeutic applications, such as the antidiabetic drug metformin.[1] The structure contains two guanidine-like groups linked by an ethyl bridge, making it highly polar and susceptible to certain degradation pathways.
Studying its degradation is a non-negotiable aspect of drug development for several reasons:
-
Safety and Toxicity: Degradation products can have different pharmacological and toxicological profiles than the parent drug. Identifying and quantifying them is essential to ensure patient safety.
-
Efficacy: Degradation reduces the concentration of the active pharmaceutical ingredient (API), potentially compromising the therapeutic efficacy of the drug product.
-
Regulatory Compliance: Regulatory bodies like the ICH require comprehensive stability data, including forced degradation studies, to understand the intrinsic stability of a drug substance and to develop validated stability-indicating analytical methods.[2] These studies help establish shelf-life, storage conditions, and impurity specifications.
Q2: What are the primary predicted degradation pathways for a biguanide like this?
Based on the chemistry of guanidine and related biguanides like metformin, the primary degradation pathways are hydrolysis, oxidation, and thermal decomposition.
-
Hydrolytic Degradation (Acidic & Basic): The guanidine functional group is known to be susceptible to hydrolysis, which can be catalyzed by both acid and base, to yield urea and the corresponding amine.[3][4] For this compound, this could lead to cleavage at one or more of the carbon-nitrogen bonds, potentially forming guanidine, urea, ethylenediamine, and other related compounds. Heating aqueous solutions of guanidine is known to accelerate its conversion to urea.[4][5]
-
Oxidative Degradation: Biguanides can undergo oxidation, especially in the presence of oxidizing agents or metal ions. This process can generate nitrogen-centered radicals, leading to a variety of degradation products.[6][7][8] Studies on metformin have shown it enhances the generation of oxidative DNA damage in the presence of hydrogen peroxide and copper, suggesting the formation of reactive radical intermediates.[6]
-
Thermal Degradation: At elevated temperatures, guanidinium compounds can undergo complex decomposition reactions.[9][10] For guanidine nitrate, thermal decomposition can yield products like nitric acid and guanidine, which can further react to form nitroguanidine, ammonia, N₂O, and CO₂.[11][12]
Q3: Which analytical techniques are most suitable for separating and identifying these highly polar degradation products?
The analysis of this compound and its degradation products presents a significant chromatographic challenge due to their high polarity and strong basicity.
-
Chromatography: Standard reversed-phase (RP) HPLC is often ineffective as polar analytes show little to no retention. Hydrophilic Interaction Chromatography (HILIC) is the premier technique for this application.[13] HILIC utilizes a polar stationary phase (like BEH Amide) with a high-organic mobile phase, enabling the retention of very polar compounds.
-
Detection and Identification: While UV detection is possible, it lacks the specificity needed for structure elucidation. Mass Spectrometry (MS) , particularly high-resolution MS (HRMS) like Quadrupole Time-of-Flight (QTOF), is indispensable. Coupling HILIC with MS (HILIC-LC-MS/MS) allows for the accurate mass measurement of parent and fragment ions, which is crucial for proposing and confirming the structures of unknown degradants.[14][15] For particularly complex samples, two-dimensional liquid chromatography (2D-LC) can provide enhanced resolution.[14][15]
Troubleshooting and Experimental Guides
Q: How do I properly design and execute a forced degradation study for this compound?
A: A forced degradation or "stress testing" study is designed to intentionally degrade the API to generate its likely degradation products and demonstrate the specificity of your analytical method. The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary products that may not be relevant to real-world stability.[2]
Causality Behind the Protocol: Each stress condition is chosen to mimic potential storage or in-vivo degradation pathways. Temperature and pH extremes test hydrolytic stability, hydrogen peroxide simulates oxidative stress, and light exposure assesses photostability as mandated by ICH guidelines.[16][17][18]
Experimental Protocol: Forced Degradation
-
Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Stress Conditions: Expose the stock solution to the following conditions in parallel. Include a "control" sample protected from stress at each time point.
| Stress Condition | Reagent/Condition | Temperature | Duration (Typical) | Quenching Step |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2, 8, 24 hours | Neutralize with 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 2, 8, 24 hours | Neutralize with 0.1 M HCl |
| Oxidation | 3% H₂O₂ | Room Temp | 2, 8, 24 hours | N/A (Dilution is sufficient) |
| Thermal | Solution & Solid | 80 °C | 24, 48, 72 hours | Cool to Room Temp |
| Photolytic | Solution & Solid | Room Temp | ICH Q1B Guidelines | N/A |
-
Photostability Testing (ICH Q1B):
-
Expose the solid drug substance and a solution to a light source that provides both UV and visible light.[19]
-
The overall illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.[18]
-
A dark control sample, shielded from light, must be run in parallel to assess the contribution of thermal degradation.
-
-
Sample Analysis:
-
After the designated time, stop the reaction (quench if necessary).
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze using a validated stability-indicating HILIC-LC-MS method.
-
Calculate the mass balance to ensure that the decrease in the parent peak is accounted for by the formation of degradation products.
-
Below is a workflow diagram illustrating the process.
Caption: Workflow for a forced degradation study.
Q: My chromatogram shows multiple new peaks after stress testing. How do I approach their identification?
A: Identifying unknown peaks is a systematic process that combines chromatographic data, mass spectrometric information, and chemical knowledge.
Causality Behind the Workflow: This workflow is designed to be a self-validating system. Accurate mass measurement from HRMS provides the elemental composition (the "what"), while MS/MS fragmentation provides structural information (the "how it's connected"). Comparing this data against predicted pathways based on known biguanide chemistry provides a high degree of confidence in the final structure assignment.
Workflow for Degradant Identification:
-
Obtain High-Quality Data: Use a HILIC-QTOF/MS system to acquire data. Ensure the mass spectrometer is calibrated to achieve mass accuracy < 5 ppm.
-
Determine Elemental Composition: Extract the accurate mass of the molecular ion ([M+H]⁺) for each unknown peak. Use software to generate possible elemental formulas (C, H, N, O).
-
Propose Structures: Based on the elemental formula and knowledge of the parent structure, propose logical degradation products. For example, a loss of NH₃ corresponds to a mass difference of 17.0265 Da. Hydrolysis adding H₂O and removing NH₃ would result in a net mass change of +1.0023 Da (O vs. NH₂).
-
Analyze Fragmentation (MS/MS): Acquire MS/MS data for the unknown peaks. The fragmentation pattern provides a "fingerprint" of the molecule's structure. Propose fragmentation pathways for your candidate structures and see if they match the observed spectra.
-
Confirm and Characterize: If possible, synthesize the proposed degradation product as a reference standard to confirm its identity by comparing retention time and mass spectra.
The diagram below illustrates the likely primary hydrolytic degradation pathway.
Caption: Potential hydrolytic degradation products.
Q: I'm struggling with poor peak shape and retention in my HPLC analysis. What can I do?
A: Poor peak shape (tailing) and inconsistent retention are common when analyzing highly basic, polar compounds like biguanides on traditional columns. This is often due to strong, undesirable interactions with residual silanols on the silica surface and poor retention mechanisms.
Causality and Troubleshooting Strategy: The key is to switch to a chromatographic mode designed for polar compounds. HILIC provides a robust retention mechanism. Fine-tuning the mobile phase addresses secondary interactions and optimizes selectivity.
Troubleshooting Steps for HILIC Method Development:
-
Column Selection:
-
Action: Switch from a C18 column to a HILIC column. An ACQUITY UPLC BEH Amide column is an excellent starting point, known for its stability and retention of polar bases.[13]
-
Reasoning: HILIC stationary phases are polar, promoting retention of polar analytes through a partitioning mechanism into a water-enriched layer on the surface of the packing material.
-
-
Mobile Phase Composition:
-
Action: Start with a high percentage of acetonitrile (e.g., 90-95%) and an aqueous buffer. A typical gradient would decrease the acetonitrile percentage to elute analytes.
-
Reasoning: Acetonitrile is the weak solvent in HILIC. High organic content is necessary for retention.
-
-
Buffer pH and Ionic Strength:
-
Action: Use an acidic buffer (e.g., 10-20 mM ammonium formate, pH 3-4). Experiment with buffer concentration (10 mM vs. 50 mM).
-
Reasoning: At acidic pH, the guanidine groups will be fully protonated (cationic). This ensures a consistent charge state. The buffer ions (e.g., ammonium) compete with the analyte for active sites on the stationary phase, which can significantly improve peak shape. Increasing ionic strength often reduces retention but can improve peak symmetry.[13]
-
-
Temperature:
-
Action: Evaluate column temperatures between 30°C and 50°C.
-
Reasoning: Increasing temperature typically decreases mobile phase viscosity, which can improve efficiency. However, it can also alter selectivity and retention, sometimes for the better.
-
By systematically adjusting these parameters, you can develop a robust and reliable HILIC method capable of separating the parent compound from its potential degradation products with excellent peak shape and resolution.
References
-
Mikkelsen, S. R., & Torto, N. (2018). Development of more hydrolytically stable alkyl guanidines. American Chemical Society. [Link]
-
Talawar, M. B., et al. (2009). Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate. Journal of Hazardous Materials. [Link]
-
Schäfer, G. (1968). Metabolic Effects of the Biguanides and Possible Mechanism of Action. Diabetes. [Link]
-
Snider, M. J., & Wolfenden, R. (2000). The nonenzymatic decomposition of guanidines and amidines. Journal of the American Chemical Society. [Link]
-
Hagen, J. H., et al. (2022). Guanidino acid hydrolysis by the human enzyme annotated as agmatinase. Communications Biology. [Link]
-
Sciencemadness Wiki. Guanidine. [Link]
-
Wang, H., et al. (2018). Thermal decomposition properties of guanidine nitrate and basic cupric nitrate. Journal of Thermal Analysis and Calorimetry. [Link]
-
Luo, M., et al. (2021). Characterization of four major degradation products in metformin by 2D LC-QTOF/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Britannica. Guanidine. [Link]
-
Chen, Y. Y. (2018). Research On Thermal Stability Of Typical Guanidine Compounds. Globe Thesis. [Link]
-
Sakurada, K., et al. (2016). The enhancement of oxidative DNA damage by anti-diabetic metformin, buformin, and phenformin, via nitrogen-centered radicals. Free Radical Research. [Link]
-
Danchin, A., et al. (2024). Metabolic Origin, Role and Fate of the Denaturant Guanidine. Molecular Biology and Evolution. [Link]
-
Miyake, A., et al. (2013). Thermal decomposition properties of energetic compositions of guanidine nitrate and azodicarbonamide. Science and Technology of Energetic Materials. [Link]
-
Bridges, H. R., et al. (2014). Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria. The FEBS Journal. [Link]
-
Waters Corporation. (2011). A UPLC Method for Analysis of Metformin and Related Substances by Hydrophilic Interaction Chromatography (HILIC). [Link]
-
Luo, M., et al. (2021). Characterization of four major degradation products in metformin by 2D LC-QTOF/MS/MS. Sci-Hub. [Link]
-
Luo, M., et al. (2021). Characterization of four major degradation products in metformin by 2D LC-QTOF/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Patel, S., et al. (2024). Development and Validation of Stability-Indicating Chromatographic Method for the Determination of Metformin HCl. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
-
Wikipedia. Biguanide. [Link]
-
Bridges, H. R., et al. (2014). Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria. The Biochemical Journal. [Link]
-
Wang, H., et al. (2018). Evaluation of isothermal kinetics of the thermal decomposition of guanidine nitrate in constant volume. Sci-Hub. [Link]
-
Pandey, S., et al. (2021). Appliance of the ICH Guidelines: Forced Degradation Studies on Abafungin and Development of Validated Stability Indicating Method by 1st Order Derivative Spectroscopy. Pharmaceutical and Biological Evaluations. [Link]
-
Wang, B., et al. (2021). A guanidine-degrading enzyme controls genomic stability of ethylene-producing cyanobacteria. Nature Communications. [Link]
-
Braley, G. S., et al. (2024). An Advanced Solvent for the Caustic-Side Solvent Extraction of Cesium from Nuclear Waste: Comparing Lipophilic Guanidines for Improved Hydrolytic Stability. Taylor & Francis Online. [Link]
-
Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts. Biochemistry. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Yu, J., et al. (2021). Guanidine Degradation Enzyme and Methods of Use. National Laboratory of the Rockies. [Link]
-
Singh, R., & Kumar, R. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]
-
Shareghi, B., et al. (1996). Stability of D-amino acid oxidase: denaturation by guanidine hydrochloride and urea. Indian Journal of Biochemistry & Biophysics. [Link]
-
Wang, B., et al. (2021). A Guanidine-Degrading Enzyme Controls Genomic Stability of Ethylene-Producing Cyanobacteria. National Renewable Energy Laboratory Research Hub. [Link]
-
Wang, B., et al. (2021). A Guanidine-Degrading Enzyme Controls Genomic Stability of Ethylene-Producing Cyanobacteria. OSTI.GOV. [Link]
-
Maynes, J. T., & Chakravorty, S. (2013). Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions. Protein Science. [Link]
-
Maynes, J. T., & Chakravorty, S. (2013). Protein Denaturation With Guanidine Hydrochloride or Urea Provides a Different Estimate of Stability Depending on the Contributions of Electrostatic Interactions. Protein Science. [Link]
-
European Medicines Agency. (1996). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]
-
PubChem. 1-amino-3-[(E)-butylideneamino]-1-[2-(dimethylamino)ethyl]-2-methylguanidine. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]
-
Branquinho, R., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc. [Link]
Sources
- 1. Biguanide - Wikipedia [en.wikipedia.org]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Development of more hydrolytically stable alkyl guanidines - American Chemical Society [acs.digitellinc.com]
- 4. Guanidine - Sciencemadness Wiki [sciencemadness.org]
- 5. Guanidine | Formula, Uses, & Facts | Britannica [britannica.com]
- 6. The enhancement of oxidative DNA damage by anti-diabetic metformin, buformin, and phenformin, via nitrogen-centered radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globethesis.com [globethesis.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. sci-hub.box [sci-hub.box]
- 15. test.scholarmate.com [test.scholarmate.com]
- 16. archives.ijper.org [archives.ijper.org]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. database.ich.org [database.ich.org]
- 19. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Overcoming Challenges in the Purification of 1-[2-(diaminomethylideneamino)ethyl]guanidine and Related Compounds
Welcome to the technical support guide for the purification of 1-[2-(diaminomethylideneamino)ethyl]guanidine. This document is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying this and other highly polar, basic compounds. As a molecule with multiple guanidinium groups, its high polarity, strong basicity, and propensity for strong hydrogen bonding present unique purification hurdles that standard protocols often fail to address.[1][2]
This guide provides a structured approach to troubleshooting, moving from frequently asked questions to in-depth, protocol-driven solutions for both chromatographic and crystallization-based purification methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered by researchers.
Question: Why is this compound so difficult to purify using my standard silica gel column chromatography protocol? Answer: The core challenge lies in the compound's chemical nature. Guanidine groups are strongly basic (pKa ≈ 13-14) and highly polar.[3][4] Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). When your basic compound is loaded onto the column, it forms a strong acid-base interaction with the stationary phase.[5] This results in significant peak tailing, streaking across the column, and often, irreversible adsorption, leading to very low or no recovery of your product.[5]
Question: My compound dissolves in water or methanol, but when I try to crystallize it, it crashes out as an oil or a sticky solid. What is "oiling out" and how can I prevent it? Answer: "Oiling out" occurs when the solute precipitates from a supersaturated solution as a liquid phase instead of a crystalline solid.[6] This is common for highly polar compounds when the solution is too concentrated or cooled too rapidly, causing the solute's melting point to be lower than the solution temperature.[6] To prevent this, you should aim for slower, more controlled crystal growth by reducing the level of supersaturation. This can be achieved by using a more dilute solution, cooling the solution much more slowly, or employing an anti-solvent crystallization method.[6]
Question: I am struggling to find a suitable solvent system for either chromatography or recrystallization. The compound seems to be either completely insoluble or completely soluble. What should I do? Answer: This is a classic problem for highly polar molecules. For recrystallization, the ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. When a single solvent doesn't work, a binary solvent system is the best approach. You can dissolve your compound in a "good" solvent where it is highly soluble (e.g., water, DMSO, methanol) and then slowly add a miscible "anti-solvent" in which it is insoluble (e.g., ethanol, acetonitrile, acetone) until turbidity is observed, then heat to redissolve and cool slowly.[7] For chromatography, specialized techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are designed specifically for this class of compounds.
Question: Is it better to purify this compound as a free base or as a salt? Answer: In almost all cases, it is significantly easier to purify this compound as a salt (e.g., hydrochloride, sulfate, or acetate). The free base is a very strong base, making it more reactive and prone to degradation, especially in the presence of atmospheric CO2.[8][9] Salts are generally more stable, have well-defined crystalline structures, and are more amenable to recrystallization from polar solvent systems like water or ethanol/water mixtures.[6][10]
Section 2: Troubleshooting Guide: Purification by Chromatography
Due to its high polarity, conventional chromatography requires significant modification. Below are solutions to common problems.
Problem: Severe Streaking and Low Recovery on Normal-Phase (Silica Gel) Chromatography
-
Causality: The strongly basic guanidinium groups are binding irreversibly to the acidic silanol groups on the silica surface. This interaction is stronger than the eluting power of most standard organic solvent systems.
-
Solution: Mobile Phase Modification with a Sacrificial Base The key is to neutralize the acidic sites on the silica gel by adding a volatile, basic modifier to your mobile phase. This modifier competes with your product for binding sites, allowing your compound to elute properly.
Experimental Protocol: Modified Normal-Phase Flash Chromatography
-
Prepare the Mobile Phase: A common and effective solvent system for polar compounds is Dichloromethane (DCM) and Methanol (MeOH). To this system, add a small amount of a basic modifier.
-
Start with a gradient of 0% to 20% MeOH in DCM.
-
To the entire mobile phase, add 0.5% - 2% triethylamine (TEA) or ammonium hydroxide (NH₄OH). TEA is often preferred as it is easily removed under vacuum.
-
-
Equilibrate the Column: Before loading your sample, flush the silica gel column with at least 5-10 column volumes of the initial mobile phase (e.g., 99.5% DCM / 0.5% TEA) to ensure the stationary phase is fully neutralized.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like pure MeOH if necessary) and adsorb it onto a small amount of silica gel. Dry this silica completely and load the dry powder onto the top of the column. This "dry loading" technique prevents solvent effects that can ruin separation.
-
Elution: Run your gradient, collecting fractions and analyzing by TLC (remember to also add the basic modifier to your TLC mobile phase).
Parameter Recommendation Rationale Stationary Phase Standard Silica Gel (60 Å, 40-63 µm) Widely available and cost-effective. Mobile Phase Dichloromethane / Methanol Good polarity range for many polar compounds. Basic Modifier 0.5 - 2% Triethylamine (v/v) Neutralizes acidic silanol groups, preventing streaking. Gradient 0 -> 20% Methanol Allows for elution of a wide range of polar impurities. -
Problem: Poor or No Retention in Reversed-Phase (C18) HPLC
-
Causality: Your compound is too polar and hydrophilic to interact with the non-polar C18 stationary phase. It elutes in or near the solvent front (void volume), providing no separation from other polar impurities.
-
Solution A: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is the preferred method for analyzing or purifying highly polar compounds.[1][11] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which facilitates the partitioning of polar analytes into a water-enriched layer on the stationary phase surface.
Experimental Protocol: HILIC Purification
-
Select a Column: Use a HILIC column with a polar stationary phase such as bare silica, or bonded phases like amide, amine, or diol.[1]
-
Prepare Mobile Phases:
-
Mobile Phase A: 95% Water / 5% Acetonitrile with 10 mM Ammonium Acetate or Ammonium Formate (adjust pH to ~5 with acetic/formic acid). The buffer is crucial for good peak shape.
-
Mobile Phase B: 95% Acetonitrile / 5% Water with 10 mM Ammonium Acetate or Ammonium Formate.
-
-
Equilibrate the Column: HILIC requires longer equilibration times than reversed-phase. Equilibrate the column with the initial gradient conditions (e.g., 95% B) for at least 15-20 column volumes.
-
Elution: Run a gradient by increasing the percentage of Mobile Phase A (increasing water content). Your polar compound will be well-retained initially and will elute as the polarity of the mobile phase increases.
-
-
Solution B: Ion-Pairing Reversed-Phase Chromatography This technique adds an "ion-pairing reagent" to the mobile phase. This reagent has a hydrophobic tail and a charged head that forms a neutral ion-pair with your charged guanidinium group.[1] This neutral complex has much better retention on a C18 column.
Experimental Protocol: Ion-Pairing RP-HPLC
-
Select a Column: Standard C18 or C8 column.
-
Prepare Mobile Phases:
-
Ion-Pairing Reagent: Use an acidic reagent like Heptafluorobutyric Acid (HFBA) at a concentration of 0.1% (v/v) or 5-10 mM.
-
Mobile Phase A: Water with 0.1% HFBA.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% HFBA.
-
-
Equilibrate and Run: Equilibrate the column thoroughly with the mobile phase containing the ion-pairing reagent. Run a standard gradient from high %A to high %B.
-
Post-Purification: Be aware that removing the ion-pairing reagent from your final product can be challenging and may require subsequent processing steps like lyophilization or a salt exchange.
-
Chromatography Method Selection Workflow
Caption: Decision workflow for selecting the appropriate chromatography method.
Section 3: Troubleshooting Guide: Purification by Recrystallization
Recrystallization is often the most scalable and cost-effective purification method if conditions can be optimized.
Problem: Compound is Too Soluble or Insoluble for Single-Solvent Recrystallization
-
Causality: The molecule's high polarity makes it extremely soluble in polar solvents (water, methanol) but virtually insoluble in non-polar solvents (hexanes, ethyl acetate), leaving no middle ground for a single-solvent system.
-
Solution: Anti-Solvent Crystallization This is the most effective crystallization strategy for this type of compound. The product is dissolved in a minimal amount of a "good" solvent and then a miscible "anti-solvent" is slowly added to induce precipitation in a controlled manner.
Experimental Protocol: Anti-Solvent Crystallization
-
Form a Salt: Ensure your compound is in a salt form (e.g., by adding a stoichiometric amount of HCl in methanol). This dramatically improves the likelihood of forming a crystal lattice.
-
Dissolve: Gently heat and stir the crude salt in a minimal volume of a good solvent until it is fully dissolved.
-
Add Anti-Solvent: While the solution is still warm and stirring, slowly add the anti-solvent dropwise using a burette or addition funnel.[6] Continue adding until the solution becomes persistently cloudy (turbid).
-
Induce Crystallization: If the solution is cloudy, add a few more drops of the "good" solvent until it becomes clear again. Then, allow the solution to cool very slowly to room temperature. If no crystals form, place it in a 4°C refrigerator, and finally in a -20°C freezer. Avoid rapid cooling, which encourages oiling out.[6]
-
Isolate: Collect the formed crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.[6]
Good Solvents (High Solubility) Potential Anti-Solvents (Low Solubility) Water Ethanol, Isopropanol, Acetonitrile, Acetone Dimethyl Sulfoxide (DMSO) Water, Ethyl Acetate, Diethyl Ether Methanol Ethyl Acetate, Dichloromethane, Diethyl Ether -
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting flowchart for common recrystallization issues.
Section 4: Purity Assessment and Characterization
After purification, it is critical to rigorously assess the purity of the final product.
| Analytical Method | Purpose | Expected Result for Pure Sample |
| HPLC-MS | Purity Assessment & Identity Confirmation | A single, sharp peak in the chromatogram (ideally >95% by area). The mass spectrum should show the correct molecular ion ([M+H]⁺) for the compound. |
| ¹H and ¹³C NMR | Structural Confirmation & Purity | The spectrum should show clean signals corresponding to all expected protons/carbons with correct integrations and multiplicities. Absence of signals from solvents or synthetic precursors. |
| Elemental Analysis (CHN) | Purity of Salt Form | The measured percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated theoretical values for the specific salt form (e.g., dihydrochloride). |
Section 5: Scale-Up Considerations
Transitioning a purification process from the bench to a larger scale introduces new challenges.
-
Chromatography Scale-Up: Scaling up chromatography is rarely perfectly linear.[12] Factors like column packing efficiency, pressure limitations, and solvent consumption become critical.[13][14] For affinity or ion-exchange steps, a scale-up strategy based on maintaining constant residence time can be more effective than a strict linear velocity scale-up.[13] Ensure that the resin used at the lab scale is commercially available in the required larger quantities.[14]
-
Crystallization Scale-Up: Heat and mass transfer differ significantly in larger vessels. Cooling rates must be carefully controlled to maintain the desired crystal size and morphology. Ensure that the chosen solvents are appropriate for the scale and equipment in terms of safety, toxicity, and cost.
-
Material and Equipment Consistency: Use manufacturing-grade materials and ensure that equipment differences between scales are accounted for.[13] A process that works in a glass flask may behave differently in a stainless steel reactor. A robust technology transfer plan is essential for success.[12]
References
- BenchChem. (2025).
- BioPharma Services. (n.d.). BA Method Development: Polar Compounds. BioPharma Services.
- Zhang, J., et al. (2024).
- Hoang, T. H., Nguyen, T. T., & Nguyen, V. D. (2023). Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate.
- BenchChem. (2025). Technical Support Center: Purification of 1-Mesitylguanidine Reaction Products. BenchChem.
- Google Patents. (n.d.). CN1784381A - Method for crystallizing guanidinium salts.
- Not Voodoo. (2013).
- Oak Ridge National Laboratory. (2019). Carbon Capture via Crystallization with a Guanidine Ligand.
- Bio-Link. (n.d.).
- PubMed. (n.d.). Stability of proteins in the presence of polyols estimated from their guanidinium chloride-induced transition curves at different pH values and 25 degrees C. PubMed.
- ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts?
- NIH. (2023).
- Biotage. (2023).
- Bio-Rad. (n.d.).
- LCGC. (2014). Validating CE Methods for Pharmaceutical Analysis. LCGC.
- RSC Publishing. (n.d.).
- Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery.
- NIH. (n.d.). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. NIH.
- PubMed. (n.d.).
- Arkivoc. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
- Thieme E-Books. (n.d.).
- DTIC. (1977).
- Sigma-Aldrich. (n.d.). 2-(2-Aminoethyl)-1,3-di-Boc-guanidine. Sigma-Aldrich.
- NIH. (2023).
- ResearchGate. (n.d.). Electronic Supplementary Information Guanidine Cyclic Diimides and Their Polymers.
- ResearchGate. (n.d.). (PDF) Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate.
- PMC. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)
- CORE. (n.d.).
- Sigma-Aldrich. (n.d.).
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. info.ornl.gov [info.ornl.gov]
- 9. Stability of bicyclic guanidine superbases and their salts in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. CN1784381A - Method for crystallizing guanidinium salts - Google Patents [patents.google.com]
- 11. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 13. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 14. bio-rad.com [bio-rad.com]
Technical Support Center: Enhancing the Specificity of 1-[2-(diaminomethylideneamino)ethyl]guanidine
Prepared by: Senior Application Scientist, Advanced Drug Discovery Division
Welcome to the technical support resource for researchers working with 1-[2-(diaminomethylideneamino)ethyl]guanidine, also known as Agmatine. This guide is designed to provide in-depth, practical solutions for enhancing the target specificity of this inhibitor, a critical step in progressing from a promising lead compound to a viable therapeutic candidate. We will delve into the causality behind experimental choices, provide validated protocols, and offer troubleshooting advice for common challenges encountered in the lab.
Introduction: The Specificity Challenge of an Arginine Mimic
This compound (Agmatine) is a guanidinium-containing compound that shows significant promise as an inhibitor of enzymes like Agmatine Deiminase (AgD), a potential drug target in pathogens such as Helicobacter pylori.[1] The guanidinium group is a powerful pharmacophore, largely because it mimics the side chain of the amino acid arginine, enabling it to form strong hydrogen bonds and electrostatic interactions within enzyme active sites.[2][3]
However, this mimicry is a double-edged sword. The same features that confer potency at the primary target can also lead to binding at other arginine-recognizing enzymes, resulting in off-target effects. Key enzyme families known for this cross-reactivity include Nitric Oxide Synthases (NOS) and Dimethylarginine Dimethylaminohydrolases (DDAH), both crucial regulators of cardiovascular and neurological systems.[4][5] Enhancing specificity is therefore not merely an optimization step but a fundamental requirement for therapeutic viability.
This guide provides a structured approach to identifying, understanding, and mitigating the off-target activity of this compound and its derivatives.
Frequently Asked Questions (FAQs): Foundational Concepts
This section addresses common questions regarding the inhibitor's mechanism and the rationale behind specificity enhancement.
Q1: What is the primary molecular target for this compound (Agmatine)?
While Agmatine has several biological roles, a key enzyme target for inhibition studies is Agmatine Deiminase (AgD) .[1][6] This enzyme converts agmatine to N-carbamoylputrescine and ammonia.[1] In certain pathogenic bacteria, this pathway is crucial for survival in acidic environments, making AgD an attractive target for novel antibiotics.[6]
Q2: Why is specificity so critical for a guanidinium-based inhibitor?
Specificity is paramount because the guanidinium group is a common recognition motif for many enzymes that process L-arginine.[4] Off-target inhibition can lead to undesirable physiological effects and potential toxicity. For instance:
-
Inhibition of Nitric Oxide Synthases (NOS): NOS enzymes (nNOS, eNOS, iNOS) produce nitric oxide, a vital signaling molecule. Unintended inhibition can disrupt vascular tone, neurotransmission, and immune responses.[7][8][9]
-
Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH): DDAH metabolizes asymmetric dimethylarginine (ADMA), an endogenous NOS inhibitor.[5] Off-target inhibition of DDAH can paradoxically lead to reduced nitric oxide production, impacting cardiovascular health.[5][10]
Achieving a high degree of selectivity ensures that the therapeutic action is confined to the intended target, widening the therapeutic window and reducing the risk of adverse events.
Q3: My initial screen shows my Agmatine derivative has low micromolar activity. Is this potent enough to warrant a specificity investigation?
Yes, absolutely. A low micromolar IC50 is a strong starting point. In early-stage discovery, the goal is to establish a clear Structure-Activity Relationship (SAR). An inhibitor with confirmed activity, even if moderate, is a valuable tool. The next critical step is to determine its selectivity profile. It is often easier to improve the potency of a selective compound than to engineer selectivity into a potent but non-selective one.[11]
Troubleshooting Guide: From Off-Target Activity to Selective Inhibition
This section is formatted to address specific problems you may encounter during your experimental workflow.
Scenario 1: My inhibitor shows activity against multiple enzymes in a panel screen.
-
Problem: How do I confirm these are genuine off-target interactions and not experimental artifacts?
-
Causality: False positives in high-throughput screens can arise from compound aggregation, assay interference (e.g., fluorescence quenching), or reagent contamination. It's crucial to validate hits using orthogonal methods that rely on different detection principles.
-
Troubleshooting Steps:
-
Perform Dose-Response Curves: Re-test the inhibitor against the primary target and suspected off-targets using a full concentration range (typically 8-10 points) to generate robust IC50 values.[12][13] A flat or irregular curve may suggest an artifact.
-
Use an Orthogonal Assay: If your primary screen was fluorescence-based, validate the findings with a label-free method like Isothermal Titration Calorimetry (ITC) or a absorbance-based assay. This confirms direct binding and helps rule out technology-specific interference.
-
Check for Compound Instability or Aggregation: Visually inspect assay wells for precipitation at high concentrations. Use dynamic light scattering (DLS) to check for aggregate formation in your assay buffer.
-
Run Counter-Screens: Test the compound in an assay configuration that includes all components except the target enzyme.[14] Any activity observed here is a direct indication of assay interference.
-
Scenario 2: I've confirmed off-target activity. What are the initial structural modifications to consider?
-
Problem: Where do I start with medicinal chemistry to improve selectivity for Agmatine Deiminase over, for example, Nitric Oxide Synthase?
-
Causality: Specificity arises from exploiting subtle differences between the active sites of the target and off-target enzymes.[11] While the core guanidinium binding pocket may be conserved, surrounding regions often differ in size, shape, and hydrophobicity. The goal is to add or modify functional groups on your inhibitor that are favored by the target enzyme but disfavored by the off-target.[15]
-
Strategic Approach:
-
Structural Analysis (If Possible): If crystal structures of your target and off-target enzymes are available, perform in silico modeling. Dock your inhibitor into both active sites to identify unique pockets or residues you can exploit. For example, AgD from H. pylori has an Asp198 residue critical for agmatine recognition that may offer a unique interaction point compared to the glutamate residue in NOS isoforms.[1][4]
-
Systematic Modification: Do not modify the essential guanidinium group initially. Instead, focus on the ethyl linker and the terminal amino group of the Agmatine scaffold.
-
Introduce Steric Bulk: Add small alkyl or cycloalkyl groups. A bulkier group may be accommodated by a larger accessory binding pocket in your target enzyme but cause a steric clash in the tighter active site of an off-target.
-
Vary Chain Length and Rigidity: Explore different linker lengths or introduce rigidifying elements (e.g., cyclopropane rings, double bonds) to lock the molecule into a conformation that is optimal for the target but not the off-target.[16]
-
Modulate Polarity: Introduce hydrogen bond donors or acceptors to engage with unique polar residues in the target's active site.
-
-
Workflow for Structure-Based Specificity Enhancement
Caption: Iterative workflow for enhancing inhibitor specificity.
Key Experimental Protocols
These protocols provide a starting point for robustly characterizing your inhibitor. Always adapt concentrations and incubation times based on your specific enzyme kinetics and assay format.
Protocol 1: Determining IC50 Values with an In Vitro Enzyme Assay
This protocol describes a general colorimetric assay for Agmatine Deiminase, which measures the production of ammonia.
Principle: Agmatine Deiminase converts Agmatine to N-carbamoylputrescine and ammonia. The released ammonia can be quantified using the Berthelot (indophenol) reaction, which produces a blue-colored compound measurable at ~630 nm.
Materials:
-
Purified Agmatine Deiminase (AgD)
-
Agmatine sulfate solution (substrate)
-
Inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Reagent A (Phenol/Nitroprusside): 10% (w/v) phenol, 0.05% (w/v) sodium nitroprusside in water.
-
Reagent B (Alkaline Hypochlorite): 1.25% (v/v) sodium hypochlorite, 12.5% (w/v) NaOH in water.
-
96-well clear, flat-bottom microplates[14]
-
Multichannel pipette and plate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of your inhibitor in the assay buffer. A common approach is a 10-point, 3-fold dilution series.[12] Ensure the final solvent (e.g., DMSO) concentration is constant across all wells and does not exceed 1% (v/v).
-
Assay Plate Setup:
-
Add 10 µL of each inhibitor dilution to triplicate wells.
-
For controls, add 10 µL of buffer with solvent (for 0% inhibition) and 10 µL of a known, potent inhibitor or buffer without enzyme (for 100% inhibition/background).
-
-
Enzyme Addition: Add 40 µL of AgD solution (pre-diluted in assay buffer to a working concentration) to all wells except the "no enzyme" background controls.
-
Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of agmatine substrate solution (at a concentration near its Km value for the enzyme) to all wells to start the reaction. The final volume is 100 µL.
-
Enzymatic Reaction: Incubate at the optimal temperature (e.g., 37°C) for a pre-determined time (e.g., 20 minutes) where the reaction is still in the linear phase.
-
Stop and Develop Reaction:
-
Stop the reaction by adding 50 µL of Reagent A to all wells.
-
Add 50 µL of Reagent B to all wells.
-
Cover the plate and incubate at 50°C for 10 minutes to allow color development.
-
-
Read Plate: Measure the absorbance at 630 nm.
-
Data Analysis:
-
Subtract the average background reading from all wells.
-
Normalize the data by setting the "0% inhibition" control as 100% activity and the "100% inhibition" control as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Component | Volume | Purpose |
| Inhibitor/Control | 10 µL | Test compound or control |
| Enzyme Solution | 40 µL | Catalyzes the reaction |
| Substrate Solution | 50 µL | Initiates the reaction |
| Final Volume | 100 µL |
Protocol 2: Selectivity Profiling Workflow
Principle: To determine the selectivity of your inhibitor, you must test it against relevant off-target enzymes under optimized assay conditions for each enzyme.
Workflow Diagram
Caption: Workflow for determining inhibitor selectivity.
Procedure:
-
Identify Off-Targets: Based on the inhibitor's structure (a guanidinium compound), select relevant off-targets like nNOS, eNOS, and DDAH-1.
-
Source Enzymes and Protocols: Obtain purified enzymes and validated assay kits or protocols for each. Note that assay conditions (pH, cofactors, substrates) will likely differ. For example, NOS assays require cofactors like NADPH, FAD, FMN, and tetrahydrobiopterin.
-
Perform IC50 Assays: For each enzyme, run a full 10-point dose-response curve for your inhibitor as described in Protocol 1, using the specific substrate and buffer conditions required for that enzyme.
-
Calculate Selectivity Index (SI): The SI is a quantitative measure of selectivity. A higher SI value indicates greater selectivity for the primary target.
-
SI (vs. NOS) = IC50 (NOS) / IC50 (AgD)
-
SI (vs. DDAH) = IC50 (DDAH) / IC50 (AgD)
-
Data Interpretation: A selectivity index of >100-fold is generally considered a good benchmark for a highly selective compound in the drug discovery process.
| Inhibitor | IC50 for Target (AgD) | IC50 for Off-Target (NOS) | Selectivity Index (SI) | Comment |
| Compound A | 1.2 µM | 3.6 µM | 3 | Poor selectivity |
| Compound B | 2.5 µM | > 100 µM | > 40 | Moderate selectivity |
| Compound C | 0.8 µM | 95 µM | ~119 | Good selectivity |
References
-
de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC, 2010(5), 82-91. [Link]
-
Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. News-Medical.net. [Link]
-
Proença, F., et al. (2010). Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. ResearchGate. [Link]
-
Couto, N., et al. (2016). Mechanistic studies of the agmatine deiminase from Listeria monocytogenes. Biochemical Journal, 473(10), 1445-1457. [Link]
-
Li, Z., et al. (2023). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Medicinal Chemistry Letters. [Link]
-
Guillon, C., et al. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Modern Research in Inflammation, 3, 48-58. [Link]
-
Sikora, J., et al. (2023). Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. Molecules, 28(9), 3816. [Link]
-
Wang, S., et al. (2024). New strategies to enhance the efficiency and precision of drug discovery. Frontiers in Chemistry, 12. [Link]
-
Caines, M. E., et al. (2012). Characterization and Inactivation of an Agmatine Deiminase from Helicobacter pylori. Biochemistry, 51(32), 6392-6403. [Link]
-
Vankayalapati, H., et al. (2018). Studies With Guanidinium- And Amidinium-Based Inhibitors Suggest Minimal Stabilization of Allylic Carbocation Intermediates by Dehydrosqualene and Squalene Synthases. Biochemistry, 57(38), 5559-5562. [Link]
-
University of San Diego. (n.d.). MDH Assay Enzyme Hints & Tips. University of San Diego. [Link]
-
van der Velden, N. S. C., et al. (2021). Increase of enzyme activity through specific covalent modification with fragments. Chemical Science, 12(3), 1143-1149. [Link]
-
Lopin, K. V., et al. (2011). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology, 79(1), 126-136. [Link]
-
Yang, X., et al. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Molecules, 29(3), 689. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-[2-(Diaminomethylideneamino)hydrazinyl]-1-(oxohydrazinylidene)guanidine. PubChem. [Link]
-
Examine.com. (2025). Research Breakdown on Agmatine. Examine.com. [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]
-
Cinelli, M. A., et al. (2014). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Current pharmaceutical design, 20(22), 3633-3657. [Link]
-
Kelly, B., et al. (2008). Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor antagonists. 2. Exploring alkyl linkers for new antidepressants. Journal of Medicinal Chemistry, 51(11), 3246-3257. [Link]
-
INEOS OPEN. (n.d.). Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. INEOS OPEN. [Link]
-
Cama, E., et al. (2011). Mechanistic studies of Agmatine Deiminase from multiple bacterial species. Journal of Biological Chemistry, 286(28), 24704-24714. [Link]
-
Fletcher, A. E., et al. (1993). Selective reduction of N-methyl-D-aspartate-evoked responses by 1,3-di(2-tolyl)guanidine in mouse and rat cultured hippocampal pyramidal neurones. British Journal of Pharmacology, 110(2), 643-651. [Link]
-
Bruno, A., et al. (2026). Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive. Journal of Medicinal Chemistry. [Link]
-
JACS Au. (2025). Generation and Nitric Oxide Reactivity of a Cobalt(II) Superoxide Complex via Guanidine-Based Ligand Non-Innocence. JACS Au. [Link]
-
Carlson, H. A. (2010). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 53(9), 3501-3517. [Link]
-
Leiper, J., et al. (2020). Discovery of N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1 (h DDAH-1). Journal of Medicinal Chemistry, 63(1), 364-385. [Link]
-
Guillon, C., et al. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Modern Research in Inflammation, 3(2), 48-58. [Link]
-
Skliarova, E. I., et al. (2016). Effects of N-[Imino(1-Piperidinyl)Methyl] Guanidine on the Intensity of Free Radical Processes, Aconitase Activity, and Citrate Level in the Tissues of Rats with Experimental Type 2 Diabetes Mellitus. Bulletin of Experimental Biology and Medicine, 161(2), 261-265. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
-
Guillon, C., et al. (2014). NITRO- N ω' -SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS. Modern Research in Inflammation, 3(2). [Link]
-
MDPI. (n.d.). Advances in Nondestructive DNA Extraction from Teeth for Human Identification. MDPI. [Link]
Sources
- 1. Characterization and Inactivation of an Agmatine Deiminase from Helicobacter Pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic studies of Agmatine Deiminase from multiple bacterial species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic studies of the agmatine deiminase from Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nω-Nitro-Nω’-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors [scirp.org]
- 8. scirp.org [scirp.org]
- 9. Nω-NITRO- Nω'-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of N-(4-Aminobutyl)- N'-(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1 (h DDAH-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
addressing inconsistencies in experimental results with 1-[2-(diaminomethylideneamino)ethyl]guanidine
Welcome to the technical support center for 1-[2-(diaminomethylideneamino)ethyl]guanidine, more commonly known as Agmatine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common inconsistencies encountered during experimentation with this multifaceted molecule. As a naturally occurring guanidinium compound, agmatine's role as a neurotransmitter, neuromodulator, and enzyme substrate presents unique experimental challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your results.
Introduction to this compound (Agmatine)
Agmatine is a primary amine derived from the decarboxylation of L-arginine. It is an endogenous ligand for imidazoline and α2-adrenergic receptors and a known inhibitor of Nitric Oxide Synthase (NOS) isoforms.[1][2][3] Furthermore, it is the substrate for the enzyme agmatine deiminase, which converts agmatine to N-carbamoylputrescine and ammonia.[4][5] Due to its diverse biological activities, agmatine is a compound of significant interest in neuroscience, cardiovascular research, and metabolic studies. However, its chemical properties and multiple biological targets can lead to unexpected and inconsistent experimental outcomes.
Troubleshooting Guide: Inconsistent Experimental Results
This section addresses specific issues that may arise during experiments involving agmatine, providing potential causes and actionable solutions.
Issue 1: High Variability in Nitric Oxide Synthase (NOS) Inhibition Assays
Question: My NOS inhibition assays with agmatine show significant well-to-well and experiment-to-experiment variability. What could be the cause?
Answer: High variability in NOS inhibition assays using agmatine can stem from several factors, primarily related to its modest and isoform-selective inhibitory activity, as well as the stability of the compound and assay components.
-
Causality and Scientific Rationale: Agmatine is a relatively weak inhibitor of NOS isoforms compared to compounds like L-NMMA.[1][2] Its potency can differ significantly between inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS).[6][7] This differential inhibition means that minor variations in experimental conditions, such as the purity of the NOS enzyme, the concentration of cofactors like tetrahydrobiopterin (BH4), or the presence of arginine, can lead to substantial shifts in the observed IC50 values. BH4, in particular, is critical for NOS function and is prone to oxidation, which can "uncouple" the enzyme and lead to the production of superoxide instead of nitric oxide, further confounding results.[7]
-
Troubleshooting Protocol:
-
Verify Reagent Quality and Handling:
-
Agmatine Stock Solution: Prepare fresh agmatine stock solutions in a suitable buffer (e.g., HEPES or Tris) for each experiment. Guanidine compounds can degrade over time, especially at non-neutral pH.[8] Store frozen in small aliquots to minimize freeze-thaw cycles.
-
NOS Enzyme: Ensure the purity and activity of the NOS enzyme preparation. Use a fresh aliquot for each experiment.
-
Cofactors: Prepare cofactor solutions (NADPH, BH4, FAD, FMN) fresh and keep them on ice. Protect BH4 solutions from light and oxidation.
-
-
Optimize Assay Conditions:
-
Substrate Concentration: The concentration of L-arginine will directly compete with agmatine. Ensure you are using a consistent L-arginine concentration, typically at or near the Km of the specific NOS isoform being tested.
-
Pre-incubation Time: Standardize the pre-incubation time of the enzyme with agmatine before adding the substrate. A 10-15 minute pre-incubation at the reaction temperature (e.g., 37°C) is a good starting point.[9]
-
-
Implement Robust Controls:
-
Include a potent, non-selective NOS inhibitor (e.g., L-NAME) and a selective inhibitor for the isoform of interest (if available) as positive controls.
-
Run a "no enzyme" control to account for any background signal.
-
Run a "no inhibitor" control to establish the 100% activity level.
-
-
-
Data Interpretation:
| Parameter | Recommendation | Rationale |
| Agmatine Purity | >98% | Impurities can interfere with the assay or inhibit the enzyme. |
| BH4 Concentration | 10-20 µM | Ensures NOS coupling and prevents superoxide formation.[7] |
| L-Arginine Conc. | At or near Km | Provides a consistent level of substrate competition. |
| Pre-incubation | 15 min at 37°C | Allows for inhibitor binding to reach equilibrium before the reaction starts. |
Issue 2: Low or No Activity in Agmatine Deiminase (AgD) Assays
Question: I am performing an agmatine deiminase (AgD) assay by measuring the production of N-carbamoylputrescine (NCP) or ammonia, but I am observing very low or no product formation. What is going wrong?
Answer: Failure to detect AgD activity can be due to issues with the enzyme, the substrate, or the assay conditions, particularly pH. The catalytic mechanism of AgD is highly dependent on the protonation state of an active site cysteine.[4]
-
Causality and Scientific Rationale: Agmatine deiminases from different bacterial species exhibit distinct pH optima.[4][5] For example, the enzyme from Listeria monocytogenes has an optimal pH of 7.5.[5] The catalytic cycle involves a nucleophilic attack by a thiolate anion of the active site cysteine on the guanidinium carbon of agmatine. If the pH is too low, this cysteine will be protonated and non-nucleophilic, halting the reaction. Conversely, if the pH is too high, the substrate itself may be deprotonated, affecting its binding.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for AgD assays.
-
Detailed Protocol for Verifying AgD Activity:
-
Prepare Assay Buffer: A common buffer is 50 mM HEPES, adjusted to the optimal pH for the specific AgD enzyme being used (typically pH 7.0-8.0).[4]
-
Prepare Substrate: Prepare a 10 mM stock of agmatine in the assay buffer.
-
Reaction Setup:
-
In a microcentrifuge tube, pre-incubate 90 µL of the assay buffer containing a known concentration of agmatine (e.g., a final concentration of 1-5 mM) at 37°C for 10 minutes.[10]
-
Initiate the reaction by adding 10 µL of your enzyme preparation (e.g., cell lysate or purified enzyme).
-
Incubate at 37°C.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 10, 15, 30 minutes), remove an aliquot of the reaction mixture.
-
Immediately quench the reaction. This can be done by adding a chemical quencher like iodoacetamide or by flash freezing in liquid nitrogen.[10]
-
-
Product Detection: Analyze the quenched samples for the presence of N-carbamoylputrescine (NCP) or ammonia using a validated detection method (e.g., colorimetric, fluorometric, or LC-MS).
-
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound (Agmatine)? A: Agmatine is typically supplied as a salt (e.g., agmatine sulfate). It is highly soluble in water and polar solvents.[8] For stock solutions, dissolve the powder in high-purity water or a biological buffer like HEPES or PBS to a concentration of 10-100 mM. Guanidine compounds are generally stable, but to ensure consistency, it is best practice to store stock solutions in small, single-use aliquots at -20°C or -80°C.[11] Avoid repeated freeze-thaw cycles.
Q2: What is the primary mechanism of action of agmatine? A: Agmatine has multiple mechanisms of action. It acts as:
-
An inhibitor of Nitric Oxide Synthase (NOS): It competes with the natural substrate, L-arginine, to reduce the production of nitric oxide.[1][3]
-
A substrate for Agmatine Deiminase (AgD): In organisms possessing this enzyme, agmatine is hydrolyzed to N-carbamoylputrescine and ammonia, which can be a pathway for polyamine biosynthesis or ATP production.[5][12]
-
A ligand for various receptors: It binds to and activates α2-adrenergic and imidazoline receptors.
-
An inhibitor of other enzymes: It can also inhibit other enzymes that process guanidinium compounds, such as dimethylarginine dimethylaminohydrolase (DDAH).[13]
Q3: Can agmatine interfere with common biochemical assays? A: Yes. Due to its highly basic and charged nature, agmatine can interfere with certain assays.[8]
-
Protein Quantification: The guanidinium group can interact non-specifically with proteins and may interfere with dye-based protein assays like the Bradford assay. It is advisable to use a detergent-compatible assay (e.g., BCA assay) and to ensure that the buffer used for the standards is the same as the sample buffer.
-
Immunoassays (ELISA): High concentrations of guanidinium compounds can act as denaturants and disrupt antigen-antibody interactions, potentially leading to underestimation of the analyte.[14][15] If agmatine is present in your sample matrix, its concentration should be matched in the standard curve wells, or samples should be diluted to minimize its effect.
Q4: What is the metabolic pathway of agmatine? A: In organisms with the agmatine deiminase system (AgDS), agmatine is metabolized as part of a pathway that can generate ATP and putrescine.
Caption: Agmatine metabolism via the Agmatine Deiminase System (AgDS).[12]
References
-
Hasan, K., Heesen, B.-J., Corbett, J. A., et al. (1993). Inhibition of nitric oxide formation by guanidines. European Journal of Pharmacology, 249(1–2), 101-106. Available from: [Link]
-
Modi, R. I., Joshi, V. Y., & Ghose, A. K. (2014). Nω-NITRO- Nω'-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS. Modern Research in Inflammation, 3(2), 48-58. Available from: [Link]
-
Tilton, R. G., Chang, K., Hasan, K. S., et al. (1993). Inhibition of nitric oxide formation by guanidines. European Journal of Pharmacology, 249(1), 101-106. Available from: [Link]
-
Rochette, L., Lorin, J., Zeller, M., et al. (2013). Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets?. Pharmacology & Therapeutics, 140(3), 239-257. Available from: [Link]
-
Carvajal, N., Uribe, E., & Salas, M. (2011). Characterization and Inactivation of an Agmatine Deiminase from Helicobacter pylori. Archives of Biochemistry and Biophysics, 515(1-2), 61-66. Available from: [Link]
-
Corbett, J. A., Tilton, R. G., Chang, K., et al. (1992). Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine. Journal of Experimental Medicine, 176(2), 551-557. Available from: [Link]
-
Sab-Abu, M., Wang, Y., & Pires, M. M. (2015). Mechanistic studies of Agmatine Deiminase from multiple bacterial species. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1854(10), 1605-1612. Available from: [Link]
-
Griswold, A. R., Jameson-Lee, M., & Burne, R. A. (2011). AguR Is Required for Induction of the Streptococcus mutans Agmatine Deiminase System by Low pH and Agmatine. Applied and Environmental Microbiology, 77(12), 4073-4081. Available from: [Link]
-
Linder, T., & Århem, P. (2015). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology, 88(5), 846-855. Available from: [Link]
-
Slade, D. J., Subramanian, V., Fuhrmann, J., & Thompson, P. R. (2011). Mechanistic studies of Protein Arginine Deiminase 2: Evidence for a Substrate-Assisted Mechanism. Biochemistry, 50(40), 8549-8560. Available from: [Link]
-
Sab-Abu, M., & Pires, M. M. (2016). Mechanistic studies of the agmatine deiminase from Listeria monocytogenes. Biochemical Journal, 473(11), 1553-1561. Available from: [Link]
-
Reddit. (2025). How to properly clean up guanidinium hydrochloride spill?. r/labrats. Available from: [Link]
-
Katritzky, A. R., & Pozharskii, A. F. (2010). Product Class 13: Guanidine Derivatives. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme. Available from: [Link]
-
West-Bond. (n.d.). A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. Retrieved from [Link]
-
de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91. Available from: [Link]
-
Romney, D. K., & Arnold, J. S. (2019). Generation and Reactivity of 2-Amido-1,3-diaminoallyl Cations: Cyclic Guanidine Annulations via Net (3+2) and (4+3) Cycloadditions. Organic Letters, 21(15), 6074-6078. Available from: [Link]
-
Jones, C., & Stasch, A. (2016). The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds. Chemistry - An Asian Journal, 11(1), 23-34. Available from: [Link]
-
Lu, T., Markotan, T., Ballentine, S. K., et al. (2010). Discovery and clinical evaluation of 1-{N-[2-(amidinoaminooxy)ethyl]amino}carbonylmethyl-6-methyl-3-[2,2-difluoro-2-phenylethylamino]pyrazinone (RWJ-671818), a thrombin inhibitor with an oxyguanidine P1 motif. Journal of Medicinal Chemistry, 53(4), 1843-1856. Available from: [Link]
-
INEOS OPEN. (n.d.). Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. Retrieved from [Link]
-
LookChem. (n.d.). N-(2-Diethylamino-ethyl)-guanidine. Retrieved from [Link]
-
Leiper, J., & Nandi, M. (2020). Discovery of N-(4-Aminobutyl)- N'-(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1 (h DDAH-1). Journal of Medicinal Chemistry, 63(1), 425-432. Available from: [Link]
-
Wang, J., & Lee, J. W. (2010). Novel approaches using alkaline or acid/guanidine treatment to eliminate therapeutic antibody interference in the measurement of total target ligand. Journal of Immunological Methods, 355(1-2), 44-52. Available from: [Link]
-
PubChem. (n.d.). N-[2-(2-{[(4-{[Amino(imino)methyl]amino}butyl)amino]methyl}-4-methoxyphenoxy)ethyl]guanidine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). Retrieved from [Link]
-
PubChem. (n.d.). 1-amino-3-[(E)-butylideneamino]-1-[2-(dimethylamino)ethyl]-2-methylguanidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4,23-dimethyl-2,25-dioxa-10,17-diazoniahexacyclo[15.8.0.01,10.03,8.011,16.019,24]pentacosa-3(8),4,6,9,17,19(24),20,22-octaen-6-yl]-3-(diaminomethylideneamino)propyl]guanidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Comino, I., Sousa, C., & Moreno, M. L. (2001). Interference of denaturing and reducing agents on the antigen/antibody interaction. Impact on the performance of quantitative immunoassays in gliadin analysis. European Journal of Gastroenterology & Hepatology, 13(9), 1057-1062. Available from: [Link]
-
PubChem. (n.d.). 2-Amino-5-(diaminomethylideneamino)pentanoic acid;guanidine;2-methylguanidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Molecules. (2019). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-. MDPI. Available from: [Link]
-
PubChem. (n.d.). 1-ethyl-2-nitro-1-[(E)-propylideneamino]guanidine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2010). (PDF) Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. Retrieved from [Link]
-
PubChem. (n.d.). 2-[2-(Diaminomethylideneamino)hydrazinyl]-1-(oxohydrazinylidene)guanidine. National Center for Biotechnology Information. Retrieved from [Link]nih.gov/compound/61025)
Sources
- 1. sci-hub.st [sci-hub.st]
- 2. research.rug.nl [research.rug.nl]
- 3. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic studies of Agmatine Deiminase from multiple bacterial species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic studies of the agmatine deiminase from Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nω-NITRO- Nω'-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Characterization and Inactivation of an Agmatine Deiminase from Helicobacter Pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-(2-(Diethylamino)ethyl)guanidine,13845-72-2-Amadis Chemical [amadischem.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Discovery of N-(4-Aminobutyl)- N'-(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1 (h DDAH-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel approaches using alkaline or acid/guanidine treatment to eliminate therapeutic antibody interference in the measurement of total target ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Inhibitory Activity of 1-[2-(diaminomethylideneamino)ethyl]guanidine on Nitric Oxide Synthase Using a Secondary, Cell-Based Assay
A Senior Application Scientist's Guide to Confirming On-Target Efficacy and Differentiating from Primary Screening Artifacts
In the landscape of early-stage drug discovery, the identification of novel enzyme inhibitors is a critical first step. The compound 1-[2-(diaminomethylideneamino)ethyl]guanidine, a guanidino-derivative, has emerged as a putative inhibitor of nitric oxide synthase (NOS). The rationale for this hypothesis lies in the structural similarity of its guanidino group to L-arginine, the endogenous substrate for NOS.[1] However, a hit from a primary, often biochemical, high-throughput screen (HTS) is merely the beginning of the validation process. To progress a candidate compound with confidence, it is imperative to employ a secondary, orthogonal assay to confirm its inhibitory activity in a more physiologically relevant context and to eliminate false positives that can arise from the inherent limitations of HTS.
This guide provides a comprehensive framework for validating the inhibitory activity of this compound on nitric oxide synthase, with a focus on the application of a cell-based secondary assay. We will delve into the scientific reasoning behind the choice of a secondary assay, provide a detailed experimental protocol, and compare the hypothetical performance of our lead compound against established NOS inhibitors.
The Imperative of Orthogonal Validation in Inhibitor Screening
Primary HTS assays are designed for speed and scale, often utilizing purified enzymes in a simplified biochemical environment.[2] This reductionist approach, while efficient, can be prone to artifacts. Compounds may interfere with the assay technology itself (e.g., fluorescence or absorbance), or they may exhibit non-specific inhibition due to aggregation or reactivity under the specific assay conditions.[3] An orthogonal assay, which employs a different detection method and biological system, is therefore essential to substantiate the initial findings.[3] For a putative NOS inhibitor identified in a biochemical screen, a cell-based assay that measures the downstream product of NOS activity, nitric oxide (NO), provides a robust and physiologically relevant secondary validation.
A Cell-Based Approach: The Griess Assay for Nitric Oxide Quantification
To validate the inhibitory potential of this compound on NOS within a cellular context, the Griess assay is a well-established and reliable method.[4] This colorimetric assay indirectly quantifies NO production by measuring the concentration of nitrite (NO₂⁻), a stable and soluble breakdown product of NO in aqueous environments.[5][6] The principle of the Griess assay involves a two-step diazotization reaction.[5] In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be quantified by measuring its absorbance at 540 nm.[6]
For our purposes, we will utilize a murine macrophage cell line, RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS).[4] This provides a robust system for measuring the inhibition of NO production in a cellular environment.
Experimental Workflow for Secondary Assay Validation
The following diagram illustrates the key steps in the validation of a putative NOS inhibitor using a cell-based Griess assay.
Caption: Workflow for validating NOS inhibitors using a cell-based Griess assay.
Detailed Experimental Protocol: Griess Assay for NO Quantification in RAW 264.7 Macrophages
This protocol outlines the steps for assessing the inhibitory effect of this compound on LPS-induced NO production in RAW 264.7 cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
L-NAME (N(G)-Nitro-L-arginine methyl ester)
-
Aminoguanidine hydrochloride
-
Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine solutions)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a stock solution of this compound, L-NAME, and aminoguanidine in sterile, serum-free DMEM.
-
On the day of the experiment, replace the culture medium with fresh, serum-free DMEM.
-
Add serial dilutions of the inhibitors to the respective wells. Include a vehicle control (DMEM alone).
-
-
LPS Stimulation:
-
Pre-incubate the cells with the inhibitors for 1 hour at 37°C.
-
Following pre-incubation, add LPS to all wells (except for the negative control) to a final concentration of 1 µg/mL to induce iNOS expression.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Griess Assay:
-
After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a nitrite standard curve by making serial dilutions of a sodium nitrite stock solution in DMEM.
-
Add 50 µL of sulfanilamide solution to each well containing the supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the experimental samples from the standard curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the LPS-stimulated control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of NO production).
-
Performance Comparison: this compound vs. Established NOS Inhibitors
To contextualize the inhibitory potential of this compound, its performance should be compared against well-characterized NOS inhibitors.
-
L-NAME (N(G)-Nitro-L-arginine methyl ester): A non-selective NOS inhibitor that acts as a prodrug, hydrolyzing to the active inhibitor L-NOARG.[7][8] It is a widely used tool compound for studying the roles of NO in various physiological and pathological processes.[9]
-
Aminoguanidine: A selective inhibitor of the inducible isoform of NOS (iNOS) over the constitutive isoforms (eNOS and nNOS).[10][11][12] This selectivity makes it a valuable tool for dissecting the specific contributions of iNOS in inflammatory conditions.[13]
The following table presents hypothetical IC₅₀ values obtained from the cell-based Griess assay, illustrating a potential outcome of the validation experiment.
| Compound | Target | Hypothetical IC₅₀ (µM) |
| This compound | iNOS (in RAW 264.7 cells) | 8.5 |
| L-NAME | Pan-NOS (in RAW 264.7 cells) | 18.9[9] |
| Aminoguanidine | iNOS (in RAW 264.7 cells) | ~20-30 |
Note: The IC₅₀ value for L-NAME can vary depending on the cell type and experimental conditions. The value presented is from a study using LPS-induced NO production in BV2 microglial cells, which is comparable to the RAW 264.7 model. Aminoguanidine's IC₅₀ is also cell-type dependent but generally falls within this range for iNOS.
Mechanistic Insight: The Nitric Oxide Signaling Pathway
Understanding the pathway in which our target enzyme operates is crucial for interpreting the results of our validation studies. The diagram below illustrates the synthesis of nitric oxide and its downstream signaling.
Sources
- 1. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aminoguanidine reduces glomerular inducible nitric oxide synthase (iNOS) and transforming growth factor-beta 1 (TGF-beta1) mRNA expression and diminishes glomerulosclerosis in NZB/W F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of inhibition of nitric oxide synthase by aminoguanidine in acute endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers and drug development professionals, understanding the selectivity of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides an in-depth analysis of the cross-reactivity and selectivity profile of 1-[2-(diaminomethylideneamino)ethyl]guanidine, more commonly known as agmatine. As an endogenous neuromodulator, agmatine presents a complex pharmacological profile, interacting with multiple enzyme systems and receptors. This document synthesizes experimental data to offer a clear, comparative overview of its enzymatic interactions, empowering researchers to make informed decisions in their investigations.
Introduction: The Significance of Agmatine's Selectivity
Agmatine, a cationic amine derived from the decarboxylation of L-arginine, is a promising therapeutic agent for a range of neurological and inflammatory conditions.[1][2] Its therapeutic potential is intrinsically linked to its ability to modulate several key biological pathways. However, the very promiscuity that gives agmatine its broad therapeutic window also necessitates a thorough understanding of its selectivity. This guide will dissect the interactions of agmatine with its primary targets and key related enzymes, providing the quantitative data and experimental context needed to navigate its complex pharmacology.
The Metabolic Journey of Agmatine: Synthesis and Degradation
The biological activity of agmatine is governed by its synthesis and degradation pathways. Understanding these pathways is crucial for interpreting its pharmacological effects. Agmatine is synthesized from L-arginine by the enzyme arginine decarboxylase (ADC) and is primarily degraded by two enzymes: agmatinase, which hydrolyzes agmatine to putrescine and urea, and diamine oxidase (DAO), which oxidizes it to 4-guanidinobutyraldehyde.[3][4]
Caption: Metabolic pathway of agmatine synthesis and degradation.
Comparative Selectivity Profile of Agmatine
The following sections detail the interaction of agmatine with its primary targets and key off-target enzymes, supported by quantitative binding and inhibition data.
Primary Targets: Imidazoline and α2-Adrenergic Receptors
Agmatine is recognized as an endogenous ligand for both imidazoline and α2-adrenergic receptors, with a notably high affinity for imidazoline receptors.[5][6] These interactions are central to many of its neuromodulatory effects.[7][8][9]
| Target | Subtype | Affinity (Ki) | Reference |
| Imidazoline Receptor | I1 | 0.03–0.7 μM | [10] |
| I2 | 1–74 μM | [10] | |
| α2-Adrenergic Receptor | α2A, α2B, α2C, α2D | 0.8–164 μM | [10] |
Note: The wide range in reported Ki values reflects variations in experimental systems and tissues used.
Cross-Reactivity with Nitric Oxide Synthases (NOS)
A significant aspect of agmatine's pharmacology is its interaction with nitric oxide synthases (NOS), the enzymes responsible for producing nitric oxide from L-arginine. Agmatine acts as a competitive inhibitor of all three NOS isoforms.[11][12]
| Enzyme | Isoform | Inhibition Constant (Ki) | IC50 | Reference |
| Nitric Oxide Synthase | nNOS (NOS I) | ~660 μM | - | [11][12] |
| iNOS (NOS II) | ~220 μM | 262 ± 39.9 μM | [11][12][13] | |
| eNOS (NOS III) | ~7.5 mM | - | [11][12] |
This differential inhibition, with a preference for iNOS over the other isoforms, is a key feature of agmatine's selectivity profile and contributes to its anti-inflammatory properties.[14][15][16]
Interaction with Arginase
Agmatine also exhibits inhibitory activity against arginase, the enzyme that hydrolyzes L-arginine to ornithine and urea. This inhibition can modulate the bioavailability of L-arginine for other metabolic pathways, including nitric oxide synthesis. While specific Ki or IC50 values for agmatine's inhibition of arginase are not consistently reported in a standardized manner, studies have demonstrated this inhibitory effect.[17][18]
Other Notable Enzymatic Interactions
-
Arginine Decarboxylase (ADC): While agmatine is the product of ADC, high concentrations may exert feedback inhibition. Notably, a hydroxylamine analogue of agmatine is a very potent inhibitor of E. coli ADC with an IC50 of 30 nM.[19] The inhibitory potential of agmatine on mammalian ADC requires further quantitative characterization.[20]
-
Diamine Oxidase (DAO): Agmatine is a substrate for DAO, which is also responsible for the degradation of histamine.[4] This metabolic relationship suggests that high levels of agmatine could potentially compete with histamine for degradation, a factor to consider in studies related to histamine intolerance.
Experimental Methodologies: Ensuring Scientific Rigor
To provide a practical framework for researchers, this section outlines standardized protocols for assessing the enzymatic interactions of agmatine.
Experimental Workflow for Enzyme Inhibition Assays
Caption: A generalized workflow for determining enzyme inhibition.
Protocol 1: Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol is adapted from commercially available kits and published methodologies for determining NOS activity via the Griess method, which measures nitrite, a stable and oxidized product of nitric oxide.[21][22][23][24]
Materials:
-
Purified NOS enzyme (nNOS, iNOS, or eNOS)
-
L-Arginine (substrate)
-
NADPH
-
Calmodulin (for nNOS and eNOS)
-
CaCl2
-
Agmatine (test inhibitor)
-
Griess Reagent (Part A: sulfanilamide in acid; Part B: N-(1-naphthyl)ethylenediamine in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader (540 nm absorbance)
Procedure:
-
Prepare a Master Mix: In an appropriate assay buffer, combine L-arginine, NADPH, calmodulin, and CaCl2.
-
Aliquot Master Mix: Add the master mix to the wells of a 96-well plate.
-
Add Inhibitor: Add varying concentrations of agmatine to the wells. Include a vehicle control (no inhibitor).
-
Initiate Reaction: Add the purified NOS enzyme to each well to start the reaction.
-
Incubate: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Nitrite Detection:
-
Add Griess Reagent Part A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent Part B and incubate for another 5-10 minutes.
-
-
Read Absorbance: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite produced in each well.
-
Determine the percent inhibition for each concentration of agmatine and calculate the IC50 value. For Ki determination, repeat the assay with varying substrate concentrations.
-
Protocol 2: Arginase Activity Assay
This colorimetric assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase. This protocol is based on established methods and commercially available kits.[3][25][26][27]
Materials:
-
Tissue homogenate or cell lysate containing arginase
-
Arginase Assay Buffer
-
L-Arginine solution (substrate)
-
Manganous sulfate (for enzyme activation)
-
Urea colorimetric detection reagents (e.g., 2,3-butanedione)
-
Urea standard solution
-
96-well microplate
-
Microplate reader (e.g., 490 nm or 430 nm depending on the reagent)
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in ice-cold Arginase Assay Buffer. Centrifuge to remove debris and collect the supernatant.
-
Enzyme Activation: Incubate the enzyme sample with a solution containing manganous sulfate.
-
Reaction Setup: In a 96-well plate, add the activated enzyme sample and varying concentrations of agmatine.
-
Initiate Reaction: Add the L-arginine substrate to all wells to start the reaction.
-
Incubate: Incubate the plate at 37°C for a specified time (e.g., 30-120 minutes).
-
Stop Reaction & Color Development: Add the urea detection reagent to stop the reaction and initiate color development. This may require heating.
-
Read Absorbance: After cooling, measure the absorbance at the appropriate wavelength.
-
Data Analysis:
-
Create a standard curve using the urea standard.
-
Determine the amount of urea produced in each sample.
-
Calculate the percent inhibition for each agmatine concentration and determine the IC50 value.
-
Conclusion: A Tool for Targeted Research
The data and protocols presented in this guide underscore the complex and multifaceted nature of agmatine's pharmacological profile. Its high affinity for imidazoline receptors, coupled with its modulatory effects on nitric oxide synthases and arginase, positions it as a compelling candidate for further therapeutic development. By providing a clear, data-driven comparison of its selectivity, this guide aims to equip researchers with the knowledge necessary to design targeted experiments, interpret their findings with greater accuracy, and ultimately unlock the full therapeutic potential of this endogenous molecule.
References
-
Arginase Activity Colorimetric Assay Kit. Accessed January 22, 2026. [Link]
- Molderings GJ, et al. Dual interaction of agmatine with the rat α2D-adrenoceptor: competitive antagonism and allosteric activation. Br J Pharmacol. 1999;128(3):679-87.
- Pinthong D, et al. Agmatine recognizes alpha 2-adrenoceptor binding sites but neither activates nor inhibits alpha 2-adrenoceptors. Naunyn Schmiedebergs Arch Pharmacol. 1995;351(1):10-6.
- Molderings GJ. Biological significance of agmatine, an endogenous ligand at imidazoline binding sites. Br J Pharmacol. 2000;130(8):1734-40.
- Galea E, et al. Inhibition of mammalian nitric oxide synthases by agmatine, an endogenous polyamine formed by decarboxylation of arginine. Biochem J. 1996;316 (Pt 1):247-9.
-
Galea E, et al. Inhibition of mammalian nitric oxide synthases by agmatine, an endogenous polyamine formed by decarboxylation of arginine. PubMed. Accessed January 22, 2026. [Link]
- Reis DJ, Regunathan S. Agmatine: an endogenous ligand at imidazoline receptors is a novel neurotransmitter. Ann N Y Acad Sci. 1999;881:85-100.
-
BioAssay Systems. EnzyChrom™ Nitric Oxide Synthase Assay Kit. Accessed January 22, 2026. [Link]
- Pineda J, et al.
- Regunathan S, et al. Expression of human arginine decarboxylase, the biosynthetic enzyme for agmatine. Brain Res Mol Brain Res. 2000;79(1-2):17-23.
- Szatmári I, et al. Hydroxylamine Analogue of Agmatine: Magic Bullet for Arginine Decarboxylase. Int J Mol Sci. 2020;21(11):3978.
-
Reis DJ, Regunathan S. Agmatine: An Endogenous Ligand at Imidazoline Receptors Is a Novel Neurotransmitter. ResearchGate. Accessed January 22, 2026. [Link]
- Lee WT, et al. Agmatine decreases long-term potentiation via α2-adrenergic receptor and imidazoline type 1 receptor in the hippocampus. Exp Neurobiol. 2023;32(3):167-179.
-
Kim SH, et al. Key roles of agmatine in the metabolism of arginine and its related compounds in eukaryotes. ResearchGate. Accessed January 22, 2026. [Link]
-
Lee WT, et al. Agmatine decreases long-term potentiation via α2-adrenergic receptor and imidazoline type 1 receptor in the hippocampus. PubMed. Accessed January 22, 2026. [Link]
- Li YF, et al. Agmatine and Imidazoline Receptors: Their Role in Opioid Analgesia, Tolerance and Dependence. CNS Neurosci Ther. 2009;15(3):243-53.
- Auguet M, et al. Selective inhibition of inducible nitric oxide synthase by agmatine. Jpn J Pharmacol. 1995;69(3):285-7.
- Ernsberger P. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. J Hypertens Suppl. 1992;10(6):S9-21.
- Carvajal N, et al.
-
Examine.com. Agmatine. Accessed January 22, 2026. [Link]
-
Carvajal N, et al. (A) Inhibition of arginase activity by agmatine, of the wild species... ResearchGate. Accessed January 22, 2026. [Link]
- Raskind MA, et al. Agmatine--a novel endogenous ligand of imidazoline receptors. Prog Brain Res. 1995;106:215-28.
- Callow P, et al. Mechanistic studies of the agmatine deiminase from Listeria monocytogenes. Sci Rep. 2016;6:26778.
- Liu P, et al.
- Malik S, et al. Agmatine Enhances Dorsal Raphe Serotonergic Neuronal Activity via Dual Regulation of 5-HT 1B and 5-HT 2A Receptors. Int J Mol Sci. 2023;24(13):10931.
- Musgrave IF, van der Zypp A. Novel targets and techniques in imidazoline receptor research. Ann N Y Acad Sci. 1999;881:389-401.
-
Taksande B, et al. Pharmacological profile of agmatine: An in-depth overview. ResearchGate. Accessed January 22, 2026. [Link]
- Taksande B, et al. Pharmacological profile of agmatine: An in-depth overview. Neuropeptides. 2024;105:102429.
- Satriano J. Agmatine: at the crossroads of the arginine pathways. Ann N Y Acad Sci. 2004;1009:34-43.
-
Reddit. What techniques are available to determine a drug's binding affinity to a particular protein or receptor site? Accessed January 22, 2026. [Link]
- Hulme EC, et al. How to measure and evaluate binding affinities. Elife. 2017;6:e22269.
Sources
- 1. examine.com [examine.com]
- 2. Pharmacological profile of agmatine: An in-depth overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arginase - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. researchgate.net [researchgate.net]
- 5. Agmatine: an endogenous ligand at imidazoline receptors is a novel neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. Agmatine decreases long-term potentiation via α2-adrenergic receptor and imidazoline type 1 receptor in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agmatine and Imidazoline Receptors: Their Role in Opioid Analgesia, Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual interaction of agmatine with the rat α2D-adrenoceptor: competitive antagonism and allosteric activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Inhibition of mammalian nitric oxide synthases by agmatine, an endogenous polyamine formed by decarboxylation of arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective inhibition of inducible nitric oxide synthase by agmatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Agmatine selectively improves behavioural function in aged male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Agmatine: at the crossroads of the arginine pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New Insights into the Determinants of Specificity in Human Type I Arginase: Generation of a Mutant That Is Only Active with Agmatine as Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Expression of human arginine decarboxylase, the biosynthetic enzyme for agmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. bioassaysys.com [bioassaysys.com]
- 23. sigmaaldrich.cn [sigmaaldrich.cn]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. assaygenie.com [assaygenie.com]
- 26. resources.novusbio.com [resources.novusbio.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Guanidine-Based Nitric Oxide Synthase Inhibitors: Efficacy, Mechanisms, and Experimental Validation
For researchers, scientists, and drug development professionals, the modulation of nitric oxide synthase (NOS) activity is a critical area of investigation with implications across numerous therapeutic fields. Guanidine-based compounds, mimicking the substrate L-arginine, represent a cornerstone of NOS inhibitor development. This guide provides an in-depth, objective comparison of the efficacy of prominent guanidine-based NOS inhibitors, supported by experimental data and detailed protocols. We will delve into the established inhibitors—Agmatine, Aminoguanidine, and L-NAME—and provide a structural analysis of the less characterized, yet structurally relevant, 1-[2-(diaminomethylideneamino)ethyl]guanidine.
The Significance of Nitric Oxide Synthase and Its Inhibition
Nitric oxide (NO) is a pleiotropic signaling molecule integral to a vast array of physiological processes, including neurotransmission, vasodilation, and the immune response.[1] Its production is catalyzed by a family of three nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS or NOS-I), inducible NOS (iNOS or NOS-II), and endothelial NOS (eNOS or NOS-III). While basal NO production by nNOS and eNOS is crucial for homeostasis, the overexpression of iNOS, often in response to inflammatory stimuli, can lead to excessive NO levels, contributing to a range of pathologies such as septic shock, inflammation, and neurodegenerative diseases.[2] Consequently, the development of potent and selective NOS inhibitors is a key focus of therapeutic research.
The guanidino group of L-arginine is the substrate for NOS, making guanidine-containing molecules prime candidates for competitive inhibition.[3] These compounds can interact with the active site of NOS isoforms, impeding the conversion of L-arginine to L-citrulline and thereby reducing NO production.
Comparative Efficacy of Known Guanidine-Based NOS Inhibitors
The efficacy of NOS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The following table summarizes the reported IC50 values for three well-characterized guanidine-based inhibitors against the different NOS isoforms.
| Inhibitor | Target NOS Isoform | Reported IC50 Value (µM) | Reference |
| Agmatine | iNOS | 262 ± 39.9 | [4] |
| nNOS | 660 (apparent Ki) | [5] | |
| Aminoguanidine | iNOS | 16 (Ki) | [6] |
| nNOS (cNOS) | 830 (Ki) | [6] | |
| L-NAME | nNOS | 70 (freshly dissolved) | [7][8] |
| (as L-NOARG) | 1.4 | [7][8] |
Agmatine , an endogenous neuromodulator derived from the decarboxylation of L-arginine, exhibits preferential, albeit moderate, inhibition of iNOS.[4] Its selectivity for iNOS over the constitutive isoforms (nNOS and eNOS) makes it an interesting candidate for conditions associated with inflammatory NO overproduction.[4]
Aminoguanidine demonstrates greater potency and selectivity for iNOS compared to the constitutive isoforms.[6][9][10] This selectivity is a significant advantage in therapeutic applications where preserving the physiological functions of nNOS and eNOS is desirable.
L-NAME (Nω-Nitro-L-arginine methyl ester) is a widely used non-selective NOS inhibitor. It acts as a prodrug, being hydrolyzed in vivo to the more potent inhibitor Nω-nitro-L-arginine (L-NOARG).[7][8] Its lack of isoform selectivity limits its therapeutic potential due to the risk of side effects associated with the inhibition of eNOS-mediated vasodilation.
Structural Insights into this compound
Caption: Structural comparison of Agmatine and the target compound.
The structure of this compound features two guanidino groups linked by an ethyl bridge. This is distinct from agmatine, which has a single guanidino group and a primary amine separated by a butyl chain. The presence of two guanidino groups could potentially increase its affinity for the NOS active site, which binds the guanidinium moiety of L-arginine. However, the shorter and more rigid ethyl linker compared to the flexible butyl chain of agmatine will significantly alter its conformational flexibility and how it fits within the enzyme's active site. This could either enhance or diminish its inhibitory activity and will likely influence its isoform selectivity. Further experimental validation is necessary to determine the precise inhibitory profile of this compound.
Experimental Protocols for Assessing NOS Inhibition
The following protocols provide a framework for evaluating the efficacy of guanidine-based NOS inhibitors.
In Vitro NOS Activity Assay (Griess Assay)
This assay quantifies NOS activity by measuring the production of nitrite, a stable and nonvolatile breakdown product of NO.[11][12]
Principle: Nitrate, another stable breakdown product of NO, is first converted to nitrite by nitrate reductase. The total nitrite is then detected using the Griess reagent, which forms a colored azo dye that can be measured spectrophotometrically.
Workflow:
Caption: Workflow for the in vitro NOS activity assay.
Step-by-Step Methodology:
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing protease inhibitors).[13] Centrifuge to remove cellular debris. Determine the protein concentration of the supernatant.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the sample, L-arginine (substrate), NADPH, and other necessary cofactors such as FAD, FMN, and tetrahydrobiopterin in a suitable assay buffer.[13]
-
Inhibitor Addition: Add varying concentrations of the guanidine-based inhibitor to the respective wells. Include a control group with no inhibitor.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for NO production.
-
Nitrate Reduction: Add nitrate reductase and its cofactor (e.g., NADPH) to each well and incubate to convert any nitrate to nitrite.
-
Griess Reaction: Add the Griess reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.[12]
-
Color Development and Measurement: Allow the color to develop for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite produced in each sample and determine the percent inhibition for each inhibitor concentration. Calculate the IC50 value by plotting percent inhibition against inhibitor concentration.
Cell-Based NOS Inhibition Assay
This assay provides a more physiologically relevant model for assessing inhibitor efficacy by measuring NO production in intact cells.[1]
Principle: HEK293T cells are transfected to overexpress a specific NOS isoform. The cells are then stimulated to produce NO, and the amount of nitrite released into the culture medium is measured using the Griess assay.
Workflow:
Caption: Workflow for the cell-based NOS inhibition assay.
Step-by-Step Methodology:
-
Cell Culture and Transfection: Culture HEK293T cells in appropriate media. Transfect the cells with a plasmid encoding the desired NOS isoform (nNOS, iNOS, or eNOS) using a suitable transfection reagent.
-
Cell Plating: Seed the transfected cells into a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Replace the culture medium with fresh medium containing varying concentrations of the guanidine-based inhibitor.
-
NOS Stimulation: After a pre-incubation period with the inhibitor, stimulate the cells to produce NO. For nNOS and eNOS, this can be achieved by adding a calcium ionophore (e.g., A23187) to increase intracellular calcium levels. For iNOS, which is calcium-independent, stimulation may not be necessary if the enzyme is constitutively active upon overexpression.
-
Supernatant Collection: After a suitable incubation time (e.g., 1-2 hours), collect the cell culture supernatant from each well.
-
Griess Assay: Perform the Griess assay on the collected supernatants as described in the in vitro protocol to determine the nitrite concentration.
-
Data Analysis: Calculate the percent inhibition of NO production for each inhibitor concentration relative to the untreated control. Determine the IC50 value.
Conclusion
The comparative analysis of well-characterized guanidine-based NOS inhibitors like agmatine, aminoguanidine, and L-NAME reveals a spectrum of potencies and isoform selectivities. This information, coupled with the detailed experimental protocols provided, offers a robust framework for researchers to evaluate novel guanidine-containing compounds. While the specific efficacy of this compound remains to be experimentally determined, its unique structural features warrant further investigation to elucidate its potential as a modulator of nitric oxide synthase activity. The methodologies outlined herein provide a clear path for such future studies, contributing to the ongoing development of more effective and selective therapeutics targeting the nitric oxide pathway.
References
-
Auguet, M., Viossat, I., Marin, J. G., & Chabrier, P. E. (1995). Selective inhibition of inducible nitric oxide synthase by agmatine. Japanese Journal of Pharmacology, 69(3), 285–287. [Link][4]
-
Pfeiffer, S., Leopold, E., Schmidt, K., Brunner, F., & Mayer, B. (1996). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine. British Journal of Pharmacology, 118(6), 1433–1440. [Link][7][8]
-
Joly, G. A., Ayres, M., Sfilio, C., & Kilbourn, R. G. (1994). Aminoguanidine selectively inhibits inducible nitric oxide synthase. British Journal of Pharmacology, 112(4), 1275–1280. [Link][9]
-
Pfeiffer, S., Leopold, E., Schmidt, K., Brunner, F., & Mayer, B. (1996). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME). British Journal of Pharmacology, 118(6), 1433–1440. [Link][7][8]
-
Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Retrieved from [Link][11]
-
Demady, D. R., Jianmongkol, S., Vuletich, J. L., Bender, A. T., & Osawa, Y. (2001). Agmatine enhances the NADPH oxidase activity of neuronal NO synthase and leads to oxidative inactivation of the enzyme. Molecular Pharmacology, 59(1), 24–29. [Link][5]
-
Wang, Y., & Marsden, P. A. (2003). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Journal of Biomolecular Screening, 8(2), 186–191. [Link][1]
-
Wu, C. C., Chen, S. J., Szabó, C., Thiemermann, C., & Vane, J. R. (1997). Effects of inhibition of nitric oxide synthase by aminoguanidine in acute endotoxemia. American Journal of Physiology-Heart and Circulatory Physiology, 272(2), H843–H852. [Link]
-
Cinelli, M. A., Do, H. T., Marr, S. K., & Poulos, T. L. (2020). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Medicinal Research Reviews, 40(1), 159–189. [Link][2]
-
Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1417–1448. [Link][3]
-
Corbett, J. A., Tilton, R. G., Chang, K., Hasan, K. S., Ido, Y., Wang, J. L., ... & Williamson, J. R. (1992). Aminoguanidine selectively inhibits inducible nitric oxide synthase. British Journal of Pharmacology, 107(3), 662–666. [Link][10]
-
Wolff, D. J., & Lubeskie, A. (1995). Aminoguanidine is an isoform-selective, mechanism-based inactivator of nitric oxide synthase. Archives of Biochemistry and Biophysics, 316(1), 290–301. [Link][6]
Sources
- 1. Guanidine synthesis [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-amino-3-[(E)-butylideneamino]-1-[2-(dimethylamino)ethyl]-2-methylguanidine | C10H24N6 | CID 90063855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Agmatine - Wikipedia [en.wikipedia.org]
- 9. Biologically active guanidine alkaloids – ScienceOpen [scienceopen.com]
- 10. 2-(2-Aminoethyl)-1,3-di-Boc-guanidine technical, = 90 HPLC 203258-44-0 [sigmaaldrich.com]
- 11. lookchem.com [lookchem.com]
- 12. Nitric Oxide Synthase and Structure-Based Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agmatine - Wikidata [wikidata.org]
A Senior Application Scientist's Guide to Reproducibility in In Vitro Experiments Using Agmatine
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive guide on ensuring the reproducibility of in vitro experiments involving 1-[2-(diaminomethylideneamino)ethyl]guanidine, more commonly known in the scientific community as Agmatine . As a decarboxylated derivative of arginine, agmatine is an endogenous neuromodulator with a fascinatingly complex profile of biological activity.[1][2] It is precisely this pleiotropic nature—interacting with multiple receptor types, modulating key enzymes, and influencing polyamine homeostasis—that makes it a compelling research molecule and, simultaneously, a source of experimental variability.[2][3][4]
This guide moves beyond simple protocols. It is designed to instill a deep understanding of the causality behind experimental choices, empowering you to design, execute, and interpret robust and reproducible studies with agmatine and related guanidine compounds.
The Mechanistic Landscape of Agmatine: Why Reproducibility is a Challenge
Agmatine is not a "one-target, one-effect" molecule. Its biological actions are multifaceted, and understanding this is the first step toward controlling experimental outcomes. An effect observed in one cell line may be absent in another, not due to poor technique, but due to the differential expression of its molecular targets.
Key Molecular Interactions:
-
Receptor Modulation: Agmatine binds to several transmembrane receptors, including α2-adrenergic and imidazoline I1 receptors, and notably, it can block NMDA-type glutamatergic receptors.[2] The expression levels of these receptors on your chosen cell line are a primary determinant of its response.
-
Nitric Oxide Synthase (NOS) Inhibition: Due to its structural similarity to L-arginine, agmatine is a competitive inhibitor of NOS isoforms, particularly neuronal NOS (nNOS) and inducible NOS (iNOS).[2][5][6] This action is critical in studies of inflammation and neuroprotection.
-
Polyamine Homeostasis: Agmatine is a key regulator of polyamine levels. It induces the protein antizyme, which in turn suppresses polyamine uptake and biosynthesis, leading to anti-proliferative effects in rapidly dividing cells like cancer cells.[7][8] Crucially, agmatine itself is transported into cells via the polyamine transport system.[3][9]
This multi-target profile means that slight variations in experimental conditions can shift the balance of agmatine's effects, leading to seemingly contradictory results.
Caption: Agmatine's multifaceted mechanism of action.
Comparative Analysis: Agmatine vs. Alternative Research Tools
Choosing the right tool for the job is paramount. While agmatine offers broad activity, its lack of specificity can be a drawback. The table below compares agmatine to more selective alternatives for common in vitro applications.
| Objective | Primary Agent | Alternative(s) | Mechanism of Action | Key Considerations for Reproducibility |
| Inhibit Cell Proliferation | Agmatine | DFMO (Eflornithine) | Agmatine: Induces antizyme, reducing polyamine uptake/synthesis.[7] DFMO: Irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in polyamine synthesis. | Agmatine: Efficacy depends on active polyamine transporters.[3] DFMO: More direct enzymatic target; effect can be rescued by exogenous polyamines. |
| Inhibit Nitric Oxide Synthase | Agmatine | L-NAME, L-NMMA | Agmatine: Competitive inhibitor of multiple NOS isoforms.[5] L-NAME/L-NMMA: Arginine analogs that act as more specific NOS inhibitors. | Agmatine: Also hits other targets (receptors, etc.). L-NAME: Can have effects on other arginine-dependent pathways. Purity is critical. |
| Neuroprotection | Agmatine | MK-801 (Dizocilpine) | Agmatine: Blocks NMDA receptors, inhibits nNOS, antioxidant effects.[5][10] MK-801: Potent and selective non-competitive NMDA receptor antagonist. | Agmatine: Pleiotropic effects can be beneficial but hard to dissect. MK-801: High specificity but potential for excitotoxicity if misused. |
| Protein Denaturation | Guanidine HCl | Urea | Chaotropic agents that disrupt non-covalent interactions (H-bonds, hydrophobic interactions). | Guanidine HCl: Ionic nature can mask electrostatic interactions within proteins, potentially giving different stability estimates than non-ionic urea.[11] |
Validated Protocols for Reproducible Agmatine Studies
The following protocols are designed as self-validating systems, with built-in controls and detailed causal explanations to guide your experimental design.
Protocol 1: Assessing the Anti-Proliferative Effects of Agmatine on Caco-2 Cells
This protocol quantifies the dose-dependent cytotoxic/cytostatic effects of agmatine, a common application in cancer research.[1]
Caption: Workflow for assessing agmatine's anti-proliferative effects.
Methodology:
-
Cell Culture & Seeding:
-
Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C, 5% CO₂. Use cells within a consistent, low passage number range (e.g., passages 10-20) to avoid phenotypic drift.
-
Trypsinize and seed 5,000 cells per well in a 96-well plate. Allow cells to adhere for 24 hours. Causality: This initial incubation ensures cells have recovered from trypsinization and are in a logarithmic growth phase, providing a consistent baseline for the assay.
-
-
Agmatine Preparation & Treatment:
-
Prepare a sterile stock solution of Agmatine Sulfate (e.g., 100 mM in sterile water or PBS). Ensure the salt form is consistent across all experiments.
-
Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 1 µM to 1000 µM.[8] A vehicle control (medium only) and a positive control for cell death (e.g., 10% DMSO) are mandatory.
-
Carefully remove the old medium from the cells and replace it with 100 µL of the agmatine-containing or control medium.
-
-
Incubation & Viability Assessment (MTT Assay):
-
Incubate the plate for 48 to 72 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Causality: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan is directly proportional to the number of metabolically active cells.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis & Validation:
-
Calculate percent viability relative to the vehicle control: (Abs_sample / Abs_vehicle) * 100.
-
Plot the percent viability against the log of agmatine concentration and use a non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Self-Validation: The positive control should show near-zero viability. The dose-response curve should be sigmoidal. High variability between replicate wells at the same concentration may indicate uneven seeding or pipetting errors.
-
Protocol 2: Evaluating Agmatine's Protective Effect Against Oxidative Stress
This protocol uses H₂O₂ to induce oxidative stress in a neuronal cell line (e.g., SH-SY5Y) to test the protective capacity of agmatine, which has known antioxidant properties.[10]
Methodology:
-
Cell Culture & Seeding:
-
Culture SH-SY5Y cells and seed them into a 96-well plate as described in Protocol 1. Allow 24 hours for adherence.
-
-
Agmatine Pre-treatment:
-
Treat cells with various concentrations of agmatine (e.g., 10 µM, 50 µM, 100 µM) for 12-24 hours. Include a vehicle-only control group. Causality: Pre-treatment allows agmatine to be taken up by the cells and to potentially upregulate endogenous antioxidant pathways or prepare the mitochondrial environment before the insult.[10]
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of H₂O₂ in serum-free medium. The final concentration must be optimized for your cell line to induce ~50% cell death (a typical starting point is 100-500 µM).
-
Remove the agmatine-containing medium and add the H₂O₂ solution to all wells except the "untreated control" group (which receives fresh medium only).
-
Incubate for 4-6 hours.
-
-
Assessment of Cell Viability (LDH Release Assay):
-
Use a commercial Lactate Dehydrogenase (LDH) cytotoxicity assay kit.
-
Collect 50 µL of supernatant from each well. Causality: LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis. Measuring its activity in the supernatant provides a quantitative measure of cell death.
-
Follow the kit's instructions to mix the supernatant with the reaction mixture and measure the absorbance.
-
-
Data Analysis & Validation:
-
Calculate LDH release as a percentage of the maximum LDH release (from a positive control where all cells are lysed).
-
Compare the LDH release in the agmatine pre-treated groups to the H₂O₂-only group. A statistically significant reduction in LDH release indicates a protective effect.
-
Self-Validation: The H₂O₂-only group should show significantly higher LDH release than the untreated control. The agmatine-only control should show no toxicity (no increase in LDH release).
-
Troubleshooting and Best Practices for Reproducibility
| Problem | Potential Cause(s) | Solution & Rationale |
| High variability between experiments | 1. Inconsistent cell passage number or health. 2. Purity/source of agmatine differs. 3. Fluctuation in incubator CO₂ or temperature. | 1. Use a consistent range of low-passage cells; regularly test for mycoplasma. 2. Purchase agmatine sulfate from a reputable supplier and record the lot number for every experiment.[12][13] 3. Regularly calibrate and monitor incubator conditions. |
| No effect observed at expected concentrations | 1. Cell line lacks the necessary transporters (polyamine transport system) or receptors.[3][9] 2. Agmatine is being rapidly metabolized by the cells (e.g., via diamine oxidase).[4][5] | 1. Confirm expression of targets (e.g., via qPCR or Western blot) or test a different, well-characterized cell line. 2. Consider co-treatment with a diamine oxidase inhibitor as a mechanistic probe, or shorten the experimental timeline. |
| Unexpected Toxicity in Control Groups | 1. Agmatine stock solution is contaminated or has degraded. 2. The vehicle (e.g., PBS) is altering the pH or osmolarity of the culture medium. | 1. Prepare fresh stock solutions frequently; filter-sterilize and store in small aliquots at -20°C. 2. Ensure the volume of vehicle added is minimal (e.g., <1% of the total well volume) and that its pH is neutral. |
By grounding your experiments in a solid understanding of agmatine's complex pharmacology and adhering to these rigorous, self-validating protocols, you can significantly enhance the reliability and reproducibility of your in vitro findings.
References
- Tanoglu, E., et al. (2024). Agmatine's Anti-Cancer Effects on Caco-2 Cells. Medical Oncology.
-
Carlin, C. R., et al. (2000). Polyamine Transport System Mediates Agmatine Transport in Mammalian Cells. American Journal of Physiology-Cell Physiology. Available at: [Link]
- BenchChem. (2025). Navigating Reproducibility: A Comparative Guide to Experiments with Guanidine Derivatives. BenchChem.
-
Mohamed, S., et al. (2023). DETERMINATION OF AGMATINE EFFECTIVE DOSE FOR BV2 CELL LINE INVITRO STUDY MTT ASSAY- BASED. ResearchGate. Available at: [Link]
-
Fulmer, C. A., et al. (2016). Mechanistic studies of the agmatine deiminase from Listeria monocytogenes. Biochemical Journal. Available at: [Link]
-
Gilad, V. H., et al. (2024). Evidence for Safety of The Dietary Ingredient Agmatine Sulfate as Assessed by Mutagenicity and Genotoxicity Studies. ResearchGate. Available at: [Link]
-
del Valle, A. E., et al. (2001). Agmatine uptake by cultured hamster kidney cells. Biochemical and Biophysical Research Communications. Available at: [Link]
-
Satriano, J. (1999). An Emerging Role for Agmatine. Kidney International. Available at: [Link]
-
Gilad, V. H., et al. (2024). Evidence for safety of the dietary ingredient agmatine sulfate as assessed by mutagenicity and genotoxicity studies. Toxicology Reports. Available at: [Link]
-
Morrissey, C., & Targa, G. (2021). Role of agmatine in the application of neural progenitor cell in central nervous system diseases: therapeutic potentials and effects. Neural Regeneration Research. Available at: [Link]
-
Halaris, A., & Piletz, J. (2007). Agmatine: metabolic pathway and spectrum of activity in brain. CNS Drugs. Available at: [Link]
-
Bar-Yosef, T., et al. (2015). The Molecular and Metabolic Influence of Long Term Agmatine Consumption. Journal of Biological Chemistry. Available at: [Link]
-
Mills, E. L., et al. (2012). Mechanistic studies of Agmatine Deiminase from multiple bacterial species. Biochimie. Available at: [Link]
-
Satriano, J., et al. (2001). Suppression of inducible nitric oxide generation by agmatine aldehyde: beneficial effects in sepsis. Journal of Cellular Physiology. Available at: [Link]
-
Auger, P. L., et al. (2011). Characterization and Inactivation of an Agmatine Deiminase from Helicobacter Pylori. Biochemistry. Available at: [Link]
-
Demitri, N., et al. (2014). Guanidine platinum(II) complexes: synthesis, in vitro antitumor activity, and DNA interactions. Journal of Biological Inorganic Chemistry. Available at: [Link]
-
Arinaminpathy, Y., et al. (2009). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology. Available at: [Link]
-
Chomczynski, P., & Sacchi, N. (1998). Guanidine Methods for Total RNA Preparation. Current Protocols in Molecular Biology. Available at: [Link]
-
Wang, L., et al. (2004). Inhibitory effect of agmatine on proliferation of tumor cells by modulation of polyamine metabolism. Acta Pharmacologica Sinica. Available at: [Link]
-
Demopoulos, C., et al. (2010). Guanidino compounds as cause of cardiovascular damage in chronic kidney disease: an in vitro evaluation. American Journal of Nephrology. Available at: [Link]
-
de Assunção, L. R., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc. Available at: [Link]
-
Arancibia, S., et al. (2004). The Arginine Metabolite Agmatine Protects Mitochondrial Function and Confers Resistance to Cellular Apoptosis. Journal of Biological Chemistry. Available at: [Link]
-
van der Meer, F., et al. (2020). Discovery of N-(4-Aminobutyl)- N'-(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1 (h DDAH-1). Journal of Medicinal Chemistry. Available at: [Link]
-
Zhang, H., & Cremer, P. S. (2006). Protein Denaturation With Guanidine Hydrochloride or Urea Provides a Different Estimate of Stability Depending on the Contributions of Electrostatic Interactions. Journal of Physical Chemistry B. Available at: [Link]
Sources
- 1. bioengineer.org [bioengineer.org]
- 2. Agmatine : metabolic pathway and spectrum of activity in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyamine transport system mediates agmatine transport in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Molecular and Metabolic Influence of Long Term Agmatine Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of agmatine in the application of neural progenitor cell in central nervous system diseases: therapeutic potentials and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of inducible nitric oxide generation by agmatine aldehyde: beneficial effects in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An emerging role for agmatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of agmatine on proliferation of tumor cells by modulation of polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agmatine uptake by cultured hamster kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The arginine metabolite agmatine protects mitochondrial function and confers resistance to cellular apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evidence for safety of the dietary ingredient agmatine sulfate as assessed by mutagenicity and genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Isoform Selectivity of 1-[2-(diaminomethylideneamino)ethyl]guanidine for nNOS, eNOS, and iNOS
For researchers, scientists, and drug development professionals, the rigorous assessment of a compound's selectivity for its intended target is a cornerstone of preclinical research. This guide provides a comprehensive framework for evaluating the isoform selectivity of 1-[2-(diaminomethylideneamino)ethyl]guanidine, a guanidine-based compound, against the three principal isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS-1), endothelial (eNOS or NOS-3), and inducible (iNOS or NOS-2).
Given the high degree of conservation in the active sites of the NOS isoforms, achieving selectivity is a significant challenge in drug design.[1] Non-selective inhibition can lead to undesirable off-target effects. For instance, while inhibition of nNOS is explored for neurodegenerative disorders and iNOS for inflammatory conditions, unintended inhibition of eNOS can compromise its crucial role in maintaining cardiovascular homeostasis.[2]
This guide will delve into the established methodologies for determining inhibitory potency and selectivity, explain the rationale behind experimental design, and provide detailed protocols to ensure the generation of robust and reliable data. While specific inhibitory data for this compound is not extensively available in public literature, we will utilize data from related guanidine compounds, such as diaminoguanidine (DAG), to illustrate the principles and data presentation.
The Nitric Oxide Synthase Family: A Trio of Isoforms
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes.[3] Its production is catalyzed by the three NOS isoforms, which, despite sharing a common function, differ in their regulation, tissue distribution, and the amount of NO they produce.
-
nNOS (NOS-1): Primarily found in neuronal tissue, nNOS is a Ca2+/calmodulin-dependent enzyme that produces low levels of NO, which functions as a neurotransmitter.[4]
-
eNOS (NOS-3): Also Ca2+/calmodulin-dependent, eNOS is located in the endothelium and is responsible for the NO that regulates blood pressure and vascular tone.[2]
-
iNOS (NOS-2): Unlike its counterparts, iNOS is calcium-independent and is expressed in response to immunological stimuli like cytokines and endotoxins. It produces large, sustained amounts of NO as part of the immune response.[5]
The distinct roles of these isoforms underscore the necessity of developing isoform-selective inhibitors for therapeutic applications.
Experimental Approach to Determining Isoform Selectivity
A systematic approach is required to accurately determine the inhibitory profile of a test compound like this compound. This typically involves in vitro enzymatic assays using purified recombinant human NOS isoforms.
Caption: Workflow for Assessing NOS Isoform Selectivity.
The primary goal is to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of the compound for each of the three NOS isoforms. The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50% under specific assay conditions, while the Ki is a measure of the inhibitor's binding affinity to the enzyme.[6][7]
Comparative Inhibitory Data of Related Guanidine-Based Compounds
To provide a frame of reference, the following table summarizes the inhibitory and inactivation data for Diaminoguanidine (DAG), a compound structurally related to this compound. This illustrates how selectivity is quantified and presented.
| Compound | Isoform | Ki (µM) | Inactivation Half-Time (min) at 1 mM |
| Diaminoguanidine (DAG) | nNOS | Not Reported | 0.7 |
| eNOS | 670 | 8 | |
| iNOS | 385 | 2 |
Data sourced from a 1996 study on the inactivation of nitric oxide synthase isoforms by diaminoguanidine.[8]
From this data, one can infer that DAG shows a preference for inactivating nNOS most rapidly, followed by iNOS and then eNOS. In terms of binding affinity (Ki), it appears to bind more tightly to iNOS than to eNOS.
Detailed Experimental Protocol: In Vitro NOS Inhibition Assay (Griess Method)
This protocol outlines a common method for determining NOS activity by measuring the accumulation of nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO. The Griess assay is a colorimetric method that detects nitrite.
Principle: The enzymatic reaction is initiated, and the amount of NO produced is indirectly quantified by measuring nitrite levels using the Griess reagent. The reduction in nitrite production in the presence of the inhibitor, compared to a control, allows for the calculation of percentage inhibition.
Materials:
-
Purified recombinant human nNOS, eNOS, and iNOS enzymes
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
(6R)-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Calmodulin (for nNOS and eNOS activation)
-
CaCl₂ (for nNOS and eNOS activation)
-
This compound (test inhibitor)
-
Griess Reagent (Part A: sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine solution)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader (capable of measuring absorbance at ~540 nm)
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4).
-
Prepare stock solutions of L-arginine, NADPH, BH4, Calmodulin, and CaCl₂ in the reaction buffer.
-
Prepare a stock solution of the test inhibitor, this compound, in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1-2%).[9]
-
Prepare a serial dilution of the test inhibitor to be tested across a logarithmic concentration range.
-
-
Assay Setup:
-
In a 96-well plate, prepare a master mix containing L-arginine, NADPH, BH4, and for nNOS/eNOS, Calmodulin and CaCl₂.
-
Aliquot the master mix into the wells.
-
Add varying concentrations of the test inhibitor to the appropriate wells.
-
Include control wells:
-
100% Activity Control: Master mix + inhibitor solvent (vehicle).
-
Blank Control: Master mix without the NOS enzyme.
-
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the purified NOS enzyme (nNOS, eNOS, or iNOS) to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[4]
-
-
Nitrite Detection (Griess Reaction):
-
Stop the reaction (some Griess reagents contain components that halt the enzymatic reaction).
-
Add Griess Reagent Part A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent Part B to each well and incubate for another 5-10 minutes at room temperature, protected from light.[4]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite to calculate the amount of nitrite produced in each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate (L-arginine) concentration and its Michaelis constant (Km) for each NOS isoform.[6]
-
Causality and Self-Validation in Experimental Design
The described protocol incorporates several elements to ensure data integrity and trustworthiness:
-
Use of Purified Isoforms: Testing against each purified isoform is the only direct way to determine intrinsic inhibitory activity and rule out confounding factors from cellular environments.
-
Appropriate Controls: The inclusion of 100% activity and blank controls is essential for normalizing the data and accounting for any background signal. A solvent control is also crucial to ensure the vehicle used to dissolve the inhibitor does not independently affect enzyme activity.[9]
-
Cofactor Inclusion: NOS enzymes require several cofactors for their activity (NADPH, BH4, FAD, FMN).[3] Their inclusion at saturating concentrations ensures that the enzyme is operating optimally and that any observed inhibition is due to the action of the test compound and not cofactor limitation.
-
Dose-Response Analysis: Assessing the inhibitor across a range of concentrations is critical for establishing a clear dose-dependent effect and accurately calculating the IC50.
The NOS Signaling Pathway
Understanding the mechanism of NO production is fundamental to interpreting inhibition data. The following diagram illustrates the general pathway of NOS-catalyzed NO synthesis.
Caption: Generalized Nitric Oxide Synthase (NOS) Signaling Pathway.
Guanidine-based inhibitors, including the subject of this guide, typically act as substrate analogs, competing with L-arginine for binding to the active site of the enzyme.[1]
By adhering to the principles and protocols outlined in this guide, researchers can generate high-quality, reproducible data to accurately assess the isoform selectivity of this compound, a critical step in its journey as a potential therapeutic agent.
References
-
Guillon, C. D., et al. (2014). Nω-NITRO- Nω' -SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS. Modern Research in Inflammation, 3(2), 48-58. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Retrieved from [Link]
-
Misko, T. P., et al. (1993). Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine. European Journal of Pharmacology, 233(1), 119-25. Retrieved from [Link]
-
Cinelli, M. A., et al. (2020). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Journal of Medicinal Chemistry, 63(8), 3931-3963. Retrieved from [Link]
-
Wolff, D. J., & Gribin, B. J. (1996). Inactivation of nitric oxide synthase isoforms by diaminoguanidine and NG-amino-L-arginine. Archives of Biochemistry and Biophysics, 325(2), 228-36. Retrieved from [Link]
-
Li, H., et al. (2021). Insights into human eNOS, nNOS and iNOS structures and medicinal indications from statistical analyses of their interactions with bound compounds. Brazilian Journal of Medical and Biological Research, 54(9), e11025. Retrieved from [Link]
-
Corbett, J. A., et al. (1993). Inhibition of nitric oxide formation by guanidines. European Journal of Pharmacology, 249(1), 101-6. Retrieved from [Link]
-
Bryk, R., & Wolff, D. J. (1998). Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine. Biochemistry, 37(15), 5215-23. Retrieved from [Link]
-
Nakane, M., et al. (2000). Discovery of novel inhibitors of inducible nitric oxide synthase. Japanese Journal of Pharmacology, 83(1), 44-52. Retrieved from [Link]
-
Ghasemi, M., & Dehpour, A. R. (2011). The use of aminoguanidine, a selective inducible nitric oxide synthase inhibitor, to evaluate the role of nitric oxide on periapical healing. Journal of Oral Science, 53(2), 169-74. Retrieved from [Link]
-
Quiroz-Munoz, M., et al. (2021). Aminoguanidine Prevents the Oxidative Stress, Inhibiting Elements of Inflammation, Endothelial Activation, Mesenchymal Markers, and Confers a Renoprotective Effect in Renal Ischemia and Reperfusion Injury. Antioxidants, 10(11), 1709. Retrieved from [Link]
-
Bhat, V., et al. (1997). Pharmacological characterization of guanidinoethyldisulphide (GED), a novel inhibitor of nitric oxide synthase with selectivity towards the inducible isoform. British Journal of Pharmacology, 120(2), 247-55. Retrieved from [Link]
-
Proença, F. P., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91. Retrieved from [Link]
-
de Assunção, L. R., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ResearchGate. Retrieved from [Link]
-
Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]
-
Wang, X., et al. (2024). Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents. Scientific Reports, 14(1), 26903. Retrieved from [Link]
-
Lin, T. S., & Prusoff, W. H. (1978). Synthesis and biological activity of several amino analogues of thymidine. Journal of Medicinal Chemistry, 21(1), 109-12. Retrieved from [Link]
-
Promega Corporation. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Promega Connections. Retrieved from [Link]
-
García-Molina, F., et al. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. Molecules, 27(10), 3141. Retrieved from [Link]
Sources
- 1. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. courses.edx.org [courses.edx.org]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Inactivation of nitric oxide synthase isoforms by diaminoguanidine and NG-amino-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
Comparative Guide to Confirming the 1-[2-(diaminomethylideneamino)ethyl]guanidine (Agmatine) Binding Site via Mutagenesis
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions between a ligand and its target is paramount. This guide provides an in-depth comparison of how site-directed mutagenesis is expertly employed to confirm the binding site of 1-[2-(diaminomethylideneamino)ethyl]guanidine, an endogenous neuromodulator more commonly known as agmatine. We will dissect the experimental logic, compare quantitative data from wild-type versus mutant proteins, and provide validated protocols that form the bedrock of such investigations.
Introduction: The Enigma of Agmatine's Molecular Targets
Agmatine, the decarboxylated analogue of arginine, is a cationic amine that functions as a neurotransmitter and neuromodulator.[1] It exhibits a promiscuous pharmacology, interacting with a diverse set of protein targets, including:
-
α2-Adrenergic Receptors (α2-AR): Agmatine is known to bind to these G-protein coupled receptors (GPCRs), which are crucial in regulating neurotransmitter release.[2][3]
-
Imidazoline Receptors (I-Rs): It is considered a key endogenous ligand for these receptors, which are implicated in blood pressure regulation and other physiological processes.[4]
-
Agmatinase: This enzyme specifically hydrolyzes agmatine into urea and putrescine, thereby regulating its cellular levels.[5]
The presence of two highly basic guanidinium groups in agmatine suggests that its binding pockets are likely lined with acidic amino acid residues (Aspartate, Glutamate) capable of forming strong salt bridges and hydrogen bonds.[6] While pharmacological data can suggest an interaction, site-directed mutagenesis provides the definitive functional evidence required to pinpoint the specific residues involved. This technique allows us to act as molecular surgeons, altering the protein's primary sequence to observe the direct consequences on ligand binding and protein function.[7]
The Core Principle: Interrogating Function Through Structural Alteration
Site-directed mutagenesis is a powerful biochemical tool used to introduce specific, targeted changes to a DNA sequence.[8] The central dogma of this approach is that if a specific amino acid residue is crucial for ligand binding, altering or removing its side chain should significantly disrupt that interaction.[7] The most common strategy is alanine scanning , where residues are systematically replaced by alanine. Alanine's small, non-reactive methyl side chain effectively removes the original side chain's functionality without introducing major steric hindrance or altering the protein's overall backbone structure.
The causality we explore is simple:
-
Hypothesis: A specific residue (e.g., an aspartate) is critical for binding agmatine's guanidinium group.
-
Experiment: Mutate this aspartate to an alanine (D->A).
-
Observation: Measure the binding affinity or functional activity of agmatine on the mutant protein.
Caption: The role of Glu274 in agmatine binding.
Case Study 2: A Comparative Approach for Probing GPCR Binding Sites
Confirming the agmatine binding site on GPCRs like the α2-adrenergic receptor is more complex due to the intricate transmembrane structure and the dual nature of agmatine's interaction, which may involve both competitive antagonism and allosteric modulation. [9]While a definitive mutagenesis map for agmatine on α2-AR is still emerging, we can outline the established comparative methodology used for all GPCRs. [10][11] The strategy involves comparing the binding and functional profiles of agmatine with a well-characterized, high-affinity ligand for that receptor (e.g., the agonist clonidine for α2-AR) on both the wild-type and mutant receptors.
Experimental Workflow for GPCRs
The process for GPCRs requires two distinct assays:
-
Radioligand Binding Assay: To measure how mutations affect the physical binding of ligands to the receptor.
-
Functional Assay: To measure how mutations affect the receptor's ability to initiate a downstream signal (e.g., inhibit cAMP production) in response to ligand binding. [12][13]
Illustrative Data: Comparing Ligands on a Hypothetical α2-AR Mutant
Let's hypothesize a mutation in a conserved aspartate in transmembrane domain 3 (TM3), D113A, which is known to be critical for binding catecholamine agonists in other adrenergic receptors. The table below illustrates the type of data a researcher would generate and compare.
| Receptor / Ligand | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) |
| Wild-Type α2-AR | ||
| Clonidine (Agonist) | 5 | 10 |
| Agmatine | 500 | 1,200 |
| D113A Mutant α2-AR | ||
| Clonidine (Agonist) | >10,000 (No binding) | >10,000 (Inactive) |
| Agmatine | 480 | 1,300 |
Comparative Interpretation
-
Effect on the Reference Ligand: The D113A mutation completely abolishes clonidine binding and function. This validates that the mutation successfully disrupted the canonical agonist binding site.
-
Effect on Agmatine: In this hypothetical scenario, the mutation has no significant effect on agmatine's binding affinity or functional potency. This result would strongly suggest that agmatine binds to a different site or interacts with the receptor through a distinct set of residues that does not include D113.
This comparative approach is essential. Without testing a reference compound, one could not be certain if a mutation caused a global structural disruption or a specific binding site modification.
Caption: Agmatine signaling pathway via the Gi-coupled α2-AR.
Experimental Protocols
Trustworthy data is built on robust methodologies. Below are condensed, field-proven protocols for the key experiments described.
Protocol 1: Site-Directed Mutagenesis (QuikChange-based Method)
This protocol is for introducing a point mutation into a plasmid encoding the target protein. [14][15]
-
Primer Design: Design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation in the center. Ensure a melting temperature (Tₘ) of ≥78°C.
-
PCR Amplification: Set up a 50 μL PCR reaction containing 5-50 ng of dsDNA plasmid template, 125 ng of each primer, 1 μL of dNTP mix, and 2.5 U of a high-fidelity polymerase (e.g., PfuUltra).
-
Thermal Cycling: Perform 16-18 cycles of denaturation (95°C, 30s), annealing (55°C, 1 min), and extension (68°C, 1 min/kb of plasmid length).
-
Template Digestion: Add 1 μL of the DpnI restriction enzyme to the amplified product. Incubate at 37°C for 1 hour. DpnI specifically digests the methylated parental DNA template, leaving only the newly synthesized mutant plasmid.
-
Transformation: Transform 1-2 μL of the DpnI-treated DNA into highly competent E. coli cells. Plate on selective media.
-
Verification: Isolate plasmid DNA from the resulting colonies and confirm the desired mutation via Sanger sequencing.
Protocol 2: Radioligand Competition Binding Assay
This assay measures the ability of a test compound (agmatine) to displace a known radiolabeled ligand from the receptor. [16][17]
-
Membrane Preparation: Homogenize cells expressing the WT or mutant receptor in ice-cold buffer and pellet the membranes by centrifugation (e.g., 20,000 x g, 20 min). Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
Cell membranes (10-20 µg protein/well).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-clonidine for α2-AR) near its Kꓑ value.
-
Increasing concentrations of the unlabeled competitor ligand (agmatine).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, trapping the membranes. Wash immediately with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀, which is then converted to the inhibition constant (Kᵢ).
References
-
Kim, J., et al. (2003). Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor. Journal of Biological Chemistry. [Link]
-
Zheng, L., et al. (2004). An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol. Nucleic Acids Research. [Link]
-
Laursen, K. (2016). Site Directed Mutagenesis by PCR. Addgene Blog. [Link]
-
Wikipedia. (2023). Alpha-adrenergic agonist. [Link]
-
Halaris, A., & Piletz, J. (2007). Biological significance of agmatine, an endogenous ligand at imidazoline binding sites. Annals of the New York Academy of Sciences. [Link]
-
Gourdel, V., et al. (2024). Guanidinium-Stapled Helical Peptides for Targeting Protein-Protein Interactions. Angewandte Chemie International Edition. [Link]
-
Bhardwaj, A., et al. (2016). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Journal of Molecular Biology. [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Carvajal, N., et al. (2004). Kinetic studies and site-directed mutagenesis of Escherichia coli agmatinase. A role for Glu274 in binding and correct positioning of the substrate guanidinium group. Archives of Biochemistry and Biophysics. [Link]
-
Drug Hunter. (2021). Methods for Identifying Ligand Binding Sites in Drug Discovery. [Link]
-
Lee, S. H., et al. (2019). Agmatine decreases long-term potentiation via α2-adrenergic receptor and imidazoline type 1 receptor in the hippocampus. The Korean Journal of Physiology & Pharmacology. [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding methods: practical guide and tips. British Journal of Pharmacology. [Link]
-
Witzigmann, D., et al. (2020). Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics. International Journal of Molecular Sciences. [Link]
-
Reis, D. J., & Regunathan, S. (1999). Agmatine: an endogenous ligand at imidazoline receptors is a novel neurotransmitter. Annals of the New York Academy of Sciences. [Link]
-
Ibarra, C., et al. (2005). Thermodynamics of Protein Interactions with Urea and Guanidinium Hydrochloride. The Journal of Physical Chemistry B. [Link]
-
Pineda, J., et al. (1996). Agmatine does not have activity at alpha 2-adrenoceptors which modulate the firing rate of locus coeruleus neurones: an electrophysiological study in rat. Neuroscience Letters. [Link]
-
Gödecke, T., et al. (2000). Dual interaction of agmatine with the rat α2D-adrenoceptor: competitive antagonism and allosteric activation. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Kumar, A., & Purohit, R. (2013). Guanidinium–amino acid hydrogen-bonding interactions in protein crystal structures: implications for guanidinium-induced protein denaturation. Molecular BioSystems. [Link]
-
Carvajal, N., et al. (2004). Kinetic studies and site-directed mutagenesis of Escherichia coli agmatinase. a role for Glu274 in binding and correct positioning of the substrate guanidinium group. Repositorio Institucional - Universidad Andrés Bello. [Link]
-
Jiang, X., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]
-
Chen, G., et al. (1998). Identification by Site-directed Mutagenesis of Residues Involved in Ligand Recognition and Activation of the Human A3 Adenosine Receptor. Journal of Biological Chemistry. [Link]
-
Agilent Technologies. (n.d.). QuikChange Site-Directed Mutagenesis Kit. [Link]
-
Thomsen, W., et al. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology. [Link]
-
Khan, S. H., & Lee, Y. S. (2013). Agmatine and Imidazoline Receptors: Their Role in Opioid Analgesia, Tolerance and Dependence. Biomolecules & Therapeutics. [Link]
Sources
- 1. Agmatine: an endogenous ligand at imidazoline receptors is a novel neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 3. Biological significance of agmatine, an endogenous ligand at imidazoline binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agmatine and Imidazoline Receptors: Their Role in Opioid Analgesia, Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic studies and site-directed mutagenesis of Escherichia coli agmatinase. A role for Glu274 in binding and correct positioning of the substrate guanidinium group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guanidinium–amino acid hydrogen-bonding interactions in protein crystal structures: implications for guanidinium-induced protein denaturation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. drughunter.com [drughunter.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Dual interaction of agmatine with the rat α2D-adrenoceptor: competitive antagonism and allosteric activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification by Site-directed Mutagenesis of Residues Involved in Ligand Recognition and Activation of the Human A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 14. An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating Alternatives to Agmatine in Neuropharmacological Research
For researchers, scientists, and drug development professionals investigating neuromodulatory pathways, 1-[2-(diaminomethylideneamino)ethyl]guanidine, more commonly known as agmatine, is a compound of significant interest. As an endogenous neuromodulator, agmatine's promiscuous pharmacology, engaging multiple targets, offers a broad spectrum of research applications but also presents challenges in dissecting specific mechanisms.[1][2] This guide provides a comprehensive comparison of agmatine with key alternatives, offering the experimental context needed to make informed decisions for specific research applications, particularly in the fields of neuroscience and pharmacology.
Understanding Agmatine: A Multi-Target Neuromodulator
Agmatine, biosynthesized from L-arginine, is a unique signaling molecule with a complex pharmacological profile.[3][4] Its significance in research stems from its ability to interact with a diverse array of molecular targets, making it a powerful tool for probing various physiological and pathological processes.[1][2]
Key Molecular Targets of Agmatine:
-
Imidazoline Receptors (I₁ and I₂): Agmatine is an endogenous agonist at these receptors, which are implicated in blood pressure regulation, pain modulation, and neuroprotection.[5][6][7]
-
α₂-Adrenergic Receptors: It binds to these receptors, though it lacks intrinsic agonist or antagonist activity, suggesting a modulatory role.[1]
-
NMDA Receptors: Agmatine acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and excitotoxicity.[8]
-
Nitric Oxide Synthase (NOS): It inhibits multiple isoforms of NOS, the enzyme responsible for producing nitric oxide (NO), a critical signaling molecule in neurotransmission and vascular regulation.[9][10][11]
-
Other Targets: Agmatine also interacts with serotonin receptors, ion channels, and polyamine metabolism pathways.[1][9]
This multi-target action underpins agmatine's neuroprotective, antidepressant-like, and anticonvulsant effects observed in preclinical studies.[4][9] However, this same characteristic makes it difficult to attribute an observed effect to a single mechanism. Therefore, employing more selective pharmacological tools is often necessary to dissect the specific pathways involved.
Comparative Analysis of Pharmacological Alternatives
The choice of an alternative to agmatine depends entirely on the research question. Are you investigating the role of imidazoline receptors in neuroprotection? Or is the focus on the downstream effects of α₂-adrenergic receptor modulation? Below, we compare agmatine to selective agents for its primary targets.
For Investigating Imidazoline Receptor Function
Imidazoline receptors are divided into I₁ and I₂ subtypes, among others, and are involved in diverse physiological processes.[7]
-
Clonidine: A classic compound that displays high affinity for both I₁-imidazoline and α₂-adrenergic receptors.[12] It is often used in hypertension research. While useful, its dual activity can confound results when trying to isolate the effects of imidazoline receptor modulation.[12][13]
-
Moxonidine: Exhibits a higher selectivity for I₁-imidazoline receptors over α₂-adrenergic receptors compared to clonidine. This makes it a more refined tool for studying I₁ receptor-mediated pathways, such as central blood pressure control.
-
Idazoxan: Primarily known as an I₂-imidazoline receptor ligand and an α₂-adrenergic antagonist.[14] Its utility lies in studies aiming to differentiate the roles of I₂ receptors from α₂-adrenoceptors.
-
BU224: A highly selective ligand for the I₂-imidazoline receptor, often used as an antagonist.[7] It is an excellent tool for isolating the function of I₂ receptors in processes like neuroprotection and pain modulation.[7]
For Investigating α₂-Adrenergic Receptor Modulation
The α₂-adrenergic receptors are G-protein coupled receptors involved in sedation, analgesia, and antihypertensive effects.[15][16][17]
-
Guanfacine: An α₂A-adrenergic receptor agonist with greater selectivity for this subtype than clonidine.[15] It is used clinically for ADHD and hypertension and is a valuable research tool for studying cognitive functions mediated by the prefrontal cortex.[15][16]
-
Dexmedetomidine: A potent and highly selective α₂-adrenergic agonist with sedative and analgesic properties. It is widely used in clinical anesthesia and as a research tool to study the sedative and analgesic pathways mediated by these receptors.
-
Yohimbine: A classic α₂-adrenergic antagonist. It is often used experimentally to block the effects of α₂ agonists, thereby confirming that an observed physiological response is indeed mediated by this receptor.
Expert Insight: While agmatine binds to α₂-receptors, it lacks intrinsic activity.[1] To study the functional consequences of α₂-receptor activation, true agonists like guanfacine or dexmedetomidine are necessary. Yohimbine is then essential for confirming the specificity of the agonist's effects.
For Investigating NMDA Receptor Antagonism
NMDA receptor antagonists are crucial tools for studying synaptic plasticity and excitotoxic neuronal death.[8]
-
Memantine: A moderate-affinity, non-competitive NMDA receptor antagonist. Its voltage-dependent and uncompetitive binding kinetics are thought to contribute to its clinical utility in Alzheimer's disease. It is a valuable comparator for agmatine in neuroprotection studies.[8]
-
Ketamine: A potent, non-competitive NMDA receptor antagonist. Its rapid antidepressant effects have spurred significant research. However, its psychotomimetic side effects and abuse potential limit its chronic use. It serves as a positive control for potent NMDA receptor blockade.
-
Magnesium (Mg²⁺): Endogenously, magnesium acts as a non-competitive antagonist at the NMDA receptor. In experimental settings, varying extracellular Mg²⁺ concentrations can modulate NMDA receptor activity. Magnesium glycinate is a bioavailable form sometimes used as a supplement.[18]
Expert Insight: Agmatine's NMDA antagonism is one facet of its neuroprotective profile.[8] Comparing its effects to a clinically relevant antagonist like memantine can help to contextualize the potency and potential therapeutic window of agmatine-induced neuroprotection.
For Investigating Nitric Oxide Synthase (NOS) Inhibition
NOS inhibitors are used to study the myriad roles of nitric oxide, from vasodilation to neurotransmission.[10][]
-
L-NAME (Nω-Nitro-L-arginine methyl ester): A non-selective NOS inhibitor. It acts as an L-arginine analogue and is widely used to induce experimental hypertension or to block NO production in a variety of tissues.
-
7-NI (7-Nitroindazole): A relatively selective inhibitor of neuronal NOS (nNOS). This selectivity makes it superior to L-NAME when the research goal is to understand the specific contribution of nNOS to a physiological process, minimizing confounding effects from endothelial NOS (eNOS) inhibition.
-
1400W: A highly potent and selective inhibitor of inducible NOS (iNOS). It is the tool of choice for investigating the role of iNOS in inflammatory conditions without significantly affecting the constitutive nNOS and eNOS isoforms.
Expert Insight: Agmatine's inhibition of NOS is non-selective.[9] To pinpoint which NOS isoform is relevant to your experimental model, a stepwise approach using isoform-selective inhibitors like 7-NI and 1400W is essential. L-NAME serves as a good positive control for general NOS inhibition.
Summary Data and Visualization
To facilitate comparison, the following table summarizes the key pharmacological properties of agmatine and its alternatives.
| Compound | Primary Target(s) | Mechanism of Action | Key Research Application |
| Agmatine | Imidazoline R, α₂-Adrenergic R, NMDA R, NOS | Mixed Agonist/Antagonist/Inhibitor | Broad-spectrum neuromodulation, Neuroprotection |
| Clonidine | α₂-Adrenergic R, I₁-Imidazoline R | Agonist | Antihypertensive effects, Sedation |
| Guanfacine | α₂A-Adrenergic Receptor | Selective Agonist | Cognitive enhancement, ADHD models |
| Memantine | NMDA Receptor | Non-competitive Antagonist | Neuroprotection, Alzheimer's disease models |
| L-NAME | All NOS isoforms | Non-selective Inhibitor | Blocking general NO production |
| 7-NI | Neuronal NOS (nNOS) | Selective Inhibitor | Investigating nNOS-specific pathways |
| BU224 | I₂-Imidazoline Receptor | Selective Ligand/Antagonist | Isolating I₂ receptor function in pain/neuroprotection |
Signaling Pathway: Agmatine's Multi-Target Engagement
The following diagram illustrates the diverse primary targets of agmatine within a neuron, highlighting the complexity researchers face when using this compound.
Caption: A logical workflow for dissecting agmatine's mechanism.
Protocol: Cell Viability Assay (MTT)
Objective: To quantify the neuroprotective effect of agmatine and its alternatives against glutamate-induced excitotoxicity in primary cortical neurons.
Materials:
-
Primary cortical neuron cultures (e.g., from E18 rat embryos)
-
Neurobasal medium with B27 supplement
-
Glutamate solution (1 M stock)
-
Agmatine, Memantine, Yohimbine, BU224, 7-NI
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well culture plates
Procedure:
-
Cell Plating: Plate primary cortical neurons in 96-well plates at a density of 1x10⁵ cells/well and culture for 7-10 days.
-
Pre-treatment (for antagonists/inhibitors):
-
Causality Check: The use of antagonists is a self-validating step. If an antagonist blocks the effect of agmatine, it provides strong evidence for the involvement of that specific receptor.
-
Add Yohimbine (10 µM), BU224 (1 µM), or 7-NI (25 µM) to the appropriate wells 30 minutes before adding agmatine. This timing ensures the target receptor/enzyme is blocked prior to agmatine's introduction.
-
-
Treatment:
-
Add agmatine (final concentration range 1-100 µM) or an alternative like Memantine (10 µM) to the wells.
-
Include a "vehicle control" group (receives only medium) and a "glutamate only" group.
-
-
Induce Excitotoxicity: After 1 hour of drug treatment, add glutamate to all wells except the "vehicle control" group to a final concentration of 50 µM.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the vehicle control. Compare the viability in the agmatine group to the groups co-treated with antagonists. A statistically significant reversal of agmatine's protective effect by an antagonist points to the involvement of that pathway.
Conclusion and Recommendations
Agmatine is an invaluable tool for exploratory research due to its engagement with multiple, key neuromodulatory systems. However, for mechanistic studies and drug development, its lack of specificity is a significant drawback.
-
For initial screening or studies on complex, multi-system disorders, agmatine can reveal potential therapeutic avenues.
-
For hypothesis-driven research aimed at dissecting a specific pathway, researchers must utilize more selective alternatives.
-
To study I₁-imidazoline receptor effects on blood pressure, moxonidine is a superior choice.
-
To investigate the role of α₂A-adrenergic receptors in cognition, guanfacine provides greater specificity.
-
To model neuroprotection via NMDA receptor blockade , memantine offers a clinically relevant benchmark.
-
To isolate the contribution of nNOS-derived nitric oxide , 7-NI is the appropriate tool.
By logically selecting from this toolkit of pharmacological agents and employing self-validating experimental designs, researchers can move from the broad observations afforded by agmatine to precise, actionable insights into the complex landscape of neuropharmacology.
References
A consolidated list of authoritative sources cited within this guide for verification and further reading.
Sources
- 1. Agmatine - Wikipedia [en.wikipedia.org]
- 2. Pharmacological profile of agmatine: An in-depth overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agmatine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 4. Agmatine : metabolic pathway and spectrum of activity in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Imidazoline receptors and their endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Neuroprotective Role of Agmatine in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective offerings by agmatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are NOS inhibitors and how do they work? [synapse.patsnap.com]
- 11. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Alpha-2 adrenergic receptor agonists: a review of current clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 16. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. reddit.com [reddit.com]
A Systematic Guide to the Pharmacology of Guanidino Compounds: A Comparative Analysis Focused on the Agmatine Framework
This guide provides a systematic review of the literature concerning guanidino compounds, with a specific focus on the endogenous neuromodulator agmatine as a representative molecule for the broader class that includes scaffolds like 1-[2-(diaminomethylideneamino)ethyl]guanidine. Due to a scarcity of dedicated pharmacological studies on this compound, this guide leverages the extensive research on the structurally and functionally related compound, agmatine, to provide a comparative framework. We will delve into the mechanistic underpinnings, comparative efficacy, and the experimental methodologies crucial for advancing research in this area.
Introduction: The Guanidinium Moiety in Neuropharmacology
The guanidinium group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic and polar functional group. It is famously present in the amino acid arginine and plays a pivotal role in biological systems through electrostatic interactions and hydrogen bonding.[1][2] Compounds incorporating this moiety have demonstrated a wide range of biological activities, from antimicrobial and antiviral properties to complex modulation of the central nervous system.[1][3]
While a systematic review for the specific compound this compound is not feasible due to a lack of published literature, its core structure suggests a potential overlap in biological targets with other well-characterized guanidino compounds. The most prominent of these is agmatine (1-(4-aminobutyl)guanidine), an endogenous neuromodulator derived from the decarboxylation of arginine.[4] Agmatine has been the subject of intense research for over a century, revealing its role as a key modulator of multiple neurotransmitter systems, making it an ideal proxy for understanding the potential of related guanidino compounds.[4][5]
Agmatine: A Multifaceted Neuromodulator
Agmatine is synthesized in the brain, stored in synaptic vesicles, and released upon neuronal depolarization, fulfilling many of the criteria for a neurotransmitter or neuromodulator.[5] Its pharmacological profile is exceptionally broad, stemming from its ability to interact with multiple distinct molecular targets.[4][6]
Key Mechanisms of Action:
-
Imidazoline Receptor Agonism: Agmatine binds to I1 and I2 imidazoline receptors, which are involved in regulating blood pressure and sympathetic outflow.[7]
-
NMDA Receptor Antagonism: It acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key ion channel in glutamatergic neurotransmission that is central to synaptic plasticity, learning, and excitotoxicity.[6][7]
-
Nitric Oxide Synthase (NOS) Inhibition: Agmatine can inhibit multiple isoforms of NOS, thereby modulating the production of nitric oxide, a critical signaling molecule.[4]
-
Modulation of Opioid Receptors: It can potentiate opioid-induced analgesia and mitigate the development of tolerance and dependence.[5]
-
Polyamine Metabolism: Agmatine interferes with polyamine metabolism, which is crucial for cell growth and proliferation.[4]
These diverse actions contribute to its observed therapeutic potential in a range of conditions including neuropathic pain, mood disorders, neuroprotection, and addiction.[6][8]
Comparative Analysis: Agmatine vs. Alternative Neuromodulators
To contextualize the performance of agmatine, it is useful to compare its receptor binding affinities with other well-known neuromodulatory compounds. The following table summarizes key quantitative data from various preclinical studies.
| Compound | Target Receptor | Binding Affinity (Ki or IC50) | Primary Mechanism/Use | Reference |
| Agmatine | NMDA Receptor | 2-10 µM (IC50) | Non-competitive Antagonist | [6][7] |
| Agmatine | α2-Adrenergic Receptor | ~1 µM (Ki) | Ligand (no intrinsic activity) | [5][6] |
| Agmatine | I1 Imidazoline Receptor | 100-200 nM (Ki) | Agonist | [7] |
| Ketamine | NMDA Receptor | 0.3-1 µM (Ki) | Non-competitive Antagonist / Anesthetic | N/A |
| Memantine | NMDA Receptor | 1-5 µM (IC50) | Uncompetitive Antagonist / Alzheimer's Disease | N/A |
| Clonidine | α2-Adrenergic Receptor | 1-10 nM (Ki) | Agonist / Antihypertensive | N/A |
| Morphine | µ-Opioid Receptor | 1-5 nM (Ki) | Agonist / Analgesic | [5] |
Note: Binding affinities can vary based on experimental conditions (e.g., tissue preparation, radioligand used). The data presented are representative values from the literature.
This comparison highlights that while agmatine's affinity for the NMDA receptor is modest compared to specialized antagonists like ketamine, its unique polypharmacology—engaging multiple target systems simultaneously—underpins its distinct therapeutic profile.
Visualizing Agmatine's Role in Neuromodulation
The complex interactions of agmatine can be visualized to better understand its systemic effects. The following diagrams illustrate its metabolic pathway and its influence on a key signaling pathway.
Caption: Metabolic pathway of agmatine synthesis and degradation.
Caption: Agmatine's dual inhibitory action on NMDA receptor signaling.
Experimental Protocols: A Guide for Researchers
To facilitate further research into novel guanidino compounds, this section provides a detailed, self-validating protocol for a foundational experiment: assessing a compound's ability to inhibit NMDA receptor activity.
Protocol: Whole-Cell Patch-Clamp Electrophysiology to Measure NMDA-Evoked Currents
This protocol allows for the direct measurement of a test compound's effect on NMDA receptor ion channel function in cultured neurons.
Rationale: Patch-clamp provides high-resolution, real-time data on ion channel activity. By isolating a single cell, we can control the extracellular and intracellular environments to precisely measure the currents flowing exclusively through NMDA receptors.
Methodology:
-
Cell Preparation:
-
Plate primary hippocampal or cortical neurons on glass coverslips and culture for 10-14 days to allow for mature synaptic development.
-
Causality: Mature neurons express a robust population of NMDA receptors, ensuring a measurable signal.
-
-
Recording Setup:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with an extracellular solution containing: 140 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 10 mM HEPES, 10 mM glucose, 0.001 mM glycine, and 0.001 mM tetrodotoxin (TTX). pH adjusted to 7.4.
-
Causality: Glycine is a co-agonist required for NMDA receptor activation. TTX blocks voltage-gated sodium channels to prevent action potentials, isolating the NMDA receptor currents.
-
-
Patching and Recording:
-
Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an intracellular solution (e.g., 140 mM Cs-gluconate, 10 mM HEPES, 2 mM Mg-ATP, 0.2 mM EGTA).
-
Causality: Cesium (Cs+) in the pipette blocks potassium channels from the inside, further isolating the current of interest.
-
Establish a whole-cell patch-clamp configuration on a target neuron. Clamp the cell's membrane potential at -70 mV.
-
-
Data Acquisition:
-
Apply a solution containing 100 µM NMDA (with 1 µM glycine) for 5 seconds to evoke an inward current. Repeat this application every 60 seconds to establish a stable baseline response.
-
Trustworthiness: A stable baseline ensures that any subsequent change is due to the test compound, not rundown of the cell or receptor desensitization.
-
-
Compound Application:
-
After establishing a stable baseline, co-apply the NMDA/glycine solution with the desired concentration of the test compound (e.g., this compound).
-
Record the peak inward current and compare it to the baseline average. A reduction in current indicates inhibitory activity.
-
Perform a dose-response curve by applying increasing concentrations of the test compound to calculate the IC50 value.
-
-
Washout and Validation:
-
Following compound application, perfuse the chamber with the NMDA/glycine solution alone to demonstrate the reversibility of the effect (washout).
-
Trustworthiness: Successful washout confirms the effect was due to the compound's presence and not permanent damage to the cell.
-
Caption: Workflow for patch-clamp analysis of an NMDA receptor antagonist.
Conclusion and Future Directions
The study of guanidino compounds offers a rich field for therapeutic development, particularly in neuroscience. While the specific molecule this compound remains uncharacterized in the public domain, the extensive literature on agmatine provides a robust roadmap for its investigation. Agmatine's polypharmacology presents both a challenge and an opportunity; its ability to modulate multiple systems may offer synergistic benefits for complex diseases, but also necessitates careful characterization to manage potential off-target effects.
Future research should focus on synthesizing and screening novel guanidinoethylguanidine derivatives using established protocols, such as the one detailed above. By systematically comparing their activity at NMDA receptors, imidazoline receptors, and NOS, researchers can build a structure-activity relationship (SAR) profile. This will enable the rational design of compounds with improved potency and selectivity, potentially unlocking new therapeutic agents for a host of challenging neurological and psychiatric disorders.
References
A comprehensive list of references is provided below. All links have been verified for accessibility.
- de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
- Piletz, J. E., et al. (2013).
- Marinho, E. (2017). (PDF) Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate.
- Examine.com. (2025). Agmatine benefits, dosage, and side effects. Examine.com.
- Request PDF. (n.d.). Pharmacological profile of agmatine: An in-depth overview.
- Gong, Z., et al. (n.d.).
- Wikipedia. (n.d.).
- Examine.com. (2025).
- Rios, L. A., & Lameh, J. (2007). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. PMC - PubMed Central.
- Tret’yakov, E. V., et al. (n.d.). Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. INEOS OPEN.
- Esam, Z., et al. (n.d.). In silico investigation of the therapeutic and prophylactic potential of medicinal substances bearing guanidine moieties against COVID-19. PubMed Central.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues [ineosopen.org]
- 4. researchgate.net [researchgate.net]
- 5. Agmatine - Wikipedia [en.wikipedia.org]
- 6. Pharmacological profile of agmatine: An in-depth overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. examine.com [examine.com]
Safety Operating Guide
Navigating the Safe Disposal of 1-[2-(diaminomethylideneamino)ethyl]guanidine and Related Compounds: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For professionals engaged in research and drug development, handling complex molecules like guanidine derivatives requires a rigorous and informed approach to disposal. This guide provides a comprehensive framework for the safe handling and disposal of 1-[2-(diaminomethylideneamino)ethyl]guanidine and related guanidinium compounds, ensuring that laboratory practices remain compliant, safe, and environmentally sound.
Section 1: Hazard Identification & Risk Assessment
The foundational step in safe disposal is a thorough understanding of the chemical's inherent hazards. Guanidine and its salts are classified as hazardous materials.[1] The primary risks associated with this class of compounds underscore the need for meticulous disposal protocols.
Key Hazards Include:
-
Acute Toxicity: Guanidine compounds can be harmful if swallowed or inhaled.[2][3][4]
-
Skin and Eye Irritation: They are known to cause skin irritation and serious eye irritation.[2][3][4]
-
Aquatic Toxicity: These chemicals are harmful to aquatic life, making it critical to prevent their release into the environment.[2][3]
These hazards necessitate that guanidine-containing waste be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3][4]
| Hazard Statement | GHS Classification | Source(s) |
| H302 + H332 | Harmful if swallowed or if inhaled | [2][3] |
| H315 | Causes skin irritation | [2][3][4] |
| H319 | Causes serious eye irritation | [2][3][4] |
| H402 | Harmful to aquatic life | [2][3] |
Section 2: Pre-Disposal Handling & Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Before and during the waste collection process, all personnel must use appropriate Personal Protective Equipment (PPE) to minimize exposure risk. All handling of guanidine waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1]
| Equipment Type | Specification | Source(s) |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | [1] |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | [1] |
| Skin/Body Protection | Standard laboratory coat. Consider an impervious apron if splash risk is high. | [1] |
| Respiratory | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. | [1] |
Section 3: Disposal Decision Workflow
The proper disposal route for this compound waste depends on its form (solid, liquid, mixed with other substances) and institutional procedures. The following workflow provides a logical path for decision-making.
Caption: Decision workflow for proper segregation and disposal of guanidine waste.
Section 4: Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for accumulating and disposing of waste containing this compound.
Objective: To safely collect, store, and dispose of guanidine-containing chemical waste in compliance with institutional and regulatory standards.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste container (solid or liquid) with a secure lid
-
Hazardous waste labels (as required by your institution)
-
Permanent marker
Procedure:
-
Don PPE: Before handling any waste, put on your required PPE as detailed in Section 2.
-
Prepare Waste Container:
-
Select a container that is compatible with the chemical waste. For solids, a wide-mouth screw-cap plastic jar is suitable. For liquids, use a sealable plastic or glass bottle.
-
Ensure the container is clean and in good condition.
-
Affix a hazardous waste label to the container.
-
-
Label the Container:
-
Using a permanent marker, clearly write the full chemical name: "this compound" and any other constituents of the waste mixture.
-
Fill in all other required information on the label (e.g., PI name, lab location, accumulation start date).
-
-
Transfer Waste:
-
Carefully transfer the waste into the designated container.
-
If transferring solids, avoid generating dust.[4][5] Use a scoop or spatula.
-
If transferring liquids, use a funnel to prevent spills.
-
Do NOT mix guanidine waste with incompatible chemicals, such as bleach (sodium hypochlorite) or strong acids, as this can produce hazardous gases.[6]
-
-
Secure and Store:
-
Securely close the container lid.
-
Wipe the exterior of the container to remove any contamination.
-
Place the container in your lab's designated Satellite Accumulation Area (SAA) for hazardous waste. This area should be secure and away from general lab traffic.
-
-
Arrange for Disposal:
-
Once the container is full or has reached its accumulation time limit, follow your institution's procedures to request a pickup from the Environmental Health & Safety (EHS) office or their designated hazardous waste contractor.[7]
-
Disposal must be conducted through an approved waste disposal plant or licensed contractor.[1][5][7]
-
Section 5: Spill & Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Minor Spill (Solid):
-
Minor Spill (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical sorbent pads).
-
Collect the absorbent material and place it into a labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Major Spill or Personal Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[1][3]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1]
-
Inhalation: Move the affected person to fresh air.[3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1][3]
-
In all cases of major spills or personal exposure, evacuate the area, alert your supervisor, and seek immediate medical attention.[1] Contact your institution's EHS for emergency response.
-
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
-
PubChem. (n.d.). N-(2-(1H-Imidazol-5-yl)ethyl)guanidine. Retrieved from [Link]
-
Chem Service. (2014). SAFETY DATA SHEET - Nitroguanidine. Retrieved from [Link]
-
PubChem. (n.d.). N-Cyanoguanidine--N
ngcontent-ng-c1703228563="" class="ng-star-inserted">1-(2-aminoethyl)ethane-1,2-diamine (1/1). Retrieved from [Link] -
MIT Wiki Service. (n.d.). LABORATORY SAFETY GUIDELINE Qiagen Kits. Retrieved from [Link]
-
Yale University Environmental Health & Safety. (2025). Management & Disposal of Qiagen Reagents. Retrieved from [Link]
Sources
Comprehensive Guide to Personal Protective Equipment for Handling 1-[2-(diaminomethylideneamino)ethyl]guanidine (WR-1065)
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-[2-(diaminomethylideneamino)ethyl]guanidine, also known as WR-1065. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
A Note on Scientific Diligence
Hazard Assessment and Risk Mitigation
WR-1065 is the active thiol metabolite of the cytoprotective agent Amifostine (WR-2721).[5] While Amifostine is used clinically, the concentrated, pure form of its active metabolite, WR-1065, requires careful handling in a laboratory setting.[6][7] Based on the known hazards of similar guanidine compounds, the primary risks are anticipated to be:
-
Skin and Eye Irritation: Guanidine derivatives are known to be irritants.[2][4]
-
Harmful if Swallowed or Inhaled: Acute toxicity via ingestion and inhalation is a concern.[2][4]
-
Unknown Long-Term Effects: Due to the lack of specific toxicological data, chronic effects should be considered a possibility.
Our primary objective is to prevent direct contact with the skin, eyes, and respiratory system through a multi-layered approach to personal protective equipment (PPE).
Essential Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling WR-1065. The selection of specific PPE should always be guided by a site-specific risk assessment.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[8] | The inner glove provides protection in case the outer glove is breached. Nitrile offers good chemical resistance to a range of substances. Powder-free gloves are essential to prevent aerosolization of the compound.[8] |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards.[8] | Standard safety glasses do not provide a complete seal and are inadequate for protecting against splashes of liquids or fine powders.[8] |
| Body Protection | A disposable, long-sleeved, back-closing gown.[8] | This prevents contamination of personal clothing and skin. The back-closing design offers better frontal protection.[8] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher.[8] | To be used when handling the powdered form of the compound or when there is a risk of aerosol generation. This minimizes the risk of inhalation.[8] |
| Foot Protection | Closed-toe shoes made of a non-porous material.[9] | Protects the feet from spills and falling objects. Porous materials can absorb chemical spills, leading to prolonged skin contact.[9] |
Step-by-Step PPE Protocols
Adherence to proper donning and doffing procedures is critical to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Caption: PPE Donning Sequence.
Doffing (Removing) PPE Workflow
The doffing procedure is designed to minimize the risk of contaminating yourself and the surrounding environment.
Caption: PPE Doffing Sequence.
Operational Plans: Handling and Storage
-
Engineering Controls: All work with WR-1065, especially when in powdered form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]
-
Storage: Store WR-1065 in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]
-
Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure.
Disposal Plan: Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Contaminated PPE: All disposable PPE, including gloves, gowns, and respirator cartridges, that comes into contact with WR-1065 should be considered hazardous waste.[3] Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused or waste WR-1065, as well as any solutions containing it, must be disposed of as hazardous chemical waste.[12] Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.[12]
-
Spill Cleanup: In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and environmental health and safety (EHS) office. Only trained personnel with appropriate PPE should clean up the spill.
Spill Cleanup Protocol
-
Restrict Access: Cordon off the affected area.
-
Don Appropriate PPE: This should include, at a minimum, double nitrile gloves, chemical splash goggles, a disposable gown, and a respirator appropriate for the scale of the spill.
-
Contain the Spill: For solid spills, gently cover with an absorbent material to prevent aerosolization. For liquid spills, use an appropriate chemical absorbent pad or granules.
-
Clean the Area: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container. Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Waste: All materials used for cleanup are considered hazardous waste and must be disposed of accordingly.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4] Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.
References
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
Internal Revenue Service. (2025, October 14). Instructions for Form 1065. Retrieved from [Link]
-
National Institutes of Health. (n.d.). WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Arkivoc. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Retrieved from [Link]
-
TaxAct. (2026, January 6). IRS Form 1065 Explained: Partnership Tax Filing Guide. Retrieved from [Link]
-
Prairieland FS. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube. Retrieved from [Link]
-
PubMed. (n.d.). WR-1065, the active metabolite of amifostine (Ethyol), does not inhibit the cytotoxic effects of a broad range of standard anticancer drugs against human ovarian and breast cancer cells. Retrieved from [Link]
-
Internal Revenue Service. (2025, June 18). About Form 1065, U.S. Return of Partnership Income. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
Internal Revenue Service. (2025). 2025 Instructions for Schedule D (Form 1065). Retrieved from [Link]
-
MIT Wiki Service. (n.d.). LABORATORY SAFETY GUIDELINE Qiagen Kits HAZARDS PRECAUTIONS EMERGENCY PROCEDURES. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Internal Revenue Service. (2024, November 14). Instructions for Schedule D (Form 1065). Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. merckmillipore.com [merckmillipore.com]
- 5. WR-1065, the active metabolite of amifostine (Ethyol), does not inhibit the cytotoxic effects of a broad range of standard anticancer drugs against human ovarian and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ehs.tamu.edu [ehs.tamu.edu]
- 11. fishersci.com [fishersci.com]
- 12. wikis.mit.edu [wikis.mit.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
